Product packaging for (R)-N-Boc-3-Amino-3-phenylpropanoic acid(Cat. No.:CAS No. 161024-80-2)

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Cat. No.: B064540
CAS No.: 161024-80-2
M. Wt: 265.3 g/mol
InChI Key: JTNQFJPZRTURSI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a high-value, enantiopure chiral building block essential for advanced chemical and pharmaceutical research. This compound serves as a key precursor in the synthesis of complex molecules, particularly in medicinal chemistry where its structure provides a rigid, stereodefined scaffold. The (R)-configuration at the stereocenter is critical for inducing specific three-dimensional interactions with biological targets, making it invaluable for creating chiral probes, peptidomimetics, and constrained peptides with enhanced metabolic stability and binding affinity. Its primary applications include the development of protease inhibitors, the incorporation of β-amino acids into peptide backbones to modulate secondary structure, and the construction of pharmacophores for drug discovery programs targeting neurological disorders and oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B064540 (R)-N-Boc-3-Amino-3-phenylpropanoic acid CAS No. 161024-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQFJPZRTURSI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426539
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161024-80-2
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-N-Boc-3-Amino-3-phenylpropanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Chiral Building Block

This compound is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its structure, which combines a β-amino acid backbone, a phenyl group conferring specific steric and electronic properties, and an acid-labile N-protecting group, makes it an exceptionally versatile intermediate.[1] The tert-butyloxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions, yet allows for clean, quantitative removal under mild acidic treatment, a critical feature for multi-step synthetic campaigns.[2] This guide offers a comprehensive exploration of its chemical properties, reactivity, and application, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Core Physicochemical and Structural Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. This compound is a white to off-white crystalline powder under standard conditions.[3][4] Its structural features—a bulky, non-polar Boc group, an aromatic phenyl ring, and a polar carboxylic acid—govern its solubility and physical characteristics. While detailed solubility data is not extensively published, its structure suggests moderate solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate, and methanol, and limited solubility in water and non-polar hydrocarbon solvents.[3]

Structural Diagram

chemical_structure cluster_boc Boc Group cluster_backbone β-Amino Acid Backbone cluster_phenyl Phenyl Group mol C1 C O1 O O2 O NH NH CH_chiral *CH NH->CH_chiral CH2 CH₂ CH_chiral->CH2 Phenyl Ph CH_chiral->Phenyl COOH_C C CH2->COOH_C COOH_O1 O COOH_C->COOH_O1 COOH_OH OH COOH_C->COOH_OH Boc_C C Boc_C->O1 Boc_C->NH Boc_O O Boc_C->Boc_O tert_butyl C(CH₃)₃ Boc_O->tert_butyl

Caption: 2D structure of this compound.

Summary of Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₁₄H₁₉NO₄[3][4][5]
Molecular Weight 265.31 g/mol [3][4]
Appearance White to off-white powder/solid[3][4]
Melting Point ~123.4 °C[3][4]
pKa 4.32 ± 0.10 (Predicted)[4]
CAS Number 161024-80-2[4][6]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bond Count 6[5]

Spectroscopic Characterization

Structural elucidation and purity assessment rely heavily on spectroscopic methods. The distinct functional groups in this compound give rise to a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet around 1.4 ppm integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. The aromatic protons of the phenyl group typically appear as a multiplet in the 7.2-7.4 ppm region. The methine proton at the chiral center (α to the nitrogen) and the diastereotopic methylene protons of the ethyl bridge will present as complex multiplets.

  • ¹³C NMR: The carbon spectrum provides clear signals for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~174 ppm).[7] The quaternary carbon of the Boc group resonates around 80 ppm, while the methyl carbons appear near 28 ppm.[7] Aromatic carbons will be visible in the 125-140 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong carbonyl stretching absorptions. The C=O bond of the carbamate (Boc group) typically appears around 1680-1710 cm⁻¹, while the carboxylic acid C=O stretch is found near 1700-1725 cm⁻¹. A broad O-H stretch from the carboxylic acid will be present from 2500-3300 cm⁻¹, and the N-H stretch of the carbamate is expected around 3300-3500 cm⁻¹.[8]

Mass Spectrometry (MS)

Under electrospray ionization (ESI-MS), the molecule is expected to show a prominent ion corresponding to [M-H]⁻ at m/z 264.12 or [M+Na]⁺ at m/z 288.12. A characteristic fragmentation pattern involves the loss of the Boc group (100 amu) or components thereof, such as isobutylene (56 amu).

Chemical Reactivity and Stability

The compound's reactivity is primarily dictated by the interplay between the carboxylic acid and the N-Boc protecting group.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is the key to the molecule's synthetic utility. It is stable to a wide variety of reaction conditions, including catalytic hydrogenation, basic hydrolysis, and many nucleophilic reagents, allowing for selective modification at other parts of a larger molecule.[2]

Its principal reactivity is its lability under acidic conditions. This deprotection is crucial for subsequent steps, such as peptide coupling, where the free amine is required.

deprotection_mechanism start This compound intermediate Protonated Carbamate (Unstable Intermediate) start->intermediate Protonation of Boc carbonyl acid Acid Catalyst (e.g., TFA, HCl) acid->intermediate products (R)-3-Amino-3-phenylpropanoic acid (Free Amine) Carbon Dioxide (CO₂) Isobutylene intermediate->products Fragmentation

Caption: Acid-catalyzed deprotection of the N-Boc group.

Carboxylic Acid Reactivity

The carboxylic acid moiety readily undergoes reactions typical of its class. Most importantly, it can be activated for amide bond formation, which is the basis for its use in peptide synthesis.[9] Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like NHS (N-Hydroxysuccinimide) to form an active ester intermediate, which then reacts cleanly with a free amine.[10]

Stability and Storage

The compound is stable under normal laboratory conditions.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent hydrolysis of the Boc group by ambient moisture and acid vapors.[3][4] Incompatible materials include strong oxidizing agents.[3] Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

Synthesis and Purification Workflow

While multiple synthetic routes exist, a common strategy involves the enantioselective synthesis or resolution of a β-amino ester, followed by N-protection.

Representative Synthetic Protocol

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and starting materials.

  • Step 1: Synthesis of Racemic β-Amino Ester: A common starting point is the Rodionov reaction, involving the condensation of benzaldehyde, malonic acid, and ammonium acetate to yield racemic 3-amino-3-phenylpropanoic acid, which is then esterified.

  • Step 2: Enantiomeric Resolution (Example): The racemic ester can be resolved via enantioselective N-acylation using a lipase enzyme, such as Candida antarctica lipase A (CAL-A).[11] This selectively acylates one enantiomer, allowing for separation from the unreacted (R)- or (S)-enantiomer.

  • Step 3: N-Boc Protection: The resolved amino ester is dissolved in a suitable solvent like 1,4-dioxane or dichloromethane.[10] A base (e.g., NaOH or triethylamine) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, as monitored by TLC.

  • Step 4: Saponification: The N-Boc protected ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water.

  • Step 5: Work-up and Purification: After hydrolysis, the reaction mixture is acidified to protonate the carboxylic acid. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The final product is often purified by recrystallization or column chromatography to achieve high purity (≥97%).[12]

synthesis_workflow start Precursors (e.g., Benzaldehyde, Malonic Acid) step1 Step 1: Synthesis of Racemic β-Amino Ester start->step1 step2 Step 2: Enzymatic Resolution (e.g., with Lipase) step1->step2 separation Separation step2->separation unwanted_enantiomer Acylated (S)-Enantiomer (Byproduct) separation->unwanted_enantiomer Separated desired_enantiomer (R)-3-Amino-3-phenylpropanoate separation->desired_enantiomer Isolated step3 Step 3: N-Boc Protection (Boc₂O, Base) desired_enantiomer->step3 step4 Step 4: Saponification (LiOH or NaOH) step3->step4 step5 Step 5: Acidic Work-up & Purification step4->step5 final_product (R)-N-Boc-3-Amino-3- phenylpropanoic Acid step5->final_product

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a high-value component in the synthesis of complex molecular targets.

  • Peptide Synthesis and Peptidomimetics: As a β-amino acid, its incorporation into peptide chains results in peptidomimetics with altered secondary structures (e.g., novel helices or turns) compared to natural α-peptides. These modified structures can lead to enhanced proteolytic stability and improved pharmacokinetic profiles, making them attractive for drug development.[1][12]

  • Chiral Pharmaceuticals: It serves as a crucial intermediate in the asymmetric synthesis of pharmaceuticals. The defined stereochemistry at the C3 position is transferred to the final active pharmaceutical ingredient (API), which is critical for specific binding to biological targets like enzymes and receptors. It has been utilized in the development of therapeutics for neurological disorders and oncology.[13][14]

  • Asymmetric Catalysis: Derivatives of this compound can be employed as chiral ligands for transition metal catalysts, facilitating a wide range of asymmetric transformations in organic synthesis.[1]

Safety and Handling

According to safety data sheets, this compound is not classified as hazardous under US OSHA Hazard Communication Standard 2024.[3] However, standard laboratory precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area and avoid dust formation.[3]

  • First Aid: In case of contact, wash skin immediately with plenty of water. For eye contact, rinse thoroughly for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[3]

References

  • 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • This compound. Chemdad Co., Ltd. [Link]
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]
  • This compound CAS#: 161024-80-2.
  • Protection of Amino Groups - Boc. Organic Chemistry Portal. [Link]
  • Synthesis and biological evaluation of a dipeptide analogue. Scholars Research Library - Der Pharma Chemica. [Link]
  • CID 158720422 | C18H22N2O4.
  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova. [Link]

Sources

The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely a technicality but a fundamental prerequisite for efficacy and safety. Within this context, chiral building blocks serve as the foundational elements for constructing complex, three-dimensional molecular architectures. (R)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS No. 161024-80-2), a non-proteinogenic β-amino acid derivative, has emerged as a pivotal intermediate for researchers and scientists. Its unique structural features—a chiral center at the β-position, a phenyl ring, and an acid-labile N-Boc protecting group—render it a highly versatile and valuable tool in the synthesis of peptidomimetics, β-lactam antibiotics, and other pharmacologically active compounds. This guide provides a comprehensive technical overview of its synthesis, characterization, and key applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 161024-80-2[1]
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.31 g/mol [2]
Appearance White to off-white powder or crystalline solid[1]
Melting Point 122-124 °C[1]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General knowledge
Storage Store in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.General knowledge

Strategic Synthesis: Accessing the Enantiopure (R)-Isomer

The synthesis of enantiomerically pure this compound is a critical step that dictates its utility. The primary challenge lies in establishing the desired stereochemistry at the C3 position. Two principal strategies are commonly employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Representative Synthesis Workflow: Enzymatic Kinetic Resolution

One of the most elegant and efficient methods for obtaining the (R)-enantiomer is through the enzymatic kinetic resolution of a racemic precursor, followed by N-protection. This approach leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.

G cluster_0 Racemic Precursor Synthesis cluster_1 Enzymatic Kinetic Resolution cluster_2 Hydrolysis and Protection rac_ester Racemic Ethyl 3-Amino-3-phenylpropanoate enzyme Candida antarctica Lipase A (CAL-A) + Acyl Donor (e.g., Butyl Butanoate) rac_ester->enzyme separation Separation of (R)-ester and (S)-amide enzyme->separation hydrolysis Acidic Hydrolysis of (R)-ester separation->hydrolysis (R)-enantiomer r_amino_acid (R)-3-Amino-3-phenylpropanoic acid hydrolysis->r_amino_acid boc_protection Boc Anhydride (Boc₂O), Base (e.g., NaOH) r_amino_acid->boc_protection final_product This compound boc_protection->final_product

Caption: Enzymatic kinetic resolution workflow for the synthesis of the target compound.

Experimental Protocol: Enzymatic Resolution and N-Boc Protection

The following protocol is a representative, self-validating system for the synthesis of this compound, inspired by established methodologies for the enzymatic resolution of β-amino esters[2].

Step 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-phenylpropanoate [2]

  • Reaction Setup: In a suitable reaction vessel, suspend racemic ethyl 3-amino-3-phenylpropanoate in an excess of an acyl donor, such as neat butyl butanoate.

  • Enzyme Addition: Add Candida antarctica lipase A (CAL-A) to the mixture. The enzyme loading should be empirically determined but is typically in the range of 10-20% by weight relative to the substrate.

  • Reaction Monitoring: Vigorously stir the suspension at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by chiral HPLC to track the conversion of the (S)-enantiomer to the corresponding N-acylated amide, while the (R)-enantiomer remains largely unreacted.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The reaction mixture now contains the unreacted (R)-ethyl 3-amino-3-phenylpropanoate and the (S)-N-butanoyl-3-amino-3-phenylpropanoate. These can be separated by standard chromatographic techniques (e.g., column chromatography on silica gel).

Step 2: Hydrolysis of the (R)-Ester

  • Reaction Setup: Dissolve the purified (R)-ethyl 3-amino-3-phenylpropanoate in a suitable solvent system, such as a mixture of water and a co-solvent like ethanol.

  • Acidification: Add a strong acid, such as hydrochloric acid, and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the hydrolysis of the ester to the carboxylic acid by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6-7) to precipitate the (R)-3-Amino-3-phenylpropanoic acid. Filter and dry the solid.

Step 3: N-Boc Protection [3]

  • Reaction Setup: Dissolve the (R)-3-Amino-3-phenylpropanoic acid in a mixture of 1,4-dioxane and aqueous sodium hydroxide solution.

  • Reagent Addition: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) dropwise.

  • Reaction Monitoring: Stir the mixture vigorously while allowing it to warm to room temperature. Monitor the reaction by TLC until the starting amino acid is consumed.

  • Work-up: Acidify the reaction mixture with a cold aqueous acid solution (e.g., citric acid or KHSO₄) to a pH of 2-3. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Comprehensive Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and enantiomeric integrity of the synthesized compound.

Chromatographic Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those containing teicoplanin, are particularly effective for the separation of N-protected amino acids.[4][5]

ParameterRecommended ConditionsRationale
Column Teicoplanin-based CSP (e.g., CHIROBIOTIC™ T)Proven efficacy for resolving enantiomers of N-protected amino acids.[4][5]
Mobile Phase A mixture of a polar organic solvent (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid).The combination of organic and aqueous phases allows for the modulation of both hydrophobic and ionic interactions with the CSP, enabling fine-tuning of the separation.
Detection UV at 210-220 nm or 254 nmThe phenyl group provides strong UV absorbance for sensitive detection.
Flow Rate 0.5 - 1.0 mL/minTypical analytical flow rates for standard HPLC columns.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C3), the diastereotopic methylene protons at C2, and the protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, the chiral C3 carbon, the C2 methylene carbon, and the carbons of the tert-butyl group.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, typically showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

Applications in Drug Discovery and Development

The utility of this compound stems from its ability to serve as a versatile precursor to a range of valuable molecular scaffolds.

Peptidomimetics and Constrained Peptides

The incorporation of β-amino acids into peptide sequences leads to the formation of peptidomimetics with altered secondary structures and enhanced stability against enzymatic degradation. The (R)-3-amino-3-phenylpropanoic acid moiety can induce specific turns and folds in a peptide backbone, which is crucial for mimicking the bioactive conformation of natural peptides and for developing potent and selective receptor ligands or enzyme inhibitors.

Synthesis of β-Lactams

β-Lactams are a cornerstone of antibiotic therapy. This compound can be cyclized to form chiral β-lactam rings, which are key structural motifs in many antibiotic drugs.[6] The stereochemistry of the starting material directly translates to the stereochemistry of the resulting β-lactam, which is critical for its biological activity.

G start This compound activation Carboxylic Acid Activation (e.g., with a coupling reagent) start->activation cyclization Intramolecular Nucleophilic Attack of the N-Boc protected amine activation->cyclization product Chiral N-Boc protected β-Lactam cyclization->product

Caption: General pathway for the synthesis of a β-lactam from the target compound.

Precursor for Active Pharmaceutical Ingredients (APIs)

The (R)-3-amino-phenylpropanoic acid core is found in several APIs. For instance, analogues of this structure are key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin, which are used for the treatment of type 2 diabetes.[7][8] The enantiomeric purity of the starting material is paramount for the efficacy and safety of the final drug substance.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that empowers chemists to navigate the complexities of asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable building block in the quest for novel therapeutics. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is crucial for any researcher, scientist, or drug development professional aiming to leverage its full potential in their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Material.
  • Google Patents. (n.d.). US20120108598A1 - Sitagliptin synthesis.
  • Google Patents. (n.d.). WO2010131025A1 - Sitagliptin synthesis.
  • Forgách, L., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
  • LCGC International. (2003, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
  • Google Patents. (n.d.). WO2009064476A1 - Preparation of sitagliptin intermediate.
  • ResearchGate. (2006, August). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Google Patents. (2013, August 8). WO2013114173A1 - A novel process for the preparation of sitagliptin.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.
  • Bentham Science. (n.d.). Preparation of Carbon-14 Labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic Acid as Metallo-beta-lactamases Inhibitor (MBLI), for Coadministration with Beta-lactam Antibiotics.
  • National Center for Biotechnology Information. (2011). Novel and Recent Synthesis and Applications of β-Lactams.
  • National Center for Biotechnology Information. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
  • Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
  • MDPI. (n.d.). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria.
  • National Center for Biotechnology Information. (2009). Advances in the chemistry of β-lactam and its medicinal applications.

Sources

A Comprehensive Technical Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of (R)-N-Boc-3-Amino-3-phenylpropanoic acid, a chiral building block of significant interest in pharmaceutical and chemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core physicochemical properties, its stereospecific synthesis, and its critical role in the development of novel therapeutics.

Core Molecular Profile

This compound, a derivative of β-phenylalanine, is distinguished by two key structural features: a phenyl group attached to the β-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the amine. This combination makes it a valuable and versatile intermediate in organic synthesis.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These values are critical for experimental design, influencing decisions on solvent selection, reaction conditions, and purification strategies.

PropertyValueSource(s)
Molecular Weight 265.30 g/mol [1][2]
265.31 g/mol [3][4]
Molecular Formula C₁₄H₁₉NO₄[1][3][4][5]
CAS Number 161024-80-2[4]
Appearance White to off-white powder/solid[3][4][5]
Melting Point 123.4 °C[4]
Boiling Point ~408.5 °C (estimated)[4][6]
Density ~1.13-1.16 g/cm³ (estimated)[4][5][6]
pKa ~4.32 (predicted)[4][5]
Solubility Soluble in various organic solvents

The molecular weight is consistently reported as approximately 265.3 g/mol .[1][2][3][4] The compound's solid, crystalline nature at room temperature is indicated by its melting point.[4] The predicted pKa suggests it is a weak acid, a property stemming from its carboxylic acid functional group.

The Significance of Chirality: The (R)-Enantiomer

The "(R)" designation in the compound's name refers to its specific stereochemistry at the C3 carbon. In drug development, the three-dimensional arrangement of atoms is paramount, as biological systems (such as enzymes and receptors) are chiral. The interaction of a drug molecule with its biological target is often highly stereospecific, meaning one enantiomer may exhibit potent therapeutic activity while the other could be inactive or even cause adverse effects.

The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis. It allows for the construction of complex chiral molecules without the need for costly and often inefficient chiral separation steps later in the synthetic sequence.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. Its widespread use is due to a combination of stability and ease of removal under specific, mild conditions.

Why Protect the Amine?

The amino group (-NH₂) is nucleophilic and basic. In many synthetic transformations, these properties can interfere with desired reactions. For instance, if one wishes to modify the carboxylic acid group, the unprotected amine could react instead. The Boc group temporarily "masks" the amine, rendering it non-nucleophilic and allowing other parts of the molecule to be selectively modified.

Mechanism of Boc Deprotection

The key to the Boc group's utility is its lability under acidic conditions. It is stable to a wide range of other reagents, providing a broad window for chemical manipulation. The removal is typically achieved with strong acids like trifluoroacetic acid (TFA).

Boc_Deprotection Boc_Amine This compound Protonation Protonation of Carbonyl Boc_Amine->Protonation  + H⁺ (e.g., TFA) Carbocation tert-Butyl Cation Formation (Stable) Protonation->Carbocation  Loss of Carbamic Acid Intermediate Deprotected_Amine Free Amine Product + Isobutylene + CO₂ Carbocation->Deprotected_Amine  Elimination

Figure 1. General workflow for the acid-catalyzed deprotection of the N-Boc group.

This selective removal is a critical experimental choice. The stability of the tert-butyl cation intermediate drives the reaction, allowing the deprotection to occur without harsh conditions that could compromise other functional groups or the stereochemical integrity of the molecule.

Synthesis and Quality Control

The synthesis of enantiomerically pure this compound is a key step in its utility. While multiple routes exist, a common strategy involves the asymmetric synthesis or resolution of β-phenylalanine followed by protection of the amino group.

General Synthetic Workflow

A representative workflow for obtaining the final product involves several key stages, each requiring careful control to ensure high purity and yield.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_qc Quality Control Phase Start Precursor (e.g., Cinnamic Acid) Asymmetric_Addition Asymmetric Amine Addition Start->Asymmetric_Addition Amino_Acid (R)-3-Amino-3-phenylpropanoic acid Asymmetric_Addition->Amino_Acid Boc_Protection Boc Anhydride (Boc)₂O, Base Amino_Acid->Boc_Protection Product This compound Boc_Protection->Product HPLC Purity Analysis (HPLC) Product->HPLC NMR Structural Verification (NMR) Product->NMR MS Mass Verification (MS) Product->MS Chiral_HPLC Enantiomeric Purity Product->Chiral_HPLC

Figure 2. A conceptual diagram of the synthesis and quality control workflow.

Self-Validating Protocols: Ensuring Quality

A trustworthy protocol for using this compound relies on a robust system of analytical validation.

Experimental Protocol: Quality Control Verification

  • Purity Assessment via HPLC:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA).

    • Column: C18 reverse-phase column.

    • Detection: UV at 254 nm.

    • Causality: This method separates the target compound from potential starting materials or byproducts. A purity of ≥98% is typically required for applications in drug synthesis.[3]

  • Structural Confirmation via ¹H NMR:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Analysis: The resulting spectrum should show characteristic peaks for the phenyl protons, the aliphatic backbone protons, and the distinctive singlet for the nine protons of the tert-butyl group. The integration of these peaks must be consistent with the C₁₄H₁₉NO₄ structure.

  • Molecular Weight Verification via Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI-MS).

    • Result: The analysis should reveal a peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 265.3 g/mol .

  • Enantiomeric Excess (e.e.) Determination:

    • Method: Chiral HPLC.

    • Rationale: This is the most critical validation step. Using a chiral stationary phase, the (R)- and (S)-enantiomers can be separated. The analysis must confirm a high enantiomeric excess (>99%) to ensure stereochemical integrity for its intended use.

Applications in Drug Development

This compound is a valuable building block for synthesizing peptidomimetics and other small molecule drugs. Beta-amino acids are used to create more stable analogues of natural peptides, as they are less susceptible to enzymatic degradation.

Its structure can be found in the backbone of various therapeutic candidates, including those targeting neurological disorders and cancer.[3] The phenyl group can engage in hydrophobic or π-stacking interactions within a target's binding site, while the carboxylic acid and amine groups provide points for further chemical elaboration to build more complex and potent molecules.[3]

References

  • PubChem. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • Chemdad. This compound. [Link]

Sources

(R)-N-Boc-3-Amino-3-phenylpropanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Acids in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the demand for structurally unique and stereochemically defined building blocks is insatiable. Among these, β-amino acids have emerged as critical components. Unlike their α-amino acid counterparts, the homologation of the carbon backbone by one methylene unit introduces significant conformational flexibility and, crucially, resistance to enzymatic degradation. This makes them ideal for constructing peptidomimetics with enhanced metabolic stability and tailored biological activity.[1]

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a premier example of such a building block. It combines three key features: a β-amino acid scaffold, a phenyl group for aromatic interactions and further functionalization, and a stereochemically defined chiral center at the C3 position (the (R)-configuration). The amine is protected by the tert-butyloxycarbonyl (Boc) group, a cornerstone of modern peptide synthesis, rendering the molecule stable and ready for controlled, sequential coupling reactions.[2][3] This guide provides an in-depth examination of its structure, synthesis, characterization, and application, grounded in practical, field-proven insights for the research scientist.

Section 1: Core Molecular Structure and Physicochemical Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. The structure of this compound is defined by a propanoic acid backbone with a phenyl substituent and a Boc-protected amine at the C3 position. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

  • IUPAC Name: (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid[4]

  • SMILES: CC(C)(C)OC(=O)NC1=CC=CC=C1

All quantitative data are summarized in the table below for ease of reference. These parameters are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 161024-80-2[4]
Molecular Formula C₁₄H₁₉NO₄[4][5][6]
Molecular Weight 265.31 g/mol [2][4][5]
Appearance White to off-white powder/chunks[2][4][7]
Melting Point ~123.4 °C[4]
Purity ≥94-98% (Typically by HPLC)[2][8]
pKa 4.32 ± 0.10 (Predicted)[4]
Storage Conditions Sealed in dry, Room Temperature[4]
Section 2: The Boc Protecting Group: A Strategic Choice

The selection of a protecting group is a pivotal decision in multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is not merely a placeholder; its chemical properties are fundamental to the successful application of this amino acid.

  • Reactivity Masking: The primary function of the Boc group is to temporarily convert the nucleophilic amine into a non-reactive carbamate.[9] This prevents self-polymerization and ensures that the carboxylic acid end of the molecule is the sole reactive site for amide bond formation (coupling).

  • Acidic Lability: The Boc group is engineered for selective removal under acidic conditions, typically with trifluoroacetic acid (TFA).[10][11] The mechanism proceeds via protonation and subsequent collapse of the tertiary carbocation, releasing isobutylene and carbon dioxide. This cleavage condition is orthogonal to many other protecting groups (e.g., Fmoc, Cbz), allowing for complex, multi-step synthetic strategies where different groups must be removed at different stages.[11]

  • Enhanced Solubility: The bulky, lipophilic tert-butyl group often improves the solubility of the amino acid derivative in common organic solvents used for synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).

Boc_Cycle FreeAmine R-NH₂ (Free Amine) BocProtected This compound (Protected Amine) FreeAmine->BocProtected + (Boc)₂O (Protection) Coupling Peptide Coupling (Carboxyl activation) BocProtected->Coupling Ready for use in synthesis Deprotection Acid-mediated Cleavage (e.g., TFA) Coupling->Deprotection After coupling Deprotection->FreeAmine Deprotection (Releases Amine for next step)

Caption: Logical workflow of Boc group utilization in synthesis.

Section 3: Synthesis and Purification Protocol

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[12] Common strategies include the conjugate addition of amines, Mannich-type reactions, and the resolution of racemic mixtures.[1] Enzymatic resolution is a particularly powerful method for achieving high enantiopurity.

This protocol describes a validated approach starting from a racemic ester, using an enzyme to selectively acylate one enantiomer, allowing for the separation of the desired (R)-enantiomer.

Synthesis_Workflow Synthesis Workflow: Enzymatic Resolution cluster_synthesis Step 1: Racemic Ester Synthesis cluster_resolution Step 2: Enzymatic Resolution cluster_separation Step 3: Separation & Hydrolysis cluster_protection Step 4: Boc Protection Start Racemic 3-Amino-3-phenylpropanoic acid Esterification Esterification (e.g., SOCl₂ in EtOH) Start->Esterification RacemicEster Racemic Ethyl Ester (Substrate for Enzyme) Esterification->RacemicEster Reaction Selective N-Acylation RacemicEster->Reaction Enzyme Enzyme (e.g., Lipase) + Acyl Donor Enzyme->Reaction Mixture Mixture: (S)-N-Acyl Ester + (R)-Ester Reaction->Mixture Separation Chromatographic Separation Mixture->Separation REster (R)-Ethyl Ester Separation->REster Hydrolysis Base Hydrolysis (LiOH) (Saponification) REster->Hydrolysis RAcid (R)-3-Amino-3-phenylpropanoic acid Hydrolysis->RAcid Protection Boc Protection RAcid->Protection BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) BocAnhydride->Protection FinalProduct This compound Protection->FinalProduct

Caption: Step-by-step workflow for the synthesis of the title compound.

This protocol is a representative methodology based on established chemical transformations.[13][14]

  • Esterification of Racemic β-Amino Acid:

    • Rationale: The carboxylic acid must be converted to an ester to prevent interference with the subsequent enzymatic acylation of the amine.

    • Procedure: Suspend racemic 3-amino-3-phenylpropanoic acid in ethanol at 0 °C. Add thionyl chloride (SOCl₂) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to yield the racemic ethyl ester hydrochloride.

  • Enantioselective N-Acylation (Resolution):

    • Rationale: A lipase enzyme, such as Candida antarctica lipase A (CAL-A), can differentiate between the two enantiomers, selectively catalyzing the acylation of the (S)-amine, leaving the (R)-amine untouched.[13]

    • Procedure: Dissolve the racemic ethyl ester in an appropriate organic solvent (e.g., diisopropyl ether). Add an acyl donor (e.g., butyl butanoate) and the lipase enzyme. Stir the suspension at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by HPLC until ~50% conversion is reached.

  • Separation and Hydrolysis:

    • Rationale: The acylated (S)-ester now has significantly different polarity from the unreacted (R)-ester, allowing for straightforward separation. The separated (R)-ester is then hydrolyzed back to the free carboxylic acid.

    • Procedure: Filter off the enzyme. Concentrate the filtrate and separate the unreacted (R)-ester from the N-acylated (S)-ester using silica gel column chromatography. Take the purified (R)-ester and dissolve it in a THF/water mixture. Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC). Acidify the mixture to pH ~4 and extract the product.

  • Boc Protection:

    • Rationale: The free amine of the purified (R)-amino acid is protected to yield the final, stable product for use in synthesis.

    • Procedure: Dissolve the (R)-3-amino-3-phenylpropanoic acid in a mixture of 1,4-dioxane and aqueous sodium hydroxide solution.[14] Cool the mixture in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise. Stir vigorously for 12-24 hours, allowing the reaction to warm to room temperature. Work up the reaction by performing an acidic wash and extracting the product into an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic layer to yield the final product, which can be further purified by recrystallization.

Section 4: Analytical Characterization

Trustworthiness in chemical synthesis is achieved through rigorous analytical validation. The identity and purity of this compound must be confirmed unequivocally. The primary techniques are NMR and IR spectroscopy and mass spectrometry.

TechniqueKey Signals and Interpretation
¹H NMR ~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring. ~5.0-5.3 ppm (multiplet, 1H): The methine proton (CH) at the C3 chiral center, coupled to the adjacent CH₂ and NH protons. ~2.6-2.8 ppm (multiplet, 2H): The methylene protons (CH₂) at the C2 position. ~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.
¹³C NMR ~172-175 ppm: Carboxylic acid carbonyl carbon. ~155-157 ppm: Carbamate carbonyl carbon of the Boc group. ~138-142 ppm: Quaternary aromatic carbon of the phenyl ring. ~126-129 ppm: Aromatic CH carbons. ~80 ppm: Quaternary carbon of the Boc group. ~50-55 ppm: C3 methine carbon. ~40-45 ppm: C2 methylene carbon. ~28 ppm: Methyl carbons of the Boc group.
IR (Infrared) ~3300-3400 cm⁻¹: N-H stretch (carbamate). ~2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid). ~1700-1720 cm⁻¹: C=O stretch (superposition of carboxylic acid and carbamate carbonyls). ~1500-1530 cm⁻¹: N-H bend.
Mass Spec (ESI-) [M-H]⁻ at m/z ~264.1: Confirms the molecular weight of the deprotonated molecule.
Section 5: Applications in Drug Discovery and Development

This compound is not an end product but a high-value intermediate. Its applications are primarily centered on the synthesis of complex, biologically active molecules.

  • Peptidomimetics and β-Peptides: The primary application is in the synthesis of peptides containing β-amino acid residues. These "β-peptides" can adopt stable secondary structures (helices, sheets) and are resistant to proteases, making them excellent candidates for developing metabolically stable drug candidates.[1][12]

  • Chiral Ligands and Catalysts: The defined stereochemistry makes it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis.

  • Pharmaceutical Scaffolds: It serves as a key intermediate in the total synthesis of various pharmaceuticals. The phenyl ring can be functionalized to modulate activity, and the amino acid backbone provides a robust scaffold for building molecular complexity. It is used in the development of therapeutics targeting a range of diseases, including neurological disorders and cancer.[2][15][16]

Dipeptide_Formation StartMol This compound ProtectedDipeptide Protected Dipeptide StartMol->ProtectedDipeptide 1. Activate Carboxyl CouplingAgent Coupling Agent (e.g., EDC, HOBt) CouplingAgent->ProtectedDipeptide AminoEster Another Amino Acid Ester (e.g., H₂N-CH(R)-CO₂Et) AminoEster->ProtectedDipeptide 2. Form Amide Bond

Caption: Role as a building block in peptide synthesis.

References

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
  • Jensen, K.J., Alsina, J., Song, Z.J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
  • Talavera, A., et al. (2018). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry.
  • Singh, S. K., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry.
  • Kim, D. Y., et al. (2017). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Institutes of Health.
  • Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis.
  • ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry.
  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • PubChem. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • Chemdad. This compound.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue for radiolabeling. Der Pharma Chemica.

Sources

Foreword: Beyond a Value, A Critical Quality Attribute

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of (R)-N-Boc-3-Amino-3-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the physical properties of a molecule are not mere data points; they are foundational pillars upon which the safety, efficacy, and manufacturability of a drug substance are built. The melting point of this compound, a chiral building block of significant interest, is a prime example of such a critical quality attribute (CQA). This guide moves beyond a simple reporting of its melting point to provide a comprehensive understanding of its determination, the underlying scientific principles, and its implications in a research and development context. As professionals in this field, our pursuit is not just for a number, but for the assurance of identity, purity, and consistency that this number represents. This document is structured to provide not only the "what" and "how," but more importantly, the "why" behind the rigorous analytical assessment of this compound.

The Significance of Melting Point in Drug Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range. In the context of drug development, the melting point is a crucial parameter for several reasons:

  • Identification: The melting point is a fundamental physical property used for the initial identification and characterization of a compound. A mixed-melting point determination, where the compound is mixed with an authentic reference standard, can provide strong evidence of chemical identity.[1]

  • Purity Assessment: As a primary indicator of purity, a sharp and consistent melting point suggests a high degree of sample purity. Conversely, a broad melting range can indicate the presence of impurities or polymorphic forms.

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound will exhibit different melting points. Understanding and controlling polymorphism is critical as it can impact solubility, stability, and bioavailability.

  • Stability Studies: A change in the melting point of a substance over time under specific storage conditions can signify degradation or physical transformation.

  • Process Control: In a manufacturing setting, the melting point serves as a quality control checkpoint to ensure batch-to-batch consistency.

The International Council for Harmonisation (ICH) guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," underscores the importance of such physicochemical characteristics in defining the quality of a drug substance.[2][3][4][5][6]

This compound: A Profile

This compound, also known as Boc-D-β-phenylalanine, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis and other organic transformations, preventing the amino group from undergoing unwanted reactions.[7][] Given its chiral nature, the stereochemical purity is as critical as its chemical purity, and this can also influence its physical properties, including the melting point. The molecular structure plays a significant role in how the molecules pack in a crystal lattice, which in turn affects the melting point.[9][10][11][12][13]

Reported Melting Point Data

A review of various commercial and literature sources reveals a range of melting points for this compound and its enantiomer/racemate. This variation can be attributed to differences in purity, crystalline form, and the analytical method used for determination.

Compound Name CAS Number Reported Melting Point (°C) Source
This compound161024-80-2122-124Chem-Impex[14], Boc-L-β-phenylalanine (see note)[]
This compound161024-80-2123.4Five Chongqing Chemdad Co., Ltd.[16]
(S)-N-Boc-3-Amino-3-phenylpropanoic acid103365-47-5122.9Echemi[17], ChemicalBook[18]
Boc-(R,S)-3-amino-2-phenylpropionic acid (racemate)67098-56-0142-147Chem-Impex[19]
N-Boc-D-phenylalanine (α-amino acid isomer)18942-49-982.5-88.5Thermo Scientific™[20]
N-Boc-L-phenylalanine (α-amino acid isomer)13734-34-485-87, 84-88, 86-91Sigma-Aldrich, Fisher Scientific[21], TCI Chemicals

Note: Some suppliers use the L/D designation based on the alpha-carbon of the corresponding alpha-amino acid, which can be confusing for beta-amino acids. It is crucial to confirm the stereochemistry by CAS number or optical rotation.

The variance in these reported values highlights the necessity of a standardized and well-controlled method for melting point determination.

Experimental Protocol: Melting Point Determination according to USP <741>

The following protocol is a detailed methodology for the determination of the melting range of this compound, grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[1][22][23]

Principle

The melting range is defined as the temperature interval between the point at which the substance begins to collapse or melt and the point at which it is completely melted. For a pure substance, this range is typically narrow. The procedure involves heating a finely powdered sample in a capillary tube within a calibrated apparatus at a controlled rate.

Apparatus

A digital melting point apparatus with a calibrated temperature sensor and a means for visual observation (e.g., a magnifying lens and illumination) is recommended. The apparatus must be capable of a controlled heating rate. The accuracy of the apparatus should be verified periodically using USP Melting Point Reference Standards.[1][24]

Sample Preparation
  • Drying: Dry the sample of this compound in a vacuum oven at a temperature well below its expected melting point (e.g., 40-50 °C) for a sufficient period to remove any residual solvents.

  • Pulverization: After drying, gently pulverize the sample into a fine powder using a clean and dry agate mortar and pestle. This ensures uniform packing and efficient heat transfer.[24]

  • Capillary Loading: Pack the dry, powdered sample into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2-4 mm.[24] This is achieved by tapping the sealed end of the capillary on a hard surface. Ensure the powder is tightly packed.

Measurement Procedure (Class Ia)
  • Initial Heating: Set the starting temperature of the apparatus to approximately 10-15 °C below the expected melting point (based on the data in the table, a starting temperature of ~110 °C is appropriate).

  • Ramp Rate: Set the heating rate to 3 °C/minute.[25]

  • Sample Insertion: Insert the loaded capillary tube into the apparatus.

  • Observation and Refined Heating: When the temperature is approximately 3 °C below the expected lower limit of the melting range, reduce the heating rate to 1-2 °C/minute.[25] This slower rate is crucial for an accurate determination.

  • Recording the Melting Range:

    • T1 (Onset): Record the temperature at which the first signs of melting are observed (e.g., the substance begins to collapse or the first drop of liquid appears).

    • T2 (Clear Point): Record the temperature at which the substance is completely transformed into a liquid.

  • Reporting: The melting range is reported as the interval T1 to T2.

System Suitability and Self-Validation
  • Calibration: Before the analysis, verify the apparatus's calibration using at least two USP Melting Point Reference Standards that bracket the expected melting range of the sample. For this compound, standards such as Vanillin (81-83 °C) and Acetanilide (114-116 °C) or Sulfanilamide (164.5-166.5 °C) could be considered.

  • Repeatability: Perform the determination in triplicate to ensure the repeatability of the results. The individual ranges should be in close agreement.

  • Mixed Melting Point: For confirmatory identification, an intimate 1:1 mixture of the sample with an authentic reference standard of this compound should be prepared. If the sample is identical to the standard, the melting point of the mixture will not be depressed or broadened.

Causality and Interpretation of Results

Factors Influencing the Melting Point

Several factors can influence the observed melting point of this compound:

  • Purity: Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.

  • Polymorphism: The existence of different crystal packing arrangements (polymorphs) can lead to different melting points. A thorough solid-state characterization (e.g., using DSC, XRPD) is necessary to identify and control polymorphism.

  • Chirality: The melting point of a pure enantiomer can differ from that of its racemate. Racemic compounds can crystallize as a conglomerate (a physical mixture of enantiomeric crystals) or a racemic compound (a 1:1 ordered arrangement of both enantiomers in the crystal lattice), each with a distinct melting point. The higher melting point of the racemic mixture (142-147 °C) compared to the enantiomer (~123 °C) suggests the formation of a more stable racemic compound.[19]

  • Experimental Parameters: The heating rate, sample packing, and particle size can all affect the observed melting point. A faster heating rate can lead to a higher and broader apparent melting range.[22][24]

Interpreting Out-of-Specification Results

If the determined melting point does not meet the expected range, it warrants further investigation. A lower and broader range often points to the presence of impurities, which could include residual solvents, starting materials, or by-products from the synthesis. A different, sharp melting point could indicate the presence of a different polymorph.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the determination and interpretation of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis (USP <741>) cluster_eval Data Evaluation & Interpretation Start Start: Obtain Sample Dry Dry Sample (Vacuum Oven) Start->Dry Pulverize Pulverize Sample Dry->Pulverize Load Load Capillary Tube Pulverize->Load Calibrate Calibrate Apparatus (USP Standards) Measure Measure Melting Range (Controlled Heating Rate) Load->Measure Calibrate->Measure Record Record T1 (Onset) and T2 (Clear Point) Measure->Record Compare Compare with Specification Record->Compare Decision Result Compare->Decision Pass Pass: Report Result Decision->Pass In Spec Fail Fail: Investigate Decision->Fail Out of Spec Investigate Investigate Cause: - Purity (HPLC) - Polymorphism (DSC/XRPD) - Chirality (Optical Rotation) Fail->Investigate

Sources

Introduction: The Critical Role of a Protected β-Amino Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

This compound is a chiral building block of significant interest to researchers in peptide synthesis and drug development.[1][2][] As a derivative of β-phenylalanine, its structure is foundational in the synthesis of peptidomimetics, bioactive compounds, and novel therapeutics, particularly for neurological disorders and cancer research.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its solubility, making it a versatile intermediate for creating more complex molecules.[1][2][4]

Understanding the solubility of this compound is not merely a procedural step but a cornerstone of successful drug development. Solubility directly influences critical downstream parameters, including formulation strategies, bioavailability, and ultimately, the in vivo performance of a potential drug candidate.[5][6] Poor aqueous solubility is a leading cause of failure in the drug development pipeline, making accurate and early characterization essential.[5] This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and standardized methodologies for determining the solubility of this compound.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces between the solute and the solvent. For this compound, several key features are paramount.

The molecule possesses both a polar carboxylic acid group and a protected amino group, alongside a non-polar phenyl ring. This amphipathic nature means its interaction with solvents is highly nuanced. The acidic carboxylic acid and the basic amino group give the unprotected parent molecule a zwitterionic character at physiological pH.[7] While the Boc group mitigates the basicity of the amine, the potential for strong hydrogen bonding and dipole-dipole interactions remains.

Below is a summary of its key physicochemical properties:

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄[1][8]
Molecular Weight 265.31 g/mol [1][8][9]
Appearance White Powder / Chunks[1][8][10]
Melting Point ~123.4 °C[8]
pKa (Predicted) 4.32 ± 0.10[8]
XLogP3 2.72[10]

Causality Behind the Properties:

  • pKa: The predicted pKa of ~4.32 is attributed to the carboxylic acid moiety. This value is critical, as it indicates that the compound's charge state—and therefore its solubility in aqueous media—will be highly dependent on pH.[8] At pH values below the pKa, the carboxylic acid will be predominantly protonated (neutral), while at pH values above it, it will be deprotonated (anionic), which typically increases aqueous solubility.[11][12]

  • XLogP3: A value of 2.72 suggests a moderate degree of lipophilicity.[10] This is a balance between the hydrophobic phenyl and Boc groups and the polar carboxylic acid group. It predicts a preference for organic solvents over water.

  • Zwitterionic Potential: The underlying amino acid structure means that in aqueous solutions, the molecule's net charge is pH-dependent. Solubility is generally at its minimum at the isoelectric point, where the net charge is zero, leading to stronger intermolecular interactions and a greater tendency to crystallize or precipitate.[7][11][12]

Solubility Profile: A Qualitative Overview

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO)Soluble Recommended as a primary choice for solubilizing the related S-enantiomer.[7] Its high polarity effectively solvates the molecule.
Polar Protic MethanolSoluble Also recommended as a primary choice.[7] Can act as both a hydrogen bond donor and acceptor.
WaterSlightly Soluble The hydrophobic phenyl and Boc groups limit solubility despite the presence of polar functional groups.[7]
Ethanol, IsopropanolModerately Soluble Solubility of amino acids generally decreases as the alkyl chain of the alcohol solvent increases, reducing polarity.[11]
Non-Polar Hexane, TolueneLow / Insoluble A significant mismatch in polarity between the polar solute and non-polar solvent results in poor solubility.[7]

Gold Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable and reproducible quantitative data, a standardized experimental protocol is necessary. The saturation shake-flask (SSF) method is widely regarded as the "gold standard" for determining equilibrium solubility.[5][13] It measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Detailed Step-by-Step Methodology
  • Preparation of Materials:

    • Ensure the this compound solid is pure and well-characterized (e.g., by HPLC, NMR).[13]

    • Use high-purity solvents.[13]

    • Prepare buffer solutions (e.g., Phosphate-Buffered Saline, PBS) if pH-dependent solubility is to be measured.[14]

  • Experimental Procedure:

    • Step 1: Addition of Excess Solid: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial. The excess is critical to ensure saturation is achieved.[5][14]

    • Step 2: Equilibration: Place the vials in an incubator or shaker bath set to a constant, controlled temperature (e.g., 25 °C or 37 °C).[13][14] Agitate the suspension for a sufficient duration (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.[13]

    • Step 3: Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced.[5] Common methods include:

      • Centrifugation: Spin the vials at high speed to pellet the excess solid.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to separate the solid. Ensure the filter material does not bind the compound.[14]

    • Step 4: Sampling and Dilution: Carefully collect an aliquot of the clear supernatant or filtrate. If necessary, dilute the sample with the appropriate solvent to bring it within the linear range of the analytical method.

    • Step 5: Quantification: Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[14][15] A standard calibration curve must be prepared.

  • Data Analysis:

    • Calculate the solubility by comparing the measured concentration of the saturated solution against the calibration curve, accounting for any dilution factors. The result is typically expressed in units of mg/mL or µg/mL.[14]

Workflow Visualization

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72 hours) A->B Achieve Equilibrium C Centrifuge or Filter to Remove Solid B->C Isolate Saturated Solution D Collect Supernatant/ Filtrate C->D E Analyze Concentration (e.g., HPLC) D->E Quantify Analyte F Calculate Solubility (mg/mL) E->F

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Troubleshooting and Key Considerations

  • pH Control: For aqueous solvents, pH is the most critical variable. Always measure and report the final pH of the saturated solution, as the dissolution of an acidic compound can alter it.

  • Temperature Stability: Solubility is temperature-sensitive. Maintain strict temperature control throughout the equilibration process.[13]

  • Solid-State Form: The crystalline form (polymorph) of the compound can have a different solubility. Ensure consistency in the solid material used for testing.

  • Precipitation: If a compound is first dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer, it may precipitate if the final concentration exceeds its aqueous solubility limit. This is known as kinetic vs. thermodynamic solubility, and the shake-flask method is designed to measure the latter.

Conclusion

This compound is a moderately lipophilic, polar molecule whose solubility is governed by a delicate interplay of its functional groups. It is most soluble in polar organic solvents like DMSO and methanol and exhibits limited solubility in water, a critical factor for pharmaceutical development. Its solubility in aqueous systems is highly pH-dependent due to its carboxylic acid moiety. For drug development professionals, obtaining precise, quantitative solubility data using a standardized protocol like the saturation shake-flask method is imperative. This foundational data informs everything from initial screening and formulation to predicting the ultimate success of the therapeutic agent.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. AxisPharm.
  • Svanbäck, S., et al. (2022). Harmonization of the experimental protocol for the saturation shake-flask solubility measurement. European Journal of Pharmaceutical Sciences, 175, 106225.
  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Inc.
  • National Center for Biotechnology Information. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem.
  • Chemdad. This compound. Chongqing Chemdad Co., Ltd.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • National Center for Biotechnology Information. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem.
  • Chakravarty, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 60, 136-139.
  • Applied BioChem. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Petri, A., et al. (2023). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 28(4), 1804.

Sources

A Spectroscopic Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic Acid: Elucidating Structure Through NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the chiral building block, (R)-N-Boc-3-Amino-3-phenylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The interpretation of this data is crucial for confirming the molecule's structural integrity, a fundamental step in its application for pharmaceutical synthesis and other advanced chemical applications.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a phenyl group, a carboxylic acid, and a Boc-protected amine on a stereogenic center, necessitates rigorous characterization to ensure enantiomeric purity and correct connectivity. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose. This guide will delve into the characteristic signals observed in the ¹H NMR, ¹³C NMR, and IR spectra of this compound, providing a detailed interpretation rooted in the principles of chemical structure and bonding.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectral fingerprint. The key functional groups to be identified are the N-Boc protecting group, the phenyl ring, the carboxylic acid, and the chiral backbone.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic, methine, methylene, and Boc-group protons.

Expected ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.20-7.40Multiplet5HAromatic (Ph-H)
~5.10-5.30Multiplet1H-CH(Ph)NH-
~2.70-2.90Multiplet2H-CH₂COOH
~1.40Singlet9H-C(CH₃)₃ (Boc)
Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): A broad singlet is typically observed in the downfield region of the spectrum, around 10-12 ppm. The broadness of this signal is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ph-H): The five protons of the phenyl group typically appear as a complex multiplet in the range of 7.20-7.40 ppm. The exact splitting pattern depends on the solvent and the resolution of the instrument.

  • Methine Proton (-CH(Ph)NH-): The proton attached to the chiral carbon, adjacent to the phenyl ring and the nitrogen atom, is expected to resonate as a multiplet between 5.10 and 5.30 ppm. This proton is coupled to the neighboring methylene protons and the N-H proton.

  • Methylene Protons (-CH₂COOH): The two diastereotopic protons of the methylene group adjacent to the carboxylic acid will appear as a multiplet, typically in the range of 2.70-2.90 ppm. Their distinct chemical environments and coupling to the chiral methine proton result in a complex splitting pattern.

  • Boc Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group of the Boc protector give rise to a sharp, intense singlet at approximately 1.40 ppm. This signal is a hallmark of a Boc-protected amine and is a key indicator of successful protection.[1]

HNMR_Correlation cluster_structure Molecular Structure cluster_signals ¹H NMR Signals Structure Ph-CH(NHBoc)-CH₂-COOH Aromatic ~7.2-7.4 ppm (Multiplet, 5H) Structure->Aromatic Ph-H Methine ~5.1-5.3 ppm (Multiplet, 1H) Structure->Methine -CH- Methylene ~2.7-2.9 ppm (Multiplet, 2H) Structure->Methylene -CH₂- Boc ~1.4 ppm (Singlet, 9H) Structure->Boc -C(CH₃)₃ COOH ~10-12 ppm (Broad s, 1H) Structure->COOH -COOH

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~175-COOH
~155-C=O (Boc)
~142Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~80-C(CH₃)₃ (Boc, quaternary)
~55-CH(Ph)NH-
~42-CH₂COOH
~28-C(CH₃)₃ (Boc)
Interpretation of the ¹³C NMR Spectrum
  • Carboxylic Carbonyl (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at approximately 175 ppm.

  • Boc Carbonyl (-C=O): The carbonyl carbon of the Boc group resonates at around 155 ppm.

  • Aromatic Carbons: The carbons of the phenyl ring appear in the aromatic region (125-145 ppm). The quaternary carbon attached to the chiral center will be at the downfield end of this range (~142 ppm), while the protonated carbons will appear as distinct signals around 127-129 ppm.

  • Boc Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is found at approximately 80 ppm.

  • Methine Carbon (-CH(Ph)NH-): The chiral carbon atom attached to the phenyl and amino groups gives a signal around 55 ppm.

  • Methylene Carbon (-CH₂COOH): The carbon of the methylene group adjacent to the carboxylic acid appears at about 42 ppm.

  • Boc Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the Boc group are observed as a single, intense peak around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectral Data
Frequency (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3350MediumN-H stretch (Carbamate)
~3030MediumC-H stretch (Aromatic)
2980-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Carbamate, Amide I)
~1520StrongN-H bend (Carbamate, Amide II)
1300-1200StrongC-O stretch (Carboxylic Acid & Carbamate)
Interpretation of the IR Spectrum
  • O-H Stretch: The carboxylic acid O-H group exhibits a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acids.

  • N-H Stretch: The N-H stretching vibration of the carbamate typically appears as a medium-intensity band around 3350 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (~3030 cm⁻¹), while aliphatic C-H stretches from the methylene and Boc groups appear just below 3000 cm⁻¹ (2980-2850 cm⁻¹).

  • C=O Stretches: Two strong carbonyl absorption bands are expected. The carboxylic acid C=O stretch is typically found around 1710 cm⁻¹. The carbamate (amide I) C=O stretch is usually observed at a slightly lower wavenumber, around 1690 cm⁻¹.[2]

  • N-H Bend: The N-H bending vibration of the carbamate (amide II band) gives a strong absorption at approximately 1520 cm⁻¹.[2]

  • C-O Stretches: Strong C-O stretching vibrations from both the carboxylic acid and the carbamate groups are expected in the 1300-1200 cm⁻¹ region.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectral data, adherence to standardized experimental protocols is paramount.

NMR Spectroscopy Protocol

NMR_Protocol A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃ or DMSO-d₆) B Dissolution & Transfer (Vortex until fully dissolved, transfer to NMR tube) A->B C Instrument Setup (Insert sample, lock, and shim) B->C D ¹H NMR Acquisition (Set parameters: pulse angle, acquisition time, relaxation delay) C->D E ¹³C NMR Acquisition (Set parameters, longer acquisition time may be needed) D->E F Data Processing (Fourier transform, phase correction, baseline correction) E->F G Data Analysis (Integration, peak picking, and structural assignment) F->G

Caption: Workflow for NMR data acquisition and analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[3]

  • Dissolution and Transfer: Ensure the sample is fully dissolved by vortexing. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[4]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.[1]

  • Data Acquisition: Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments. This includes defining the pulse sequence, number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation to generate the frequency-domain spectrum. This is followed by phase and baseline correction to produce a clean, interpretable spectrum.[1]

  • Data Analysis: The processed spectrum is then analyzed by integrating the peak areas (for ¹H NMR), identifying the chemical shifts of the peaks, and determining their multiplicities and coupling constants to assign each signal to a specific nucleus in the molecule.

IR Spectroscopy Protocol (ATR Method)

IR_Protocol A Instrument Preparation (Ensure ATR crystal is clean) B Background Scan (Collect a background spectrum of the empty ATR) A->B C Sample Application (Place a small amount of solid sample on the crystal) B->C D Apply Pressure (Use the pressure arm to ensure good contact) C->D E Data Acquisition (Scan the sample) D->E F Data Analysis (Identify and assign characteristic absorption bands) E->F

Caption: Workflow for IR data acquisition using the ATR method.

Detailed Steps:

  • Instrument Preparation: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal is clean. This can be done by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Before analyzing the sample, a background spectrum of the empty ATR setup is recorded. This allows the instrument's software to subtract any absorptions from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Data Acquisition: Initiate the scan. The instrument will collect the infrared spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is then analyzed to identify the characteristic absorption frequencies corresponding to the various functional groups within the molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive characterization of this compound. The distinct signals and absorption bands observed in these spectra serve as a unique fingerprint of the molecule, allowing for unambiguous confirmation of its structure and the successful installation of the Boc protecting group. This detailed spectral analysis is an essential quality control measure and a critical step in the utilization of this important chiral building block in research and development.

References

  • Iowa State University Chemical Instrumentation Facility.
  • University of Cambridge Department of Chemistry.
  • Georgia Institute of Technology.
  • Organomation.
  • University College London.
  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]
  • The Royal Society of Chemistry.
  • University of York.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Shimadzu. KBr Pellet Method. [Link]
  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
  • University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]
  • Chemistry LibreTexts. The 1H-NMR experiment. [Link]
  • Kintek Solution. What Is The Difference Between Kbr Method And Atr Method? Choose The Right Ftir Technique For Your Lab. [Link]
  • University of Calgary. IR: carboxylic acids. [Link]
  • University of Colorado Boulder. NMR Spectrum Acquisition. [Link]
  • 911Metallurgist.
  • YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]
  • YouTube.
  • Cheminfo.org. Determine the structure of Boc amino acids. [Link]
  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
  • PubChem. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Chem-Impex. Boc-(2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid. [Link]
  • FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
  • precisionFDA. 3-AMINO-3-PHENYLPROPANOIC ACID. [Link]

Sources

A Technical Guide to the Enantioselective Synthesis of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif is present in various bioactive molecules and serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. The stereochemistry at the β-position is critical for the biological activity and efficacy of the final drug substance. Consequently, the development of efficient and highly stereoselective synthetic routes to this compound is of paramount importance for researchers and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for producing this compound. We will delve into three principal strategies: Enzymatic Kinetic Resolution, Catalytic Asymmetric Hydrogenation, and Chiral Auxiliary-Mediated Synthesis. Each section will explore the underlying scientific principles, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers with the knowledge to select and implement the most suitable method for their specific needs.

Enzymatic Kinetic Resolution: A Biocatalytic Approach to Enantiopurity

Enzymatic kinetic resolution is a powerful and widely adopted method for the separation of enantiomers, prized for its high selectivity, mild reaction conditions, and environmental compatibility.[1] This strategy relies on the ability of a chiral enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, lipases, particularly Candida antarctica Lipase B (CAL-B), are highly effective in the enantioselective hydrolysis of a racemic ester precursor.[2][3]

Core Principles and Mechanistic Rationale

The mechanism of lipase-catalyzed kinetic resolution hinges on the formation of a diastereomeric transition state between the chiral enzyme and each enantiomer of the substrate.[4] The active site of the lipase, typically a serine hydrolase, possesses a chiral environment that preferentially accommodates one enantiomer over the other.[5][6][7] In the case of the hydrolysis of a racemic N-Boc-3-amino-3-phenylpropanoic acid ester, the lipase selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, while the desired (R)-enantiomer remains as the unreacted ester. The significant difference in the rate of hydrolysis for the two enantiomers allows for their efficient separation. The choice of the ester group and the reaction solvent can significantly influence the enantioselectivity and reaction rate.[8]

Diagram 1: Workflow for Enzymatic Kinetic Resolution

G cluster_0 Racemic Starting Material cluster_1 Enzymatic Resolution cluster_2 Separation cluster_3 Products cluster_4 Final Product racemic_ester Racemic N-Boc-3-amino- 3-phenylpropanoic acid ester enzyme Candida antarctica Lipase B (CAL-B) Aqueous Buffer/Organic Solvent racemic_ester->enzyme Selective Hydrolysis of (S)-enantiomer separation Acid-Base Extraction or Chromatography enzyme->separation Mixture of (S)-acid and (R)-ester s_acid (S)-N-Boc-3-amino- 3-phenylpropanoic acid separation->s_acid r_ester (R)-N-Boc-3-amino- 3-phenylpropanoic acid ester separation->r_ester r_acid (R)-N-Boc-3-amino- 3-phenylpropanoic acid r_ester->r_acid Hydrolysis

Caption: Workflow for the enzymatic kinetic resolution of a racemic N-Boc-β-amino acid ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol describes a typical procedure for the kinetic resolution of racemic N-Boc-3-amino-3-phenylpropanoic acid methyl ester using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • Racemic N-Boc-3-amino-3-phenylpropanoic acid methyl ester

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.2)

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (1 M)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask, add racemic N-Boc-3-amino-3-phenylpropanoic acid methyl ester (1.0 eq) and a mixture of phosphate buffer and MTBE (e.g., 1:1 v/v).

  • Add immobilized Candida antarctica lipase B (e.g., 10-20% by weight of the substrate).

  • Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or by measuring the consumption of base (if using a pH-stat). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separate the aqueous and organic layers.

  • Isolation of (S)-acid: Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-amino-3-phenylpropanoic acid.

  • Isolation of (R)-ester: Wash the organic layer from step 6 with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched this compound methyl ester.

  • Hydrolysis of (R)-ester: Dissolve the enriched (R)-ester in a suitable solvent (e.g., methanol/water) and add 1 M NaOH. Stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Catalytic Asymmetric Hydrogenation: An Atom-Economical Approach

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds.[9] This approach involves the reduction of a prochiral unsaturated precursor, such as a dehydro-β-amino acid derivative, using molecular hydrogen in the presence of a chiral transition metal catalyst. Rhodium complexes with chiral phosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of enamides and dehydroamino acids to afford β-amino acid derivatives with high enantioselectivity.[10][11][12]

Core Principles and Mechanistic Rationale

The enantioselectivity in rhodium-catalyzed asymmetric hydrogenation is governed by the formation of a chiral catalyst-substrate complex.[13][14] The chiral ligand creates a specific three-dimensional environment around the metal center, which dictates the facial selectivity of hydrogen addition to the double bond of the coordinated substrate. The generally accepted mechanism involves the coordination of the enamide substrate to the chiral rhodium catalyst, followed by oxidative addition of hydrogen, migratory insertion of the double bond into a rhodium-hydride bond, and finally, reductive elimination of the hydrogenated product to regenerate the catalyst.[15][16] The stereochemical outcome is determined at the migratory insertion step, where the chiral ligand environment favors one diastereomeric transition state over the other.

Diagram 2: Catalytic Cycle of Rh-Catalyzed Asymmetric Hydrogenation

G catalyst [Rh(L*)]+ sub_complex Catalyst-Substrate Complex catalyst->sub_complex substrate Prochiral Enamide product Chiral Amide h2_complex H2 Oxidative Addition sub_complex->h2_complex + H2 hydride_complex Rhodium Dihydride Complex h2_complex->hydride_complex insertion_ts Migratory Insertion (Stereodetermining) hydride_complex->insertion_ts alkyl_hydride Alkyl Hydride Intermediate insertion_ts->alkyl_hydride alkyl_hydride->product Reductive Elimination

Caption: Simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide.

Experimental Protocol: Asymmetric Hydrogenation of a Dehydro-β-amino Acid Ester

This protocol outlines the synthesis of this compound via the asymmetric hydrogenation of a precursor, methyl (Z)-3-(tert-butoxycarbonylamino)-3-phenylacrylate.

Part A: Synthesis of Methyl (Z)-3-(tert-butoxycarbonylamino)-3-phenylacrylate This precursor can be synthesized via several methods, including the condensation of N-Boc-benzaldimine with a suitable C2-building block.

Part B: Asymmetric Hydrogenation Materials:

  • Methyl (Z)-3-(tert-butoxycarbonylamino)-3-phenylacrylate

  • [Rh(COD)2]BF4 (or a similar Rh precursor)

  • Chiral phosphine ligand (e.g., (R,R)-TangPhos)

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a pressure reactor with the rhodium precursor and the chiral ligand in degassed methanol. Stir for a few minutes to form the active catalyst.

  • Add the substrate, methyl (Z)-3-(tert-butoxycarbonylamino)-3-phenylacrylate, to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by GC or LC-MS).

  • Carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to yield this compound methyl ester.

  • The ester is then hydrolyzed to the carboxylic acid as described in the enzymatic resolution protocol (Section 1.2, steps 9-10).

Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis.[17] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. Two prominent examples of chiral auxiliaries applicable to the synthesis of this compound are Evans oxazolidinones and N-tert-butanesulfinyl imines.

Evans Oxazolidinone Approach

The Evans oxazolidinone auxiliaries are widely used for stereoselective alkylations, aldol reactions, and aminations.[18][19] For the synthesis of β-amino acids, an N-acyl oxazolidinone is typically enolized and then reacted with an electrophilic nitrogen source to introduce the amino group in a diastereoselective manner.

Diagram 3: Evans Auxiliary-Mediated Synthesis Workflow

G aux Chiral Oxazolidinone n_acyl N-Acyl Oxazolidinone aux->n_acyl Acylation acyl_chloride 3-Phenylpropanoyl chloride acyl_chloride->n_acyl enolate Boron Enolate n_acyl->enolate Enolization amination Diastereoselective Amination enolate->amination amino_adduct α-Amino Adduct amination->amino_adduct cleavage Auxiliary Cleavage amino_adduct->cleavage amino_acid (R)-3-Amino-3-phenylpropanoic acid cleavage->amino_acid boc_protection Boc Protection amino_acid->boc_protection final_product This compound boc_protection->final_product

Caption: General workflow for the synthesis of a β-amino acid using an Evans chiral auxiliary.

Experimental Protocol Snippet (Conceptual):

  • Acylation: React the chiral Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3-phenylpropanoyl chloride to form the N-acyl oxazolidinone.

  • Enolization and Amination: Generate the boron enolate using a Lewis acid (e.g., dibutylboron triflate) and a base (e.g., triethylamine). React the enolate with an electrophilic azide source (e.g., trisyl azide) to introduce the azide group at the α-position with high diastereoselectivity.

  • Auxiliary Cleavage and Azide Reduction: Cleave the chiral auxiliary, for instance, by hydrolysis with lithium hydroperoxide.[20] The resulting azido acid is then reduced (e.g., by catalytic hydrogenation) to the corresponding amino acid.

  • Boc Protection: Protect the amino group with di-tert-butyl dicarbonate to yield the final product.

N-tert-Butanesulfinyl Imine Approach

The use of enantiopure N-tert-butanesulfinyl imines, developed by Ellman, is a highly versatile and powerful method for the asymmetric synthesis of amines.[21] The sulfinyl group activates the imine for nucleophilic addition and acts as an excellent chiral directing group.[22][23] The diastereoselective addition of a suitable carbon nucleophile to an N-tert-butanesulfinyl imine derived from benzaldehyde provides a direct route to the β-amino acid backbone.

Diagram 4: N-tert-Butanesulfinyl Imine Synthesis Pathway

G sulfinamide (R)-tert-Butanesulfinamide imine N-Sulfinyl Imine sulfinamide->imine Condensation benzaldehyde Benzaldehyde benzaldehyde->imine adduct Diastereomerically Enriched Adduct imine->adduct Diastereoselective Addition nucleophile Enolate or Reformatsky Reagent nucleophile->adduct cleavage Sulfinyl Group Cleavage adduct->cleavage amino_ester (R)-3-Amino-3-phenylpropanoic acid ester cleavage->amino_ester hydrolysis Hydrolysis amino_ester->hydrolysis amino_acid (R)-3-Amino-3-phenylpropanoic acid hydrolysis->amino_acid boc_protection Boc Protection amino_acid->boc_protection final_product This compound boc_protection->final_product

Sources

An In-depth Technical Guide on (R)-N-Boc-3-Amino-3-phenylpropanoic Acid: A Cornerstone in the Synthesis of Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral building block of significant importance in contemporary pharmaceutical synthesis. Its intrinsic value lies not in a direct pharmacological effect, but in its critical role as a key intermediate in the stereoselective synthesis of several active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, with a primary focus on its pivotal application in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. The mechanism of action of the resulting API is detailed to provide a complete context for the significance of this chiral precursor.

Introduction: The Strategic Importance of a Chiral Building Block

This compound is a non-proteinogenic β-amino acid derivative. Its structure, featuring a phenyl group, a defined stereocenter at the C3 position, and an amino group protected by a tert-butyloxycarbonyl (Boc) moiety, makes it a highly versatile and sought-after intermediate in asymmetric synthesis. The Boc protecting group offers the advantage of being stable under a variety of reaction conditions while being readily removable under acidic conditions.[1][2][3][4][5]

The primary utility of this compound is in providing the chiral core for more complex molecules where stereochemistry is crucial for biological activity. A prime example of its application is in the synthesis of Sitagliptin, where the (R)-enantiomer is essential for its potent inhibitory activity against the DPP-4 enzyme.[6][7][8][9][10][11] This guide will elucidate the synthetic journey from this chiral building block to a clinically significant therapeutic agent and detail the mechanism by which that agent exerts its pharmacological effect.

The Role of this compound in the Synthesis of Sitagliptin

The synthesis of Sitagliptin has evolved through several generations of chemical processes, with a continuous drive towards greater efficiency, stereoselectivity, and greener chemistry.[8][12] this compound is a key intermediate in several of these synthetic routes.

The Significance of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis and other organic transformations.[1][2][3][4][5] Its function is to temporarily mask the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions during subsequent synthetic steps, such as amide bond formation. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate.[4] Its removal (deprotection) is conveniently achieved under acidic conditions, often with trifluoroacetic acid (TFA), which is mild enough to not compromise other sensitive functional groups in the molecule.[4][6]

A Conceptual Synthetic Pathway to Sitagliptin

A common strategy for the synthesis of Sitagliptin involves the coupling of this compound with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][13][14]triazolo[4,3-a]pyrazine. The following diagram illustrates a conceptual workflow:

G cluster_0 Synthesis of Sitagliptin A (R)-N-Boc-3-Amino-3- phenylpropanoic acid C Amide Coupling (e.g., EDC, HOBt) A->C B 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine B->C D Boc-protected Sitagliptin C->D Formation of amide bond E Acidic Deprotection (e.g., HCl in Methanol) D->E Removal of Boc group F (R)-Sitagliptin E->F

Caption: Conceptual workflow for the synthesis of Sitagliptin.

In this pathway, the carboxylic acid of this compound is activated and then reacted with the secondary amine of the triazolopiperazine moiety to form an amide bond. This results in the formation of Boc-protected Sitagliptin. The final step is the removal of the Boc protecting group under acidic conditions to yield the active pharmaceutical ingredient, Sitagliptin.[6][11]

Mechanism of Action: DPP-4 Inhibition

Sitagliptin is a member of the gliptin class of oral hypoglycemic agents that act by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[] DPP-4 is a serine protease that is widely distributed throughout the body and plays a crucial role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16][17][18]

The Incretin Effect and its Regulation by DPP-4

In response to food intake, endocrine cells in the gut release GLP-1 and GIP into the bloodstream. These hormones act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[16][17][19] They also have other beneficial effects, including the suppression of glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[18] The physiological actions of GLP-1 and GIP are short-lived as they are rapidly degraded and inactivated by the DPP-4 enzyme.[17]

Pharmacological Intervention with Sitagliptin

Sitagliptin competitively and reversibly binds to the catalytic site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP. This leads to a two- to three-fold increase in the circulating levels of active incretin hormones. The elevated incretin levels enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells. This dual action results in improved glycemic control, including reductions in both fasting and postprandial glucose levels.[]

The following diagram illustrates the signaling pathway of DPP-4 inhibition:

G cluster_0 Normal Physiology cluster_1 With Sitagliptin Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Inactive Inactive Metabolites DPP4->Inactive Degrades to Sitagliptin Sitagliptin DPP4_inhibited DPP-4 Enzyme Inhibition blocks degradation Sitagliptin->DPP4_inhibited Inhibits Increased_Incretins Increased Active Incretins (GLP-1, GIP) Pancreas Pancreas Increased_Incretins->Pancreas Acts on Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Signaling pathway of DPP-4 inhibition by Sitagliptin.

Experimental Protocols

The evaluation of novel DPP-4 inhibitors synthesized from precursors like this compound is a critical step in drug discovery. A fundamental in vitro assay is the DPP-4 inhibitor screening assay.

Conceptual Protocol: In Vitro DPP-4 Inhibitor Screening Assay

This protocol provides a conceptual framework for determining the inhibitory activity of a test compound against the DPP-4 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black, for fluorescence measurements)

  • Microplate reader with fluorescence detection capabilities (e.g., λex = 360 nm, λem = 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent.

    • Create a series of dilutions of the test compound and positive control in the assay buffer.

    • Dilute the DPP-4 enzyme and the substrate to their working concentrations in the assay buffer.

  • Assay Setup (in triplicate):

    • Blank wells: Add assay buffer and substrate, but no enzyme.

    • Enzyme control wells (100% activity): Add assay buffer, DPP-4 enzyme, and substrate.

    • Test compound wells: Add assay buffer, DPP-4 enzyme, substrate, and the various dilutions of the test compound.

    • Positive control wells: Add assay buffer, DPP-4 enzyme, substrate, and the various dilutions of the positive control.

  • Incubation:

    • Pre-incubate the enzyme with the test compound or positive control for a defined period (e.g., 10 minutes at 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate for a specific duration (e.g., 30 minutes at 37°C).

  • Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control relative to the enzyme control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[20][21][22][23]

Data Presentation: Clinical Efficacy of Sitagliptin

The clinical development of Sitagliptin has demonstrated its efficacy in improving glycemic control in patients with type 2 diabetes. The following table summarizes representative data on the reduction of glycated hemoglobin (HbA1c).

Study Type Baseline HbA1c (%) Treatment Mean Change in HbA1c (%) Reference
Monotherapy (18-24 weeks)7.5 - 8.1Sitagliptin 100 mg/day-0.60 to -1.05[24]
Add-on to Metformin (24 weeks)~8.0Sitagliptin 100 mg/day-0.65[24][25]
Add-on to Pioglitazone (24 weeks)~8.1Sitagliptin 100 mg/day-0.70[24][25]
Pooled Analysis (3 months)Not specifiedSitagliptin 50 mg/day-0.73[26]
12-week study9.4Sitagliptin 50 mg/day-1.6[27]

Note: The efficacy of Sitagliptin can vary depending on the baseline HbA1c levels, with greater reductions observed in patients with higher baseline values.[24] Numerous clinical trials have consistently shown that Sitagliptin effectively lowers HbA1c and fasting plasma glucose levels.[28]

Conclusion

This compound represents a quintessential example of a chiral building block whose value is realized through its incorporation into a complex, life-saving therapeutic agent. While it does not possess a mechanism of action in the traditional pharmacological sense, a thorough understanding of its role in the synthesis of DPP-4 inhibitors like Sitagliptin is indispensable for researchers and professionals in drug development. The stereochemical integrity of this molecule is paramount for the efficacy of the final drug product. This guide has provided a comprehensive overview of its synthetic utility, the mechanism of action of the resulting API, and the experimental and clinical data that underscore its importance in modern medicine.

References

  • Chen, C. Y., et al. (2021). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 6(12), 8565–8571. [Link]
  • Christensen, M., et al. (2022).
  • Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [Link]
  • Li, Z., et al. (2018).
  • Proprep. (n.d.). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]
  • MDEdge. (2007). Sitagliptin Add-On Can Help Lower HbA1c Levels. [Link]
  • Reddy, A. R., et al. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1782–1785. [Link]
  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
  • Zhao, F., et al. (2023). Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. Frontiers in Endocrinology, 14, 1121703. [Link]
  • Kim, W., & Egan, J. M. (2008). GIP and GLP-1, the two incretin hormones: Similarities and differences.
  • ResearchGate. (2023). The dual GIP/GLP-1 mechanisms.
  • ResearchGate. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
  • Patsnap Synapse. (2025). What clinical trials have been conducted for Sitagliptin? [Link]
  • Koga, M., et al. (2011). Estimation of HbA1c response to sitagliptin by change in glycated albumin level for 2 weeks. Diabetes Research and Clinical Practice, 94(1), e11–e13. [Link]
  • Wang, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893325. [Link]
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
  • Merck & Co., Inc. (2006). Results of Phase III Studies of Sitagliptin, new oral treatment of diabetes,were presented by Merck & Co., Inc.
  • Nishimura, T., et al. (2016). Effect of sitagliptin on blood glucose control in patients with type 2 diabetes mellitus who are treatment naive or poorly responsive to existing antidiabetic drugs: the JAMP study. Diabetology & Metabolic Syndrome, 8, 80. [Link]
  • O'Connor, C., et al. (2014). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (91), 51996. [Link]
  • Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1361-1367. [Link]
  • Master Organic Chemistry. (2018).
  • Google Patents. (n.d.). US20120108598A1 - Sitagliptin synthesis.
  • ResearchGate. (2009). Synthesis of Sitagliptin. [Link]

Sources

A Senior Application Scientist's Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic Acid in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Boc-3-Amino-3-phenylpropanoic acid, a chiral β-amino acid, has emerged as a cornerstone in modern synthetic chemistry, particularly within pharmaceutical and materials science. Its unique structural architecture, combining a stereodefined center, a phenyl group, and an acid-labile Boc protecting group, offers a versatile platform for constructing complex, high-value molecules. This guide provides an in-depth technical exploration of this building block, moving beyond simple reaction schemes to elucidate the causal mechanisms behind its synthesis and application. We will dissect established enantioselective synthetic routes, provide field-tested protocols for its incorporation into peptides and other chiral scaffolds, and present comparative data to inform strategic synthetic planning. The aim is to equip researchers with the foundational knowledge and practical methodologies required to leverage this powerful chiral synthon in their drug discovery and development programs.

The Strategic Imperative of β-Amino Acids in Modern Chemistry

The pursuit of enantiomerically pure compounds is a central theme in drug development, as the biological activity of a molecule is often dictated by its three-dimensional structure. While α-amino acids are the fundamental units of natural proteins, their synthetic analogs, β-amino acids, offer distinct advantages. The additional carbon in the backbone of β-amino acids imparts a greater conformational flexibility and, crucially, enhanced resistance to enzymatic degradation by proteases.[1] This increased metabolic stability can significantly improve the in-vivo half-life of peptide-based therapeutics.[1]

Furthermore, β-amino acids are foundational precursors for a wide array of pharmacologically significant molecules and are used extensively as chiral starting materials and catalysts in organic synthesis.[2][3] this compound stands out within this class as a readily available, versatile building block for creating peptidomimetics, chiral ligands, and complex heterocyclic systems.[4]

Physicochemical & Structural Profile

A thorough understanding of the molecule's properties is paramount for its effective use. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, stable under a wide range of conditions but easily and cleanly removed with acid, typically trifluoroacetic acid (TFA).[4][] This orthogonality is fundamental to its application in multi-step syntheses like solid-phase peptide synthesis (SPPS).[6]

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄[7]
Molecular Weight 265.31 g/mol [7]
CAS Number 161024-80-2[7]
Appearance White Powder[7]
Melting Point ~123.4 °C[7]
pKa 4.32 ± 0.10 (Predicted)[7]

The (R)-stereochemistry at the C3 position is critical for specific interactions with chiral biological targets, while the phenyl group provides a site for further functionalization and influences the molecule's hydrophobic character.

Enantioselective Synthesis: Pathways to a Privileged Scaffold

Obtaining this compound in high enantiomeric purity is the first critical step. Several robust methodologies have been developed, each with distinct advantages.

Chiral Auxiliary-Mediated Synthesis

This classic and reliable approach involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction.[8][9] The Evans oxazolidinone auxiliaries are a prime example of this strategy's power. The auxiliary induces facial selectivity, allowing for highly controlled bond formation.

sub Prochiral Substrate (e.g., Cinnamic Acid Derivative) int1 Chiral Imide Intermediate sub->int1 1. Activation 2. Ligation aux Chiral Auxiliary (e.g., Evans Oxazolidinone) aux->int1 int2 Diastereomerically Pure Adduct int1->int2 Conjugate Addition reagent Nucleophilic Amine Source (e.g., Azide) reagent->int2 product Target β-Amino Acid (After Cleavage) int2->product Hydrolysis/ Cleavage recycle Recovered Auxiliary int2->recycle

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Protocol 1: Representative Auxiliary-Mediated Synthesis

  • Imide Formation: Cinnamoyl chloride is reacted with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) to form the N-cinnamoyl oxazolidinone.

  • Conjugate Addition: The resulting chiral imide is treated with a suitable nitrogen nucleophile. For example, a Lewis acid-catalyzed addition of a protected amine source (e.g., benzyl carbamate) is performed at low temperature (-78 °C) to ensure high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved under mild hydrolytic conditions (e.g., LiOH/H₂O₂) to release the desired β-amino acid. The valuable auxiliary can often be recovered and recycled.

  • Boc Protection: The free amine of the resulting (R)-3-Amino-3-phenylpropanoic acid is then protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or NaHCO₃ in a dioxane/water mixture) to yield the final product.

  • Causality: The steric bulk of the auxiliary's substituent (e.g., phenyl group on the oxazolidinone) blocks one face of the enoate system, forcing the incoming nucleophile to attack from the less hindered face, thus establishing the desired stereocenter.

Asymmetric Catalysis

Catalytic methods are highly sought after for their efficiency and atom economy. Asymmetric hydrogenation of prochiral enamines is a powerful technique.

Protocol 2: Asymmetric Hydrogenation

  • Substrate Synthesis: An appropriate β-amidoacrylate precursor, such as (Z)-methyl 3-(acetylamino)-3-phenylacrylate, is synthesized.

  • Hydrogenation: The enamine substrate is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation (H₂ gas) in the presence of a catalytic amount of a chiral transition metal complex (e.g., a Rhodium or Ruthenium catalyst with a chiral phosphine ligand like BINAP).[2]

  • Hydrolysis & Protection: The resulting ester is hydrolyzed to the carboxylic acid, and the acetyl protecting group is removed and replaced with a Boc group as described in Protocol 1.

  • Causality: The chiral ligand coordinates to the metal center, creating a chiral environment. The enamine substrate binds to this complex in a specific orientation, leading to the delivery of hydrogen to one prochiral face of the double bond, resulting in a product with high enantiomeric excess.[10]

Core Applications in Chiral Synthesis

The true value of this compound lies in its utility as a synthetic intermediate. Its primary application is in the construction of peptides and peptidomimetics.

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a robust method for assembling peptide chains on a solid support.[11] The workflow is iterative, involving sequential deprotection and coupling steps.

start Resin-Bound Amino Acid (Boc-AA-Resin) deprotect Step 1: Deprotection (TFA in DCM) start->deprotect wash1 Wash (DCM, IPA) deprotect->wash1 neutralize Step 2: Neutralization (DIEA in DCM) wash1->neutralize wash2 Wash (DCM) neutralize->wash2 couple Step 3: Coupling (Boc-AA, Activator) wash2->couple wash3 Wash (DMF, DCM) couple->wash3 end Resin-Bound Dipeptide (Boc-AA-AA-Resin) wash3->end end->deprotect loop_edge Repeat Cycle for next AA

Caption: The Iterative Cycle of Boc-SPPS.

Protocol 3: Incorporation into a Peptide Chain via Boc-SPPS

  • System: Manual synthesis on a 0.5 mmol scale using a Merrifield resin.[12]

  • Resin Preparation: Swell the starting resin (e.g., Boc-Gly-Merrifield resin) in DCM for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and shake for 20-30 minutes.[12] This cleaves the Boc group, exposing the free amine as a trifluoroacetate salt.

    • Wash the resin thoroughly with DCM (3x) and isopropanol (3x) to remove residual acid and byproducts.

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM and shake for 5 minutes to neutralize the salt and generate the free amine. Repeat once.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (1.5 mmol, 3 eq.) and an activator like HOBt (1.5 mmol, 3 eq.) in N,N-Dimethylformamide (DMF).

    • Add a coupling reagent such as DIC (1.5 mmol, 3 eq.) to the amino acid solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Self-Validation: Monitor the coupling reaction's completion using a qualitative test like the Kaiser test. A negative result (beads remain yellow) indicates a complete reaction. If positive (beads turn blue), the coupling step should be repeated.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage: Once the synthesis is complete, the final peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid like anhydrous Hydrogen Fluoride (HF).[12]

  • Causality: The Boc group's acid lability allows for its selective removal without cleaving the more acid-stable benzyl ester linkage to the resin. The subsequent coupling step forms the peptide bond. The iterative nature of this process allows for the controlled, stepwise assembly of a defined peptide sequence.

Comparative Data & Strategic Selection

Choosing a synthetic route depends on available resources, scale, and desired purity.

Synthesis MethodTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Chiral Auxiliary 60-80%>98%Highly reliable, predictable stereocontrol.Stoichiometric use of expensive auxiliary, requires extra protection/cleavage steps.
Asymmetric Hydrogenation 70-95%>99%High yield, excellent e.e., catalytic.Requires specialized catalyst and high-pressure equipment.
Biocatalysis (Enzymatic) 50-90%>99%Environmentally friendly, mild conditions, high selectivity.[13]Substrate scope can be limited, enzyme availability and stability.[14]

Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in chiral synthesis. Its well-defined properties and robust synthetic utility have cemented its role in the development of metabolically stable peptidomimetics and other complex chiral molecules.[4][] As the landscape of drug discovery evolves towards more complex modalities like macrocycles and constrained peptides, the strategic incorporation of non-natural amino acids like this one will become increasingly critical. Future research will likely focus on developing even more efficient, sustainable, and scalable biocatalytic routes for its synthesis and exploring its application in novel molecular architectures and advanced materials.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Wikipedia. Chiral auxiliary. [Link]
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
  • Buchwald, S. L., & Sammakia, T. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry.
  • ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. [Link]
  • Meade, C. F., & Branch, C. S. (n.d.). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols.
  • YouTube. (2020).
  • Collet, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).
  • Sun, C., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PubMed. [Link]
  • Chem-Impex. Boc-(R)-3-amino-3-(3-fluorophenyl)propionic acid. [Link]
  • KingChem. Boc-(R)
  • University of Arizona. Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. [Link]
  • Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Royal Society of Chemistry. [Link]
  • Royal Society of Chemistry. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
  • ACS Publications. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. [Link]
  • ACS Publications. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. [Link]
  • Scholars Research Library. (2011). Der Pharma Chemica. [Link]
  • PubMed. (2004). Crystallization-induced chiral inversion as the key step for synthesis of (S)
  • Chem-Impex. Boc-(R, S)-3-amino-2-phenylpropionic acid. [Link]
  • MDPI.
  • Aapptec Peptides. Boc-beta-Ala-OH. [Link]
  • PubChem. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]
  • Chemdad. This compound. [Link]
  • Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
  • Wołczański, G., & Lisowski, M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]
  • AAPPTec.
  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
  • AAPPTec. Planning a Peptide Synthesis. [Link]
  • National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]
  • National Institutes of Health. Introduction to Peptide Synthesis. [Link]
  • National Institutes of Health. Amino Acids in the Development of Prodrugs. [Link]

Sources

A Technical Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

(R)-N-Boc-3-Amino-3-phenylpropanoic acid, a chiral β-amino acid derivative, has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural properties, including the presence of a phenyl group and a chiral center, coupled with the stability afforded by the tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable tool for the synthesis of peptidomimetics and other complex bioactive molecules. This guide provides an in-depth exploration of the synthesis, applications, and biological significance of this compound. We will delve into its role in conferring enhanced proteolytic stability and conformational rigidity to peptides, leading to the development of novel therapeutics with improved pharmacological profiles. Detailed experimental protocols for its synthesis and incorporation into peptide chains are provided, alongside a discussion of the biological activities of resulting compounds, including their potential as anticancer agents and opioid receptor modulators.

Introduction: The Significance of β-Amino Acids in Peptidomimetic Design

The therapeutic potential of peptides is often hampered by their poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids, particularly β-amino acids, into peptide sequences has proven to be a highly effective strategy to overcome these limitations. β-Amino acids, such as this compound, introduce a level of conformational constraint and resistance to enzymatic degradation by proteases that is not achievable with their α-amino acid counterparts. This increased in vivo half-life and enhanced structural definition can lead to higher receptor affinity and selectivity, making β-amino acid-containing peptides promising candidates for drug development.

The phenyl group of this compound provides a key structural motif for molecular recognition, while the Boc protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The chirality of the molecule is crucial for defining the three-dimensional structure of the resulting peptidomimetic, which in turn dictates its biological activity.

Synthesis of this compound

The enantiomerically pure synthesis of this compound is a critical first step in its application. While several synthetic routes exist, a common and effective method involves the asymmetric reduction of a suitable precursor. Below is a representative protocol for its synthesis.

Experimental Protocol: Asymmetric Synthesis

Materials:

  • Trans-cinnamic acid

  • Ammonia

  • Phenylalanine ammonia lyase (PAL)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Amination:

    • Dissolve trans-cinnamic acid in an aqueous ammonia solution.

    • Add phenylalanine ammonia lyase (PAL) to the solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. The enzyme will catalyze the stereoselective addition of ammonia to the double bond, forming (R)-3-amino-3-phenylpropanoic acid.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Boc Protection:

    • Once the amination is complete, adjust the pH of the solution to approximately 9-10 with a solution of sodium hydroxide.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dioxane or THF) dropwise to the reaction mixture while maintaining the pH.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow A trans-Cinnamic Acid B Enzymatic Amination (PAL, NH3) A->B Step 1 C (R)-3-Amino-3-phenylpropanoic acid B->C D Boc Protection ((Boc)2O, NaOH) C->D Step 2 E Crude this compound D->E F Purification (Column Chromatography) E->F Step 3 G Pure this compound F->G

Caption: Asymmetric synthesis of this compound.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected amine of this compound allows for its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies. The following protocol outlines the general steps for coupling this β-amino acid to a growing peptide chain on a solid support.

Experimental Protocol: SPPS Incorporation

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: 20% Piperidine in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection, activation, and coupling steps for subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

SPPS Workflow Diagram

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (this compound, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Start Fmoc-AA-Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Biological Activities of Peptidomimetics Containing (R)-3-Amino-3-phenylpropanoic Acid Derivatives

While this compound itself is primarily a synthetic building block, its incorporation into larger molecules imparts significant biological activities. Research has demonstrated the potential of these derivatives in various therapeutic areas.

Anticancer Activity

A notable application of β-phenylalanine derivatives is in the development of novel anticancer agents. For instance, a series of β-phenylalanine derivatives containing sulfonamide and azole moieties have been synthesized and evaluated for their antiproliferative activity against lung cancer cell lines.[1] One promising compound, a Schiff base derivative, demonstrated potent antiproliferative activity in both drug-sensitive and multidrug-resistant small cell lung cancer cell lines, with efficacy comparable to the standard chemotherapeutic cisplatin.[1] This suggests that incorporating the β-phenylalanine scaffold may help overcome mechanisms of drug resistance.[1] The structural modifications, including the addition of various heterocyclic rings, were designed to enhance chemical stability and biological activity.[1]

Opioid Receptor Modulation

Derivatives of 3-amino-3-phenylpropionamide have been designed as small molecule mimics of the cyclic octapeptide octreotide. These compounds have been shown to exhibit high affinity for the mu-opioid receptor, highlighting their potential as novel analgesics or for other applications targeting this receptor system.[2]

Compound/Derivative ClassBiological Target/ActivityQuantitative Data (IC₅₀/Affinity)Reference
β-Phenylalanine-Sulfonamide-Azole HybridsAntiproliferative (Lung Cancer)Varies by derivative; lead compounds show low micromolar activity[1]
3-Amino-3-phenylpropionamide DerivativesMu-Opioid Receptor LigandsHigh affinity reported[2]

Conclusion and Future Perspectives

This compound is a cornerstone in the design and synthesis of next-generation peptidomimetics and other bioactive molecules. Its ability to impart conformational rigidity and proteolytic resistance makes it an invaluable tool for addressing the inherent limitations of peptide-based therapeutics. The demonstrated anticancer and opioid receptor-modulating activities of its derivatives underscore the vast potential of this building block in drug discovery.

Future research will likely focus on expanding the diversity of molecules synthesized from this scaffold, exploring new therapeutic targets, and optimizing the pharmacological properties of lead compounds. The continued development of efficient and stereoselective synthetic methods for this compound and its analogues will further accelerate its application in the quest for novel and more effective medicines.

References

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2023). MDPI. [Link]
  • Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. (1999). PubMed. [Link]

Sources

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-N-Boc-3-Amino-3-phenylpropanoic acid, a chiral β-amino acid, has emerged as a pivotal scaffold in contemporary drug discovery. Its unique structural architecture, featuring a stereochemically defined center, a modifiable phenyl ring, and a strategically protected amino group, offers a versatile platform for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, derivatization, and application of this core structure, with a focus on its role in the development of potent and selective drugs. We will delve into the causality behind experimental choices in synthetic protocols, analyze structure-activity relationships (SAR) for key therapeutic targets, and provide detailed methodologies for the creation and characterization of novel analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chiral building block.

Introduction: The Significance of the β-Amino Phenylpropanoic Acid Scaffold

β-Amino acids, characterized by the placement of the amino group on the second carbon from the carboxyl group, are of immense interest in medicinal chemistry.[1] Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids are not typically found in proteins and thus offer greater resistance to enzymatic degradation by proteases. This inherent stability makes them ideal components for designing peptidomimetics with improved pharmacokinetic profiles.[2]

The this compound core combines several key features that make it a highly valuable starting material:

  • Defined Stereochemistry: The (R)-configuration at the C3 position is crucial for specific interactions with chiral biological targets such as enzymes and receptors, often dictating the efficacy and safety of a drug.

  • The Phenyl Group: This aromatic ring serves as a critical pharmacophoric element, capable of engaging in various non-covalent interactions with target proteins, including π-π stacking, hydrophobic, and van der Waals interactions. Furthermore, it provides a readily modifiable handle for tuning the electronic and steric properties of the molecule to optimize potency and selectivity.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that temporarily masks the Nα-amino function.[3] This prevents unwanted side reactions during peptide bond formation and other derivatization steps. Its widespread use is due to its stability under a wide range of reaction conditions and its clean, straightforward removal with mild acids like trifluoroacetic acid (TFA).[2]

This guide will explore the derivatization of this core scaffold to generate potent therapeutics, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Synthetic Strategies and Derivatization

The versatility of this compound lies in the array of chemical transformations that can be performed on its functional groups. The primary points of derivatization are the carboxylic acid and, following deprotection, the amino group.

Amide Bond Formation: A Gateway to Diverse Analogs

The most common derivatization strategy involves the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This reaction is fundamental to the synthesis of a vast number of biologically active molecules. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.

Several highly efficient coupling reagents are commonly employed:

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This is a classic and cost-effective combination for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and reduce racemization.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially with sterically hindered substrates or poorly nucleophilic amines.[3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Similar to HATU, PyBOP is another powerful coupling reagent that is particularly useful for challenging couplings.[3]

The general workflow for these coupling reactions involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate  + Coupling Reagent + Base Coupling Reagent Coupling Reagent Base Base Amide Product Amide Product Activated Intermediate->Amide Product  + Amine Amine Amine

Caption: Generalized workflow for amide bond formation.

Synthesis of a Key DPP-4 Inhibitor Intermediate

A prominent application of this compound derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[4] Sitagliptin, the first approved DPP-4 inhibitor, is a prime example. While industrial syntheses of Sitagliptin have evolved to be highly efficient, often employing asymmetric hydrogenation or enzymatic transamination, the core β-amino acid structure remains central.[4][5]

A key intermediate in some synthetic routes to Sitagliptin is (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid.[6] The following is a representative protocol for the coupling of a related Boc-protected β-amino acid with the heterocyclic amine, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][7]triazolo[4,3-a]pyrazine, which forms the core of Sitagliptin.

Experimental Protocol: Synthesis of a Boc-Protected Sitagliptin Precursor

This protocol illustrates the general principles of coupling the β-amino acid scaffold to the triazolopiperazine heterocycle.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-N-Boc-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Amine Addition: In a separate flask, dissolve 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][7]triazolo[4,3-a]pyrazine hydrochloride (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.

  • Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the Boc-protected Sitagliptin precursor.[3][6]

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a range of therapeutic applications, with the most notable being DPP-4 inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[8]

The (R)-β-amino acid core of Sitagliptin mimics the dipeptide substrate of DPP-4. The trifluorophenyl group is a key feature, occupying a hydrophobic pocket in the enzyme's active site. The SAR studies on related β-homophenylalanine derivatives have revealed several key insights:

  • Stereochemistry: The (R)-configuration of the β-amino acid is essential for potent inhibitory activity.

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact potency. Electron-withdrawing groups, particularly fluorine atoms, are often beneficial. For instance, in a series of β-homophenylalanine derivatives, the introduction of fluorine at the 2-position of the phenyl ring was found to be crucial for potency. A 2,5-difluoro analog and a 2,4,5-trifluoro analog were identified as highly potent inhibitors.[9]

Table 1: SAR of β-Homophenylalanine Derivatives as DPP-4 Inhibitors

Compound IDPhenyl Ring SubstitutionDPP-4 IC50 (nM)
1 Unsubstituted>1000
2 2-Fluoro270
3 4-Fluoro>1000
4 2,5-Difluoro270
5 2,4,5-Trifluoro119
Sitagliptin 2,4,5-Trifluoro (on a butanoic acid backbone)~19

Data is representative and compiled from various sources for illustrative purposes.[2][9]

G cluster_0 Structure-Activity Relationship for DPP-4 Inhibition cluster_1 Key Modifications Core_Scaffold This compound derivative Potency Potency Core_Scaffold->Potency Selectivity Selectivity Core_Scaffold->Selectivity Stereochemistry (R)-configuration is crucial Stereochemistry->Potency Phenyl_Substitution Electron-withdrawing groups (e.g., F) enhance activity Phenyl_Substitution->Potency Heterocyclic_Amine Choice of amine modulates binding and properties Heterocyclic_Amine->Selectivity

Caption: Key SAR drivers for DPP-4 inhibitors.

Advanced Applications: Constrained Peptides

Incorporating (R)-3-amino-3-phenylpropanoic acid into peptides is a powerful strategy for creating conformationally constrained structures.[10] The β-amino acid backbone induces unique secondary structures, such as helices and turns, that are not accessible to peptides composed solely of α-amino acids. This conformational rigidity can lead to several advantages:

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, binding to the target receptor can be significantly improved.

  • Increased Proteolytic Stability: The non-natural β-amino acid linkage is resistant to degradation by proteases.

  • Improved Cell Permeability: The introduction of hydrophobic and conformationally constrained elements can enhance the ability of the peptide to cross cell membranes.

Cyclic peptides containing β-amino acids are particularly noteworthy. Cyclization further restricts the conformational freedom of the peptide, often leading to a dramatic increase in biological activity.[11] The synthesis of such cyclic peptides typically involves solid-phase peptide synthesis (SPPS) of the linear precursor, followed by a solution-phase or on-resin cyclization step.

Analytical Characterization

The synthesis of chiral molecules requires rigorous analytical techniques to confirm their structure, purity, and stereochemical integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized derivatives.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to confirm its identity.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the final compounds. This is critical to ensure that the desired (R)-enantiomer has been synthesized without significant racemization.

Conclusion

This compound is a foundational building block in modern medicinal chemistry, offering a robust and versatile platform for the design and synthesis of novel therapeutic agents. Its unique combination of a defined stereocenter, a modifiable aromatic ring, and a strategically protected amino group has enabled the development of potent and selective drugs, most notably in the area of DPP-4 inhibition for the treatment of type 2 diabetes. The principles of derivatization, particularly through amide bond formation, and the insights gained from structure-activity relationship studies, provide a clear roadmap for the rational design of new and improved derivatives. As our understanding of disease biology deepens, the application of this privileged scaffold is poised to expand, leading to the discovery of new medicines that address a wide range of unmet medical needs.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. BenchChem.
  • Khobragade, R., Sarak, T., Pagar, A. D., Jeon, E. Y., Giri, A. P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]
  • Hsiao, C. Y., et al. (2009). A Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8799.
  • Jiang, B., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 602-606. [Link]
  • U.S. Patent No. US20120108598A1. (2012). Sitagliptin synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem.
  • BenchChem. (2025).
  • Humphrey, J. M., et al. (2000). High affinity phenylglycinol-based NK1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2345-2348.
  • Liu, H., et al. (2025). Bioinformatics-Assisted Discovery of Antioxidant Cyclic Peptides from Corn Gluten Meal. Foods, 14(10), 1593.
  • Lättig, J., et al. (2013). Cyclic Peptides: Design, Characterization, Self-Assembly, and Applications as Nano Drug Delivery Systems. Molecular Pharmaceutics, 10(5), 2008-2020.
  • Rogic, S., Nukic, M., & Gagic, Z. (2022). 3D-QSAR-Based Pharmacophore Determination and Design of Novel DPP-4 Inhibitors. Current Issues in Pharmacy and Medical Sciences, 35(4), 205-212.
  • Robbins, K. J., et al. (2021). Synthetic Natural Product Inspired Cyclic Peptides. ACS Chemical Biology, 16(10), 2004-2012. [Link]
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
  • Wikipedia. (n.d.). NK1 receptor antagonist.
  • Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines.
  • Jiang, B., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 602-606. [Link]
  • Sharma, M., et al. (2018). Synthesis and biological evaluation of natural cyclic peptide. Journal of the Indian Chemical Society, 95, 1235-1240.
  • Parihar, C., & Sharma, A. K. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145.
  • Humphrey, J. M. (2003). Medicinal chemistry of selective neurokinin-1 antagonists. Current Topics in Medicinal Chemistry, 3(5), 555-566.
  • WO2008080845A1. (2008). Methods for the synthesis of cyclic peptides.
  • Parihar, C., & Sharma, A. K. (2020). QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. GSC Biological and Pharmaceutical Sciences, 11(03), 130-144.
  • Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(7), 998. [Link]
  • Janardhan, B., et al. (2014). Molecular Modeling Studies of β-aminoacyl containing Homopiperazine derivatives as DPP4 Inhibitors. Journal of Chemical and Pharmaceutical Research, 6(5), 1129-1140.
  • Gude, T., et al. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls.
  • Aziz, E. (2015). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • Imperato, G., et al. (2006). Beta-alanine containing cyclic peptides with predetermined turned structure. V. Journal of Peptide Science, 12(1), 57-65.
  • Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971-981.

Sources

(R)-N-Boc-3-Amino-3-phenylpropanoic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral building block of significant interest in medicinal and pharmaceutical chemistry.[1] As a protected β-amino acid, its unique structural architecture—featuring a phenyl group, a stereocenter at the C3 position, and an acid-labile N-terminal protecting group—makes it an invaluable intermediate for the synthesis of peptidomimetics, conformationally constrained peptides, and various pharmacologically active agents.[2][3] This guide provides a comprehensive technical overview of its synthesis, characterization, and core applications, intended for researchers, chemists, and drug development professionals. We will delve into the causality behind synthetic strategies, provide field-proven experimental protocols, and explore the compound's role in modern drug discovery.

Introduction: The Significance of a Chiral β-Amino Acid

β-amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon. This seemingly minor structural shift has profound implications for the molecules they form. Peptides and polymers constructed from β-amino acids, known as β-peptides, can adopt stable secondary structures (helices, sheets) that are resistant to enzymatic degradation by proteases. This inherent metabolic stability makes them highly attractive for therapeutic development.[3]

This compound, often abbreviated as Boc-(R)-β-Phe-OH, is a quintessential example. Its key features include:

  • The (R)-Stereocenter: Chirality is fundamental to biological activity. The specific (R)-configuration dictates the spatial orientation of the phenyl and amino groups, which is critical for precise molecular recognition and binding to biological targets.

  • The Phenyl Group: This bulky, aromatic side chain influences the molecule's hydrophobic character and can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket, often enhancing binding affinity.[4]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis.[5][6] It provides robust protection of the nitrogen atom under a wide range of reaction conditions (e.g., coupling reactions) yet can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA).[5][7] This orthogonality is the key to its utility in stepwise peptide synthesis.[6]

These features converge to make Boc-(R)-β-Phe-OH a versatile tool for creating novel drug candidates, particularly in areas like oncology, neuropharmacology, and infectious diseases.[2][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound.

Physicochemical Properties

The following table summarizes the key physical properties of (S)-N-Boc-3-Amino-3-phenylpropanoic acid, the enantiomer of the topic compound. Data for the (R)-enantiomer is expected to be identical except for the sign of the optical rotation.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄[8]
Molecular Weight 265.30 g/mol [8][9]
Appearance White to off-white solid/chunks[8]
Melting Point 122.9 °C (for S-enantiomer)[8]
Optical Rotation [α]D +6.0 to +8.0 deg (c=1, H₂O) (for R-enantiomer)
Solubility Soluble in organic solvents like DCM, Ethyl Acetate[10]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include the characteristic singlet for the nine protons of the Boc group (~1.4 ppm), multiplets for the aliphatic protons of the propanoic acid backbone, and signals in the aromatic region (~7.2-7.4 ppm) for the phenyl group.

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbons (carboxyl and carbamate), the quaternary carbon of the Boc group, the aliphatic carbons, and the aromatic carbons of the phenyl ring.

  • Mass Spectrometry (MS): ESI-MS is commonly used for confirmation. The expected [M+Na]⁺ or [M-H]⁻ ions provide definitive evidence of the molecular weight. For example, an ESI-MS analysis of a related ketosulfone derivative showed a clear [M+Na]⁺ peak.[11]

Synthesis and Chiral Integrity

Obtaining enantiomerically pure this compound is a critical challenge. The primary strategies fall into two categories: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired enantiomer directly. This is often more elegant and atom-economical than resolution. Prominent methods include:

  • Conjugate Addition: The highly diastereoselective conjugate addition of a chiral lithium amide, such as lithium N-benzyl-N-α-methylbenzylamide, to an enoate acceptor is a powerful strategy for establishing the chiral center.[12][13]

  • Catalytic Asymmetric Methods: Modern catalysis offers routes using transition metals or organocatalysts to drive reactions like the Mannich reaction or hydrogenations with high enantioselectivity.[14]

  • Skeletal Editing: Innovative methods can convert abundant α-amino acids into β-amino acids through radical-mediated 1,2-nitrogen migration, preserving or establishing chirality.[15]

Chiral Resolution

Classical resolution remains a robust and widely used industrial method.[16] It involves separating a racemic mixture by forming diastereomeric salts with a chiral resolving agent. Because the diastereomers have different physical properties (e.g., solubility), they can be separated by crystallization.

The logical workflow for a classical resolution is depicted below. This approach is often favored when a scalable and cost-effective process is required, especially if the synthesis of the racemic precursor is straightforward.[16]

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution Process cluster_2 Final Product & Analysis racemic_syn Synthesis of Racemic N-Boc-3-Amino-3-phenylpropanoic acid salt_formation Salt Formation with Chiral Resolving Agent (e.g., (S)-(-)-1-Phenylethylamine) racemic_syn->salt_formation crystallization Fractional Crystallization of Diastereomeric Salt salt_formation->crystallization separation Separation of Crystals (e.g., (R,S)-salt) crystallization->separation liberation Liberation of Free Acid (Acidification) separation->liberation final_product This compound liberation->final_product analysis Purity & Enantiomeric Excess Analysis (Chiral HPLC) final_product->analysis

Caption: Workflow for obtaining the (R)-enantiomer via classical chiral resolution.

Core Applications in Drug Development

The true value of this compound lies in its application as a strategic building block.

Peptidomimetics and Metabolic Stability

Incorporating Boc-(R)-β-Phe-OH into a peptide chain fundamentally alters the backbone. This structural perturbation prevents recognition by proteases, enzymes that rapidly degrade natural peptides in vivo. The result is a peptidomimetic with a significantly longer biological half-life, a critical attribute for any viable drug candidate.[3]

Conformational Constraint

The β-amino acid structure introduces a more rigid scaffold compared to its α-amino acid counterpart.[3] This conformational constraint can lock a peptide into its specific bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme. This is a key strategy for improving a drug's potency and reducing off-target side effects.

Privileged Scaffolds in Medicinal Chemistry

The core structure of 3-amino-3-phenylpropanoic acid is considered a "privileged scaffold." This means it is a molecular framework that is frequently found in biologically active compounds across different therapeutic areas.[17] Its presence often imparts favorable pharmacokinetic properties (absorption, distribution, metabolism, excretion).

G cluster_properties Structural Properties cluster_applications Drug Development Applications Compound This compound β-Amino Acid Backbone Phenyl Side Chain (R)-Stereochemistry Boc Protecting Group Prop1 Protease Resistance Compound:f0->Prop1 Prop2 Conformational Rigidity Compound:f0->Prop2 Compound:f2->Prop2 Prop3 Hydrophobicity / π-Interactions Compound:f1->Prop3 Prop4 Controlled Synthesis Compound:f3->Prop4 App1 Enhanced Metabolic Stability Prop1->App1 App3 Peptidomimetic Design Prop1->App3 App2 Improved Receptor Affinity & Selectivity Prop2->App2 Prop2->App3 Prop3->App2 Prop4->App3 App4 Scaffold for Novel Therapeutics App3->App4

Caption: Relationship between structural features and drug development applications.

Key Experimental Protocols

The following protocols are provided as validated starting points for laboratory work.

Protocol: Boc Protection of (R)-3-Amino-3-phenylpropanoic Acid

This protocol describes the protection of the free amine. The causality for this step is to render the amine unreactive during subsequent reactions, such as carboxyl group activation for peptide coupling.

Materials:

  • (R)-3-Amino-3-phenylpropionic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1N Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • 2N Potassium Bisulfate (KHSO₄)

Procedure:

  • Dissolve (R)-3-Amino-3-phenylpropionic acid (1 equivalent) in a mixture of 1,4-dioxane and 1N NaOH solution in a round-bottom flask.[10]

  • Stir the mixture vigorously in an ice bath for 15-20 minutes to ensure complete dissolution and deprotonation of the carboxylic acid.

  • Add Boc anhydride (1.1 equivalents) dropwise to the cold solution.[10]

  • Allow the reaction mixture to warm to room temperature and stir overnight. The reaction is a nucleophilic attack of the amino group on the Boc anhydride.

  • After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 by careful, dropwise addition of a cold 2N KHSO₄ solution.[10] This step protonates the carboxylate, making the product extractable into an organic solvent.

  • Extract the aqueous mixture three times with ethyl acetate.[10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol: Boc Group Deprotection

This protocol is central to the compound's use in solid-phase peptide synthesis (SPPS). The Boc group is removed to expose the free amine for coupling with the next amino acid in the sequence.

Materials:

  • N-Boc protected peptide-resin

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Dithiothreitol - DTE, if Trp or Met are present)[7]

Procedure:

  • Swell the resin-bound N-Boc protected peptide in DCM.

  • Treat the resin with a solution of 50% TFA in DCM.[7] A short pre-wash (5 minutes) can be performed, followed by the main deprotection reaction (15-25 minutes).[7]

  • The TFA protonates the carbonyl oxygen of the Boc group, leading to its collapse and release of isobutylene and carbon dioxide, liberating the free amine as a trifluoroacetate salt.

  • Filter the resin and wash thoroughly with DCM to remove excess TFA and byproducts.

  • Neutralize the resulting ammonium salt on the resin with a solution of a hindered base (e.g., 10% diisopropylethylamine in DCM) before proceeding to the next coupling step.

Protocol: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Verifying the enantiomeric purity is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Materials:

  • Chiral stationary phase (CSP) column (e.g., macrocyclic glycopeptide-based columns like Chirobiotic™)[18]

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile)

  • Buffer (e.g., 0.1% Triethylammonium acetate, pH 4.1)[18]

  • Sample of N-Boc-3-Amino-3-phenylpropanoic acid (both racemic standard and the sample to be tested)

Procedure:

  • Method Development: Prepare a mobile phase, for example, a mixture of 0.1% triethylammonium acetate (pH 4.1) and Methanol (e.g., 20:80 v/v).[18]

  • System Setup: Install the chiral column and equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[18] Set the UV detector to an appropriate wavelength (e.g., 215 nm).[18]

  • Racemic Standard Injection: Dissolve the racemic standard in the mobile phase and inject it into the system. This is a critical step to identify the retention times of both the (R) and (S) enantiomers and confirm the column's ability to separate them.

  • Sample Injection: Inject the synthesized (R)-enantiomer sample under the identical conditions.

  • Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 A successful chiral synthesis or resolution should yield an ee >99%.[]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the design of next-generation therapeutics. Its unique combination of chirality, backbone structure, and a strategically chosen protecting group provides medicinal chemists with a powerful lever to control molecular architecture. By imparting metabolic stability and conformational pre-organization, this building block directly addresses two of the most significant challenges in peptide-based drug development. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is essential for any research professional aiming to innovate in the fields of peptide science and drug discovery.

References

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β‐Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49).
  • Unknown. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. University of British Columbia.
  • Lecinska, P., & Guisán, J. M. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1304-1323.
  • Unknown. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (18), 2149-2158.
  • Chem-Impex. (n.d.). N-Boc-(2R,3R-3-amino-2-hydroxy-3-phenylpropionic acid. Chem-Impex.
  • Unknown. (n.d.). Boc-(R)-3-Amino-3-phenylpropanoic Acid: A Versatile Building Block. Ningbo Inno Pharmchem Co., Ltd.
  • Unknown. (n.d.). Peptide Synthesis: The Role of Boc-Protected Amino Acids. Ningbo Inno Pharmchem Co., Ltd.
  • Unknown. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
  • AAPPTec. (n.d.).
  • Unknown. (2015). Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
  • Unknown. (n.d.).
  • Echemi. (n.d.). (S)-N-Boc-3-Amino-3-phenylpropanoic acid. Echemi.
  • PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • BOC Sciences. (n.d.). Amino Acid Chiral Resolution Services. BOC Sciences.
  • Palasek, S. S., & Cox, J. M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • Unknown. (n.d.). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid...
  • BenchChem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). (R)-3-Amino-3-phenylpropionic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

(R)-N-Boc-3-Amino-3-phenylpropanoic acid safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of (R)-N-Boc-3-Amino-3-phenylpropanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for this compound (CAS No. 161024-80-2). As a crucial chiral building block in synthetic chemistry and pharmaceutical development, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring a safe laboratory environment. This guide synthesizes available data to provide field-proven insights and self-validating protocols, grounded in authoritative references.

Core Identification and Physicochemical Properties

This compound is a derivative of β-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is common in peptide synthesis and the development of small molecule therapeutics.

PropertyValueReference
Synonyms (R)-N-tert-Butoxycarbonyl-3-amino-3-phenylpropanoic acid; (R)-N-BOC-β-phenyl-β-alanine[1]
CAS Number 161024-80-2[1]
Molecular Formula C14H19NO4[1]
Molecular Weight 265.31 g/mol [1]
Physical State Solid, Off-white Powder[1]
Melting Point 123.4 °C[1][2]

Hazard Identification and GHS Classification

A critical aspect of working with any chemical is a clear understanding of its hazard classification. For this compound, there is conflicting information in publicly available safety data sheets. Some sources indicate that the product is not considered hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, other authoritative sources, such as PubChem, classify stereoisomers and closely related analogs under the Globally Harmonized System (GHS) as causing skin, eye, and respiratory irritation[3][4].

Expert Insight: When faced with conflicting data, a scientist's primary duty is to adopt the more conservative, safety-conscious approach. The structural components of the molecule do not preclude the possibility of irritant properties. Therefore, it is prudent to handle this compound as a potential irritant until its toxicological properties are more thoroughly investigated[1][5]. The following classification should be assumed for risk assessment and protocol development.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Data synthesized from analogous compounds listed on PubChem[3][4].

GHS_Pictograms cluster_0 GHS Pictogram for Irritants node_pictogram node_text Warning (Exclamation Mark)

Caption: GHS Pictogram for Skin/Eye/Respiratory Irritation.

Safe Handling and Exposure Control

The primary objective when handling this solid compound is to prevent the generation and inhalation of dust and to avoid direct contact with skin and eyes[1]. A risk-based approach, utilizing the hierarchy of controls, is the most effective strategy.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical) Elimination->Substitution Most Effective to Least Effective Engineering Engineering Controls • Chemical Fume Hood • Ventilated Balance Enclosure Substitution->Engineering Most Effective to Least Effective Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Training Engineering->Administrative Most Effective to Least Effective PPE Personal Protective Equipment (PPE) • Safety Goggles • Lab Coat • Nitrile Gloves • Respirator (if needed) Administrative->PPE Most Effective to Least Effective Spill_Response_Workflow Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Assess spill size and risk Is it a minor spill? Alert->Assess Evacuate Evacuate the area Contact EHS Assess->Evacuate No DonPPE Ensure proper PPE is worn (Goggles, Gloves, Lab Coat, Respirator if needed) Assess->DonPPE Yes Contain Gently cover spill with absorbent pads AVOID generating dust DonPPE->Contain Cleanup Sweep up material into a labeled waste container Contain->Cleanup Decontaminate Clean spill area with a damp cloth Cleanup->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose End Procedure Complete Dispose->End

Caption: Workflow for responding to an accidental solid spill.

First-Aid Measures

The following first-aid measures should be taken immediately upon exposure. Medical attention should be sought if symptoms occur or persist.[1]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[9][8]
Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: In the event of a fire, hazardous decomposition products may be released, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][10]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][9]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.[1]

  • Chemical Stability: The compound is stable under recommended storage conditions.[1][10][9]

  • Hazardous Polymerization: Will not occur.[1][9]

  • Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.[1][9]

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled correctly. While some data sheets classify it as non-hazardous, the potential for skin, eye, and respiratory irritation necessitates a conservative approach. The core principles of safe handling—utilizing engineering controls, wearing appropriate PPE, preventing dust generation, and being prepared for emergencies—are essential for all researchers, scientists, and drug development professionals. Always consult the most recent Safety Data Sheet provided by your specific supplier before commencing any work.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. URL
  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - this compound. URL
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. (Note: This SDS is for a related compound, 2,3-dibromo-3-phenylpropanoic acid, but provides relevant first aid and handling for irritants). URL
  • Echemi. (2019). Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid Safety Data Sheets. (Note: This SDS is for a related compound but provides relevant first aid measures). URL
  • PubChem. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • MedChemExpress. (2025). 3-Amino-3-phenylpropionic acid-SDS. URL
  • AK Scientific, Inc. Safety Data Sheet - (S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid. (Note: This SDS is for a related compound but provides relevant emergency and handling procedures). URL
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • Cole-Parmer. Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
  • AAPPTec. MSDS - Safety Data Sheet - Boc-Asn-ONp. (Note: This SDS is for a different Boc-protected amino acid but provides general good hygiene measures). URL
  • ChemWhat. This compound CAS#: 161024-80-2. URL
  • Cornell University EHS.
  • University of Nevada, Reno EHS.

Sources

Methodological & Application

Application Note: Synthesis of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and efficient protocol for the synthesis of (R)-N-Boc-3-Amino-3-phenylpropanoic acid. This compound is a valuable chiral building block in medicinal chemistry, frequently utilized in the development of peptidomimetics and pharmacologically active molecules.[1][2] The procedure described herein involves the straightforward N-protection of the commercially available (R)-3-Amino-3-phenylpropanoic acid using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for characterization to ensure a high-purity final product.

Introduction and Scientific Principle

This compound is a derivative of a β-amino acid, a class of compounds of significant interest in drug discovery. The incorporation of β-amino acids into peptide chains can induce specific secondary structures and confer resistance to enzymatic degradation by proteases.[3] The defined (R)-stereochemistry is often crucial for selective interaction with chiral biological targets like enzymes and receptors.[4]

Protecting the amine functionality is a critical step in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a variety of reaction conditions (e.g., basic hydrolysis, many nucleophiles) and its facile removal under mild acidic conditions.[5][6]

Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of (R)-3-amino-3-phenylpropanoic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6][7] The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate or sodium hydroxide, which serves to deprotonate the amino acid's carboxylic acid and the protonated amine intermediate, facilitating the reaction.[8][9] The resulting unstable intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide gas and a tert-butoxide anion.[6] The tert-butoxide is then protonated by the solvent or during acidic workup.

Workflow and Visualization

The overall synthetic and purification workflow is summarized in the diagram below.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification & Analysis Start (R)-3-Amino-3-phenylpropanoic acid Reagents Boc₂O, NaOH 1,4-Dioxane/Water Start->Reagents 1. Dissolve ReactionMix Stir at Room Temp (12-18h) Reagents->ReactionMix 2. React Acidify Acidify with aq. HCl (to pH 2-3) ReactionMix->Acidify Extract Extract with Ethyl Acetate Acidify->Extract 3. Quench Dry Dry with Na₂SO₄ & Concentrate Extract->Dry 4. Isolate Purify Recrystallization or Silica Gel Chromatography Dry->Purify Product (R)-N-Boc-3-Amino-3- phenylpropanoic acid Purify->Product 5. Purify Analysis Characterization (NMR, MP, TLC) Product->Analysis 6. Validate

Caption: Workflow for the synthesis of this compound.

Materials and Equipment

Reagents & MaterialsGradeSupplier Example
(R)-3-Amino-3-phenylpropanoic acid≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent grade, ≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS ReagentFisher Scientific
1,4-DioxaneAnhydrous, 99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Hydrochloric Acid (HCl), concentratedACS ReagentFisher Scientific
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentEMD Millipore
Deionized Water (H₂O)Type IIIn-house
Silica Gel60 Å, 230-400 mesh(For chromatography)
TLC PlatesSilica Gel 60 F₂₅₄EMD Millipore

Equipment:

  • Magnetic stirrer with stir bars

  • Round-bottom flasks (100 mL, 250 mL)

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH meter or pH paper (range 1-14)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

Detailed Experimental Protocol

Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Di-tert-butyl dicarbonate is a lachrymator and should be handled with care. Concentrated HCl is corrosive.

Step 1: Dissolution of Starting Material

  • To a 250 mL round-bottom flask, add (R)-3-amino-3-phenylpropanoic acid (5.0 g, 30.3 mmol).

  • Add 1,4-dioxane (50 mL) and deionized water (25 mL).

  • Stir the mixture vigorously at room temperature until the amino acid is mostly dissolved.

  • Add a 1N aqueous solution of sodium hydroxide (NaOH) (33.3 mL, 33.3 mmol, 1.1 eq.) to the suspension. Stir until a clear solution is obtained.

  • Cool the reaction flask in an ice bath to 0-5 °C.

Causality: Using a mixed solvent system of dioxane and water ensures the solubility of both the polar amino acid salt and the nonpolar Boc₂O reagent. The base deprotonates the carboxylic acid and neutralizes the ammonium salt formed during the reaction, driving the equilibrium towards the product.[10]

Step 2: Addition of Boc Anhydride

  • Dissolve di-tert-butyl dicarbonate (Boc₂O) (7.26 g, 33.3 mmol, 1.1 eq.) in 1,4-dioxane (20 mL).

  • Transfer the Boc₂O solution to a dropping funnel.

  • Add the Boc₂O solution dropwise to the cooled, stirring amino acid solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 12-18 hours.

Causality: Slow, dropwise addition of Boc₂O at a low temperature helps to control the exothermic nature of the reaction and minimizes potential side reactions. The extended reaction time ensures complete conversion.

Step 3: Reaction Work-up and Extraction

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10:1 Dichloromethane:Methanol. The product should have a higher Rf value than the starting amino acid.

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the bulk of the 1,4-dioxane.

  • Dilute the remaining aqueous residue with deionized water (50 mL).

  • Cool the solution in an ice bath and carefully acidify to pH 2-3 by adding 1N aqueous HCl. Effervescence (CO₂ evolution) will be observed.

  • Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

Causality: Acidification protonates the carboxylate, making the product less water-soluble and extractable into an organic solvent like ethyl acetate.[10] The brine wash removes residual water from the organic phase.

Step 4: Purification and Characterization

  • Filter off the Na₂SO₄ and concentrate the organic solution under reduced pressure to yield a crude white solid or viscous oil.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Characterization:

    • Melting Point: Determine the melting point of the dried solid. Expected: ~123-125 °C.[11]

    • ¹H NMR: Confirm the structure by ¹H NMR spectroscopy.

    • Purity: Assess purity by HPLC if required.

Trustworthiness: This protocol includes a self-validating step via TLC monitoring to ensure the reaction has gone to completion before proceeding with the work-up. Characterization via melting point and NMR provides confirmation of both the identity and purity of the final product.

Expected Results and Data Summary

ParameterExpected Value
Starting Material Mass5.0 g
Product NameThis compound
Molecular FormulaC₁₄H₁₉NO₄
Molecular Weight265.31 g/mol [12]
Theoretical Yield8.0 g
Typical Actual Yield6.8 - 7.6 g (85-95%)
AppearanceWhite crystalline powder[11]
Melting Point123-125 °C[11]
Purity (by NMR/HPLC)>98%

Troubleshooting

IssuePossible Cause(s)Suggested Solution
Incomplete Reaction (TLC shows SM)Insufficient reagent; Short reaction time; Low temp.Add another 0.1 eq. of Boc₂O and allow to stir for an additional 4-6 hours at room temperature.
Low YieldIncomplete extraction; Product loss during work-up.Ensure pH is correctly adjusted to 2-3 before extraction. Perform an additional extraction (4th) with EtOAc.
Oily Product, Fails to CrystallizeResidual solvent (tert-butanol); Impurities.Co-evaporate with toluene on a rotary evaporator to remove residual alcohol.[10] If still oily, purify by column chromatography.
Broad Melting Point RangeImpurities present.Re-recrystallize the product. Ensure the product is completely dry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development.
  • Wikipedia. (2023, December 29). Di-tert-butyl dicarbonate.
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Org. Synth. Coll. Vol. 7, p.87 (1990); Vol. 60, p.88 (1981).
  • Bhattacharya, S., et al. (n.d.). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 5(1), 14-23.
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Org. Synth. 2005, 81, 131.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • YouTube. (2015, October 26). Di-tert-butyl dicarbonate.
  • Homework.Study.com. (n.d.). The BOC-protecting group may be added by treatment of an amino acid with di-tertbutyl dicarbonate....
  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3465-3469.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Institutes of Health (NIH). (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Chemdad Co. (n.d.). This compound.
  • PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.

Sources

Application Note & Protocol: High-Purity Isolation of (R)-N-Boc-3-Amino-3-phenylpropanoic acid via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral building block of significant interest in pharmaceutical synthesis, particularly for constructing peptide mimics and other complex therapeutic agents.[1][2] Achieving high chemical and enantiomeric purity is paramount for its successful application in drug development. This document provides a comprehensive guide and a field-proven protocol for the purification of this compound using silica gel column chromatography. We will delve into the underlying chemical principles that dictate the separation strategy, from mobile phase selection to post-purification analysis, ensuring a reproducible and efficient workflow for researchers and drug development professionals.

Introduction: The Rationale for Chromatographic Purification

This compound, a derivative of β-phenylalanine, possesses a unique combination of functional groups: a non-polar tert-butyloxycarbonyl (Boc) protecting group and a phenyl ring, contrasted with a polar carboxylic acid moiety.[3][4] Synthetic routes to this compound often yield a crude product containing unreacted starting materials, side-products, and diastereomeric impurities. Column chromatography is a robust and scalable adsorption-based technique ideal for isolating the target molecule from these contaminants.[5][6] The separation relies on the differential partitioning of each compound between a polar stationary phase (silica gel) and a non-polar or moderately polar mobile phase. By optimizing these conditions, a high degree of purification can be achieved.

Foundational Principles of the Chromatographic Separation

Analyte-Stationary Phase Interactions

The key to successful separation lies in managing the interactions between the analyte and the stationary phase.

  • Stationary Phase: Silica gel (SiO₂) is the standard choice for this application. It is a highly polar adsorbent with surface silanol groups (Si-OH) that can form hydrogen bonds with polar functional groups on the analyte.

  • Analyte Polarity: The target compound exhibits dual characteristics. The carboxylic acid group is highly polar and will interact strongly with the silica gel. The bulky, non-polar Boc group and phenyl ring will have a weaker affinity. This polarity difference between the target molecule and potential impurities (e.g., starting materials without the Boc group or non-acidic by-products) is the basis for separation.

The Critical Role of the Mobile Phase (Eluent)

The mobile phase competes with the analyte for binding sites on the stationary phase, thereby "eluting" or moving the compounds down the column. The selection of an appropriate eluent system is the most critical step in method development and is guided by preliminary Thin-Layer Chromatography (TLC).

  • Solvent System: A binary system, typically a non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM), is commonly used for N-Boc protected amino acids.[5][7]

  • Addressing Acidity and Tailing: Carboxylic acids are notorious for "tailing" or "streaking" on silica gel TLC plates and columns. This occurs due to strong, non-uniform binding and partial deprotonation on the slightly acidic silica surface. To counteract this, a small amount (0.5-1%) of a modifier like acetic acid (AcOH) is often added to the mobile phase.[8] The excess acid ensures the analyte's carboxyl group remains protonated, leading to more uniform interactions, sharper bands, and significantly improved separation.[8]

Method Development Using Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly developing the ideal mobile phase for column chromatography.[8] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4. This Rƒ value typically provides the optimal balance between resolution and elution time during the column separation.[8]

Purification Workflow Diagram

The following diagram outlines the logical flow of the entire purification process, from initial analysis to final product isolation.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC_Analysis TLC Analysis of Crude Mixture Solvent_Selection Select Optimal Solvent System (Target Rf ≈ 0.3) TLC_Analysis->Solvent_Selection Iterate Ratios (e.g., EtOAc/Hexanes + 1% AcOH) Column_Packing Prepare Silica Gel Column (Slurry Packing) Solvent_Selection->Column_Packing Proceed to Column Sample_Loading Load Crude Sample (Wet or Dry Loading) Column_Packing->Sample_Loading Elution Elute with Selected Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Fractions Monitor Fractions by TLC Fraction_Collection->TLC_Fractions Analyze Pooling Combine Pure Fractions TLC_Fractions->Pooling Solvent_Removal Remove Solvent (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure (R)-N-Boc-3-Amino-3- phenylpropanoic acid Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

Materials & Equipment:

  • Crude this compound

  • Silica Gel (100-200 mesh)

  • Glass chromatography column

  • Solvents: Ethyl Acetate (HPLC grade), Hexanes (HPLC grade), Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (glacial)

  • Silica gel TLC plates (e.g., F254)

  • Glassware: Round-bottom flasks, Erlenmeyer flasks, test tubes, beakers

  • Rotary evaporator and vacuum pump

  • UV lamp (254 nm)

  • TLC staining solution (e.g., potassium permanganate stain)

Protocol Steps:

Part A: Method Development via TLC

  • Prepare Sample: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).

  • Spot Plate: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Develop Plates: Prepare several developing chambers with different solvent systems. Start with a mid-polarity mixture and adjust accordingly.

    • Test System 1: 30% EtOAc in Hexanes + 1% AcOH

    • Test System 2: 50% EtOAc in Hexanes + 1% AcOH

    • Test System 3: 5% MeOH in DCM + 1% AcOH

  • Visualize: After developing, dry the plates and visualize the spots under a UV lamp. Circle the visible spots. Subsequently, stain the plate (e.g., with KMnO₄) to visualize UV-inactive impurities.

  • Select System: Choose the solvent system that provides the best separation of the target compound (usually the major spot) from impurities, with an Rƒ value of approximately 0.3.[8]

Part B: Column Chromatography Procedure

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 20% EtOAc/Hexanes + 1% AcOH) to form a free-flowing slurry.

    • Pour the slurry into the column. Use positive pressure (air) to gently pack the column and drain the excess solvent until the solvent level meets the top of the silica bed.[5]

    • Add another thin layer of sand on top to prevent disruption of the silica bed.[8]

  • Sample Loading (Wet Loading):

    • Dissolve the crude product (e.g., 1 g) in a minimal volume of the mobile phase or DCM (~2-3 mL).

    • Carefully pipette the dissolved sample onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb into the silica gel, ensuring the column does not run dry.

    • Gently add a small amount of fresh eluent to wash the sides of the column and absorb this into the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column, collecting the solvent in fractions (e.g., 10-15 mL per test tube).

    • If a gradient elution is needed (as determined by TLC), start with a less polar mixture and gradually increase the percentage of the more polar solvent (e.g., start with 20% EtOAc, move to 30%, then 40%).

  • Monitoring the Fractions:

    • Using TLC, analyze the collected fractions. Spot every second or third fraction on a single TLC plate.

    • Develop and visualize the plate to identify which fractions contain the pure product. The pure fractions should show a single spot at the correct Rƒ.

Part C: Product Isolation

  • Combine Fractions: Pool all fractions that contain the pure product into a single round-bottom flask.

  • Solvent Removal: Remove the solvents using a rotary evaporator. The presence of acetic acid may require co-evaporation with a solvent like toluene to remove the final traces.

  • Drying: Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified this compound as a white powder or solid.[4]

Data Summary & Purity Verification

All quantitative data should be meticulously recorded.

ParameterTypical Value / ObservationRationale
Stationary Phase Silica Gel, 100-200 meshStandard polar adsorbent for effective separation of moderately polar compounds.
Mobile Phase 20-50% EtOAc in Hexanes + 1% AcOHBalances polarity to achieve optimal Rƒ; AcOH suppresses carboxylate ionization to prevent tailing.[8]
Crude Rƒ Multiple spotsIndicates presence of impurities requiring separation.
Pure Product Rƒ ~0.3 (in 40% EtOAc/Hex + 1% AcOH)Ideal Rƒ for good resolution and reasonable elution time on the column.[8]
Visualization UV (254 nm), KMnO₄ stainPhenyl group is UV active; stain reveals non-UV active impurities.

Post-Purification Analysis: The purity of the final product should be confirmed by one or more of the following methods:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. Chiral HPLC can be employed to confirm enantiomeric purity.[9][10][]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structural integrity and absence of solvent or reagent impurities.

  • Mass Spectrometry (MS): To verify the correct molecular weight (265.31 g/mol ).[3]

References

  • Scholars Research Library - Der Pharma Chemica. (n.d.). Synthesis and characterization of some new dipeptide analogues.
  • PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • PubMed. (2015). Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism.
  • BioTech Beacons. (2024). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Chemdad. (n.d.). This compound.
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds.
  • VanVeller Lab, Iowa State University. (n.d.). Resources.
  • Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.).
  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • National Institutes of Health. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst.

Sources

Unlocking Novel Peptide Architectures: A Guide to Solid-Phase Synthesis with (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with β-Amino Acids

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with unparalleled specificity and biological activity.[1] However, their therapeutic potential is often hampered by poor metabolic stability and limited conformational diversity. The incorporation of non-canonical amino acids is a powerful strategy to overcome these limitations, and β-amino acids, in particular, have emerged as crucial building blocks for the creation of novel peptidomimetics with enhanced properties.[2][]

(R)-N-Boc-3-Amino-3-phenylpropanoic acid, a chiral β-amino acid, offers a unique combination of structural features that make it an invaluable tool for peptide chemists. Its phenyl ring provides a site for aromatic interactions and a scaffold for further functionalization, while the β-amino acid backbone induces distinct conformational preferences in the resulting peptide chain.[4] Peptides incorporating this and similar β-amino acids are known to adopt stable, well-defined secondary structures, such as helices and β-strands, even in short sequences.[5][6] This conformational pre-organization is key to designing potent and selective ligands for various biological targets. Furthermore, the inherent resistance of the β-amino acid backbone to enzymatic degradation by proteases significantly enhances the in vivo stability of the resulting peptides.[]

This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind key experimental choices, address the challenges associated with sterically hindered residues, and offer field-proven insights to empower researchers, scientists, and drug development professionals in their quest for novel peptide-based therapeutics and materials.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance White to off-white powderGeneric Supplier Data
Melting Point ~123 °CGeneric Supplier Data
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS.Inferred from SPPS practices
Storage Store at 2-8°C in a dry, well-ventilated place.Generic Supplier Data

Strategic Considerations for SPPS Incorporation

The incorporation of this compound requires careful consideration of the SPPS strategy due to the steric hindrance imparted by the bulky N-Boc protecting group and the phenyl side chain. This section outlines the critical decision-making process for successful synthesis.

Choosing the Right SPPS Chemistry: Boc vs. Fmoc

Solid-phase peptide synthesis is predominantly carried out using two orthogonal protection strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[7][8]

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for side-chain protection.[9][10] The final cleavage is typically performed with strong acids like anhydrous hydrogen fluoride (HF).[9]

  • Fmoc/tBu Strategy: This is the more commonly used method today, employing the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[11] This allows for milder final cleavage conditions, typically with trifluoroacetic acid (TFA).[11]

For the incorporation of this compound, the Fmoc/tBu strategy is generally recommended . The reason for this is to maintain orthogonality. Since the amino acid itself carries a Boc protecting group on its nitrogen, using the Boc/Bzl strategy for the entire peptide synthesis would lead to the premature removal of the protecting group from the β-amino acid during the standard Nα-deprotection steps with TFA.

The Challenge of Steric Hindrance and Coupling Reagents

The primary challenge in coupling this compound is overcoming the steric bulk around the carboxylic acid. Standard coupling reagents may lead to incomplete reactions, resulting in deletion sequences and low yields.[12] Therefore, the use of more potent coupling reagents is essential.[11][13]

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Aminium SaltHighly reactive, forms an active OAt ester, and is one of the most effective reagents for sterically demanding couplings.[11][13]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium SaltSimilar reactivity to HATU, often more cost-effective.[14]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltVery efficient and generates non-carcinogenic byproducts.[11][13]
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate)Aminium SaltHigh reactivity comparable to HATU, with improved safety and solubility profile.[13]

For the protocols outlined in this guide, HATU is selected as the primary coupling reagent due to its well-documented efficacy in difficult couplings.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the incorporation of this compound. Optimization may be necessary depending on the specific peptide sequence and the scale of the synthesis.

General SPPS Workflow

The overall process of solid-phase peptide synthesis follows a cyclical pattern of deprotection, washing, coupling, and washing.[8]

SPPS_Workflow Resin Start: Resin Support Swell 1. Resin Swelling Resin->Swell Deprotection 2. Fmoc Deprotection Swell->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Is synthesis complete? No Cleavage 6. Cleavage & Deprotection Wash2->Cleavage Is synthesis complete? Yes Repeat->Deprotection Purification 7. Purification & Analysis Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Fmoc-SPPS Incorporation of this compound

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial loading of the resin.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin, 0.4-0.8 mmol/g loading)

  • This compound

  • Fmoc-protected α-amino acids

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (for the preceding amino acid):

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.

    • Drain and repeat the deprotection step for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound (Double Coupling Recommended):

    • First Coupling:

      • In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.

      • Add DIPEA (6 eq., 0.6 mmol) to the solution and allow it to pre-activate for 2-5 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the mixture for 1-2 hours at room temperature.

      • Drain the coupling solution and wash the resin with DMF (3x).

    • Second Coupling (Recommended):

      • Repeat the coupling procedure as described above. This helps to drive the reaction to completion and minimize the formation of deletion peptides.[15]

      • After the second coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), an additional coupling step may be required.

  • Chain Elongation:

    • Continue with the synthesis of the peptide chain by repeating the deprotection and coupling cycles for the subsequent Fmoc-protected α-amino acids.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (~10 mL per gram of resin) to the dried resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Logic of the Orthogonal Protection Strategy

The use of an N-Boc protected β-amino acid within an Fmoc-SPPS framework relies on the differential lability of the protecting groups.

Orthogonal_Strategy cluster_deprotection Chain Elongation cluster_cleavage Final Step Peptide Growing Peptide Chain Nα-Fmoc Side-Chain-tBu β-AA-N-Boc Deprotection Deprotection Step Deprotection->Peptide:n 20% Piperidine in DMF (Base) Result1 Removes Nα-Fmoc Side-Chain-tBu is Stable β-AA-N-Boc is Stable Cleavage Final Cleavage Cleavage->Peptide:sc 95% TFA (Acid) Cleavage->Peptide:beta 95% TFA (Acid) Result2 Removes Side-Chain-tBu Removes β-AA-N-Boc

Caption: Orthogonal protection scheme in Fmoc-SPPS with an N-Boc protected β-amino acid.

Quantitative Data and Expected Outcomes

The success of the synthesis can be evaluated by several quantitative parameters. The values provided below are typical for a well-optimized synthesis but may vary depending on the specific peptide sequence.[16]

ParameterExpected ValueMethod of AnalysisRationale and Notes
Single Coupling Efficiency >98% (with double coupling)Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.[17]
Crude Peptide Purity >60%RP-HPLCHighly dependent on the peptide sequence and the efficiency of the synthesis. Sterically hindered couplings can lead to more deletion byproducts.
Final Peptide Yield (Purified) 5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant loss of material. The yield is calculated based on the initial resin loading.
Identity Confirmation Expected Mass ± 1 DaMass Spectrometry (MALDI-TOF or ESI-MS)Confirms the successful incorporation of all amino acids, including the β-amino acid.

Impact on Peptide Structure and Applications

The incorporation of this compound has profound effects on the resulting peptide's structure and function, opening up new avenues for drug development.

Induction of Stable Secondary Structures

Unlike their α-amino acid counterparts, which often require long sequences to form stable secondary structures, β-amino acids can induce well-defined conformations in short peptides.[6] The additional carbon atom in the backbone provides greater conformational flexibility, allowing for the formation of unique helical and sheet-like structures. The phenyl group of (R)-3-amino-3-phenylpropanoic acid can further stabilize these structures through aromatic stacking interactions.[18] This ability to create pre-organized and stable secondary structures is highly advantageous for designing molecules that can mimic the bioactive conformation of natural peptides or proteins.

Applications in Drug Discovery

The unique properties of peptides containing this compound make them attractive candidates for various therapeutic applications:[1][19][20]

  • Protease Inhibitors: The unnatural β-amino acid backbone is resistant to degradation by proteases, leading to a significantly longer half-life in vivo.[]

  • Receptor Agonists and Antagonists: The constrained conformations of β-peptides can lead to high-affinity and high-specificity binding to cell surface receptors, making them potent modulators of signaling pathways.[]

  • Antimicrobial Peptides: The ability to form stable amphipathic structures is a key feature of many antimicrobial peptides. β-amino acids can be used to design potent and stable antimicrobial agents.[21]

  • Inhibitors of Protein-Protein Interactions: The well-defined secondary structures of β-peptides can mimic the helical or strand motifs involved in protein-protein interactions, allowing for the design of inhibitors for previously "undruggable" targets.[21]

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel peptidomimetics with enhanced structural stability and biological activity. While its incorporation into peptide chains presents challenges due to steric hindrance, these can be effectively overcome through the use of potent coupling reagents, optimized protocols such as double coupling, and a sound understanding of orthogonal protection strategies. The ability to induce stable secondary structures and confer resistance to proteolysis makes this β-amino acid an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to explore the vast potential of β-peptides and to accelerate the development of the next generation of peptide-based therapeutics.

References

  • Fields, G. B., Lauer-Fields, J. L., & Barany, G. (2014). Principles and practice of solid-phase peptide synthesis. Molecular biotechnology, 33, 239-268.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of organic chemistry, 63(26), 9678–9683.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sibi, M. P., & Deshpande, P. S. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC medicinal chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development.
  • Motorina, I. A., Huel, C., Quiniou, E., Mispelter, J., Adjadj, E., & Grierson, D. S. (2001). Phenylisoserine: a versatile amino acid for the construction of novel β-peptide structures. Journal of the American Chemical Society, 123(34), 8374–8383.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
  • Teye, J., & Adu-Gyamfi, E. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect.
  • Naz, S., Khan, K. M., Taha, M., Ismail, H., & Perveen, S. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 3959.
  • Ahangari, R., Valizadeh, H., & Bararjanian, M. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Advanced pharmaceutical bulletin, 7(1), 73–80.
  • Lelais, G., & Seebach, D. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of medicinal chemistry, 63(17), 9119–9151.
  • Popa, A., & Badescu, G. M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 148.
  • Singh, T. P., Narula, P., & Patel, H. C. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105–119.
  • Pro-Active. (2025). The 4 Most Promising Therapeutic Applications for Peptide Drug Development.
  • D'Atri, V., & Lettieri, S. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Pharmaceuticals, 16(10), 1381.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Echalier, C., Al-Halifa, S., Kreiter, A., Enjalbal, C., Sanchez, P., Ronga, L., Puget, K., Verdié, P., Amblard, M., Martinez, J., & Subra, G. (2013). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield. Amino acids, 45(6), 1395–1403.
  • Drochioiu, G., Drumea-Ciobanu, L. N., & Avram, C. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International journal of molecular sciences, 24(3), 2056.

Sources

Application Note: Comprehensive Analytical Strategies for (R)-N-Boc-3-Amino-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral building block of significant interest in pharmaceutical development. Its defined stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are paramount to ensure its chemical identity, purity, and enantiomeric integrity. This guide provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound, offering insights into method selection and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

The analytical workflow for this compound addresses two primary objectives: the unequivocal confirmation of its chemical structure and the precise quantification of its enantiomeric purity. A combination of chromatographic and spectroscopic techniques is typically employed to achieve a holistic understanding of the material's quality.

Chromatographic Analysis: Enantiomeric Purity and Impurity Profiling by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Specifically, chiral HPLC is indispensable for separating and quantifying the (R)- and (S)-enantiomers, a critical quality attribute. The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful separation method.

The Causality Behind Experimental Choices: Selecting the Right Chiral Stationary Phase

The successful chiral separation of N-Boc-protected amino acids is most commonly achieved using two main types of CSPs: polysaccharide-based and macrocyclic glycopeptide-based columns.[1]

  • Polysaccharide-Based CSPs: These columns, typically derived from cellulose or amylose, are widely used due to their broad applicability.[1] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral polymer.

  • Macrocyclic Glycopeptide-Based CSPs: Antibiotics like teicoplanin and vancomycin are bonded to a silica support to create these CSPs. They offer a unique multimodal capability, functioning in reversed-phase, normal-phase, and polar organic modes.[1][2] Their complex structures provide multiple interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation, making them highly effective for the separation of polar and ionic compounds like amino acids.[3] For N-blocked amino acids, such as the Boc-protected compound of interest, these CSPs have demonstrated excellent selectivity.[2]

For this compound, a teicoplanin-based column, such as Astec® CHIROBIOTIC® T, is a highly recommended starting point due to its proven success with similar molecules.[3][4]

Experimental Protocol: Chiral HPLC

This protocol outlines a general method for determining the enantiomeric purity of this compound using a macrocyclic glycopeptide-based CSP.

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm[1]

  • Mobile Phase: A well-mixed and degassed solution of 20 mM ammonium acetate in methanol. The exact ratio may require optimization, but a starting point of 100% methanol is often effective.

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Mobile Phase 20 mM Ammonium Acetate in Methanol
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.

  • Inject the prepared sample solution.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers. The (S)-enantiomer is often the first to elute on this type of column.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Prep Prepare Sample (0.5 mg/mL in mobile phase) Equilibrate Equilibrate Column Prep->Equilibrate Filter Inject Inject Sample Equilibrate->Inject Acquire Acquire Data (UV at 210 nm) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Chiral HPLC Analysis.

Spectroscopic Analysis: Structural Confirmation

Spectroscopic techniques are essential for confirming the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).[4]

Expected ¹H NMR Spectral Features (in D₂O):

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the phenyl group.

  • Methine Proton (-CH): A multiplet adjacent to the chiral center.

  • Methylene Protons (-CH₂): A multiplet corresponding to the protons of the propanoic acid backbone.

  • Boc Group Protons (-C(CH₃)₃): A singlet at approximately δ 1.4 ppm.

  • Note: The carboxylic acid proton is typically not observed in D₂O due to proton exchange.[4]

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Resonances for the carboxylic acid and the Boc carbonyl group.

  • Aromatic Carbons: Signals corresponding to the phenyl ring carbons.

  • Aliphatic Carbons: Signals for the methine, methylene, and Boc group carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[4]

Ionization Technique: Electrospray ionization (ESI) in positive or negative ion mode is suitable. Positive ion mode will protonate the amino group, while negative ion mode will deprotonate the carboxylic acid.[4]

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent such as methanol or an acetonitrile/water mixture.[4]

Expected Results:

  • Molecular Ion Peak: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 266.13. In negative ion mode, the [M-H]⁻ ion would be at m/z 264.12.

  • Fragmentation: The Boc group is known to produce a characteristic fragment at m/z 57, corresponding to the tert-butyl cation.[5] Loss of the Boc group is a common fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3300N-H (Amide)Stretching
3100-3000C-H (Aromatic)Stretching
2500-3300O-H (Carboxylic Acid)Stretching (Broad)
~1710C=O (Carboxylic Acid)Stretching
~1685C=O (Amide I)Stretching
~1520N-H (Amide II)Bending

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties of the material, such as its melting point, thermal stability, and the presence of residual solvents.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] It is used to determine the melting point and purity of the compound.

Experimental Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

Data Interpretation:

  • Melting Point: An endothermic peak will be observed, with the peak maximum corresponding to the melting point. For this compound, the melting point is approximately 123.4 °C.[7] A sharp melting peak is indicative of high purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[6] It is used to assess thermal stability and the presence of volatile components like water or residual solvents.

Experimental Protocol:

  • Weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).

  • Record the mass loss as a function of temperature.

Data Interpretation:

  • Volatiles: A mass loss at temperatures below the melting point may indicate the presence of residual solvents or water.

  • Decomposition: The temperature at which significant mass loss occurs indicates the onset of thermal decomposition, providing information about the compound's thermal stability.

Integrated Analytical Approach

A combination of these analytical techniques provides a comprehensive characterization of this compound.

Integrated_Analysis cluster_techniques Analytical Techniques cluster_properties Determined Properties Compound (R)-N-Boc-3-Amino-3- phenylpropanoic acid HPLC Chiral HPLC Compound->HPLC NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR Thermal Thermal Analysis (DSC/TGA) Compound->Thermal Purity Enantiomeric Purity & Impurity Profile HPLC->Purity Structure Chemical Structure & Functional Groups NMR->Structure MW Molecular Weight & Elemental Composition MS->MW FTIR->Structure PhysProp Melting Point & Thermal Stability Thermal->PhysProp

Caption: Integrated Analytical Workflow.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chiral HPLC for purity assessment, spectroscopic techniques (NMR, MS, FTIR) for structural elucidation, and thermal analysis for physical property determination, researchers and drug development professionals can ensure the quality, identity, and integrity of this critical chiral building block. Method optimization and validation are crucial next steps to ensure these protocols are suitable for their intended purpose in a regulated environment.

References

  • S. G. Rao, "Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry," Journal of Mass Spectrometry, 2010. [Link]
  • Human Metabolome Database, "1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744)." [Link]
  • ACD/Labs, "Confirmation of Synthesis: using MS to identify a protective group." [Link]
  • MDPI, "Fatty Acid and Amino Acid Derivatives in Organoc
  • The Royal Society of Chemistry, "†Electronic Supplementary Inform
  • InstaNANO, "FTIR Functional Group D
  • MDPI, "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC." [Link]
  • AZoM, "The Role of Thermal Analysis in Pharmaceutical Testing and R&D." [Link]
  • PubMed, "Enantiomeric purity of synthetic therapeutic peptides: A review." [Link]
  • FooDB, "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253)." [Link]
  • PubMed, "Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism." [Link]
  • Chemdad, "this compound." [Link]
  • Chemdad, "(S)-N-Boc-3-Amino-3-phenylpropanoic acid." [Link]
  • PubChem, "3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid." [Link]
  • Der Pharma Chemica, "Scholars Research Library." [Link]
  • PubChem, "(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid." [Link]
  • PubChem, "CID 158720422 | C18H22N2O4." [Link]

Sources

A Robust Chiral HPLC Method for Determining the Enantiomeric Purity of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The stereochemical integrity of chiral building blocks is paramount in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This application note presents a detailed, field-proven protocol for the determination of the enantiomeric purity of (R)-N-Boc-3-Amino-3-phenylpropanoic acid, a key intermediate in the synthesis of various bioactive molecules. We delve into the rationale behind the selection of the chiral stationary phase (CSP), mobile phase optimization, and system suitability criteria. The described method utilizes a macrocyclic glycopeptide-based CSP under reversed-phase conditions, providing a robust and reliable system for quantifying the undesired (S)-enantiomer to levels well below 0.1%. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction: The Imperative of Chiral Purity

This compound is a protected β-amino acid derivative. Its chiral center is a critical determinant of the final stereochemistry of the active pharmaceutical ingredients (APIs) it is used to synthesize. The presence of its enantiomer, (S)-N-Boc-3-Amino-3-phenylpropanoic acid, can lead to the formation of diastereomeric impurities in subsequent synthetic steps. These impurities can be difficult to remove and may introduce undesired biological activity or toxicity. Therefore, a highly sensitive and accurate analytical method to confirm the enantiomeric excess (% ee) of the (R)-enantiomer is a critical quality control checkpoint.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this type of analysis.[1] The technique's efficacy hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2] The differential stability of these complexes results in different retention times, allowing for their separation and quantification.[2]

Method Development Rationale: A Scientist's Perspective

The development of a successful chiral separation method is a blend of theoretical understanding and empirical optimization. Here, we outline the expert reasoning behind the chosen analytical approach.

The Choice of Chiral Stationary Phase (CSP)

The selection of the CSP is the most critical decision in chiral method development. For N-protected amino acids like our target analyte, several classes of CSPs are viable, but macrocyclic glycopeptide phases offer distinct advantages.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases, such as those found in CHIROBIOTIC® T columns, are exceptionally versatile for separating N-blocked amino acids.[3][4][5] Their complex structure offers multiple interaction modes—including hydrogen bonding, ionic interactions, and π-π stacking—which are essential for resolving the subtle structural differences between enantiomers. The presence of both acidic (carboxylate) and basic (amino) groups on the teicoplanin selector makes it particularly effective for amphoteric analytes like amino acid derivatives.[4] Crucially, these columns perform well in reversed-phase mode, which is a robust and widely used HPLC technique.[3]

  • Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): Columns like the Lux® Cellulose or CHIRALPAK® series are also powerful tools for chiral separations.[6][7] They primarily function through hydrogen bonding and π-π interactions within the grooves of the polysaccharide structure. While highly effective, they may require more extensive screening of different mobile phase modes (normal phase, polar organic, reversed phase) to find the optimal conditions.

  • Protein-based CSPs (e.g., Ovomucoid): These columns can also be effective for N-protected amino acids.[8][9] However, they can sometimes exhibit lower efficiency and loading capacity compared to macrocyclic or polysaccharide phases.

For this application, a Teicoplanin-based CSP (CHIROBIOTIC® T) is selected as the primary recommendation due to its demonstrated success in resolving N-Boc protected amino acids directly in user-friendly reversed-phase mobile phases.[3][5]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition fine-tunes the interactions between the analyte and the CSP.

  • Mode: Reversed-phase (RP) is the preferred mode for N-Boc amino acids on a teicoplanin CSP.[3] It uses aqueous-organic mobile phases that are easy to prepare and are compatible with most standard HPLC systems.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile often provides sharper peaks and different selectivity compared to methanol. A systematic screening of both is recommended, but we will proceed with an Acetonitrile/Water system, a common starting point for N-FMOC and N-Boc amino acids.[7]

  • Mobile Phase Additive: The ionization state of the analyte's carboxylic acid is critical. An acidic additive is required to suppress the deprotonation of the carboxyl group, thereby reducing peak tailing and enhancing interaction with the CSP. Trifluoroacetic Acid (TFA) at a low concentration (0.1%) is an excellent choice as it is a strong ion-pairing agent that leads to sharp, symmetrical peaks and is volatile, making it compatible with LC-MS applications.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system. Adherence to the system suitability tests described in Section 4 is essential to guarantee the trustworthiness of the results.

Materials and Equipment
  • HPLC System: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based column).

  • Reagents:

    • Acetonitrile (ACN), HPLC or LC-MS grade.

    • Water, HPLC or LC-MS grade (e.g., Milli-Q).

    • Trifluoroacetic Acid (TFA), HPLC grade.

    • This compound (Sample).

    • (S)-N-Boc-3-Amino-3-phenylpropanoic acid (Reference standard, if available) or the racemic mixture.

Chromatographic Conditions
ParameterRecommended SettingJustification
Chiral Stationary Phase Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µmProven selectivity for N-Boc amino acids in RP mode.[3][5]
Mobile Phase Acetonitrile : Water : TFA (50:50:0.1, v/v/v)Common starting point for RP chiral separations of protected amino acids.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CProvides reproducible retention times. Temperature can be a tool for optimizing resolution.
Detection Wavelength 220 nmStrong absorbance from the phenyl and Boc-carbonyl groups.
Injection Volume 10 µLA typical volume; can be adjusted based on sample concentration and detector response.
Run Time ~20 minutesShould be sufficient to elute both enantiomers. Adjust as needed.
Sample Preparation
  • Standard Preparation (Racemate): Prepare a 0.5 mg/mL solution of racemic N-Boc-3-Amino-3-phenylpropanoic acid in the mobile phase. This is used for method development and to confirm the elution order.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.[2]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system from particulates.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample (approx. 5 mg) Dissolve Dissolve in 10 mL Mobile Phase (0.5 mg/mL) Sample->Dissolve Solvent Prepare Mobile Phase (ACN:H2O:TFA) Solvent->Dissolve Filter Filter with 0.45 µm Syringe Filter Dissolve->Filter Setup Equilibrate HPLC System & Column Filter->Setup Inject Inject 10 µL of Sample Setup->Inject Acquire Acquire Data (UV @ 220 nm) Inject->Acquire Integrate Integrate Peak Areas (R and S enantiomers) Acquire->Integrate Calculate Calculate % Area & % Enantiomeric Excess Integrate->Calculate Report Generate Report with System Suitability Calculate->Report

Caption: End-to-end workflow for enantiomeric purity analysis.

Data Analysis and System Suitability

Accurate quantification requires a properly performing system. The following parameters must be met for the analysis to be considered valid.

Calculation of Enantiomeric Purity

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

  • Percent Area Calculation:

    • % Area (R) = [Area(R) / (Area(R) + Area(S))] x 100

    • % Area (S) = [Area(S) / (Area(R) + Area(S))] x 100

  • Enantiomeric Excess (% ee) Calculation:

    • % ee = |% Area (R) - % Area (S)|

System Suitability Test (SST)

Inject the racemic standard five times. The system is deemed suitable for analysis if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs > 1.5Ensures baseline separation between the two enantiomer peaks, which is critical for accurate integration.
Tailing Factor (Tf) 0.8 < Tf < 1.5Confirms good peak shape, preventing shouldering or tailing that can obscure small impurity peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injection and detection system.
Example Data Presentation
EnantiomerRetention Time (min)Peak Area (mAU*s)% Area
(S)-Enantiomere.g., 9.5e.g., 150e.g., 0.15%
(R)-Enantiomere.g., 11.2e.g., 99850e.g., 99.85%
Total 100000 100.0%
% Enantiomeric Excess 99.70%

Method Validation and Troubleshooting

For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.[6][10]

ProblemPotential CauseSuggested Solution
No separation (single peak) Incorrect mobile phase or column.Verify column type and mobile phase composition. Try altering the ACN/Water ratio (e.g., 40:60 or 60:40).
Poor resolution (Rs < 1.5) Mobile phase composition is not optimal.Decrease the percentage of organic modifier (Acetonitrile) to increase retention and potentially improve resolution. Lowering the column temperature can also increase resolution.
Significant peak tailing Insufficient acid in mobile phase; column degradation.Ensure TFA concentration is 0.1%. If the problem persists, flush the column or replace it if it has reached the end of its lifetime.
Inconsistent retention times Poor column equilibration; pump malfunction.Equilibrate the column with at least 10-15 column volumes of mobile phase before the first injection. Check the HPLC pump for pressure fluctuations.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the enantiomeric purity of this compound. By leveraging a teicoplanin-based chiral stationary phase in a reversed-phase mode, this method offers high resolution, excellent peak shape, and robust performance. The detailed explanation of the scientific rationale behind the method's parameters empowers researchers to not only apply this protocol directly but also to adapt it logically for similar chiral compounds. Adherence to the outlined system suitability criteria ensures that the data generated is both accurate and trustworthy, meeting the stringent demands of the pharmaceutical industry.

References

  • Esquivel, B., Jimenez, M., Castaneda, G., Zukowski, J., & Sybilska, D. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(6), 777-791. [Link]
  • Reddy, G. S., Kumar, A. P., Sreeram, V. G., & Reddy, P. P. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 8(30), 5949-5961. [Link]
  • Taylor & Francis Online. (1998). Chiral HPLC Separation of Protected Amino Acids.
  • Yakimova, A. V., & Soin, A. V. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 203-215. [Link]
  • Google Patents. (2012). CN102824900A - Method for chiral separation of various side chain protected amino acids.
  • Li, Y., et al. (2016). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method.
  • Oakwood Chemical. (R)-3-(Boc-amino)-3-phenylpropionic acid, min 96% (HPLC). [Link]
  • Peris-García, E., et al. (2020). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Molecules, 25(21), 5194. [Link]
  • ResearchGate. (2002).
  • Fukushima, T., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 36(10), 1237-1243. [Link]
  • Phenomenex. (2012).

Sources

The Strategic Application of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Chiral β-Amino Acids

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and stereochemically defined building blocks. Among these, non-proteinogenic amino acids have emerged as critical components for imbuing drug candidates with enhanced pharmacological properties. (R)-N-Boc-3-Amino-3-phenylpropanoic acid, a chiral β-amino acid, stands out as a cornerstone intermediate, prized for its utility in constructing complex molecular architectures with high fidelity.

The β-amino acid scaffold is of particular interest due to its ability to form stable secondary structures in peptides, thereby increasing their resistance to metabolic degradation by peptidases.[1][2] This inherent stability makes β-amino acids and their derivatives highly valuable in the development of peptidomimetics and other small molecule drugs. The presence of a phenyl group and a defined stereocenter in this compound provides a rigid framework that can be strategically utilized to achieve precise interactions with biological targets.[3] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, a feature that is fundamental to its application in multi-step syntheses.[1][4]

This guide provides an in-depth exploration of the applications of this compound in drug discovery, with a primary focus on its pivotal role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will delve into the underlying biological pathways, present detailed synthetic protocols, and provide quantitative data to support the experimental choices, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The most prominent and well-documented application of this compound and its derivatives is in the synthesis of the "gliptin" class of drugs, which are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[5][6] Sitagliptin, the first FDA-approved DPP-4 inhibitor, serves as a quintessential example of the strategic incorporation of this chiral building block.[7]

Mechanism of Action: The DPP-4 Pathway in Glucose Homeostasis

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon release from α-cells.[10] The rapid degradation of GLP-1 and GIP by DPP-4 limits their insulinotropic effects.[11]

By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP, thereby enhancing the incretin effect.[12] This leads to improved glycemic control in patients with type 2 diabetes with a low risk of hypoglycemia, as the mechanism is dependent on plasma glucose levels.[13]

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Glucose_Control Improved Glucose Homeostasis Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor (R)-N-Boc-3-Amino-3-phenylpropanoic acid-derived inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 Inhibition

Caption: DPP-4 Inhibition Pathway.
Synthetic Strategy: The Role of the Chiral Building Block

The synthesis of Sitagliptin involves the coupling of a chiral β-amino acid derivative with a heterocyclic amine. Specifically, a derivative of this compound, namely (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate.[5] The trifluorophenyl moiety is crucial for binding to the S1 pocket of the DPP-4 enzyme. The (R)-stereochemistry of the amino group is essential for the drug's potency and selectivity.

The general synthetic workflow involves the preparation of this key intermediate and its subsequent coupling with 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][9][14]triazolo[4,3-a]pyrazine. The Boc protecting group plays a vital role in preventing unwanted side reactions of the amine during the amide bond formation. The final step involves the deprotection of the Boc group to yield the active pharmaceutical ingredient.

Sitagliptin_Synthesis Start This compound (or derivative) Coupling Amide Coupling (e.g., with EDC) Start->Coupling Het 3-(trifluoromethyl)-5,6,7,8-tetrahydro [1,2,4]triazolo[4,3-a]pyrazine Het->Coupling Boc_Sitagliptin Boc-Protected Sitagliptin Coupling->Boc_Sitagliptin Deprotection Boc Deprotection (Acidic Conditions, e.g., HCl) Boc_Sitagliptin->Deprotection Sitagliptin Sitagliptin (Active Drug) Deprotection->Sitagliptin

Caption: General Synthesis of Sitagliptin.

Quantitative Data: Potency of DPP-4 Inhibitors

The efficacy of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. Lower IC50 values indicate greater potency. The table below summarizes the reported IC50 values for Sitagliptin and other DPP-4 inhibitors.

CompoundDPP-4 IC50 (nM)Reference
Sitagliptin4.38[15]
Saxagliptin~50[16]
Alogliptin<10[17]
Linagliptin~1[17]
Neogliptin16.8 ± 2.2[16]

Experimental Protocols

Protocol 1: Amide Coupling to Synthesize Boc-Protected Sitagliptin

This protocol describes the coupling of the key intermediate, (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, with 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][9][14]triazolo[4,3-a]pyrazine hydrochloride. This is a critical step in the synthesis of Sitagliptin.[5]

Materials:

  • (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid

  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][9][14]triazolo[4,3-a]pyrazine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Causality: Pre-activation of the carboxylic acid with EDC and HOBt forms a highly reactive ester intermediate, which facilitates the subsequent nucleophilic attack by the amine. HOBt is included to suppress side reactions and minimize racemization.

  • Amine Addition: In a separate flask, suspend 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][9][14]triazolo[4,3-a]pyrazine hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.

    • Causality: The heterocyclic amine is provided as a hydrochloride salt for stability. A non-nucleophilic base like DIPEA is used to deprotonate the amine without competing in the coupling reaction.

  • Coupling Reaction: Add the solution of the free amine to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOBt), water, and brine.

    • Self-Validation: Each wash removes specific impurities. The bicarbonate wash is crucial for removing acidic components, which can be confirmed by the absence of the starting carboxylic acid spot on a TLC plate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected Sitagliptin.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected Sitagliptin.

Protocol 2: Boc-Deprotection to Yield Sitagliptin

This protocol outlines the final step of removing the Boc protecting group to furnish the active drug.

Materials:

  • Boc-protected Sitagliptin

  • Methanolic Hydrochloride (e.g., 3M solution) or Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Deprotection Reaction: Dissolve the purified Boc-protected Sitagliptin in a minimal amount of an appropriate solvent (e.g., methanol or DCM). Add an excess of the acidic deprotection reagent (e.g., methanolic HCl or TFA/DCM).

    • Causality: Strong acids like HCl or TFA protonate the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond and the release of isobutylene and carbon dioxide, liberating the free amine.[1]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid.

  • Precipitation and Collection: Add diethyl ether to the residue to precipitate the Sitagliptin salt (hydrochloride or trifluoroacetate). Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Other Potential Applications

While the synthesis of DPP-4 inhibitors is the most prominent application, the structural motifs within this compound suggest its potential use in other areas of drug discovery:

  • GABA Analogues: The 3-amino-3-phenylpropanoic acid scaffold is structurally related to GABA-B receptor modulators like baclofen.[18] Derivatives of this building block could be explored for their activity at GABA receptors, which are important targets in neuroscience for conditions such as anxiety, spasticity, and epilepsy.[19]

  • β-Lactam Synthesis: β-amino acids are key precursors for the synthesis of β-lactams, the core structural motif of many important antibiotics.[20][21] this compound could serve as a chiral starting material for the stereoselective synthesis of novel β-lactam antibiotics.

Conclusion

This compound is a high-value chiral building block that has proven its utility in the synthesis of complex, stereochemically defined pharmaceuticals. Its central role in the development of DPP-4 inhibitors like Sitagliptin underscores the importance of β-amino acids in modern medicinal chemistry. The principles of stereocontrol, robust protection strategies, and rational drug design are all exemplified in the applications of this versatile compound. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this compound in their drug discovery endeavors.

References

  • Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. National Center for Biotechnology Information.
  • Role of DPP4 and DPP4i on Glucose Homeostasis and Cardiorenal Syndrome. ResearchGate.
  • Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. MDPI.
  • Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. University of Copenhagen Research Portal.
  • Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. ResearchGate.
  • The Power of Boc Protection in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate.
  • The effect of dilution on the IC50 for inhibition of human plasma DPP... ResearchGate.
  • Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. PubMed.
  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. National Center for Biotechnology Information.
  • US20120108598A1 - Sitagliptin synthesis - Google Patents. Google Patents.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
  • WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents. Google Patents.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Center for Biotechnology Information.
  • What is the protection of BOC in organic synthesis processes?. Quora.
  • Scheme. Synthesis of b-Amino Acid 14. ResearchGate.
  • Novel and Recent Synthesis and Applications of β-Lactams. National Center for Biotechnology Information.
  • Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). MDPI.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Center for Biotechnology Information.
  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI.
  • Advances in the chemistry of β-lactam and its medicinal applications. National Center for Biotechnology Information.
  • DPP-IV Inhibitors. Johns Hopkins Diabetes Guide.
  • beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. ResearchGate.
  • Clinical Use of DPP-4 Inhibitors. Frontiers.
  • Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites. PubMed.
  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. National Center for Biotechnology Information.
  • Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. National Center for Biotechnology Information.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Center for Biotechnology Information.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers.
  • GABA and its conformationally restricted analogues. ResearchGate.
  • Rational approaches for the design of various GABA modulators and their clinical progression. ScienceDirect.
  • GABA analogue. Wikipedia.

Sources

Application Notes and Protocols for the Use of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral β-Amino Acids in Modern Synthesis

In the landscape of pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount, as stereochemistry often governs biological activity and material properties.[1] Chiral β-amino acids, structural isomers of the proteinogenic α-amino acids, are of particular interest. Their incorporation into peptides leads to the formation of β-peptides, which can adopt stable secondary structures like helices and sheets, often exhibiting enhanced resistance to enzymatic degradation compared to their α-peptide counterparts.[1] (R)-N-Boc-3-Amino-3-phenylpropanoic acid is a valuable chiral building block, offering a combination of a stereodefined center, a phenyl group for potential π-stacking interactions, and a Boc-protected amine that is stable under various conditions yet readily cleaved when desired.[2] This makes it a versatile precursor for the synthesis of peptidomimetics, chiral ligands, and complex heterocyclic scaffolds.[2][3] This guide provides an in-depth look at the properties of this building block and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Data

PropertyValueReference(s)
Molecular Formula C₁₄H₁₉NO₄[4]
Molecular Weight 265.31 g/mol [4]
Appearance Off-white to white solid/powder[4]
Melting Point 123.4 °C[4]
Solubility Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol. Limited solubility in water.[4]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[5]

Safety and Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[5]

  • Avoid dust formation and inhalation.[5]

  • In case of contact with eyes or skin, wash immediately with plenty of water.[4]

  • Store away from strong oxidizing agents.[4]

Core Synthetic Applications and Protocols

This compound is a versatile building block for a range of synthetic applications. Below are detailed protocols for its use in solution-phase peptide synthesis and as a precursor for chiral heterocycle synthesis.

Application 1: Solution-Phase Synthesis of a Dipeptide

This protocol details the coupling of this compound with a C-terminally protected amino acid, specifically Glycine methyl ester, using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. This method is a classic and effective way to form peptide bonds in solution.[6]

Workflow for Dipeptide Synthesis

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Work-up & Purification A Boc-(R)-β-Phe-OH + HOBt in DCM B Add DCC at 0°C A->B C Activated Ester Formation B->C F Add Activated Ester to E C->F D H-Gly-OMe·HCl + DIPEA in DCM E Neutralized H-Gly-OMe D->E E->F G Dipeptide Formation (Boc-(R)-β-Phe-Gly-OMe) F->G H Filter DCU G->H I Aqueous Wash H->I J Column Chromatography I->J K Pure Dipeptide J->K

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Detailed Protocol: Synthesis of Boc-(R)-β-Phe-Gly-OMe

Materials and Reagents:

  • This compound (1.0 eq)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[6]

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)[6]

  • N,N-Diisopropylethylamine (DIPEA) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Neutralization of Glycine Methyl Ester:

    • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.05 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.05 eq) dropwise while stirring.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • In a small beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the solution of the Boc-amino acid and HOBt.

    • Stir the mixture at 0 °C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Coupling Reaction:

    • To the activated Boc-amino acid mixture (still at 0 °C), add the neutralized H-Gly-OMe solution from step 1.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[1]

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Outcome: The protocol should yield the protected dipeptide, Boc-(R)-β-Phe-Gly-OMe, as a white solid. The yield and purity can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Experimental Choices:

  • DCC/HOBt: This combination is a classic and cost-effective method for peptide coupling. DCC activates the carboxylic acid to form an O-acylisourea, which is highly reactive. HOBt is added to suppress racemization and to form a more stable and reactive HOBt-ester intermediate, which then reacts with the amine.[6]

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of the amino ester without interfering with the coupling reaction.

  • Aqueous Work-up: The acidic and basic washes are crucial for removing unreacted starting materials and by-products, such as excess HOBt and any remaining carboxylic acid.

Application 2: Synthesis of a Chiral 1,3-Oxazinan-2-one

Chiral 1,3-oxazinan-2-ones are important heterocyclic scaffolds found in many biologically active compounds and are valuable intermediates in organic synthesis.[7] This protocol describes a potential pathway for the synthesis of a chiral 1,3-oxazinan-2-one from this compound. The key steps involve reduction of the carboxylic acid to a primary alcohol, followed by cyclization.

Workflow for Chiral Heterocycle Synthesis

G A Boc-(R)-β-Phe-OH B Reduction (e.g., BH₃·THF) A->B Step 1 C Chiral Amino Alcohol (Boc-(R)-3-amino-3-phenylpropan-1-ol) B->C D Cyclization (e.g., Phosgene equivalent) C->D Step 2 E Chiral 1,3-Oxazinan-2-one D->E

Caption: Synthetic pathway to a chiral 1,3-oxazinan-2-one.

Detailed Protocol: Synthesis of (R)-4-phenyl-3-(tert-butoxycarbonyl)-1,3-oxazinan-2-one

Materials and Reagents:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Triphosgene or other phosgene equivalent

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous Dichloromethane (DCM)

Procedure:

Step 1: Reduction of the Carboxylic Acid

  • Reaction Setup:

    • In an oven-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add the BH₃·THF solution (approx. 1.5-2.0 eq) dropwise to the stirred solution of the amino acid.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the starting material is consumed (monitor by TLC).

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino alcohol, (R)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate. This can be purified by column chromatography if necessary.

Step 2: Cyclization to the 1,3-Oxazinan-2-one

  • Reaction Setup:

    • Dissolve the purified amino alcohol from Step 1 (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in a flask under an inert atmosphere.

    • Cool the solution to 0 °C.

  • Cyclization:

    • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

    • Add the triphosgene solution dropwise to the stirred solution of the amino alcohol over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the chiral 1,3-oxazinan-2-one.

Causality and Experimental Choices:

  • Borane Reduction: Borane is a selective reagent for the reduction of carboxylic acids to alcohols in the presence of the less reactive carbamate (Boc) group.

  • Triphosgene: This is a safer, solid alternative to phosgene gas for the formation of the cyclic carbamate (oxazinanone). It reacts with the alcohol and the amine (after in-situ deprotonation by the base) to form the six-membered ring.

  • Inert Atmosphere: The use of an inert atmosphere is crucial, especially during the reduction with borane, which is sensitive to moisture and oxygen.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Yield (Peptide Synthesis) - Incomplete activation of the carboxylic acid.- Steric hindrance.- Poor solubility of reagents.- Increase activation time.- Use a more potent coupling reagent (e.g., HATU, HBTU).- Use DMF as a co-solvent to improve solubility.
Racemization During Coupling - Over-activation of the carboxylic acid.- Presence of excess base.- Keep the activation and coupling temperature at 0 °C.- Add HOBt to suppress racemization.- Use a weaker base or stoichiometric amounts.
Incomplete Boc Deprotection - Insufficient acid strength or reaction time.- Use a stronger acid solution (e.g., neat TFA) or increase the reaction time.- Ensure anhydrous conditions.
Low Yield in Reduction Step - Deactivation of the borane reagent by moisture.- Use freshly opened or titrated BH₃·THF solution and ensure all glassware is oven-dried.

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in the synthesis of modified peptides, peptidomimetics, and chiral heterocycles. The Boc protecting group provides a robust and reliable strategy for masking the amino functionality, allowing for selective reactions at other sites of the molecule. The protocols detailed in this guide provide a solid foundation for researchers to incorporate this valuable synthon into their synthetic strategies, enabling the creation of complex and stereochemically defined molecules for drug discovery and materials science.

References

  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - this compound.
  • RSC Publishing. (2015, December 23). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands.
  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.
  • RSC Advances. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups.
  • PubMed. (2005, January 21). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives.

Sources

Application Notes and Protocols: (R)-N-Boc-3-Amino-3-phenylpropanoic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of β-Amino Acids in Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides, offering significant advantages in drug discovery by overcoming inherent limitations of peptides, such as susceptibility to proteolytic degradation and poor bioavailability.[1][2] A powerful approach in this field is the incorporation of β-amino acids.[1] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which imparts unique conformational properties and significant resistance to enzymatic cleavage.[1][3]

(R)-N-Boc-3-Amino-3-phenylpropanoic acid, a derivative of β-phenylalanine, is a particularly valuable building block in the synthesis of these advanced peptidomimetics.[4][5][6][7] Its rigid phenyl group and the specific stereochemistry at the β-carbon allow for the design of peptidomimetics with well-defined secondary structures, such as helices and β-sheets, which are crucial for mimicking the bioactive conformations of natural peptides and modulating protein-protein interactions.[3][8][9][10] The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus makes it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing the Boc/Bzl protection strategy.[11][12][13]

This guide provides a comprehensive overview of the applications of this compound in peptidomimetic design, complete with detailed protocols for its incorporation into peptide sequences and characterization of the resulting molecules.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C14H19NO4[14]
Molecular Weight 265.30 g/mol [14]
Appearance White to off-white powderCommercially available data
Solubility Soluble in organic solvents like DMF, DCM, and alcohols.General knowledge from chemical suppliers
Chirality (R)-enantiomerSpecified in the compound name

Core Application: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The Boc protection strategy is a well-established method in SPPS, relying on acid-labile protecting groups.[11][12] The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while more acid-stable groups, such as benzyl-based ethers and esters, protect the side chains and are removed at the final cleavage step with a strong acid like hydrofluoric acid (HF).[12][13][15]

Experimental Workflow for SPPS using Boc Chemistry

The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain on a solid support.

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DCM) Deprotection 2. Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization 3. Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling 4. Coupling (Boc-β-Amino Acid + Coupling Reagent) Neutralization->Coupling Washing 5. Washing (DCM/DMF) Coupling->Washing Repeat Repeat Steps 2-5 for next amino acid Washing->Repeat Elongate Chain Cleavage 6. Final Cleavage & Deprotection (e.g., HF) Washing->Cleavage Final Cycle Repeat->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the steps for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes to ensure optimal reagent accessibility.[15]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).[12]

    • Remove the solution and add fresh 25-50% TFA in DCM. Agitate for 20-30 minutes.[12]

    • Filter the resin and wash thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc group.

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIEA in DCM for 1-2 minutes. Repeat 2-3 times until the resin is neutral (as indicated by a colorimetric test like the chloranil test).[13]

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, pre-activate the this compound. Dissolve 2-4 equivalents of the amino acid and a slightly less than equimolar amount of the coupling reagent (e.g., HBTU) in DMF. Add 2-4 equivalents of DIEA to this solution and allow it to react for a few minutes.

    • Add the activated amino acid solution to the resin in the synthesis vessel.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test like the ninhydrin test.

  • Washing:

    • After the coupling reaction is complete, filter the resin and wash it thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent like acetic anhydride in the presence of a base.[15]

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptidomimetic must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Critical Considerations for HF Cleavage:

  • Safety: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus. Appropriate personal protective equipment (PPE) is mandatory.

  • Scavengers: During cleavage, reactive carbocations are generated that can lead to side reactions. Scavengers are added to trap these species. A common scavenger cocktail is anisole.[12]

General HF Cleavage Protocol:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger(s) (e.g., anisole).

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Distill a measured amount of anhydrous HF into the vessel (typically 10 mL per gram of resin).[12]

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • Remove the HF by vacuum distillation.

  • Wash the resulting peptide-resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

  • Extract the crude peptide with an appropriate aqueous buffer (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptidomimetic powder.

Characterization and Analysis

Following synthesis and cleavage, the purity and identity of the peptidomimetic must be confirmed.

TechniquePurposeExpected Outcome
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the crude product and to purify the target peptidomimetic.A major peak corresponding to the desired product, with minimal impurity peaks.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptidomimetic.The observed mass should match the calculated theoretical mass of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure and stereochemistry of the peptidomimetic. 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR experiments can provide detailed information about the backbone and side-chain conformations.Spectral data consistent with the expected structure, including characteristic shifts for the β-amino acid residue. NOESY can reveal through-space interactions indicative of specific secondary structures.[8]
Circular Dichroism (CD) Spectroscopy To investigate the secondary structure (e.g., helix, β-sheet) of the peptidomimetic in solution.Characteristic CD spectra can indicate the presence of ordered structures. For example, β-peptides forming a 14-helix often show a distinct CD signature.[9]
Logical Flow of Peptidomimetic Development

The process of designing and validating a peptidomimetic incorporating this compound follows a logical progression from synthesis to structural and functional analysis.

Peptidomimetic_Development SPPS Boc-SPPS Cleavage HF Cleavage SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR CD Circular Dichroism Purification->CD Binding Binding Assays (e.g., SPR, ELISA) NMR->Binding CD->Binding Activity Biological Activity Assays Binding->Activity Stability Proteolytic Stability Assay Activity->Stability

Caption: From synthesis to functional validation.

Conclusion

This compound is a powerful and versatile building block for the creation of novel peptidomimetics. Its incorporation can lead to compounds with enhanced proteolytic stability and well-defined three-dimensional structures, making them promising candidates for drug discovery and development.[1][7] The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to successfully utilize this compound in their peptidomimetic design efforts. The careful application of Boc-SPPS chemistry, coupled with rigorous purification and comprehensive structural analysis, is key to unlocking the full potential of this unique β-amino acid.

References

  • Hughes, A. B. (2004). Beta-amino acids: versatile peptidomimetics. PubMed.
  • Sahoo, S. K. T boc fmoc protocols in peptide synthesis. SlideShare.
  • Main-D'Eli, A., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. National Institutes of Health.
  • Krężel, A., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • van der Donk, W. A. (2009). Using the ribosome to synthesize peptidomimetics. National Institutes of Health.
  • Melo Czekster, C., et al. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature.
  • De Marco, R., et al. (2019). Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study. National Institutes of Health.
  • Li, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. PubMed.
  • Yan, Y., et al. (2009). Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors. PubMed.
  • Legigan, T., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed.
  • Arredondo, T., et al. (2021). Peptide/β-Peptoid Hybrids with Ultrashort PEG-Like Moieties: Effects on Hydrophobicity, Antibacterial Activity and Hemolytic Properties. National Institutes of Health.
  • Yan, Y., et al. (2009). Molecular docking and 3D-QSAR studies on β-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors. Semantic Scholar.
  • Raguse, T. L., et al. (2002). Structure-Activity Studies of 14-Helical Antimicrobial β-Peptides. ACS Publications.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 158720422.
  • Karle, I. L., et al. (2000). Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues. PubMed Central.
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. PubMed Central.
  • Roy, R. S., et al. (2006). Hybrid Peptide Hairpins Containing α- and ω-Amino Acids: Conformational Analysis of Decapeptides with Unsubstituted β-, γ-, and δ-Residues at Positions 3 and 8. PubMed Central.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53341330.
  • Schepartz, A. (2010). β-Peptides as inhibitors of protein–protein interactions. PubMed Central.

Sources

Application Notes and Experimental Protocol for the Coupling of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of (R)-N-Boc-3-Amino-3-phenylpropanoic acid to a primary or secondary amine. The protocol emphasizes chemical logic, procedural robustness, and the mitigation of common side reactions, particularly racemization.

Introduction: The Significance of β-Amino Acids in Peptide Science

This compound is a chiral β-amino acid derivative that serves as a crucial building block in the synthesis of peptidomimetics and other biologically active compounds.[1] Its structure, featuring a phenyl group on the β-carbon, imparts conformational rigidity to peptide backbones, influencing their secondary structure and, consequently, their biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and solubility, making it amenable to standard peptide coupling conditions.[1]

The successful incorporation of this and similar β-amino acids into a peptide sequence is fundamental to exploring novel therapeutic agents, including those targeting neurological disorders and cancer.[1] This protocol outlines a reliable method for the solution-phase coupling of this valuable synthetic intermediate.

Mechanistic Underpinnings of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[2] This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3][4] This is achieved through the use of coupling reagents.

The Role of Carbodiimides and Additives

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficacy and the water-solubility of their urea byproduct, which simplifies purification.[2][5][6] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and other side reactions.[2]

To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are employed. HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester.[2][5][7] This active ester is more stable than the O-acylisourea, thereby suppressing racemization, and readily reacts with the amine to form the desired amide bond with higher efficiency and purity.[3][7]

Experimental Workflow Overview

The following diagram illustrates the key stages of the coupling protocol, from reagent preparation to product purification and characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation - this compound - Amine Component - EDC, HOBt, Base activation Carboxylic Acid Activation (EDC/HOBt) prep_reagents->activation Dissolve in DMF prep_solvent Solvent Preparation (Anhydrous DMF) prep_solvent->activation coupling Amine Addition & Coupling activation->coupling Add Amine monitoring Reaction Monitoring (TLC) coupling->monitoring quench Reaction Quenching monitoring->quench Upon Completion extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: Workflow for the coupling of this compound.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic primary amine. The stoichiometry should be adjusted based on the molecular weight of the specific amine used.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PurityNotes
This compound161024-80-2265.31≥95%Store at room temperature in a dry place.[8]
Amine (e.g., Benzylamine)100-46-9107.15≥99%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)25952-53-8191.70≥98%Water-soluble carbodiimide.
1-Hydroxybenzotriazole (HOBt) hydrate123333-53-9153.14 (hydrate)≥97%Racemization suppressant.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24≥99%Non-nucleophilic base.
N,N-Dimethylformamide (DMF)68-12-273.09AnhydrousReaction solvent.
Dichloromethane (DCM)75-09-284.93ACS GradeFor extraction and chromatography.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction and chromatography.
Saturated aqueous Sodium Bicarbonate (NaHCO₃)---For aqueous work-up.
1 M Hydrochloric Acid (HCl)---For aqueous work-up.
Brine (Saturated aqueous NaCl)---For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent.
Silica Gel---For column chromatography (230-400 mesh).
Step-by-Step Procedure
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), the amine component (1.0 eq), and HOBt hydrate (1.2 eq) in anhydrous DMF (approximately 0.1 M concentration with respect to the amino acid).

  • Reaction Initiation: Cool the solution to 0 °C in an ice-water bath. Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • Coupling Agent Addition: Add EDC (1.2 eq) to the cooled solution in one portion.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes the urea byproduct from EDC, excess base, and unreacted starting materials.[6][9]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.[9]

Alternative High-Efficiency Coupling Reagents

For sterically hindered amines or challenging coupling reactions, more potent coupling reagents can be employed.

ReagentAdvantagesConsiderations
HATU Faster reaction times and less epimerization compared to HBTU.[5][6][10]More expensive. Should not be used in large excess to avoid side reactions with the N-terminus.[5][6]
HBTU Highly efficient with minimal racemization, especially with HOBt.[5][7]Can cause guanidinylation of the N-terminus if used in excess.[10]
PyBOP Rapid and efficient coupling with less hazardous byproducts than BOP.[3][5][10]A phosphonium-based reagent.

When using these reagents, they are typically used in slight excess (1.1-1.2 equivalents) along with a non-nucleophilic base like DIPEA (2-3 equivalents). The general procedure remains similar.

Characterization of the Coupled Product

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the phenyl group protons (multiplets in the aromatic region), and the protons of the newly formed amide bond.[11][12] The integration of these signals should correspond to the expected structure.

    • ¹³C NMR: The spectrum should show signals for the carbonyl carbons of the Boc group and the newly formed amide, in addition to the other carbons in the molecule.[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to confirm the molecular weight of the product.

Troubleshooting and Key Considerations

  • Racemization: The use of HOBt is crucial for minimizing racemization.[2][5] Running the reaction at a lower temperature (starting at 0 °C) also helps to suppress this side reaction.

  • Incomplete Reaction: If the reaction does not go to completion, a second addition of the coupling reagent and base may be necessary. For particularly difficult couplings, switching to a more powerful reagent like HATU is recommended.[10]

  • Purification Challenges: The urea byproduct from carbodiimide reagents can sometimes be difficult to remove. Thorough aqueous washes are essential. If EDC is used, its urea byproduct is water-soluble, simplifying its removal.[2][6]

Conclusion

This application note provides a robust and well-rationalized protocol for the coupling of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can confidently synthesize novel peptide-based molecules for a wide range of applications in drug discovery and materials science.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Cavelier, F., & Enjalbal, C. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • ResearchGate. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Wikipedia. (n.d.). Peptide synthesis.
  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Scholars Research Library. (2011). Der Pharma Chemica, 3(3):174-188.
  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline.
  • ACS Publications. (2002). Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. The Journal of Organic Chemistry.
  • Chemdad. (n.d.). This compound.
  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

Sources

Application Note & Protocol: A Scalable, Enantioselective Synthesis of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

(R)-N-Boc-3-Amino-3-phenylpropanoic acid, a protected form of (R)-β-phenylalanine, is a crucial chiral building block in modern pharmaceutical development. Its structural motif is integral to a variety of bioactive molecules, including peptidomimetics, β-lactam antibiotics, and as a key side-chain precursor for the potent anti-cancer agent, Taxol. The enantiomeric purity of this intermediate is paramount, as stereochemistry dictates biological activity and therapeutic efficacy.

This guide provides a detailed, scalable, and robust protocol for the synthesis of this compound. The chosen synthetic strategy is centered around the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor. This method is favored for its high enantioselectivity, operational simplicity, and amenability to large-scale production, making it ideal for researchers in both academic and industrial drug development settings.[1][2][3]

Synthetic Strategy: Asymmetric Hydrogenation

The core of this protocol is the highly enantioselective hydrogenation of the precursor, (Z)-2-(tert-butoxycarbonylamino)-3-phenylpropenoic acid, using a chiral rhodium catalyst. This approach offers several advantages for scale-up:

  • High Enantioselectivity: Modern chiral phosphine ligands allow for the synthesis of the desired (R)-enantiomer with excellent enantiomeric excess (ee), often exceeding 99%.[4][5]

  • Catalytic Efficiency: The reaction requires only a small catalytic amount of the expensive rhodium complex, making the process economically viable on a larger scale.

  • Mild Conditions: The hydrogenation typically proceeds under moderate pressure and temperature, reducing the need for specialized high-pressure equipment and improving the safety profile.

The overall transformation is a two-step process:

  • Precursor Synthesis: Condensation of benzaldehyde with N-Boc-glycine to form the prochiral enamine, (Z)-2-(tert-butoxycarbonylamino)-3-phenylpropenoic acid.

  • Asymmetric Hydrogenation: Rhodium-catalyzed hydrogenation of the enamine to yield the target chiral β-amino acid.

Process Workflow and Logic

The following diagram illustrates the critical stages of the synthesis, from starting materials to the final, purified product. Each step includes built-in quality control checkpoints to ensure the success of the subsequent transformation.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Hydrogenation cluster_2 Part C: Purification & Analysis start Starting Materials (Benzaldehyde, N-Boc-Glycine) condensation Erlenmeyer Condensation start->condensation Acetic Anhydride, Sodium Acetate workup_A Acid-Base Workup & Isolation condensation->workup_A precursor Isolated Precursor ((Z)-N-Boc-3-amino-3-phenylacrylic acid) workup_A->precursor reactor_prep Reactor Setup & Inerting precursor->reactor_prep Load Substrate & Solvent hydrogenation Hydrogenation Reaction reactor_prep->hydrogenation Pressurize with H2 catalyst_prep Catalyst Preparation ([Rh(COD)2]BF4 + Chiral Ligand) catalyst_prep->reactor_prep workup_B Post-Reaction Workup (Catalyst Filtration, Solvent Removal) hydrogenation->workup_B purification Recrystallization workup_B->purification analysis Final Product Characterization purification->analysis final_product Final Product (this compound) analysis->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-N-Boc-3-Amino-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of (R)-N-Boc-3-Amino-3-phenylpropanoic acid. This guide is designed to provide in-depth troubleshooting assistance and practical advice to overcome common challenges, particularly low reaction yields. As a crucial chiral building block in pharmaceutical development, achieving a high-yielding and reproducible synthesis is paramount. This document consolidates field-proven insights and established chemical principles to help you optimize your experimental outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the Boc-protection of (R)-3-Amino-3-phenylpropanoic acid can arise from several factors, ranging from incomplete reactions to product loss during workup. This section addresses specific issues in a question-and-answer format.

ISSUE 1: The overall yield is significantly lower than expected after purification.

Q: My final, isolated yield is poor. What are the most common causes and how can I address them?

A: A low isolated yield is a multifaceted problem. The primary culprits are typically incomplete reaction, suboptimal reaction conditions, or loss of product during the extraction and purification phases. A systematic approach is required to identify the root cause.

Potential Cause A: Incomplete Reaction

The reaction may not have proceeded to completion, leaving a significant amount of the starting amine unreacted.

  • Recommended Solution: Reaction Monitoring & Optimization

    • Thin-Layer Chromatography (TLC): The most effective way to ensure completion is to monitor the reaction's progress using TLC. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot indicates the reaction is complete. A common mobile phase for this analysis is a mixture of ethyl acetate and hexanes, sometimes with a small amount of acetic acid to ensure sharp spots.

    • Extend Reaction Time: If the starting material is still present after the initially planned duration, allow the reaction to stir for longer (e.g., extend from 12 hours to 18-24 hours) at room temperature, continuing to monitor by TLC.

    • Reagent Stoichiometry: Ensure that di-tert-butyl dicarbonate (Boc₂O) is used in a slight molar excess (typically 1.1 to 1.2 equivalents) to drive the reaction to completion.

Potential Cause B: Suboptimal Reaction Conditions

The choice of base and solvent system is critical for efficient N-acylation.

  • Recommended Solution: Condition Refinement

    • Base Selection: The reaction is typically performed under alkaline conditions to deprotonate the amino group, increasing its nucleophilicity.[] Common bases include sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), or triethylamine (NEt₃). Ensure the pH of the reaction mixture is maintained between 9-10.

    • Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is often used to dissolve both the polar amino acid and the nonpolar Boc₂O.[2] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

Potential Cause C: Product Loss During Workup and Purification

The desired product can be lost during aqueous extraction if the pH is not carefully controlled. Similarly, improper purification techniques can significantly reduce yield.

  • Recommended Solution: Meticulous Workup & Purification

    • Acidification: After the reaction is complete, the mixture is typically concentrated to remove the organic solvent. The remaining aqueous solution must be acidified (e.g., with cold 1N HCl or KHSO₄) to a pH of 2-3.[2] This protonates the carboxylate of your product, rendering it less water-soluble and allowing it to be extracted into an organic solvent like ethyl acetate. Crucially, check the pH with pH paper. If the solution is not acidic enough, your product will remain in the aqueous layer as a salt, drastically reducing the yield.

    • Extraction: Perform multiple extractions with ethyl acetate (e.g., 3 times) to ensure complete recovery of the product from the aqueous phase.[2]

    • Purification: If the crude product is not pure (as determined by TLC or ¹H NMR), purification via silica gel column chromatography is often necessary. A gradient of ethyl acetate in hexanes is a typical eluent system. For products that are oils or difficult to crystallize, chromatography is the most reliable method.[2]

ISSUE 2: TLC analysis shows a significant amount of starting material, even after extended reaction times.

Q: My reaction seems to have stalled. What can I do?

A: A stalled reaction points to issues with reagent activity, steric hindrance, or inadequate activation of the amine.

Potential Cause A: Reagent Quality

Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. The base may also be of poor quality.

  • Recommended Solution: Verify Reagent Integrity

    • Use a fresh bottle of Boc₂O or verify the purity of your existing stock.

    • Ensure your base (e.g., NaOH, NaHCO₃) is fully dissolved and has not been contaminated.

Potential Cause B: Steric Hindrance

While not as severe as with some α-amino acids, the phenyl group can create some steric hindrance.

  • Recommended Solution: Double Addition

    • If the reaction stalls at ~50-70% completion, consider a "double coupling" approach, a technique adapted from solid-phase peptide synthesis.[3][4] Add a second portion of fresh Boc₂O (e.g., 0.5 equivalents) and base to the reaction mixture to reinvigorate it.

ISSUE 3: My final product contains significant impurities, even though the starting material is consumed.

Q: I'm observing unexpected spots on my TLC or peaks in my NMR. What are these side products and how can I avoid them?

A: The most common side product in this reaction is the di-Boc protected amine, where both hydrogens on the amine are replaced by a Boc group.

Potential Cause A: Di-Boc Formation

Overly aggressive reaction conditions can lead to the formation of N,N-di-Boc-protected product.

  • Recommended Solution: Moderate Reaction Conditions

    • Avoid Strong Catalytic Bases: While effective, strong nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can promote di-Boc formation.[5] For this substrate, a simple inorganic base like NaOH or NaHCO₃ is sufficient and less likely to cause over-reaction.

    • Control Stoichiometry: Avoid using a large excess of Boc₂O. Stick to the 1.1-1.2 equivalent range.

    • Temperature Control: Run the reaction at room temperature. Applying heat can increase the rate of side reactions.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard synthesis workflow and a decision tree for troubleshooting common issues.

G cluster_0 Synthesis Workflow A 1. Dissolve (R)-3-Amino-3-phenylpropanoic acid in aqueous base (e.g., NaOH/Water) B 2. Add Boc Anhydride (Boc₂O) in an organic solvent (e.g., Dioxane) A->B C 3. Stir vigorously at RT (12-24h) B->C D 4. Monitor by TLC until starting material is consumed C->D E 5. Workup: Acidify to pH 2-3 with 1N HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify via Crystallization or Column Chromatography F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

G Start Low Yield Observed CheckTLC Analyze crude reaction mixture by TLC Start->CheckTLC SM_Present Significant starting material (SM) remains CheckTLC->SM_Present Yes SM_Absent SM is consumed CheckTLC->SM_Absent No IncompleteRxn Diagnosis: Incomplete Reaction SM_Present->IncompleteRxn WorkupLoss Diagnosis: Product loss during workup or purification SM_Absent->WorkupLoss Solution1 Solution: • Extend reaction time • Use fresh reagents • Check base/pH IncompleteRxn->Solution1 Solution2 Solution: • Check pH during acidification (must be 2-3) • Perform multiple extractions • Optimize purification WorkupLoss->Solution2

Caption: Troubleshooting decision tree for low yield diagnosis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, standard protocol for this synthesis?

A1: A widely adopted method involves reacting the amino acid with Boc anhydride under aqueous basic conditions.

  • Experimental Protocol: Boc-Protection

    • In a round-bottom flask, dissolve (R)-3-Amino-3-phenylpropanoic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1N Sodium Hydroxide (NaOH) solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution while stirring vigorously.

    • Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-18 hours).

    • Monitor the reaction by TLC. Once the starting amine is consumed, concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding cold 1N HCl. A white precipitate may form.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization or silica gel chromatography as needed.

Q2: How critical are the temperature and pH during the reaction and workup?

A2: Both are highly critical.

  • Reaction Temperature: The reaction itself is robust and proceeds well at room temperature. Running it at elevated temperatures is unnecessary and increases the risk of side reactions, such as the formation of di-Boc species.[5]

  • Reaction pH: A pH of 9-10 is optimal for the reaction. If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, hydrolysis of the Boc anhydride can become a competitive side reaction.

  • Workup pH: As detailed in the troubleshooting guide, achieving a workup pH of 2-3 is essential. The pKa of the carboxylic acid is around 4.3.[6] To ensure it is fully protonated (>99%) and thus extractable into an organic solvent, the pH must be at least two units below its pKa.

Q3: What are the key parameters I should summarize for my lab notebook to ensure reproducibility?

A3: For consistent results, meticulous record-keeping is key. The following table outlines the critical parameters and their typical ranges.

ParameterRecommended Value/RangeRationale & Impact on Yield
Reagent Purity >98% for all reagentsImpure reagents can introduce side reactions or contain inhibitors.
Molar Ratio (Boc₂O:Amine) 1.1 : 1.0 to 1.2 : 1.0A slight excess of Boc₂O ensures the reaction goes to completion. A large excess can promote di-Boc formation.
Reaction pH 9 - 10Maximizes the nucleophilicity of the amine without causing significant hydrolysis of the Boc anhydride.
Reaction Temperature 20 - 25 °C (Room Temp.)Provides a sufficient reaction rate while minimizing side product formation.
Workup pH 2 - 3Ensures complete protonation of the product's carboxylate for efficient extraction from the aqueous phase.

References

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from The Royal Society of Chemistry website.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Der Pharma Chemica. (n.d.). Synthetic procedure.
  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
  • BenchChem. (2025). Troubleshooting low yield in H-Val-Gln-OH synthesis.
  • PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.
  • BenchChem. (2025). Low yield in Z-3-Amino-propenal synthesis troubleshooting.
  • Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
  • Chemdad Co. (n.d.). This compound.
  • ResearchGate. (n.d.). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction.

Sources

Technical Support Center: Troubleshooting Side Reactions in (R)-N-Boc-3-Amino-3-phenylpropanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the coupling of (R)-N-Boc-3-Amino-3-phenylpropanoic acid. As a β-amino acid with significant steric bulk, this valuable building block can present unique hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common side reactions, ensuring the integrity and purity of your final peptide.

FAQs and Troubleshooting Guides

Issue 1: Incomplete or Sluggish Coupling Reactions

Question: My coupling reaction with this compound is slow and incomplete, as indicated by a persistent positive ninhydrin test. What are the likely causes and how can I resolve this?

Answer:

Incomplete coupling is a frequent challenge when working with sterically hindered amino acids like this compound. The bulky phenyl group and the Boc-protecting group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Primary Causes & Solutions:

  • Steric Hindrance: The primary culprit is often the sheer size of the molecule. Traditional coupling methods may not be sufficiently robust.

    • Solution 1: Employ a More Potent Coupling Reagent. Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, may be insufficient. Switching to a more powerful uronium/aminium or phosphonium salt-based reagent can significantly improve yields.[1][2][3] Reagents such as HATU, HBTU, or PyBOP are designed for such "difficult couplings".[1][4] HATU, in particular, is noted for its high efficiency in sterically hindered situations and its ability to suppress racemization.[2][5][6]

    • Solution 2: Double Coupling. If a moderately positive ninhydrin test is observed after the initial coupling time, performing a second coupling with fresh reagents before proceeding to the deprotection step can drive the reaction to completion.[7]

  • Peptide Aggregation: On-resin aggregation of the growing peptide chain can physically block the reaction site. This is especially common in certain peptide sequences.

    • Solution: Modify Reaction Conditions. Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt (e.g., LiCl) can help disrupt secondary structures and improve solvent penetration.[8] Performing the coupling at a slightly elevated temperature can also enhance reaction kinetics, though this should be done cautiously to avoid increasing the risk of racemization.[8]

Issue 2: Racemization of the Chiral Center

Question: I'm observing the presence of the (S)-diastereomer in my final product. What is causing this loss of stereochemical integrity and how can I prevent it?

Answer:

Racemization, or epimerization in the context of a peptide chain, is a critical side reaction that can compromise the biological activity of the final peptide.[9][10][11][12] The α-proton of an activated amino acid is susceptible to abstraction by a base, leading to a loss of chirality.

Primary Causes & Solutions:

  • Over-activation/Prolonged Activation Time: The longer the activated ester intermediate exists before reacting with the amine, the higher the chance of racemization. This is particularly true when using carbodiimide-based activators.

    • Solution 1: Use Additives. The addition of 1-hydroxybenzotriazole (HOBt) or its more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial when using carbodiimides.[8][13] These additives react with the initially formed O-acylisourea intermediate to form a less reactive, but also less racemization-prone, active ester. OxymaPure is a modern, non-explosive alternative that also provides excellent racemization suppression.[1][14]

    • Solution 2: Choose the Right Reagent. Uronium/aminium reagents like HATU and HBTU are generally superior in preventing racemization compared to carbodiimides alone.[1][5][15] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety it generates.[3]

  • Excess Base: The presence of excess tertiary amine base (e.g., DIPEA, NMM) can directly promote the abstraction of the α-proton from the activated amino acid.

    • Solution: Stoichiometry and Base Choice. Use the minimum necessary amount of base. For highly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of the more commonly used DIPEA.[1][7]

Below is a diagram illustrating the general mechanism of racemization via oxazolone formation, a common pathway during peptide coupling.

Racemization_Mechanism Start (R)-N-Boc-Amino Acid Activated Activated Intermediate (e.g., O-Acylisourea) Start->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated->Oxazolone Intramolecular Cyclization Peptide_R Desired (R)-Peptide Activated->Peptide_R Coupling with N-terminus Proton_Abstraction Base (e.g., DIPEA) abstracts α-proton Racemic_Mix Racemic Mixture of Activated Amino Acid Oxazolone->Racemic_Mix Base-catalyzed Proton Abstraction/ Reprotonation Reprotonation Reprotonation Racemic_Mix->Peptide_R Peptide_S Undesired (S)-Peptide (Diastereomer) Racemic_Mix->Peptide_S Troubleshooting_Workflow Start Start: Coupling this compound Check_Completion Check Reaction Completion (e.g., Ninhydrin Test) Start->Check_Completion Check_Purity Analyze Crude Product Purity (LC-MS) Check_Completion->Check_Purity Negative Incomplete Incomplete Coupling Check_Completion->Incomplete Positive Racemization Racemization Detected Check_Purity->Racemization Diastereomer Peak Other_Side_Products Other Side Products (e.g., Piperidinone) Check_Purity->Other_Side_Products Unexpected Mass End Successful Coupling Check_Purity->End High Purity Solution_Incomplete Use Stronger Reagent (HATU, HCTU) Perform Double Coupling Use NMP/Chaotropic Salts Incomplete->Solution_Incomplete Solution_Racemization Use Additives (Oxyma, HOAt) Reduce Base Stoichiometry Use Weaker Base (NMM) Lower Temperature Racemization->Solution_Racemization Solution_Other Minimize Pre-activation Time Couple at 0°C Other_Side_Products->Solution_Other Solution_Incomplete->Start Re-attempt Solution_Racemization->Start Re-attempt Solution_Other->Start Re-attempt

Caption: Troubleshooting workflow for β-amino acid coupling.

Comparative Data and Protocols

Table 1: Comparison of Common Coupling Reagents
Coupling Reagent CocktailRelative SpeedRacemization RiskCostKey Considerations
DIC / HOBt ModerateModerateLowStandard, but may be inefficient for this substrate. [16]
DIC / Oxyma Moderate-FastLowLow-ModerateExcellent racemization suppression; safer alternative to HOBt. [3][7]
HBTU / DIPEA FastLowModerateHighly efficient, but can guanidinylate the N-terminus if used in excess. [2][17]
HATU / DIPEA Very FastVery LowHighOften the reagent of choice for difficult couplings; superior racemization suppression. [2][5][6]
Experimental Protocol: Optimized HATU Coupling

This protocol is designed to maximize coupling efficiency while minimizing side reactions for this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (x3), DCM (x3), and DMF (x3).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF.

  • Coupling: Add DIPEA (6 eq.) to the activation mixture and vortex briefly. Immediately add the activated amino acid solution to the prepared resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a ninhydrin (Kaiser) test. If the test is negative (beads remain colorless or yellow), the reaction is complete. If positive (blue/purple beads), consider a second coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (x3), DCM (x3), and Methanol (x3) before proceeding to the next step (e.g., Boc deprotection or final cleavage).

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • MDPI. (2023). Epimerisation in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Peptide Purity: How HATU Minimizes Epimerization in Synthesis.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
  • OUCI. (n.d.). Epimerisation in Peptide Synthesis.
  • ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis.
  • PubMed. (2023). Epimerisation in Peptide Synthesis.
  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • National Institutes of Health. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • RSC Publishing. (2020). Identification of the peptide epimerase MslH responsible for D-amino acid introduction at the C-terminus of ribosomal peptides.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Wikipedia. (n.d.). Peptide synthesis.
  • ScienceDirect. (n.d.). Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists.

Sources

Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the challenges of peptide synthesis involving sterically hindered amino acids. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to help you navigate and overcome common experimental hurdles. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and extensive field experience to ensure you achieve optimal results in your peptide synthesis endeavors.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the coupling of sterically hindered amino acids, offering systematic solutions and the rationale behind them.

Issue 1: Low or Incomplete Coupling Efficiency with Standard Protocols

Q: My standard coupling protocol (e.g., using DCC or DIC) is failing or resulting in low yields for a sterically hindered amino acid. What is the underlying cause and how can I resolve this?

A: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficiently potent for sterically demanding couplings.[1] The bulky nature of certain amino acid side chains (e.g., Valine, Isoleucine, Threonine, and α,α-disubstituted amino acids like Aib) physically obstructs the formation of the peptide bond.[2] This steric hindrance slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences in the final peptide product.[2]

To overcome this, a multi-faceted approach is recommended:

1. Switch to a More Potent Coupling Reagent:

The most effective strategy is to employ a more powerful in-situ activating reagent. Aminium/uronium salts or phosphonium salts are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1]

  • Aminium/Uronium Salts: HATU, HBTU, HCTU, and COMU are excellent choices.[3][4] HATU, in particular, is highly regarded for its efficiency in difficult couplings.[5] COMU is a newer generation reagent with comparable efficiency to HATU but with a better safety profile, as its byproducts are non-explosive and water-soluble.[3][6][7]

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective, especially for sterically hindered residues.[8]

These reagents are used in the presence of a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3]

2. Optimize Reaction Time and Temperature:

Steric hindrance significantly slows down the reaction kinetics.[1]

  • Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to several hours, or even overnight, to allow the reaction to proceed to completion.[1]

  • Elevate the Temperature: Gently heating the reaction can help overcome the activation energy barrier.[1] However, this must be done cautiously as higher temperatures can increase the risk of racemization, especially with sensitive amino acids like Histidine and Cysteine.[9][10] Microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective method to drive difficult couplings to completion rapidly and efficiently by utilizing microwave energy to heat the reaction.[1][10]

3. Employ a "Double Coupling" Strategy:

If a single coupling reaction is insufficient, a second coupling with fresh reagents can be performed to drive the reaction to completion.[1] This is a common and effective technique for incorporating sterically hindered residues.

4. Consider Acyl Fluoride Formation for Extreme Cases:

For exceptionally hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[1][3]

Below is a workflow to guide your troubleshooting process for low coupling efficiency.

Troubleshooting_Workflow Start Low Coupling Efficiency with Hindered Amino Acid Reagent Switch to Potent Reagent (HATU, HCTU, COMU, PyBOP) Start->Reagent Initial Step Time_Temp Optimize Reaction Conditions Reagent->Time_Temp If still incomplete Success Successful Coupling Reagent->Success If successful Double_Coupling Perform Double Coupling Time_Temp->Double_Coupling If still incomplete Time_Temp->Success If successful Solvent Optimize Solvent System (NMP, DCM/DMF/NMP) Double_Coupling->Solvent If aggregation suspected Acyl_Fluoride For Extreme Cases: Use Acyl Fluoride Method Double_Coupling->Acyl_Fluoride If still fails Double_Coupling->Success If successful Solvent->Success Acyl_Fluoride->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Peptide Aggregation During Synthesis

Q: I am observing resin shrinking and poor swelling, and my coupling reactions are failing even with potent reagents. What could be the cause?

A: These are classic signs of on-resin peptide aggregation. As the peptide chain elongates, it can form secondary structures that lead to inter-chain hydrogen bonding, causing the peptide chains to aggregate. This aggregation can render the N-terminal amine inaccessible for the incoming amino acid, leading to failed couplings. This is particularly common in sequences containing stretches of hydrophobic amino acids.

Solutions:

  • Improve Solvation: The choice of solvent is critical for maintaining the solvation of the peptide-resin complex.[11]

    • N-methylpyrrolidone (NMP): NMP is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[1][12]

    • Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

    • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt secondary structures and improve solvation.

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is reversibly protected as an oxazolidine. Incorporating these dipeptides temporarily introduces a kink in the peptide backbone, disrupting the formation of secondary structures. The native sequence is restored during the final TFA cleavage.

    • DMB- or Hmb-protected Amino Acids: These derivatives introduce a backbone amide protection that also serves to disrupt aggregation.

Issue 3: Racemization of the Amino Acid

Q: I am concerned about racemization, especially when using more reactive coupling reagents and elevated temperatures. How can I minimize this side reaction?

A: Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant risk with highly activated species and forcing conditions.[2]

Mitigation Strategies:

  • Choice of Additives: The use of additives is crucial for suppressing racemization.

    • HOBt (1-Hydroxybenzotriazole): A classic additive used with carbodiimides to reduce racemization and improve coupling efficiency.[3][13]

    • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization and accelerating coupling reactions.[3] Reagents like HATU incorporate the HOAt moiety.

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[3] Reagents like COMU are based on Oxyma.[3]

  • Control of Base: Use a non-nucleophilic base like DIPEA and use the minimum amount necessary. An excess of base can promote racemization.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. Prolonged activation can increase the risk of racemization.[2]

II. Frequently Asked Questions (FAQs)

Q1: Which specific amino acids are considered "sterically hindered"?

A1: Sterically hindered amino acids are those with bulky side chains that impede peptide bond formation. This group includes:

  • β-branched amino acids: Valine, Isoleucine, and Threonine.

  • α,α-disubstituted amino acids: Aminoisobutyric acid (Aib).

  • Other bulky residues: Phenylalanine, Tyrosine, and Tryptophan can also present challenges, though generally less so than the β-branched and α,α-disubstituted types.

  • N-methylated amino acids: The presence of a methyl group on the amide nitrogen significantly increases steric hindrance.[14]

Q2: Can the protecting groups on the amino acid side chains contribute to steric hindrance?

A2: Yes, bulky side-chain protecting groups can significantly contribute to steric hindrance, especially in longer peptides where the density of these groups on the solid support increases.[1] Careful selection of protecting groups is an important consideration.

Q3: How do I monitor the completeness of a difficult coupling reaction?

A3: The Kaiser test (ninhydrin test) is a common qualitative method for detecting free primary amines on the resin.[15] A positive test (blue beads) indicates an incomplete coupling.[15] For N-terminal proline (a secondary amine), the Kaiser test gives a reddish-brown color, and alternative tests like the chloranil or isatin test are more reliable.[15] It's important to note that in cases of severe aggregation, these tests can sometimes give false negatives. Quantitative monitoring assays can also be developed for more precise optimization.[16]

Q4: What is the mechanism of action for uronium/aminium coupling reagents like HATU?

A4: Uronium/aminium reagents like HATU react with the carboxylic acid of the incoming amino acid in the presence of a base (e.g., DIPEA) to form a highly reactive OAt-ester intermediate. This activated ester is then readily attacked by the free N-terminal amine of the peptide chain on the resin to form the peptide bond. The HOAt leaving group is highly stable, which drives the reaction forward and minimizes side reactions.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Highly Reactive Ester) AA_COOH->Active_Ester Reaction with HATU HATU + DIPEA HATU->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Nucleophilic Attack by Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated coupling.

III. Protocols & Data

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is recommended for coupling sterically hindered amino acids like Fmoc-Val-OH or Fmoc-Aib-OH.

Materials:

  • Fmoc-protected sterically hindered amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF or NMP for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group (e.g., using 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF or NMP (5-7 times).

  • First Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF or NMP.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the completeness of the coupling.[15]

  • Second Coupling (if necessary):

    • If the ninhydrin test is positive, wash the resin with DMF or NMP (3 times).

    • Repeat step 2 with fresh reagents.

  • Final Wash:

    • Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF or NMP (5-7 times) to remove excess reagents and byproducts.

Data Summary: Coupling Reagent Effectiveness

The following table summarizes the relative effectiveness of various coupling reagents for sterically hindered amino acids.

Coupling ReagentActive Ester TypeRelative ReactivityNotes
DIC/DCC O-acylisoureaLowGenerally insufficient for hindered couplings; high risk of racemization without additives.[1]
HBTU/PyBOP OBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.
HCTU O-6-ClBt esterHighMore reactive than HBTU.[1]
HATU/PyAOP OAt esterVery HighExcellent for difficult and sterically hindered couplings; HOAt provides anchimeric assistance.
COMU Oxyma esterVery HighEfficiency comparable to HATU with a superior safety profile.[3][6]
Acyl Fluorides Acyl FluorideExtremely HighUsed for the most challenging couplings, such as with α,α-disubstituted amino acids.[1][3]

IV. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Retrieved from

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • Applications of Peptide Coupling Reagents – An Update Review Article. (2011, May 1). Retrieved from

  • Finneman, J. I., & Pozzo, M. J. (2012). Novel approach for optimization of a 'difficult' peptide synthesis by utilizing quantitative reaction monitoring assays. Journal of Peptide Science, 18(8), 511-518.

  • Harris, E. B. J. (2015, January 1). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? ResearchGate. Retrieved from

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF. Retrieved from

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from

  • Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541.

  • Choosing the Right Coupling Reagent for Peptide Synthesis. (2026, January 6). Retrieved from

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 14(10), 4137-4151.

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from

  • Peptide Coupling: Key Techniques. (n.d.). Retrieved from

  • Breipohl, G., Knolle, J., & Stüber, W. (1989). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 34(4), 262-267.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from

  • Selvam, C. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? ResearchGate. Retrieved from

  • Benchchem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HOTU vs. HBTU in Peptide Synthesis. Retrieved from

Sources

Technical Support Center: (R)-N-Boc-3-Amino-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on the topic of "Racemization issues with (R)-N-Boc-3-Amino-3-phenylpropanoic acid" for an audience of researchers, scientists, and drug development professionals, with full editorial control, scientific integrity, and specific formatting requirements.

Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for a common yet critical challenge: the preservation of stereochemical integrity. Racemization, the conversion of a pure enantiomer into a mixture of both R- and S-forms, can compromise the biological activity and purity of your final compound.[1] This document provides expert insights into the causes of racemization and robust strategies to mitigate it.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which a pure enantiomer, in this case, the (R)-isomer, converts into an equal mixture of both (R)- and (S)-enantiomers, known as a racemate.[1] The stereochemistry at the α-carbon (the carbon adjacent to the carboxyl group) is crucial for the biological activity of many pharmaceutical compounds. For this compound, the phenyl group on the β-carbon can stabilize the transient planar intermediate formed during racemization, making this compound particularly susceptible under certain conditions.[2] The loss of stereochemical purity can lead to a mixture of diastereomeric products in subsequent steps, which are often difficult to separate and may exhibit different pharmacological profiles or reduced efficacy.[1]

Q2: I'm performing a peptide coupling reaction and my product's enantiomeric excess (e.e.) is lower than expected. What are the most likely causes?

A2: This is a classic problem. The most significant contributors to racemization during peptide synthesis are related to the activation of the carboxylic acid. The key factors are:

  • The choice of coupling reagent: Highly reactive reagents can promote the formation of racemization-prone intermediates.[1][3]

  • The strength and type of base used: Strong, sterically unhindered bases can readily abstract the α-proton, leading to racemization.[4][5]

  • Reaction Temperature: Elevated temperatures accelerate the rate of racemization.[1][6]

  • Activation Time: Allowing the activated amino acid to stand for too long before adding the amine nucleophile increases the opportunity for racemization to occur.[7]

Q3: Which amino acids are generally most susceptible to racemization during synthesis?

A3: While any amino acid can racemize under harsh conditions, some are inherently more prone to it. Histidine and cysteine are particularly notorious for racemization.[1][8] Amino acids with electron-withdrawing groups on the side chain, like phenylglycine, are also highly susceptible because these groups can stabilize the negative charge of the carbanion intermediate formed upon deprotonation.[2] this compound, with its phenyl group, falls into a category of compounds where the potential for racemization must be carefully managed.

Part 2: Troubleshooting Guide - Pinpointing the Source of Racemization

This section provides a systematic approach to identifying and resolving racemization issues in your experimental workflow.

Issue 1: Racemization during Carboxyl Group Activation and Coupling

The activation of the carboxyl group is the most critical step where stereochemical integrity can be lost.[4][9] The primary mechanism involves the formation of an oxazol-5(4H)-one (azlactone) intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate that can be re-protonated from either face.[2][7][10]

Caption: Mechanism of racemization via oxazolone intermediate.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: Carbodiimides like DCC and DIC are effective but can cause significant racemization if used alone.[11] Uronium/aminium reagents like HBTU and HATU are generally better but can still cause racemization, especially with sensitive amino acids.[11][12]

  • Incorporate Additives: The use of additives is crucial. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated intermediate to form active esters. These esters are more stable and less prone to cyclizing into the problematic oxazolone.[1][4][8] Adding HOBt or Oxyma is a standard and highly effective method to suppress racemization.[11][13]

  • Optimize Activation Time: Use an in situ activation strategy where the coupling reagent is added to the mixture of the acid and amine, or minimize the pre-activation time to less than 5 minutes before adding the amine component.[7][8]

Table 1: Impact of Coupling Reagents & Additives on Racemization

Reagent Combination Relative Racemization Risk Causality & Expert Insight
DIC / DCC alone High Forms a highly reactive O-acylisourea intermediate that readily forms the oxazolone.[11]
DIC / HOBt or Oxyma Low HOBt/Oxyma traps the O-acylisourea to form a less reactive active ester, suppressing oxazolone formation.[1][3][11] This is a gold-standard approach.
HBTU / HATU Moderate to Low Generally efficient with low racemization.[11] However, can still be problematic with sensitive substrates. The choice of base is critical here.[12]

| T3P | Low | A mild reagent that can provide high enantiopurity, especially when used with pyridine.[13] |

Issue 2: Base-Induced Racemization

The choice of base is as critical as the coupling agent. A base is required to neutralize salts and to facilitate the coupling reaction, but it is also the culprit that abstracts the α-proton.[9]

TroubleshootingWorkflow Start Low e.e. or Diastereomeric Mixture Detected CheckAnalysis Confirm with Chiral Analysis (e.g., HPLC) Start->CheckAnalysis ReviewCoupling Review Coupling Step CheckAnalysis->ReviewCoupling Racemization Confirmed CheckReagent Using Additive? (HOBt, Oxyma) ReviewCoupling->CheckReagent CheckBase Review Base Choice CheckReagent->CheckBase Yes ImplementSolution Implement Corrective Action: 1. Add HOBt/Oxyma 2. Switch to NMM/TMP 3. Run at 0°C CheckReagent->ImplementSolution No CheckTemp Review Reaction Temperature & Time CheckBase->CheckTemp CheckTemp->ImplementSolution Reanalyze Re-run Reaction & Analyze ImplementSolution->Reanalyze

Caption: Troubleshooting workflow for diagnosing racemization.

Troubleshooting Steps:

  • Assess Base Strength and Steric Hindrance: Stronger bases increase the rate of proton abstraction. Sterically hindered bases are often preferred as they are less effective at abstracting the relatively crowded α-proton.

  • Switch to a Weaker or More Hindered Base: N,N-diisopropylethylamine (DIEA) is a strong, non-nucleophilic base commonly used, but it is known to cause more racemization than weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine (TMP).[4] For sensitive couplings, switching from DIEA to NMM is a highly recommended first step.

Table 2: Influence of Common Organic Bases on Racemization

Base Abbreviation pKa (approx.) Racemization Potential Rationale
N,N-Diisopropylethylamine DIEA 10.1 High High basicity readily abstracts the α-proton.[4]
N-Methylmorpholine NMM 7.38 Low Weaker basicity significantly reduces the rate of proton abstraction.[4]

| 2,4,6-Collidine | TMP | 7.43 | Low | Weaker basicity combined with significant steric hindrance minimizes α-proton abstraction.[4] |

Part 3: Analytical Methods for Detection and Quantification

You cannot fix a problem you cannot measure. Accurate determination of the enantiomeric purity is essential.

Q4: How can I accurately measure the extent of racemization in my sample?

A4: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[14] This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification.[15][16] Other methods include chiral gas chromatography (GC) after derivatization, and nuclear magnetic resonance (NMR) using chiral shift reagents, but HPLC is generally the most accessible and versatile.[14]

Part 4: Validated Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol is designed to minimize racemization during the coupling of this compound to an amine nucleophile (H-Amine).

Materials:

  • This compound (1.0 eq)

  • Amine component (H-Amine) (1.0-1.2 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N-Methylmorpholine (NMM) (if H-Amine is a salt, e.g., HCl salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine component (1.1 eq), and Oxyma (1.1 eq) in anhydrous DCM or DMF. If the amine is a hydrochloride or TFA salt, add NMM (1.1 eq) and stir for 5-10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is a critical step, as lower temperatures disfavor racemization.[1][6]

  • Activation & Coupling: Slowly add DIC (1.1 eq) dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Critically, analyze the enantiomeric purity of the final product using a validated Chiral HPLC method (see Protocol 2).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a general workflow for determining the R/S ratio of your product. The exact column and mobile phase must be optimized for your specific compound.

Step-by-Step Methodology:

  • Column Selection: Select a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC®) are excellent starting points.[14][16]

  • Standard Preparation: Prepare a racemic standard of your final compound. This can often be achieved by intentionally treating your pure (R)-product with a strong base (like DBU in DCM) for a short period to induce racemization. This standard is essential to confirm peak identification and resolution.

  • Mobile Phase Optimization:

    • Start with a typical normal-phase eluent system like Hexane/Isopropanol or a reverse-phase system like Acetonitrile/Water with an additive (e.g., TFA or DEA).

    • Inject the racemic standard and adjust the mobile phase composition to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

  • Sample Analysis:

    • Prepare a dilute solution of your purified reaction product in the mobile phase.

    • Inject the sample onto the equilibrated HPLC system.

    • Integrate the peak areas for the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of R - Area of S) / (Area of R + Area of S) ] * 100

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593.
  • Yang, H., & Guttman, A. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry, 82(18), 7833–7839.
  • Al Musaimi, O. (2016). Racemization in peptide synthesis. Slideshare.
  • A. F. Subri, et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(6), 733.
  • Amino acid dating. (n.d.). In Wikipedia.
  • Coupling Reagents. (n.d.). Aapptec.
  • Kemp, D. S. (1979). Racemization in Peptide Synthesis. In The Peptides (Vol. 1, pp. 315-383). Academic Press.
  • Lämmerhofer, M., & Lindner, W. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 741(1), 33-44.
  • Technical Support Center: Addressing Racemization in Amino Acid Analysis. (2025). BenchChem.
  • Otaka, A., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5275.
  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. (2023). ResearchGate.
  • Minimizing racemization during reactions with N-Boc-aminomethanol derivatives. (2025). BenchChem.
  • Method for the Racemization of Optically Active Amino Acids. (n.d.). Sciencemadness.org.
  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Creation Ministries International.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation Ministries International.
  • Truman, R. (2022). (PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate.
  • Truman, R. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Creation Ministries International.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • Chiral Separations Introduction. (n.d.). VTechWorks.
  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • racemization: Topics by Science.gov. (n.d.). Science.gov.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI.
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). MDPI.

Sources

Navigating the Solubility Labyrinth of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-N-Boc-3-Amino-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of handling this valuable chiral building block. As a Senior Application Scientist, I understand that seemingly simple issues like solubility can become significant roadblocks in your experimental workflow. This guide is structured to provide not just solutions, but also a foundational understanding of the physicochemical principles governing the solubility of this compound.

Understanding the Molecule: A Prelude to Solubility

This compound is a non-natural β-amino acid derivative. Its structure, featuring a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group, a polar carboxylic acid, and a phenyl ring, creates a molecule with distinct solubility characteristics. The interplay between these functional groups dictates its behavior in various organic solvents.

At its core, the principle of "like dissolves like" governs its solubility. The polar carboxylic acid group favors interactions with polar solvents, while the non-polar Boc group and phenyl ring prefer non-polar environments. This dichotomy is the primary reason for the solubility challenges often encountered.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses the most frequently encountered solubility problems in a direct question-and-answer format.

Question 1: My this compound won't dissolve in my non-polar solvent (e.g., hexane, toluene). Why is this happening and what should I do?

Answer: This is expected behavior due to a polarity mismatch. The carboxylic acid group makes the molecule too polar to dissolve in non-polar solvents.

  • Immediate Action: Switch to a more polar solvent.

  • Recommended Solvents: Based on the polarity of the molecule, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like methanol and ethanol are excellent starting points. Qualitative data for the closely related (S)-enantiomer indicates it is soluble in DMSO and methanol[1].

Question 2: I'm using a polar solvent like methanol, but the solubility is still lower than I need. How can I increase it?

Answer: Several strategies can be employed to enhance solubility in a given polar solvent.

  • Temperature Adjustment: Gently warming the solution can significantly increase the solubility of most solids[2]. The increased kinetic energy helps to overcome the intermolecular forces in the crystal lattice. However, be cautious with temperature-sensitive reactions.

  • Co-solvency: The use of a co-solvent system can be highly effective. A small amount of a stronger polar aprotic solvent like DMSO can be added to your primary solvent (e.g., methanol or ethanol) to improve solvating power[3][4]. For instance, a solubility of ≥ 2.5 mg/mL has been reported for Boc-L-phenylalanine in a 10% DMSO co-solvent system[3].

  • pH Adjustment (in the presence of a protic solvent): The carboxylic acid group of your compound has a predicted pKa of approximately 4.32. By adding a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine), you can deprotonate the carboxylic acid to form a more soluble carboxylate salt. This is particularly useful in polar protic solvents.

Question 3: I've managed to dissolve the compound with heating, but it crashes out of solution upon cooling. How can I prevent this?

Answer: This indicates that you have created a supersaturated solution.

  • Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound is soluble.

  • Use a Co-solvent System: A well-chosen co-solvent system can help to keep the compound in solution at lower temperatures.

  • Consider a Different Solvent: You may need to screen for a solvent or solvent mixture in which the compound has a higher intrinsic solubility at your desired working temperature.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the solubility of this compound.

What is the expected solubility of this compound in common organic solvents?

SolventSolvent TypeExpected Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
Methanol (MeOH)Polar ProticModerate to High
Ethanol (EtOH)Polar ProticModerate
Tetrahydrofuran (THF)Polar AproticModerate
Acetonitrile (MeCN)Polar AproticLow to Moderate
Dichloromethane (DCM)ChlorinatedLow
Ethyl Acetate (EtOAc)EsterLow
TolueneAromatic HydrocarbonVery Low / Insoluble
HexaneAliphatic HydrocarbonVery Low / Insoluble

How does the Boc protecting group influence solubility?

The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar functional group. While it prevents the amino group from acting as a hydrogen bond donor, its lipophilic nature can, in some cases, improve solubility in less polar organic solvents compared to the unprotected amino acid. However, in the case of this compound, the dominant polar carboxylic acid group still dictates its poor solubility in truly non-polar solvents.

How can I experimentally determine the solubility of this compound in my solvent system?

The "shake-flask" method is a reliable and widely used technique for determining equilibrium solubility[5].

Experimental Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. For a more complete separation, centrifuge the vial.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the undissolved solid.

  • Dilution and Quantification: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis). Analyze the sample to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in your desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

How does pH affect the solubility of this compound?

The solubility of this compound is significantly influenced by pH in protic solvents due to the presence of the carboxylic acid group. The relationship between pH, pKa, and the ionization state of the carboxylic acid is described by the Henderson-Hasselbalch equation[6][7][8].

  • Below the pKa (~4.32): The carboxylic acid will be predominantly in its protonated, neutral form (R-COOH). This form is less polar and will have lower solubility in polar protic solvents.

  • Above the pKa (~4.32): The carboxylic acid will be deprotonated to its carboxylate form (R-COO⁻). This ionic form is significantly more polar and thus more soluble in polar protic solvents.

Therefore, increasing the pH by adding a base will increase the solubility of this compound in solvents that can support ionization.

Visualizing Solubility Strategies

To further clarify the decision-making process for improving solubility, the following diagrams illustrate key concepts.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue check_solvent Is the solvent polar? start->check_solvent nonpolar_solvent Issue: Non-polar solvent (e.g., Hexane, Toluene) check_solvent->nonpolar_solvent No polar_solvent Issue: Low solubility in a polar solvent check_solvent->polar_solvent Yes switch_to_polar Action: Switch to a polar solvent (e.g., MeOH, DMSO, DMF) nonpolar_solvent->switch_to_polar success Resolution: Compound Dissolved switch_to_polar->success increase_temp Strategy 1: Increase Temperature polar_solvent->increase_temp use_cosolvent Strategy 2: Use Co-solvents polar_solvent->use_cosolvent adjust_ph Strategy 3: Adjust pH (protic solvents) polar_solvent->adjust_ph increase_temp->success use_cosolvent->success adjust_ph->success

Caption: A workflow for troubleshooting solubility issues.

pH_Solubility_Relationship cluster_pH pH Scale cluster_Species Predominant Molecular Species cluster_Solubility Relative Solubility in Polar Protic Solvents low_pH low_pH protonated R-COOH Neutral Form Less Polar low_pH->protonated Favors high_pH high_pH deprotonated R-COO⁻ Anionic Form More Polar high_pH->deprotonated Favors low_sol Lower Solubility protonated->low_sol Leads to high_sol Higher Solubility deprotonated->high_sol Leads to

Caption: The effect of pH on the ionization and solubility.

Concluding Remarks

The solubility of this compound is a manageable challenge with a systematic approach. By understanding the molecule's inherent properties and applying the principles of solvent polarity, temperature, co-solvency, and pH manipulation, researchers can confidently prepare solutions suitable for their synthetic and analytical needs. Always prioritize safety and handle all solvents in a well-ventilated fume hood.

References

  • Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580–587. [Link]
  • Avdeef, A. (2007). The Rise of Shake-Flask Solubility. Dissolution Technologies, 14(3), 4-9.
  • Sangen, M., et al. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 27(10), 3183. [Link]
  • Hewitt, S. N., et al. (2023). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. RSC Medicinal Chemistry, 14(1), 118-126. [Link]
  • Li, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3536–3541. [Link]
  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
  • Otomatsu, T., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Amino Acids, 41(4), 859-866. [Link]
  • Microbe Notes.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
  • Al-Akkam, E. Z., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19371-19381. [Link]
  • BYJU'S.
  • Hossain, M. A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19371-19381. [Link]
  • Dempsey, C. E. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry. [Link]
  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 156(1), 135-142.
  • Löbmann, K., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 855-862. [Link]
  • Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Journal of Chemical & Engineering Data. (2021). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. [Link]
  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(8), 1234. [Link]
  • AAPPTec.

Sources

Technical Support Center: (R)-N-Boc-3-Amino-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-N-Boc-3-Amino-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable chiral building block. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the purification of this compound.

Q1: My final product is a persistent oil or gum after the work-up. How can I solidify it?

A1: This is the most frequently reported issue. It often arises because of residual solvents, byproducts, or the product's inherent reluctance to crystallize without proper inducement. The first step is to ensure all reaction solvents have been thoroughly removed under high vacuum. If it remains an oil, trituration is a highly effective technique. This involves stirring the oil with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether, to encourage solidification.[1] Often, adding a few seed crystals of pure material can initiate crystallization.[1][2]

Q2: What are the most likely impurities in my crude product?

A2: Impurities typically stem from the synthesis process.[] Common culprits include:

  • Unreacted Starting Materials: Such as the parent β-amino acid.

  • Reagents: Excess di-tert-butyl dicarbonate (Boc-anhydride) or its byproducts.

  • Side-Reaction Products: Formation of di-Boc protected amines is possible.[4]

  • Enantiomeric Impurity: The presence of the (S)-enantiomer.

Q3: How can I quickly assess the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of your column purification.[1] By spotting the collected fractions on a TLC plate and running it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the separation of your target compound from impurities.

Q4: My NMR spectrum looks clean, but my biological assay results are inconsistent. What could be wrong?

A4: Standard NMR is excellent for confirming the chemical structure but is blind to enantiomeric purity. Your this compound could be chemically pure but contain a significant amount of the (S)-enantiomer, which can interfere with biological activity. It is crucial to determine the enantiomeric excess (e.e.) using a dedicated technique like Chiral High-Performance Liquid Chromatography (HPLC).[5][6][7]

Q5: What is the best general-purpose purification method for this compound?

A5: The choice depends on the scale and required purity. For routine purifications on a lab scale, flash column chromatography is a rapid and effective workhorse.[1][8] If the compound can be induced to crystallize, recrystallization is an excellent, scalable, and cost-effective method for achieving high purity.[1] For the highest possible purity, especially for final drug substance candidates, preparative HPLC is the gold standard.[1]

In-Depth Troubleshooting Guides

This section provides a deeper dive into specific purification challenges, offering detailed explanations and solutions.

Guide 1: Overcoming Crystallization & Recrystallization Hurdles

The zwitterionic potential of the parent amino acid and the conformational flexibility of the Boc-group can make crystallization challenging.[9] Success hinges on careful solvent selection and technique.

The Problem: The product "oils out" of solution during cooling instead of forming crystals.

The Cause: This occurs when the product's solubility drops so rapidly upon cooling that the molecules crash out of solution as a liquid phase before they can organize into a stable crystal lattice. This is often due to an inappropriate solvent system or cooling the solution too quickly.

Solutions & Strategies:

  • Systematic Solvent Screening: The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Single Solvents: Consider polar protic solvents like ethanol or isopropanol.

    • Binary Solvent Systems: This is often the most effective approach. Dissolve the compound in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) and slowly add a "poor" anti-solvent (e.g., Hexane, Heptane) at an elevated temperature until turbidity is observed, then add a drop of the good solvent to clarify and allow to cool slowly.[10]

  • Trituration to Induce Solidity: If you have a crude oil, dissolving it minimally and then removing the solvent under vacuum in the presence of a poor solvent like n-hexane can sometimes leave a solid. More commonly, vigorously stirring the oil as a slurry in the poor solvent will induce solidification.[1]

  • The Power of Seeding: If you have even a tiny amount of pure, solid material, adding a seed crystal to a supersaturated solution can be the key to initiating crystallization.[2]

Table 1: Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Product Oils Out Solvent system is inadequate; Cooling rate is too fast.Re-heat to dissolve and add more of the "good" solvent or less of the "anti-solvent". Allow the solution to cool much more slowly (e.g., in a dewar).
No Crystals Form Solution is not supersaturated; Compound is highly soluble.Reduce the solvent volume by gentle evaporation. Try cooling to a lower temperature (e.g., 0 °C or -20 °C).
Poor Recovery Product has significant solubility in the cold solvent.Minimize the initial amount of hot solvent used. Ensure the filtration is done with ice-cold solvent to wash the crystals.
Impure Crystals Impurities co-crystallized with the product.The chosen solvent system may be inappropriate. A different solvent system may leave the impurity in the mother liquor. A second recrystallization may be necessary.
Guide 2: Optimizing Flash Column Chromatography

Flash chromatography is a primary tool for purifying N-Boc protected compounds from reaction mixtures.[1][11]

The Challenge: Achieving baseline separation of the product from closely-eluting impurities.

The Rationale Behind the Technique: This technique relies on the differential partitioning of compounds between a mobile phase (solvent) and a stationary phase (typically silica gel).[8] Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly. The Boc-group adds significant non-polar character, influencing its elution profile.

Strategies for Success:

  • Choosing the Right Mobile Phase:

    • Starting Point: A mixture of n-hexane and ethyl acetate is a standard choice for compounds of this polarity.[12] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity based on TLC analysis.

    • Dealing with Streaking: If the product peak tails on the column (often seen as streaking on TLC), it can be due to the carboxylic acid group interacting too strongly with the silica. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can suppress this interaction and lead to sharper peaks.

  • Proper Sample Loading: Dissolve the crude material in a minimal amount of the initial elution solvent or a stronger solvent like dichloromethane (DCM).[1] For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This prevents band broadening.

Table 2: Suggested Solvent Systems for Flash Chromatography

Solvent SystemTypical Ratio Range (v/v)Notes & Rationale
n-Hexane / Ethyl Acetate 95:5 to 70:30Workhorse System. Excellent for separating the product from non-polar byproducts (e.g., residual Boc-anhydride) and more polar starting materials.[12]
Dichloromethane / Methanol 99:1 to 95:5For More Polar Compounds. Useful if the product is not moving sufficiently in Hexane/EtOAc. Be cautious, as resolution can sometimes decrease.[13]
Hexane / Ethyl Acetate + 0.5% Acetic Acid 90:10 to 70:30Reduces Tailing. The acid protonates the silica surface and the carboxylate group on the product, minimizing strong ionic interactions and improving peak shape.
Guide 3: Verifying Enantiomeric Purity with Chiral HPLC

For a chiral molecule, confirming the enantiomeric excess (e.e.) is non-negotiable.

The Challenge: Developing a reliable method to separate the (R) and (S) enantiomers.

The Rationale Behind the Technique: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing one to be retained on the column longer than the other, thus enabling their separation.[5] For underivatized amino acids, teicoplanin-based CSPs are particularly effective.[6][14]

Key Method Development Parameters:

  • Column: A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is a highly recommended starting point.[6][14]

  • Mobile Phase: The choice of mobile phase is critical. A simple isocratic mobile phase consisting of an alcohol (e.g., methanol or ethanol) and an acid modifier (e.g., 0.1% trifluoroacetic acid - TFA) in either hexane or an aqueous buffer is common.[15][16]

  • Detection: UV detection is standard, typically around 210-220 nm for the peptide bond or 254 nm for the phenyl ring.

G MobilePhase MobilePhase Inject Inject MobilePhase->Inject Acquire Acquire Inject->Acquire Calculate Calculate Result Result Calculate->Result Integrate Integrate Acquire->Integrate Integrate->Calculate

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from an Oily Crude Product

This protocol assumes the crude this compound is an oil.

  • Initial Solvent Removal: Ensure the crude oil is under high vacuum for several hours to remove any volatile reaction solvents.

  • Trituration/Solidification: Add n-hexane (approx. 10 mL per 1 g of crude oil) to the flask. Using a spatula, scratch the inside of the flask vigorously. Stir the resulting slurry at room temperature for 2-4 hours.[1] The oil should gradually transform into a solid.

  • Isolation of Crude Solid: Filter the solid material and wash it with a small amount of cold n-hexane. Dry the solid under vacuum. At this stage, the product is likely a solid but may still contain impurities.

  • Recrystallization: a. Place the crude solid in a clean Erlenmeyer flask with a stir bar. b. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) to just dissolve the solid. c. Slowly add a "poor" anti-solvent (e.g., n-hexane) dropwise while the solution is still hot until it becomes slightly cloudy. d. Add 1-2 drops of the "good" solvent to make the solution clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. For maximum recovery, place the flask in an ice bath or refrigerator for at least 1 hour.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash them with a small volume of ice-cold solvent mixture (the same ratio as the crystallization solvent), and dry them under high vacuum to a constant weight.

// Path for Oil Oil [label="Product is an Oil", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Triturate [label="Triturate with\nnon-polar solvent\n(e.g., Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for Solid Solid [label="Product is a Solid", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallize [label="Direct Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for Chromatography Chromatography [label="Purify by Flash\nColumn Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Assess -> Oil [label="Oil"]; Assess -> Solid [label="Solid"]; Assess -> Chromatography [label="Impure Solid / \nPersistent Oil"];

Oil -> Triturate; Triturate -> Recrystallize;

// End Point End [label="Pure, Crystalline Product", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallize -> End; Chromatography -> End; } dot Caption: Decision Tree for Purification Strategy.

References

  • BenchChem Technical Support. (n.d.). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem.
  • BenchChem Technical Support. (n.d.). Navigating the Challenges of (R)-3-Amino-3-phenylpropanoic Acid Solubility in Organic Solvents: A Technical Guide. BenchChem.
  • Dual protection of amino functions involving Boc. (2013). RSC Publishing.
  • Sorbead India. (n.d.).
  • Wiley-VCH. (n.d.).
  • Synthetic studies on dipeptide analogue. (n.d.). Scholars Research Library.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
  • (R)-3-(Boc-amino)-3-phenylpropionic acid, min 96% (HPLC), 1 gram. (n.d.).
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • Crystallization method of Boc-amino acid. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem Technical Support. (n.d.). Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. BenchChem.
  • Phenomenex. (n.d.).
  • High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. (2000).
  • BOC Sciences. (n.d.). Custom Impurities Synthesis Services.

Sources

Technical Support Center: (R)-N-Boc-3-Amino-3-phenylpropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding byproduct formation in reactions involving (R)-N-Boc-3-Amino-3-phenylpropanoic acid. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: An unexpected peak with a mass corresponding to a dipeptide byproduct is observed in my LC-MS analysis.

Question: I'm performing a peptide coupling reaction with this compound as the second amino acid in my sequence. My LC-MS analysis shows a significant peak corresponding to the deletion of this amino acid and the formation of a diketopiperazine. What is causing this and how can I prevent it?

Answer:

The formation of a diketopiperazine (DKP) is a common side reaction in peptide synthesis, particularly during the synthesis of the first two amino acids of a peptide chain.[1][2] This occurs through an intramolecular cyclization of the dipeptide, leading to the cleavage of the peptide from the resin and the formation of a stable six-membered ring.[3]

Causality: The N-terminal amino group of the dipeptide attacks the ester linkage of the second amino acid to the resin, especially after the deprotection of the N-terminal protecting group.[4] This is particularly prevalent when proline is one of the first two residues, but can occur with other amino acids as well.[2]

Troubleshooting Protocol:

  • Choice of Resin: For Fmoc-based synthesis, utilizing a 2-chlorotrityl chloride resin is recommended when the C-terminal amino acid is prone to DKP formation.[2] The steric hindrance of the 2-chlorotrityl group inhibits the intramolecular cyclization.

  • Dipeptide Coupling: A highly effective strategy is to synthesize the dipeptide containing this compound separately in solution and then couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptide-resin intermediate.[2]

  • In Situ Neutralization: In Boc-based synthesis, employing in situ neutralization protocols can suppress diketopiperazine formation.[2] This involves the simultaneous neutralization of the protonated N-terminal amine and the coupling reaction.

Issue 2: My final product shows evidence of racemization at the stereocenter of the phenylpropanoic acid residue.

Question: After purification, my peptide containing this compound shows two closely eluting peaks on chiral HPLC, indicating the presence of the (S)-diastereomer. What is causing this loss of stereochemical integrity?

Answer:

Racemization is a significant concern in peptide synthesis, and it can occur at the α-carbon of an amino acid during the activation and coupling steps.[5] The mechanism often involves the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.[5][6]

Causality: The propensity for racemization is influenced by several factors, including the choice of coupling reagent, the presence of excess base, and the pre-activation time.[5] Amino acids with electron-withdrawing groups in their side chains can be more susceptible to racemization.[6]

Troubleshooting Protocol:

  • Selection of Coupling Reagents: Utilize coupling reagents known for their low racemization potential. Combinations like DIC/Oxyma are often preferred for sensitive couplings.[5]

  • Base Management: Avoid using excess base. If a base is required, consider a weaker base such as N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIEA).[5]

  • Minimize Pre-activation Time: The longer an activated amino acid sits before coupling, the greater the chance of racemization. Minimize the pre-activation time before adding the activated amino acid to the reaction mixture.[5]

Coupling Reagent CombinationRelative Racemization Potential
DIC/OxymaLow[5]
HBTU/DIEAModerate to High
HATU/DIEAModerate
PyBOP/DIEAModerate
Issue 3: I'm observing incomplete coupling, especially when this compound is being added to a growing peptide chain.

Question: The ninhydrin test on my resin remains strongly positive (blue/purple beads) after a coupling step involving this compound. What is causing this incomplete reaction?

Answer:

Incomplete coupling can be a frustrating issue, often stemming from steric hindrance or peptide aggregation on the solid support. This compound, with its bulky phenyl and Boc groups, can present steric challenges.

Causality: The bulky nature of the incoming amino acid can physically block its access to the N-terminal amine of the growing peptide chain.[7] Additionally, as the peptide elongates, it can fold and aggregate on the resin, further impeding the reaction.[2]

Troubleshooting Workflow:

G start Incomplete Coupling Detected (Positive Ninhydrin Test) double_coupling Perform a 'Double Coupling' start->double_coupling Initial Step check_completion Re-run Ninhydrin Test double_coupling->check_completion change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) change_reagent->check_completion disrupt_aggregation Use Structure-Disrupting Solvents (NMP, DMSO) disrupt_aggregation->check_completion increase_temp Increase Coupling Temperature increase_temp->check_completion check_completion->change_reagent Positive Test check_completion->disrupt_aggregation Still Positive check_completion->increase_temp Still Positive success Proceed to Next Step check_completion->success Negative Test failure Consult Further/Re-synthesize check_completion->failure Persistent Issue

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Protocols:

  • Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the amino acid, coupling reagent, and base.[5]

  • Potent Coupling Reagents: Switch from standard carbodiimide-based reagents to more powerful uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP.[8]

  • Solvent Modification: Incorporate 10-20% of N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) into your DMF solvent to help disrupt secondary structures and improve solvation.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to watch for when using this compound in peptide synthesis?

A1: The most common byproducts include diketopiperazines (especially when it's the second residue), racemized diastereomers, and deletion sequences due to incomplete coupling.[2][5] Additionally, during the final cleavage from the resin with strong acids like TFA, side-chain alkylation of sensitive residues (like Tryptophan or Methionine) by the tert-butyl cation generated from the Boc group can occur if proper scavengers are not used.[9]

Q2: How does the Boc protecting group influence side reactions?

A2: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[10] This process generates a reactive tert-butyl cation. This cation can alkylate nucleophilic side chains of other amino acids in the peptide, such as tryptophan, methionine, and tyrosine, leading to undesired modifications.[5] The use of scavengers in the cleavage cocktail is crucial to trap these carbocations.

Q3: Are there specific coupling reagents that are recommended for sterically hindered amino acids like this compound?

A3: Yes, for sterically hindered amino acids, more potent coupling reagents are often necessary to achieve high coupling efficiency. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are generally more effective than carbodiimides like DCC or DIC in these situations.[5]

Q4: Can the phenyl group of this compound participate in any side reactions?

A4: While the phenyl group is generally stable under standard peptide synthesis conditions, strong acidic conditions used during final cleavage could potentially lead to side reactions if not properly controlled. However, this is less common than side reactions involving the protecting groups or the peptide backbone.

Q5: What is the best way to purify my peptide to remove byproducts related to this compound reactions?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides. By optimizing the gradient of the mobile phase (typically a mixture of water and acetonitrile with a small amount of TFA), it is possible to separate the desired peptide from closely related impurities such as deletion sequences or diastereomers.

References

  • Wang, Y., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. bioRxiv.
  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545.
  • Gucsik, K., et al. (2020). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 31(10), 2146–2155.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wang, Y., et al. (2022).
  • ResearchGate. (n.d.). DKP formation mechanism.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • Garg, S., & Singh, H. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6398.
  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6398.
  • ChemWhat. (n.d.). This compound.
  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids.
  • ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • YouTube. (2020, June 4). Peptide Coupling Reagents.
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
  • Chemdad. (n.d.). This compound.
  • ChemWhat. (n.d.). This compound CAS#: 161024-80-2.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.

Sources

Technical Support Center: Scaling Up Purification of (R)-N-Boc-3-Amino-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a key chiral building block in the synthesis of various pharmaceuticals, the purity of (R)-N-Boc-3-Amino-3-phenylpropanoic acid is paramount.[1] Scaling up its purification from the bench to pilot or manufacturing scale introduces challenges that require a systematic and well-understood approach. This guide provides practical, field-proven insights into troubleshooting common issues and answers frequently asked questions to ensure a robust, scalable, and efficient purification process.

Core Purification Strategies: A Comparative Overview

Two primary methods dominate the purification of this compound and similar pharmaceutical intermediates: crystallization and chromatography.[2][3] The choice between them is often dictated by the scale, required purity, and economic viability.

  • Crystallization: This is the most employed method for the purification of solid active pharmaceutical ingredients (APIs) and their intermediates on an industrial scale.[4][5][] It leverages differences in solubility between the desired compound and impurities in a selected solvent system. When executed correctly, it is highly efficient, cost-effective, and scalable.[2]

  • Flash Chromatography: While offering high resolution, flash chromatography is often reserved for initial cleanup or when crystallization fails to remove closely-related impurities.[2][3] Its use at a large scale can be limited by high solvent consumption and cost.[2]

Troubleshooting Guide

This section addresses specific problems encountered during the scale-up of this compound purification in a direct question-and-answer format.

Issue 1: The product fails to crystallize and remains an oil after solvent removal.

Question: My crude this compound is a persistent oil, even after concentrating from the reaction workup. How can I induce crystallization on a larger scale?

Answer: This is a common issue, often caused by the presence of impurities that inhibit nucleation or by the inherent properties of the crude product. Here is a systematic approach to resolve this:

  • Cause Analysis:

    • Residual Solvents: Small amounts of reaction solvents (like Dioxane, DCM, or EtOAc from workup) can act as cosolvents, keeping the product in an oily state.[7][8]

    • Process Impurities: Unreacted starting materials or byproducts can act as "crystal poisons," interfering with lattice formation.

    • High Purity Oil: Sometimes, the product is simply a highly pure amorphous oil that requires specific conditions to solidify.

  • Solutions & Methodologies:

    • Seeding: This is the most critical technique to initiate crystallization from a supersaturated solution or an oil.[9] A patent for a similar Boc-amino acid explicitly details adding a seed crystal (0.2-2% by weight) to the oil and allowing it to stand until solidification occurs.[10][11]

      • Action: Add a small amount (<1% w/w) of previously isolated, high-purity crystalline this compound to the oil. Agitate gently at room temperature. If solidification does not occur, try cooling the mixture.

    • Solvent Pulping (Trituration): This technique involves stirring the oil in a solvent in which the desired product is poorly soluble but the impurities are soluble.[8]

      • Action: Add a non-polar or weakly polar solvent like hexane, heptane, or diethyl ether to the oil and stir vigorously.[10][11] This process can mechanically induce crystallization while simultaneously washing away soluble impurities.

    • Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent and then slowly add an "anti-solvent" in which the product is insoluble to induce precipitation.[4][12]

      • Action: Dissolve the oily product in a minimal volume of a solvent like ethyl acetate or methanol. Slowly add a non-polar anti-solvent such as hexanes or heptane with stirring until the solution becomes persistently cloudy (the point of supersaturation). Add a seed crystal if available, and allow the solution to slowly cool.

Issue 2: Low recovery of crystalline product after purification.

Question: I successfully crystallized my product, but the yield after filtration and drying is significantly lower than expected. What factors contribute to low recovery at scale?

Answer: Low recovery is often a trade-off for high purity. The key is to optimize the process to retain as much product as possible without compromising quality.

  • Cause Analysis:

    • Incomplete Crystallization: A significant amount of product may remain dissolved in the mother liquor if the solution is not sufficiently supersaturated or cooled to the optimal temperature.

    • Incorrect Solvent Choice: The chosen solvent may have too high a solubility for the product, even at low temperatures.[3][12]

    • Premature Filtration: Filtering the crystals before crystallization is complete.

    • Washing Losses: Washing the filtered crystals with a solvent in which they have some solubility.

  • Solutions & Methodologies:

    • Optimize Cooling Profile: Slow, controlled cooling is crucial for maximizing crystal growth and minimizing loss to the mother liquor.[9] Rapid cooling can lead to smaller crystals and higher solubility.

      • Action: Implement a staged cooling protocol. For example, cool from the dissolution temperature to room temperature over several hours, then hold at 0-5°C for an extended period before filtration.

    • Mother Liquor Analysis & Rework:

      • Action: Analyze the mother liquor (the liquid remaining after filtration) by HPLC to quantify the amount of dissolved product. If a significant amount is present, concentrate the mother liquor and attempt a second-crop crystallization.

    • Optimize Washing:

      • Action: Wash the collected crystal cake with a minimal amount of ice-cold anti-solvent (e.g., hexane or a hexane/ethyl acetate mixture) to displace the impurity-rich mother liquor without dissolving the product.

Issue 3: The final product purity is insufficient after crystallization.

Question: My crystallized this compound does not meet the purity specifications (>99%). What are the likely impurities and how can I remove them?

Answer: Achieving high purity requires understanding the potential impurities and tailoring the purification strategy to remove them.

  • Cause Analysis & Common Impurities:

    • Starting Materials: Unreacted (R)-3-Amino-3-phenylpropanoic acid or di-tert-butyl dicarbonate (Boc₂O).

    • Enantiomeric Impurity: The presence of the (S)-enantiomer.

    • Byproducts: Side products from the Boc-protection reaction.[13]

    • Occluded Solvents: Solvent molecules trapped within the crystal lattice.

  • Solutions & Methodologies:

    • Recrystallization: A second crystallization is often the most effective way to upgrade purity.[5][9]

      • Action: Redissolve the impure solid in a minimal amount of a suitable hot solvent and recrystallize, perhaps using a different solvent system than the first crystallization to target different impurities.

    • Chromatographic Polishing: For removing closely related impurities or achieving very high purity, flash chromatography may be necessary.[2][3]

      • Action: Dissolve the material and purify using a silica gel column with a suitable mobile phase, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[14]

    • Chiral Purity Confirmation: Enantiomeric purity must be assessed by a chiral separation method.

      • Action: Use Chiral HPLC or Chiral Capillary Electrophoresis (CE) to determine the enantiomeric excess (ee%).[15][16][17] If the enantiomeric purity is low, resolution techniques like diastereomeric salt crystallization may be required, though this is ideally addressed during the synthesis.[]

    • Drying: To remove residual solvents, drying under vacuum at a slightly elevated temperature is crucial.[3]

      • Action: Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What is the best primary purification method for scaling up this compound? For large-scale industrial production, crystallization is overwhelmingly preferred.[4][] It is generally more economical, requires less complex equipment, and generates less solvent waste compared to chromatography.[2] Chromatography is better suited as a secondary "polishing" step if crystallization alone cannot achieve the required purity.

Q2: How do I select the right solvent system for crystallization? A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][12] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

Solvent (Good)Anti-Solvent (Poor)Comments
Ethyl Acetate (EtOAc)Hexane / HeptaneA very common and effective system for Boc-protected amino acids.[7]
Methanol (MeOH)Water / Diethyl EtherMethanol is a good solvent, but care must be taken as the product has some water solubility.[8][18]
Dichloromethane (DCM)Hexane / HeptaneEffective but DCM can be harder to remove completely.[8]
TolueneHexane / HeptaneCan be effective for inducing crystallinity.[8]

Q3: My compound has poor solubility in most common organic solvents. What are my options? The zwitterionic potential of the free amino acid is masked by the Boc group, but polarity is still significant. The parent compound, (R)-3-Amino-3-phenylpropanoic acid, is soluble in polar solvents like DMSO and methanol but has low solubility in non-polar ones.[18] For the N-Boc derivative, if single solvent systems fail, consider:

  • Mixed Solvent Systems: Use a mixture (e.g., ethanol/water) to fine-tune the solubility profile.[8]

  • pH Adjustment: While the Boc group is acid-labile, slight pH adjustments in an aqueous extraction can sometimes help remove acidic or basic impurities prior to crystallization. However, strong acids must be avoided to prevent deprotection.[19][]

Experimental Protocols & Visualizations

Protocol 1: Scalable Recrystallization from Ethyl Acetate/Hexane

This protocol describes a robust method for purifying multi-gram to kilogram quantities of this compound.

  • Dissolution: In a appropriately sized reactor, charge the crude product. Add a minimal amount of ethyl acetate (e.g., ~3-4 mL per gram of crude material) and heat the mixture to 50-60°C with stirring until all solids dissolve.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a suitable filter to remove them.

  • Controlled Cooling & Seeding: Slowly cool the solution to 40-45°C. Add seed crystals (~0.1% w/w) of pure product. Continue to cool the slurry slowly to room temperature over 2-4 hours.

  • Maturation: Stir the resulting slurry at room temperature for 1-2 hours, then cool further to 0-5°C and hold for at least 2-3 hours to maximize crystal formation.

  • Filtration: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a minimal amount of pre-chilled (0-5°C) hexane/ethyl acetate mixture (e.g., 3:1 v/v).

  • Drying: Dry the purified crystals under vacuum at 40-50°C until constant weight is achieved.[3]

Workflow Diagrams

A logical approach to purification is essential for efficient process development.

Purification_Decision_Workflow start Crude Product Analysis (HPLC Purity) purity_check Purity > 95%? start->purity_check crystallization Attempt Crystallization (Protocol 1) purity_check->crystallization Yes rework Rework Synthesis or Perform Aqueous Wash purity_check->rework No purity_check2 Final Purity > 99%? crystallization->purity_check2 chromatography Purify via Flash Chromatography purity_check2->chromatography No end_product Final Pure Product purity_check2->end_product Yes chromatography->purity_check2 rework->chromatography

Caption: Decision workflow for purification strategy.

Crystallization_Troubleshooting start Product Oiled Out seed Add Seed Crystal (~0.1% w/w) start->seed check1 Solid Formed? seed->check1 triturate Triturate with Anti-Solvent (e.g., Hexane) check1->triturate No success Proceed to Filtration check1->success Yes check2 Solid Formed? triturate->check2 re_dissolve Re-dissolve in minimal good solvent check2->re_dissolve No check2->success Yes anti_solvent Add Anti-Solvent Slowly & Seed re_dissolve->anti_solvent anti_solvent->success

Caption: Troubleshooting workflow for failed crystallization.

References

  • Chadwick, K., & Myerson, A. S. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. ChemTalk.
  • Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar.
  • Brackmann, F., & Hebach, C. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Pharmaffiliates. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Pharmaffiliates.
  • IntechOpen. (2025, August 5). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. IntechOpen.
  • aapptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. aapptec.
  • Scholars Research Library. (n.d.). Der Pharma Chemica. Scholars Research Library.
  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • National Institutes of Health. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. NIH.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka.
  • ACS Publications. (2026, January 8). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis.
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.
  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. GE Healthcare.
  • PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-[(tert-butoxy_carbonyl_amino]-3-phenylpropanoic-acid]([Link]
  • PubMed. (2006, January). Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Large-scale production of N,N '-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. ResearchGate.
  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information.
  • Chemdad. (n.d.). This compound. Chongqing Chemdad Co.

Sources

Technical Support Center: Monitoring (R)-N-Boc-3-Amino-3-phenylpropanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Reaction Monitoring

Welcome to the technical support center for monitoring the synthesis involving (R)-N-Boc-3-Amino-3-phenylpropanoic acid. As Senior Application Scientists, we understand that robust and reliable reaction monitoring is the cornerstone of successful process development and scale-up in medicinal chemistry and drug development. This guide provides in-depth, field-tested advice for utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to effectively track the progress of reactions involving this critical chiral building block.

The insights provided here are grounded in established analytical principles and practical laboratory experience, designed to help you troubleshoot common issues and ensure the integrity of your results.

Foundational Principles: Why Robust Monitoring is Non-Negotiable

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its proper conversion is critical for the final product's purity and efficacy. Incomplete reactions or the formation of side products can lead to costly and time-consuming purification challenges. Real-time, accurate monitoring allows for precise determination of reaction completion, minimizes impurity formation, and provides the data necessary for confident decision-making in the lab.

Thin-Layer Chromatography (TLC): The First Line of Analysis

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It is fast, inexpensive, and provides an immediate visual snapshot of the relative amounts of starting material, product, and any major byproducts.

Diagram: Standard TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis spotting 1. Spot TLC Plate (SM, Co, Rxn) develop 2. Develop Plate (e.g., 30% EtOAc/Hexanes) spotting->develop uv 3. Visualize under UV Light (254 nm) develop->uv stain 4. Stain Plate (e.g., KMnO4 or Ninhydrin) uv->stain analyze 5. Analyze Rf Values & Spot Intensity stain->analyze LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis prep_sample 1. Dilute Reaction Aliquot (e.g., in MeOH or ACN) inject 2. Inject onto HPLC System prep_sample->inject separate 3. Separate on C18 Column (Gradient Elution) inject->separate ionize 4. Ionize Eluent (e.g., ESI+) separate->ionize detect 5. Detect Ions (Scan or SIM mode) ionize->detect analyze 6. Analyze Chromatogram & Mass Spectra detect->analyze

Caption: Overview of the LC-MS process from sample to data analysis.

Recommended LC-MS Protocol

Objective: To separate and identify the starting material, product, and potential byproducts by retention time and mass-to-charge ratio (m/z).

Instrumentation & Parameters:

  • HPLC System: Standard analytical HPLC or UPLC system.

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is the workhorse for this type of analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (ACN) + 0.1% Formic Acid

  • Gradient: A typical screening gradient would be 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Electrospray Ionization (ESI) is standard. Both positive and negative ion modes should be checked, but positive mode is often sufficient.

  • MS Scan Range: 100 - 1000 m/z.

Step-by-Step Procedure:

  • Sample Preparation: Take a small aliquot (~5 µL) from the reaction mixture. Dilute it significantly (e.g., 1:1000) in a 50:50 mixture of Acetonitrile/Water. Proper dilution is critical to avoid saturating the detector and contaminating the instrument.

  • Method Setup: Program the LC-MS with the gradient and MS parameters described above.

  • Injection: Inject the diluted sample.

  • Data Acquisition: Acquire the data, collecting both the Total Ion Chromatogram (TIC) and the mass spectra for each eluting peak.

Data Interpretation: Expected Masses

The exact mass of the product will depend on the reaction. However, we can predict the masses of the starting material and a common byproduct. The use of formic acid in the mobile phase makes protonated adducts ([M+H]⁺) and sodium adducts ([M+Na]⁺) common.

CompoundChemical FormulaExact MassExpected Ion [M+H]⁺Expected Ion [M+Na]⁺
This compound (SM)C₁₄H₁₉NO₄265.1314266.1387288.1206
Deprotected Amine (Byproduct)C₉H₁₁NO₂165.0790166.0863188.0682
LC-MS Troubleshooting FAQ

Q1: I'm not seeing my compound of interest, or the signal is very weak.

  • Answer: This can stem from several issues:

    • Ionization Mode: Are you using the correct mode? While ESI positive mode ([M+H]⁺) is common, some compounds ionize better in negative mode ([M-H]⁻). For the carboxylic acid starting material, negative mode can sometimes provide a stronger signal (m/z 264.12).

    • Sample Degradation: Is your compound stable in the acidic mobile phase? Formic acid is generally safe, but this should be considered.

    • Poor Dilution: Paradoxically, a sample that is too concentrated can cause signal suppression. Try a more dilute sample.

    • Instrument Contamination: Ensure the instrument is clean and has been recently calibrated.

Q2: My peak shape is very broad or splitting.

  • Answer: Poor peak shape is often a chromatography issue.

    • Column Overload: This is a common cause. Injecting too much sample leads to broad, tailing peaks. Reduce your injection volume or dilute your sample further.

    • Inappropriate Solvent: The sample should be dissolved in a solvent weaker than or similar to the initial mobile phase. Dissolving in a strong solvent (like 100% ACN) when the gradient starts at 5% ACN can cause peak distortion.

    • Column Degradation: The C18 column may be nearing the end of its life. If you see consistently poor peak shape for all compounds, it may be time to replace the column.

Q3: The mass I'm seeing is off by a few Daltons from what I expect.

  • Answer: First, double-check your calculations and consider common adducts. Are you looking for [M+H]⁺ or did you find [M+Na]⁺ or [M+K]⁺? Sodium (23 Da) and potassium (39 Da) are common contaminants. An adduct with acetonitrile ([M+ACN+H]⁺) is also possible. If the mass is consistently off by a small, non-adduct amount, the mass spectrometer may need to be recalibrated.

Q4: I see many peaks in my chromatogram. How do I know which is my product?

  • Answer: This is where the power of MS is essential.

    • Extracted Ion Chromatogram (XIC): Instead of looking at the Total Ion Chromatogram (TIC), extract the specific m/z you calculated for your expected product (e.g., the [M+H]⁺). This will show you a chromatogram with only the peaks corresponding to that mass.

    • Compare to t=0: Always run an LC-MS of your reaction at the start (t=0). By comparing the chromatograms, you can easily identify which peaks are new (products) and which are diminishing (starting materials).

References

  • Principles of Thin Layer Chromatography. Buchmann Institute for Molecular Life Sciences. [Link]
  • A Guide to Solving Poor Peak Shape. Chrom Tech. [Link]
  • LC-MS: How does it work? The Association of Biomolecular Resource Facilities. [Link]
  • Troubleshooting in HPLC.

Preventing epimerization of (R)-N-Boc-3-Amino-3-phenylpropanoic acid during coupling

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide to Preventing Epimerization During Amide Coupling Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with chiral β-amino acids. This guide provides in-depth troubleshooting and preventative strategies to maintain the stereochemical integrity of (R)-N-Boc-3-Amino-3-phenylpropanoic acid during critical amide bond formation steps. As Senior Application Scientists, we understand that preserving chirality is paramount to the efficacy and safety of your target molecules. This resource is designed to explain the root causes of epimerization and provide actionable, field-proven solutions.

Understanding the Problem: Why Does Epimerization Occur?

Epimerization is the unwanted inversion of a single stereocenter in a molecule containing multiple stereocenters. For this compound, this means its conversion to the undesired (S)-diastereomer during the coupling reaction. This loss of chiral purity can be a significant hurdle, leading to difficult purification challenges and compromised biological activity.

The primary mechanism for this side reaction is the deprotonation of the α-hydrogen (the hydrogen on the carbon between the phenyl ring and the carboxyl group) after the carboxylic acid has been activated for coupling.[1][2]

Here's the step-by-step process:

  • Activation: A coupling reagent activates the carboxylic acid, making it a highly reactive species (e.g., an active ester).

  • Deprotonation: A base present in the reaction mixture abstracts the acidic α-hydrogen. The phenyl group on the adjacent carbon stabilizes the resulting carbanion (enolate) intermediate through resonance.[1]

  • Reprotonation: The planar enolate intermediate can be reprotonated from either face, leading to a mixture of the original (R)-enantiomer and the newly formed (S)-enantiomer, resulting in a loss of enantiomeric excess (e.e.).[1]

This process is particularly problematic for amino acids like phenylglycine and its derivatives, where the aryl side chain can stabilize the anionic intermediate, increasing the likelihood of epimerization.[1]

Figure 1. Mechanism of base-induced epimerization at the α-carbon.

Troubleshooting Guide: Q&A Format

This section addresses common issues encountered during coupling reactions.

Q1: My final product shows significant epimerization (>5%) after coupling. My coupling agent was EDC/HOBt. What are the likely causes?

A1: While EDC (a carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) is a classic method to suppress racemization, several factors can still lead to epimerization, especially with a sensitive substrate like a β-amino phenylpropanoic acid derivative.[3][4]

  • Base Choice and Stoichiometry: The most common culprit is the base. If you used a strong, unhindered base or an excess of a hindered base like DIEA (N,N-Diisopropylethylamine), it can directly deprotonate the α-carbon of the activated ester.[1] The choice of base is critical in peptide coupling reactions.[5]

  • Reaction Temperature: Carbodiimide-mediated couplings can generate heat. Running the reaction at room temperature or higher increases the rate of all reactions, including the undesirable deprotonation. Low temperatures are consistently recommended to minimize epimerization.[3]

  • Pre-activation Time: Allowing the acid and coupling reagents to "pre-activate" for too long before adding the amine component can increase the concentration of the highly reactive activated intermediate.[6] This gives the base more time to cause epimerization.[6]

  • Solvent Choice: Polar aprotic solvents like DMF and NMP, while excellent for solubility, can stabilize the charged enolate intermediate, potentially favoring epimerization.[2][7]

Q2: I switched to HATU to speed up the reaction, but my epimerization problem got worse. Isn't HATU supposed to be better for suppressing racemization?

A2: This is a common and insightful observation. HATU is indeed a highly efficient coupling reagent, often leading to less epimerization because its rapid reaction rate can outcompete the rate of racemization.[4][8] However, the key lies in the reaction conditions.

HATU and other aminium/uronium salt reagents require a tertiary base (like DIEA or NMM) for the coupling to proceed.[3] If you use the standard two equivalents of base (one to neutralize the incoming amine salt and one for the coupling mechanism), the excess base can cause the exact α-deprotonation issue described earlier.

The paradox is that HATU's high reactivity can be undermined by suboptimal base conditions. For highly sensitive substrates, the base concentration becomes the rate-limiting factor for epimerization. Using a weaker or more hindered base, or carefully controlling the stoichiometry, is crucial.[3]

Q3: How can I definitively determine the enantiomeric purity of my starting material and final product?

A3: You cannot fix a problem you cannot measure. Accurate determination of enantiomeric excess (e.e.) is critical. The preferred method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

  • Methodology: Direct analysis of N-protected amino acids like N-Boc derivatives is possible on specific chiral stationary phases (CSPs).[9] Macrocyclic glycopeptide-based columns, such as those with teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving the enantiomers of underivatized or N-protected amino acids.[9][10]

  • Service Providers: If you do not have in-house chiral HPLC capabilities, commercial services can provide this analysis for various sample types, including raw materials and peptide hydrolysates.[]

Proactive Prevention: Recommended Protocols & Strategies

Instead of troubleshooting, the best approach is to design your experiment to prevent epimerization from the start.

Decision_Tree start Goal: Couple this compound reagent_choice Step 1: Select Coupling Reagent & Additive start->reagent_choice carbodiimide Option A: Carbodiimide-Based (EDC, DIC) reagent_choice->carbodiimide Lower Cost uronium Option B: Uronium/Aminium-Based (HATU, HCTU, COMU) reagent_choice->uronium Higher Efficiency additive MUST use racemization suppressant! Oxyma Pure > HOAt > HOBt carbodiimide->additive base_choice Step 2: Select Base carbodiimide->base_choice uronium->base_choice base_carb Use weaker base if possible (NMM). If DIEA, use ≤1.0 eq. base_choice->base_carb base_uron Use hindered base (DIEA, Collidine). Use minimal equivalents (2.0 eq. max). base_choice->base_uron conditions Step 3: Set Reaction Conditions base_carb->conditions base_uron->conditions temp Temperature: 0°C to -20°C. Maintain throughout addition. conditions->temp solvent Solvent: Apolar if possible (DCM, THF). If DMF needed, keep temp low. conditions->solvent procedure Step 4: Execute Procedure temp->procedure solvent->procedure no_preactivation No pre-activation. Add reagents sequentially to amine. procedure->no_preactivation analysis Step 5: Analyze Product (Chiral HPLC) no_preactivation->analysis

Figure 2. Decision workflow for minimizing epimerization.
Strategy 1: Optimize Your Coupling Reagent System

The choice of coupling reagent and, critically, the additive, is your first line of defense.[3]

Reagent SystemRelative Epimerization RiskKey Considerations
EDC or DIC + OxymaPure Very Low OxymaPure is a modern, highly effective, and non-explosive racemization suppressant, often outperforming HOBt and HOAt.[12][13]
HATU or HCTU Low Highly efficient reagents.[14] Epimerization risk is almost entirely dependent on the base used. Slower-reacting HCTU may sometimes offer lower racemization than HATU.[4]
COMU Very Low A modern uronium salt incorporating an Oxyma moiety. It shows high reactivity with reduced epimerization risk and is a safer alternative to benzotriazole-based reagents.[3][15]
EDC or DIC + HOBt Moderate The classic combination. HOBt is effective but can be outperformed by newer additives. Less reactive than HOAt- or Oxyma-based systems.[4][14]

Recommendation: For maximum security, use a modern system like EDC/OxymaPure or COMU .

Strategy 2: Rigorous Control of Base and Temperature

This is the most critical variable to control.

  • Base Selection: For aminium/uronium salts, use a hindered base like DIEA or, for extremely sensitive cases, the even more hindered and less basic 2,4,6-collidine .[3][16] For carbodiimide couplings, a weaker base like N-methylmorpholine (NMM) is often preferred.[5]

  • Stoichiometry: Never use an excess of base. For carbodiimide couplings, aim for ≤1.0 equivalent. For HATU/HCTU/COMU, use the minimum required for the reaction to proceed, typically 2.0 equivalents relative to the acid.

  • Temperature: Perform the entire reaction, including reagent additions, at 0°C or colder . An ice-salt bath (-15°C to -20°C) is ideal. Low temperatures dramatically slow the rate of deprotonation relative to the desired coupling reaction.[3]

Strategy 3: Procedural Best Practices

How you mix the reagents matters.

  • Avoid Pre-activation: For sensitive substrates, do not pre-mix the acid, coupling reagent, and base before adding the amine. This "pre-activation" cocktail allows time for the activated ester to epimerize.[6]

  • Recommended Order of Addition:

    • Dissolve the amine component and the this compound in your chosen solvent (e.g., DCM or THF if solubility allows, otherwise cold DMF).

    • Cool the solution to 0°C or below.

    • Add the coupling additive (e.g., OxymaPure).

    • Add the coupling reagent (e.g., EDC).

    • Finally, add the base (e.g., NMM) dropwise, keeping the temperature low.

Detailed Experimental Protocols

Protocol 1: Low-Epimerization Coupling using EDC/OxymaPure

This protocol is designed for a 1.0 mmol scale reaction.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the amine component (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).

  • Addition of Acid: Add this compound (1.05 mmol, 1.05 eq) to the flask.

  • Cooling: Cool the stirred mixture to -15°C using an ice-salt bath.

  • Reagent Addition: Add OxymaPure (1.1 mmol, 1.1 eq) followed by EDC·HCl (1.1 mmol, 1.1 eq) as solids.

  • Base Addition: Slowly add N-methylmorpholine (NMM) (1.1 mmol, 1.1 eq) dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise above -10°C.

  • Reaction: Allow the reaction to stir at -15°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product via flash chromatography. Crucially, analyze a small sample of the purified product by Chiral HPLC to determine the enantiomeric excess.

Protocol 2: Chiral HPLC Analysis of N-Boc-Protected Amino Acid

This is a general starting method for determining the enantiomeric purity.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm[10]

  • Mobile Phase: Reversed-phase mode is often the best choice for N-Boc amino acids on this column.[9] A good starting point is a mixture of water and methanol with a small amount of acid or buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate).

  • Gradient: Start with a high aqueous percentage (e.g., 80% water/20% methanol) and ramp to a high organic percentage (e.g., 20% water/80% methanol) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Prep: Prepare a standard of the racemic N-Boc-3-Amino-3-phenylpropanoic acid to confirm peak identity and resolution. Dissolve samples in the mobile phase starting condition.

Frequently Asked Questions (FAQs)

  • Can I use microwave synthesis for this coupling?

    • Microwave energy can accelerate coupling but also side reactions.[17] While possible, it requires careful optimization of temperature and time to avoid exacerbating epimerization. Lowering the coupling temperature in a microwave reactor is a key strategy to limit racemization for sensitive amino acids.[17]

  • Does the protecting group (Boc) influence epimerization?

    • Yes, indirectly. The N-protecting group prevents the formation of an oxazolone intermediate, which is the primary racemization pathway for α-amino acids. However, for β-amino acids like this, the main pathway is direct α-hydrogen abstraction, which the Boc group does not prevent.[1]

  • Is epimerization a risk during Boc deprotection?

    • Standard Boc deprotection with strong acid (e.g., TFA in DCM) does not typically cause epimerization at the α-carbon, as the mechanism does not involve a basic intermediate. The risk is almost exclusively confined to the base-mediated coupling step.

References

  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • International Journal of Research in Pharmacy and Chemistry (2011).
  • ResearchGate (n.d.). Coupling Reagents.
  • Medicilon (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Jad, Y. E., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(17), 5295.
  • ResearchGate (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • Chen, Y.-H. R., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • MDPI (2021). Epimerisation in Peptide Synthesis. Molecules, 26(17), 5295.
  • Aapptec Peptides (n.d.). Coupling Reagents.
  • Omizzolo, M. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • SlideShare (2015).
  • Bennett, C. S., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 133(30), 11545–11552.
  • Organic Syntheses (n.d.). Procedure.
  • Subirós-Funosas, R., et al. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(1), 8-16.
  • AVESİS (2021).
  • ResearchGate (n.d.).

Sources

Technical Support Center: Amide Bond Formation with (R)-N-Boc-3-Amino-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of (R)-N-Boc-3-Amino-3-phenylpropanoic acid in your research. We aim to provide not just protocols, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?

The primary challenge in coupling this amino acid derivative lies in its structure. It is a β-amino acid with significant steric hindrance around the carboxylic acid group, caused by the bulky tert-Butyloxycarbonyl (Boc) protecting group and the adjacent phenyl ring. This steric bulk can significantly slow down the rate of reaction, leading to incomplete coupling and low yields when using standard coupling protocols.[1][2] More potent coupling reagents and optimized conditions are often necessary to overcome this activation energy barrier.[1]

Q2: What are the main classes of coupling reagents, and which should I consider for this substrate?

Coupling reagents are broadly categorized into two main classes used in modern synthesis:

  • Carbodiimides: These are cost-effective and widely used reagents like N,N'-Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4][5] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[4] However, for sterically hindered substrates, their efficiency can be limited, and they have a higher propensity for side reactions, including racemization.[6][7]

  • Onium Salts (Aminium/Uronium and Phosphonium): This class includes reagents like HATU, HBTU, HCTU (uronium/aminium type) and PyBOP, PyAOP (phosphonium type).[5][6] These are generally more reactive and efficient than carbodiimides, especially for difficult or sterically hindered couplings.[8] They activate the carboxylic acid by forming an active ester with additives like HOBt or HOAt, leading to faster reaction rates and reduced side reactions.[9][10]

For this compound, onium salt-based reagents are strongly recommended as the first choice.

Q3: Which specific coupling reagent do you recommend for optimal results?

For challenging couplings involving sterically hindered amino acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is considered one of the most effective reagents.[3][5][11]

Why HATU is preferred:

  • High Reactivity: HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). It activates the carboxylic acid to form a highly reactive OAt-active ester, which is more efficient than the OBt esters formed by HBTU or carbodiimide/HOBt systems.[10]

  • Reduced Epimerization: The presence of the HOAt moiety accelerates the coupling reaction, which minimizes the time the activated amino acid is susceptible to epimerization.[3][10]

  • Proven Efficacy: It has demonstrated superior performance for coupling N-methylated and other sterically demanding amino acids.[1][6]

COMU is another excellent, modern alternative that offers reactivity comparable to HATU but with byproducts that are more water-soluble, simplifying purification.[3][6]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

Additives are crucial for mitigating side reactions, especially racemization/epimerization, and enhancing reaction rates.[6][8]

  • Mechanism of Action: When used with carbodiimides, these additives react with the unstable O-acylisourea intermediate to form a more stable, yet highly reactive, active ester.[4] This active ester is less prone to rearranging into an unreactive N-acylurea byproduct.[4][6] Crucially, it also suppresses the formation of an oxazolone intermediate, which is a primary pathway for racemization.[8][12]

  • Hierarchy of Reactivity: The effectiveness of these additives generally follows the order: HOAt > HOBt . OxymaPure is a non-explosive alternative to HOBt and HOAt that also provides high coupling rates with low racemization.[6] Onium salts like HATU and HBTU already contain the HOAt or HOBt moiety within their structure.[10][13]

Q5: How can I minimize the risk of epimerization?

Epimerization, the change in stereochemistry at the alpha-carbon, is a critical side reaction that can compromise the biological activity of the final peptide.[12] It occurs primarily through two mechanisms: direct enolization via proton abstraction by a base, and the formation of a symmetric oxazolone intermediate.[12]

Strategies to Minimize Epimerization:

  • Use Onium Salts: Employ reagents like HATU or HCTU that are designed for rapid coupling and inherent suppression of racemization.[3][10]

  • Incorporate Additives: When using carbodiimides like EDC or DIC, always include an additive such as HOBt, and preferably HOAt or OxymaPure.[4][6]

  • Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Use the minimum amount of base necessary, as excess base can promote epimerization.[12] For particularly sensitive couplings, a weaker base like sym-collidine may be considered.[6]

  • Lower the Temperature: Performing the activation step at 0°C can help reduce the rate of side reactions, including epimerization.[6][14]

Data Presentation: Comparison of Common Coupling Reagents

The table below summarizes the key features of recommended coupling reagents to guide your selection process.

FeatureEDC/HOBtDIC/OxymaPureHBTUHATU
Reagent Class CarbodiimideCarbodiimideAminium SaltAminium Salt
Reactivity ModerateHighVery HighHighest
Epimerization Risk Low to ModerateLowVery LowVery Low
Primary Application General purpose, aqueous couplings[4][6]Solid-Phase Peptide Synthesis (SPPS)[4]Difficult couplings, SPPS[3]Sterically hindered couplings[3][5]
Byproduct Water-soluble urea[6]Soluble diisopropylurea (DIU)[4]Soluble urea derivative[6]Soluble urea derivative[6]
Key Advantage Cost-effective, water-soluble byproductsLiquid (easy handling), soluble byproductHigh efficiency, stableHighest reactivity, minimal epimerization
Consideration Lower reactivity for hindered substratesRequires additiveCan cause guanidinylation if used in excess[15]Higher cost, can cause guanidinylation[3][15]
Visualizations: Mechanisms and Workflows
Generalized Peptide Coupling Mechanism

The diagram below illustrates the two-step process central to most coupling reactions: activation of the carboxylic acid followed by nucleophilic attack from the amine.

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amide Bond Formation Carboxyl R-COOH ((R)-N-Boc-3-Amino-3- phenylpropanoic acid) ActiveIntermediate Activated Species (e.g., OAt-Active Ester) Carboxyl->ActiveIntermediate Activation CouplingReagent Coupling Reagent + Additive (e.g., HATU) CouplingReagent->ActiveIntermediate Peptide Dipeptide (R-CO-NH-R') ActiveIntermediate->Peptide Coupling Amine R'-NH2 (N-terminal amine) Amine->Peptide Nucleophilic Attack

Caption: General mechanism of amide bond formation.

Troubleshooting Guide
Issue: Low Coupling Yield / Incomplete Reaction

A common problem when working with sterically hindered amino acids is an incomplete reaction, often detected by a positive ninhydrin test in SPPS or by HPLC analysis of the crude product.[16]

G Start Low Coupling Yield Detected Cause1 Primary Cause: Steric Hindrance Start->Cause1 Cause2 Secondary Cause: Peptide Aggregation Start->Cause2 Cause3 Secondary Cause: Suboptimal Conditions Start->Cause3 Sol1 Solution 1.1: Switch to a more potent reagent (e.g., HATU, COMU) Cause1->Sol1 Sol2 Solution 1.2: 'Double Couple' (Repeat coupling step) Cause1->Sol2 Sol3 Solution 2.1: Switch solvent to NMP or add chaotropic salts (e.g., LiCl) Cause2->Sol3 Sol4 Solution 3.1: Increase reaction time (e.g., 2-4 hours) Cause3->Sol4 Sol5 Solution 3.2: Slightly increase temperature (e.g., to 30-40°C) Cause3->Sol5

Caption: Troubleshooting workflow for low coupling yield.

Detailed Troubleshooting Steps:

  • Confirm Incomplete Coupling: Use an analytical method like HPLC to confirm the presence of unreacted starting material. In SPPS, a positive Kaiser test indicates free amines.[16]

  • Change Coupling Reagent: If you are using a carbodiimide-based system (EDC or DIC), switch to a more powerful onium salt reagent like HATU or COMU.[1]

  • Perform a Double Coupling: After the first coupling reaction, wash the resin (in SPPS) or work up the reaction (in solution phase) and then repeat the coupling step with a fresh batch of activated amino acid and reagents.[1]

  • Optimize Reaction Conditions:

    • Extend Reaction Time: For hindered couplings, extend the reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor progress by TLC or HPLC.[1]

    • Increase Temperature: Gently warming the reaction to 40-50°C can help overcome the activation barrier, but this should be done cautiously to avoid promoting side reactions.[1]

  • Address Aggregation (Primarily in SPPS): If you suspect peptide aggregation is hindering the reaction, switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts.[15]

Issue: Evidence of Epimerization

If chiral HPLC or NMR analysis reveals the presence of a diastereomer, it indicates that epimerization has occurred.

Corrective Actions:

  • Re-evaluate Your Reagent Choice: Epimerization is more common with carbodiimides used without additives.[4][17] Ensure you are using a system known for low racemization, like HATU/DIPEA or DIC/OxymaPure.[6][10]

  • Check Base Stoichiometry: Ensure you are not using a large excess of base. Use 2.0-3.0 equivalents of DIPEA relative to the carboxylic acid.

  • Pre-activation Time: Minimize the pre-activation time before adding the amine component. A prolonged period in the activated state, especially in the presence of base, increases the risk of epimerization.[12]

Experimental Protocols

The following are standard starting protocols for solution-phase synthesis. Equivalents are based on the limiting reagent (typically the amine component).

Protocol 1: Recommended Method using HATU/DIPEA

This protocol is highly recommended for coupling this compound due to its high efficiency and low risk of epimerization.[10][18]

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).

  • Activation: In a separate flask, dissolve this compound (1.1 eq.) and HATU (1.1 eq.) in the same anhydrous solvent.

  • Base Addition: Add DIPEA (2.5 eq.) to the activation mixture. Stir at room temperature for 2-5 minutes. This "pre-activation" step generates the reactive OAt-ester.

  • Coupling: Add the activated acid solution dropwise to the solution of the amine component.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with a suitable organic solvent (e.g., Ethyl Acetate), and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Alternative Method using EDC/HOBt

This is a more cost-effective but potentially less efficient method. It is critical to perform the activation at a reduced temperature.[14][19]

  • Preparation: In a round-bottom flask, dissolve this compound (1.2 eq.), the amine component (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq.) to the cooled solution in one portion.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Filter to remove any precipitated dicyclohexylurea (if using DCC) or proceed directly to an aqueous work-up for EDC. The work-up is similar to the HATU protocol, involving sequential washes to remove excess reagents and byproducts.[19][20]

Analytical Methods for Quality Control

Ensuring the success of your coupling reaction requires robust analytical verification.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring the consumption of starting materials and the formation of the desired product.

  • Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of the crude and purified peptide.[21][22]

  • Detection of Epimerization:

    • Chiral HPLC: This is the most direct and sensitive method for separating and quantifying diastereomers formed due to epimerization.[21]

    • NMR Spectroscopy: ¹H NMR can sometimes be used to detect diastereomers, as the different stereochemistry can lead to distinct chemical shifts for certain protons, though separation may not always be clear.[21]

    • Capillary Electrophoresis (CE): This technique offers very high resolution and can be used to separate optical isomers, often with detection limits as low as 0.05%.[21][23]

References
  • Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. (n.d.). BenchChem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.
  • Han, Y., & Barany, G. (2012). Recent development of peptide coupling reagents in organic synthesis. RSC Advances, 2(1), 1-28.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. (n.d.). BenchChem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTEC.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Amino Acids, Peptides and Proteins in Organic Synthesis, 3, 1-38.
  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.
  • Analytical methods and Quality Control for peptide products. (n.d.). Biosynth.
  • Kemp, D. S., & Rebek, J. (1975). Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. Journal of the Chemical Society, Perkin Transactions 2, (7), 645-649.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Coupling Reagents. (n.d.). AAPPTEC.
  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with H-DL. (n.d.). BenchChem.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022). ACS Chemical Health & Safety, 29(3), 205-221.
  • Ferrazzano, L., Catani, M., Cavazzini, A., & Tolomelli, A. (2022). Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges. Green Chemistry, 24(4), 1461-1481.
  • A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. (n.d.). BenchChem.
  • Kent, S. B. H., Mitchell, A. R., Barany, G., & Merrifield, R. B. (1977). Test for racemization in model peptide synthesis by direct chromatographic separation of diastereomers of the tetrapeptide leucylalanylglycylvaline. Analytical Chemistry, 49(12), 1845-1848.
  • Benoiton, N. L. (1996). Epimerization of Peptide. International Journal of Peptide and Protein Research, 47(1-2), 87-95.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (2023). Biotage.
  • BOC-amino acids. (n.d.). BOC Sciences.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). BOC Sciences.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • HBTU, DIPEA Peptide Coupling Mechanism. (2021). Organic Chemistry [YouTube].
  • HATU, DIPEA Peptide Coupling Mechanism. (2020). Organic Chemistry [YouTube].
  • Troubleshooting low yield in N-Boc-MeVal peptide synthesis. (n.d.). BenchChem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 14(1), 140-147.
  • Vasanthakumar, G. R., & Patil, B. S. (2004). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 45(15), 3091-3094.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances, 7(81), 51638-51644.
  • Practical N-to-C peptide synthesis with minimal protecting groups. (2021).
  • Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH. (n.d.). BenchChem.
  • EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimide Hydrochloride) Instructions. (n.d.). Thermo Fisher Scientific.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Boc-Oxyma as Racemization-Free Coupling Reagent. (2013). AAPPTEC.

Sources

Impact of base on (R)-N-Boc-3-Amino-3-phenylpropanoic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Ensuring Stability in the Presence of Bases

Welcome to the Technical Support Center for (R)-N-Boc-3-Amino-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this chiral building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the potential challenges related to the stability of this compound, particularly in the presence of basic reagents.

Understanding the Core Stability Profile

This compound is a valuable component in the synthesis of complex molecules, including peptides and active pharmaceutical ingredients. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a key feature, offering stability under a range of conditions while allowing for selective deprotection.

Generally, the N-Boc group is known for its stability in neutral or basic conditions, making it an excellent choice for multi-step syntheses.[1] It is primarily labile to acidic conditions, which are typically used for its removal.[2][3] However, the overall stability of this compound is not solely dependent on the Boc group. The chiral center at the β-position (C3), which is alpha to the carboxylic acid, is a critical point of consideration, especially when bases are employed in your experimental setup.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability of this compound in the presence of bases.

Q1: Is the N-Boc protecting group susceptible to cleavage by bases?

A: The N-Boc group is generally resistant to hydrolysis under basic conditions and attack by most nucleophiles.[1][4] This stability is a cornerstone of its utility in organic synthesis, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. While some very harsh basic conditions or specific reagents might lead to slow degradation, for most standard laboratory procedures involving common organic and inorganic bases, the N-Boc group will remain intact.

Q2: What is the primary stability concern when using bases with this compound?

A: The main concern is not the cleavage of the Boc group, but the potential for epimerization at the chiral center (C3). This would result in the loss of enantiomeric purity, converting the desired (R)-enantiomer into a mixture of (R)- and (S)-enantiomers.[5][6]

Q3: What is the mechanism of base-induced epimerization for this compound?

A: Epimerization occurs through the abstraction of the proton at the C3 position (the α-proton to the carboxyl group) by a base. This deprotonation forms a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of both enantiomers and thus a loss of stereochemical integrity.[5][6]

dot graph "Epimerization_Mechanism" { rankdir="LR"; node [shape=plaintext];

} dot Caption: Base-catalyzed epimerization pathway.

Q4: Which factors increase the risk of epimerization?

A: Several factors can increase the likelihood and rate of epimerization:

  • Base Strength: Stronger bases are more effective at abstracting the α-proton, thus increasing the rate of epimerization.

  • Temperature: Higher reaction temperatures provide more energy for the deprotonation step and can accelerate epimerization.[7]

  • Solvent: Polar solvents can facilitate epimerization.[7]

  • Reaction Time: Prolonged exposure to basic conditions increases the extent of epimerization.

Q5: Are certain amino acids more prone to epimerization?

A: Yes. Amino acids with electron-withdrawing groups on the α-carbon are more susceptible to epimerization because these groups help to stabilize the negative charge of the enolate intermediate.[5][6] In the case of this compound, the phenyl group at the chiral center provides this electronic stabilization, making the α-proton more acidic and therefore more prone to abstraction by a base.

Troubleshooting Guide: Minimizing Epimerization

This section provides practical advice for troubleshooting and preventing the loss of chiral purity during your experiments.

Issue 1: Loss of Enantiomeric Purity Detected by Chiral HPLC

If you observe the appearance of the undesired (S)-enantiomer in your reaction mixture, consider the following troubleshooting steps:

Potential Cause Recommended Solution Scientific Rationale
Base is too strong Switch to a milder or more sterically hindered base. For example, consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DBU or hydroxides.Milder bases are less likely to deprotonate the α-carbon, thus reducing the rate of enolate formation and subsequent epimerization.[6]
High Reaction Temperature Perform the reaction at a lower temperature. Running reactions at 0°C or even -20°C can significantly slow down the rate of epimerization.[7]The activation energy for epimerization is typically higher than for the desired reaction. Lowering the temperature disproportionately slows the undesired side reaction.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.Minimizing the exposure time to basic conditions will reduce the extent of epimerization.
Inappropriate Solvent If possible, use a less polar aprotic solvent.Polar solvents can stabilize the charged enolate intermediate, potentially accelerating epimerization.[7]
Issue 2: Unexpected Side Products Observed

While epimerization is the primary concern, other base-mediated side reactions can occur, although they are less common for this specific compound. If you observe unexpected impurities, consider the possibility of base-catalyzed hydrolysis of other functional groups in your molecule if present. The N-Boc group itself is generally stable to hydrolysis under basic conditions.[8]

Experimental Protocols

To ensure the stereochemical integrity of this compound, it is crucial to employ optimized experimental conditions.

Protocol 1: General Handling and Storage
  • Storage: Store this compound in a cool, dry place away from strong acids and bases.

  • Dissolution: When preparing solutions, avoid prolonged exposure to basic conditions, even with milder bases. Prepare solutions fresh for use whenever possible.

Protocol 2: Amide Coupling Reaction with Minimal Epimerization

This protocol is designed to minimize epimerization during the activation of the carboxylic acid and subsequent coupling with an amine.

  • Dissolve Reagents: In an inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq.) and a coupling additive known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.1 eq.), in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Cool the Mixture: Cool the solution to 0°C in an ice bath.

  • Add Amine: Add the amine coupling partner (1.1 eq.) to the cooled solution.

  • Initiate Coupling: Add the coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.), dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. Let the reaction warm to room temperature only if necessary and for the shortest possible time.

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification.

dot graph "Amide_Coupling_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", style=filled]; edge [color="#4285F4"];

} dot Caption: Workflow for amide coupling with minimal epimerization.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

To assess the enantiomeric purity of your material, a reliable analytical method is essential.

  • Column: Use a chiral stationary phase (CSP) suitable for the separation of N-protected amino acids, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC™ T).[9][10]

  • Mobile Phase: A typical mobile phase for this type of separation would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a volatile salt (e.g., ammonium acetate or ammonium formate) to ensure compatibility with mass spectrometry.

  • Detection: Use a UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Quantification: Integrate the peak areas for the (R)- and (S)-enantiomers to determine the enantiomeric excess (% ee).

Quantitative Data Summary

Compound/Functional Group Approximate pKa Significance
α-proton of an ester~25The α-proton of this compound is expected to have a pKa in this range. Bases with a conjugate acid pKa significantly higher than this will be more effective at deprotonation.[11]
Carboxylic Acid (-COOH)~4-5The carboxylic acid proton is the most acidic proton and will be deprotonated by even weak bases.[11]
Triethylammonium ion (Et₃NH⁺)~10.7Triethylamine is a commonly used base. It is a relatively weak base and is less likely to cause significant epimerization compared to stronger bases.
Water (H₂O)~15.7Water is a very weak base and is not expected to cause epimerization.
tert-Butanol (t-BuOH)~18Alkoxides are strong bases and can readily cause epimerization.

Conclusion

The stability of this compound in the presence of bases is a nuanced topic. While the N-Boc group itself is robust, the chiral integrity of the molecule is at risk of epimerization, particularly with strong bases, elevated temperatures, and prolonged reaction times. By understanding the mechanism of epimerization and carefully selecting reaction conditions—using milder bases, low temperatures, and appropriate solvents—researchers can successfully employ this valuable chiral building block while maintaining its stereochemical purity.

References

  • BOC Sciences. BOC-amino acids. [URL: https://www.bocsci.
  • Reddit. Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/s9z3r8/why_is_boc_stable_to_hydrolysis_under_basic/]
  • PubMed. Highly diastereoselective epimerization: stereodivergent synthesis of alpha-hydroxy-beta-amino isopentanoic acid. [URL: https://pubmed.ncbi.nlm.nih.gov/15509277/]
  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058223/]
  • Benchchem. Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. [URL: https://www.benchchem.com/blog/strategies-to-reduce-epimerization-during-synthesis-of-chiral-2-aminoacetamides/]
  • National Institutes of Health. Epimerisation in Peptide Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10762295/]
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [URL: https://www.mdpi.com/1420-3049/27/19/6684]
  • Benchchem. How to prevent epimerization during Cyclo(Pro-Leu) synthesis. [URL: https://www.benchchem.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amines.shtm]
  • Epimerization of Peptide. [URL: https://www.st.hirosaki-u.ac.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/138/961/t402104h.pdf]
  • National Institutes of Health. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752441/]
  • Phenomenex. Chiral HPLC Separations. [URL: https://www.phenomenex.
  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [URL: https://www.hilarispublisher.com/open-access/enantioselective-synthesis-of-amino-acids-a-review-2161-0401-1000195.pdf]
  • ACS Publications. Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. [URL: https://pubs.acs.org/doi/10.1021/jo020087a]
  • Google Patents. EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures. [URL: https://patents.google.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. [URL: https://www.sigmaaldrich.
  • Washington University Open Scholarship. Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [URL: https://openscholarship.wustl.edu/art_sci_etds/2535/]
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [URL: https://www.koreascience.or.kr/article/JAKO202119062331897.page]
  • National Institutes of Health. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004381/]
  • Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [URL: https://www.polypeptide.
  • ChemRxiv. Title: Peptide Synthesis Using Unprotected Amino Acids. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/643503f324b706037e294964]
  • University of Calgary. Ch27 pKa and pI values. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch27/ch27-1-4-2.html]
  • Approximate pKa chart of the functional groups. [URL: https://www.masterorganicchemistry.com/wp-content/uploads/2010/10/pka-table.pdf]
  • National Institutes of Health. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10872659/]
  • ResearchGate. Enantioselective Synthesis of β-amino acids: A Review. [URL: https://www.researchgate.net/publication/280327318_Enantioselective_Synthesis_of_b-amino_acids_A_Review]
  • National Institutes of Health. Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881180/]
  • National Institutes of Health. Boc-D-phenylalanine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Boc-D-phenylalanine]
  • PubMed. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. [URL: https://pubmed.ncbi.nlm.nih.gov/29316315/]
  • PubMed. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. [URL: https://pubmed.ncbi.nlm.nih.gov/35207345/]
  • Wikipedia. Amino acid. [URL: https://en.wikipedia.org/wiki/Amino_acid]
  • National Institutes of Health. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5811210/]
  • RSC Publishing. Constrained beta-amino acid-containing miniproteins. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00366a]
  • Aapptec Peptides. Boc-beta-Ala-OH [3303-84-2]. [URL: https://www.aapptec.com/boc-beta-ala-oh-3303-84-2-p-115.html]
  • OUCI. Epimerisation in Peptide Synthesis. [URL: https://ouci.dntb.gov.ua/en/works/25A6E8B1-7A3D-4A42-901B-E08233C29393]
  • pKa Data Compiled by R. Williams. [URL: https://www.organicdivision.
  • National Institutes of Health. L-Phenylalanine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L-phenylalanine]

Sources

Troubleshooting peak tailing in HPLC analysis of (R)-N-Boc-3-Amino-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A-CS-GUIDE-2026-01

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses a common yet often frustrating issue in HPLC analysis: peak tailing, with a specific focus on the chiral molecule (R)-N-Boc-3-Amino-3-phenylpropanoic acid . My goal is to provide you not just with corrective steps, but with the underlying scientific rationale to empower your method development and troubleshooting processes. Symmetrical peaks are the cornerstone of accurate quantification, and this guide is designed to help you achieve them consistently.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding peak tailing for this specific analyte.

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is most often caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2][3] this compound has a carboxylic acid group which can become negatively charged. This charged group can then interact strongly with residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns, leading to a portion of the analyte being retained longer than the main peak, causing the characteristic "tail".[1][2][3]

Q2: What is the single most effective way to reduce peak tailing for this acidic compound?

Adjusting the mobile phase pH is the most critical first step. By lowering the pH, you suppress the ionization of the carboxylic acid group on your analyte. A good rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[4][5] This neutralizes the analyte, minimizing its ionic interaction with the silica surface and dramatically improving peak shape.[1][5]

Q3: I've lowered the pH, but still see some tailing. What's the next logical step?

If pH optimization alone is insufficient, the issue may lie with the column chemistry or your sample preparation. Consider switching to a column with a less active silica surface, such as a modern, high-purity, end-capped column or a column with a polar-embedded phase.[6][7] Additionally, ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase to prevent peak distortion.[8][9]

Part 2: In-Depth Troubleshooting Guide

When initial adjustments are not sufficient, a systematic approach is required. This guide walks through the key areas of your method, explaining the science and providing actionable protocols.

Mobile Phase Optimization: The Key to Controlling Analyte Chemistry

Q: How exactly does mobile phase pH control the peak shape of my acidic analyte?

A: The peak shape of an ionizable compound like this compound is directly linked to its ionization state in the mobile phase. The carboxylic acid functional group has a specific pKa value (the pH at which it is 50% ionized and 50% neutral).

  • At High pH (pH > pKa): The carboxylic acid is deprotonated (COO-), carrying a negative charge. Standard silica-based columns have residual silanol groups (Si-OH) which are also deprotonated and negatively charged at mid-to-high pH.[6] This leads to ionic repulsion, but more importantly, interactions can occur with any positively charged sites or via complex mechanisms involving metal impurities on the silica surface, causing peak distortion.[10][11]

  • At Low pH (pH < pKa): The carboxylic acid is protonated (COOH) and therefore neutral. This non-ionized form interacts with the C18 stationary phase primarily through the desired hydrophobic retention mechanism. By suppressing ionization, you effectively "turn off" the secondary ionic interactions that cause peak tailing.[1][12] For robust results, the mobile phase pH should be at least 1.5-2 units away from the analyte's pKa.[4][13]

  • Determine Analyte pKa: The estimated pKa of the carboxylic acid group on N-Boc-3-Amino-3-phenylpropanoic acid is approximately 4.0-4.5.

  • Prepare Mobile Phases: Prepare three different aqueous mobile phase modifiers.

    • Modifier A (pH ~2.7): 0.1% Formic Acid in Water.

    • Modifier B (pH ~2.1): 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Modifier C (pH ~4.8): 10mM Ammonium Acetate in Water (for comparison).

  • Analyze Sample: For each modifier, create a mobile phase (e.g., 50:50 Acetonitrile:Aqueous Modifier) and inject your standard.

  • Evaluate Results: Compare the peak asymmetry (also known as the tailing factor). The goal is a USP tailing factor between 0.9 and 1.2. You should observe a significant improvement in peak shape with Modifiers A and B.

Parameter Modifier A (0.1% Formic Acid)Modifier B (0.1% TFA)Modifier C (10mM Ammonium Acetate)
Approximate pH 2.72.14.8 (near pKa)
Expected Retention IncreasedIncreasedDecreased (due to ionization)
Expected Peak Asymmetry Significantly Improved (<1.3)Excellent (<1.2)Poor (>1.5, potential tailing or splitting)
Rationale Suppresses analyte ionization, neutralizing the carboxylic acid.[12]Strongly suppresses analyte and silanol ionization.[14]Analyte is partially ionized, leading to mixed-mode retention and tailing.[4]
Stationary Phase Interactions: When the Column Itself is the Problem

Q: My mobile phase is buffered at pH 2.5, but peak tailing persists. Is my column faulty?

A: Not necessarily faulty, but perhaps not ideal for your analyte. Even at low pH, some highly acidic silanol groups on the silica surface can remain ionized and interact with polar parts of your analyte.[3][15] This is particularly true for older "Type A" silica columns which have higher metal content and more active silanols.[16]

  • Secondary Retention: The primary retention mechanism should be hydrophobic partitioning into the C18 chains. When your analyte also interacts with surface silanols, this creates a "secondary" retention mechanism.[1] Since there are far fewer silanol sites than C18 chains, these sites can become overloaded easily, resulting in a tailing peak.[3]

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica with minimal metal contamination and are "end-capped" to block most residual silanols. If you are using an older column, upgrading can solve the problem.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain.[7] This polar group helps to shield the analyte from interacting with underlying silanols, leading to improved peak shape for polar and ionizable compounds.[7][17][18] They are an excellent choice when analyzing compounds like yours.

  • Polar-Endcapped Columns: These columns use a polar group to perform the end-capping, which can also help shield silanols and improve peak shape.[19]

Sample and System Effects: Extraneous Variables

Q: Could my sample solvent or HPLC system be causing the peak tailing?

A: Absolutely. Issues unrelated to method chemistry can significantly distort peak shape.

  • Sample Solvent Strength: If you dissolve your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause band broadening and peak distortion.[8][20] The sample travels through the column inlet in a "plug" of strong solvent, interfering with the proper focusing of the analyte band at the head of the column.[9]

    • Solution: Always try to dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will dissolve the sample, and keep the injection volume small.[21]

  • Extra-Column Volume: This refers to all the volume within your HPLC system outside of the column itself (e.g., injector, tubing, detector cell).[22][23] Excessive extra-column volume allows the analyte band to spread out before and after the separation, which can manifest as broader, tailing peaks.[24][25] This is especially problematic for high-efficiency columns (e.g., sub-2 µm particles).[24]

    • Solution: Use tubing with the narrowest possible internal diameter and keep lengths to a minimum. Ensure all fittings are properly made to avoid dead volumes.[23]

Part 3: Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and resolve peak tailing for this compound.

Troubleshooting_Workflow cluster_0 Phase 1: Method Chemistry cluster_1 Phase 2: Sample & System Start Peak Tailing Observed (Asymmetry > 1.2) Check_pH Is Mobile Phase pH < pKa - 1.5 (i.e., < 2.8)? Start->Check_pH Adjust_pH ACTION: Adjust pH with 0.1% Formic Acid or 0.1% TFA Check_pH->Adjust_pH No Check_Column Are you using a modern, high-purity, end-capped column? Check_pH->Check_Column Yes Adjust_pH->Start Re-evaluate Change_Column ACTION: Switch to a Polar-Embedded or newer Type B silica column Check_Column->Change_Column No Check_Solvent Is sample dissolved in a solvent weaker than the mobile phase? Check_Column->Check_Solvent Yes Change_Column->Start Re-evaluate Adjust_Solvent ACTION: Re-dissolve sample in mobile phase or reduce injection volume Check_Solvent->Adjust_Solvent No Check_System Is system optimized for low dispersion (narrow ID tubing)? Check_Solvent->Check_System Yes Adjust_Solvent->Start Re-evaluate Adjust_System ACTION: Check for dead volume in fittings. Reduce tubing length/ID. Check_System->Adjust_System No End Symmetrical Peak Achieved (Asymmetry < 1.2) Check_System->End Yes Adjust_System->Start

Caption: A step-by-step decision tree for troubleshooting peak tailing.

References

  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
  • Column Volume and Extra-Column Volume. Phenomenex. [Link]
  • What is the effect of extra column volume for different HPLC instruments on the same method?.
  • HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
  • Extra-Column Volume in HPLC. Element Lab Solutions. [Link]
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Element Lab Solutions. [Link]
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
  • Troubleshooting Peak Shape Problems in HPLC.
  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]
  • Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]
  • Extracolumn Effects. LCGC. [Link]
  • Effect of extra-column volume on practical chromatographic parameters of sub-2-μm particle-packed columns in ultra-high pressure liquid chromatography.
  • Reasons for Peak Tailing of HPLC Column. Hawach Scientific. [Link]
  • The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. [Link]
  • TROUBLESHOOTING GUIDE – HPLC. VICI-Jour. [Link]
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
  • How to Fix Asymmetrical Chromatography Peaks. Regis Technologies, Inc. [Link]
  • Secondary-Retention Effects in Reversed-Phase Chrom
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
  • Polaris Reversed Phase HPLC Columns. Element Lab Solutions. [Link]
  • HPLC Columns in Polar, RP HPLC Column. Hawach Scientific. [Link]
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC. [Link]
  • HPLC Troubleshooting Guide.
  • How to fix asymmetrical chrom
  • HPLC problems with very polar molecules. Axion Labs. [Link]
  • When should you use a buffer for HPLC, how does it work and which one to use?. Restek. [Link]
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?.
  • Critical Evaluation of HPLC Methods: Working with Ionizable Analytes.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • A Guide For Selection of Buffer for HPLC. Pharma Tech (YouTube). [Link]
  • How does an acid pH affect reversed-phase chromatography separ
  • Control pH During Method Development for Better Chrom
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange HPLC columns. Wiley Analytical Science. [Link]
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Reversed-Phase HPLC of Ionizable Analytes.

Sources

Technical Support Center: Synthesis of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Impurity Removal and Product Isolation

Welcome to the technical support center for the synthesis and purification of (R)-N-Boc-3-Amino-3-phenylpropanoic acid. As a Senior Application Scientist, I have designed this guide to address the common challenges encountered during the workup and purification of this valuable chiral building block. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture for this compound?

The impurity profile can vary based on reaction conditions, but typically includes a few key species. Understanding these is the first step to designing an effective purification strategy.

Impurity Source Identification Method
Unreacted (R)-3-Amino-3-phenylpropanoic acidIncomplete reactionTLC: Highly polar baseline spot. Extraction: Soluble in aqueous acid (pH < 2).
Di-tert-butyl dicarbonate ((Boc)₂O)Excess reagent used to drive the reaction to completionTLC: Non-polar spot. NMR: Characteristic singlet around 1.4-1.5 ppm.
tert-ButanolByproduct of the Boc protection reactionNMR: Singlet around 1.3 ppm. Typically removed under vacuum.
Di-acylated Product (N,O-bis-Boc)Side reaction, though less common for this specific substrateCan be detected by LC-MS as a higher molecular weight species.
(S)-enantiomerRacemization during synthesis or workupChiral HPLC: Appearance of a second peak corresponding to the (S)-enantiomer.
Urea byproductsSide reactions involving the coupling agent if not a direct Boc-protectionDetected by LC-MS and NMR.

Q2: My final product is a persistent oil or gum, not the expected white solid. Why is this happening and how can I solidify it?

This is one of the most frequent issues encountered with Boc-protected amino acids.[1] The oily state is typically due to:

  • Residual Solvents: Trace amounts of organic solvents (e.g., THF, Dioxane, Ethyl Acetate) can plasticize the product, preventing crystallization.

  • Impurities: The presence of unreacted starting materials or byproducts disrupts the formation of a stable crystal lattice.[2]

  • Hygroscopic Nature: The product may have absorbed atmospheric moisture.[2]

The most effective solution is trituration or slurrying with a non-polar solvent in which the product is insoluble but the impurities are soluble. Hexane, diethyl ether, or a mixture of the two are excellent choices. This process washes away impurities and can induce crystallization.[3][4] For a detailed workflow, see Protocol 2 in the Troubleshooting Guide.

Q3: How can I quickly assess the purity of my crude product before committing to a large-scale purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid preliminary assessment. A properly developed TLC plate can reveal the presence of unreacted starting material and non-polar byproducts.

  • Recommended Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid (e.g., DCM:MeOH:AcOH 95:5:0.1).

  • Visualization: UV light (for the phenyl group), followed by staining with ninhydrin (stains the free amine of the starting material blue/purple) or potassium permanganate.

  • Interpretation: A pure sample should show a single, well-defined spot. The starting amino acid will appear at or near the baseline, while (Boc)₂O will be close to the solvent front.

Section 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to specific purification challenges.

Problem 1: Significant amount of unreacted starting amino acid is present.
  • Symptom: TLC shows a strong baseline spot that stains with ninhydrin. The crude ¹H NMR shows signals corresponding to the free amino acid.

  • Root Cause: The Boc-protection reaction did not go to completion. This is an acidic impurity (due to the carboxylic acid) and a basic impurity (due to the free amine), making it zwitterionic at neutral pH.

  • Solution: An acid-base extraction is the most effective method to separate the acidic Boc-protected product from the amphoteric starting material.[5] The strategy relies on pH adjustment to control the solubility of each component in aqueous and organic phases.[6]

G s0 Crude Product in Organic Solvent (e.g., EtOAc or DCM) Contains: Product (Acidic), SM (Zwitterion), (Boc)₂O (Neutral) wash1 Wash with weak base (e.g., 5% NaHCO₃ solution) s0->wash1 Step 1 aq1 Aqueous Layer 1: Deprotonated Product (Salt) Boc-(R)-AA⁻ Na⁺ wash1->aq1 Separation org1 Organic Layer 1: SM, (Boc)₂O, other neutral impurities acidify Acidify with 1M HCl to pH 2-3 aq1->acidify Step 2 precipitate Pure Product Precipitates or is extracted back into fresh organic solvent acidify->precipitate Step 3: Isolation

Fig 1. Workflow for purification via acid-base extraction.
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Weak Base Wash: Transfer the solution to a separatory funnel and extract it three times with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt.[5] Unreacted (Boc)₂O and other neutral impurities will remain in the organic layer.

    • Expert Tip: The starting amino acid is zwitterionic and has low solubility in both layers at this stage, often remaining at the interface. It is best removed by this phase separation.

  • Combine & Acidify: Combine all aqueous layers in a beaker. While stirring vigorously, slowly add 1M HCl to acidify the solution to a pH of 2-3. The Boc-protected product is no longer soluble in its protonated form and will either precipitate as a white solid or can be extracted.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under high vacuum.

    • If an oil forms (or for maximum recovery): Extract the acidified aqueous phase three times with fresh EtOAc or DCM. Combine these organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Problem 2: The product is an amorphous solid or oil after solvent removal.
  • Symptom: After concentrating the purified product from an organic solvent, it appears as a foam, a viscous oil, or a "gummy" solid.

  • Root Cause: Rapid solvent removal or the presence of minor, non-ionic impurities are preventing the formation of an ordered crystal structure.

  • Solution: Induce crystallization through trituration with a non-polar solvent. This method is often gentler and results in less product loss than a full recrystallization.

G s0 Crude Oily/Amorphous Product add_solvent Add non-polar solvent (e.g., Hexane or Diethyl Ether) s0->add_solvent slurry Stir/Scrape vigorously at room temp (or cool in an ice bath) add_solvent->slurry Induce Crystallization filter Filter the resulting suspension slurry->filter solid Pure Crystalline Solid filter->solid Separation filtrate Filtrate: Soluble impurities, residual solvent

Fig 2. Workflow for inducing crystallization via trituration.
  • Preparation: Place the oily crude product in a round-bottom flask or Erlenmeyer flask. Ensure all extraction solvent has been thoroughly removed under high vacuum.[1]

  • Solvent Addition: Add a sufficient volume of a cold, non-polar solvent like n-hexane or diethyl ether to fully immerse the oil. A typical ratio is 10 mL of solvent per gram of crude product.

  • Induce Crystallization:

    • Using a spatula, vigorously scrape the sides of the flask under the solvent. The mechanical action often initiates crystallization.

    • Alternatively, use a magnetic stir bar and stir the suspension vigorously for 1-2 hours. Cooling the flask in an ice bath can also promote solidification.[4]

    • Expert Tip: If you have a small amount of pure, solid material, adding a "seed crystal" at this stage can dramatically accelerate the process.[3]

  • Isolation: Once the product has converted to a fine, white powder, collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold trituration solvent to remove any remaining surface impurities.

  • Drying: Dry the purified solid product under high vacuum to remove all traces of the non-polar solvent.

Problem 3: Chiral HPLC shows enantiomeric impurity.
  • Symptom: Analysis on a chiral stationary phase (CSP) column reveals the presence of the undesired (S)-enantiomer.

  • Root Cause: Racemization may have occurred if the reaction or workup conditions were too harsh (e.g., exposure to strong base or high temperatures).

  • Solution: Prevention is the best cure. Ensure the Boc-protection is run under mild basic conditions (e.g., NaHCO₃ or mild organic bases like triethylamine at controlled temperatures). If racemization has already occurred, separation is challenging and requires specialized techniques.

    • Analytical Verification: Chiral HPLC is the gold standard for determining enantiomeric purity. Columns with crown ether, ligand exchange, or macrocyclic glycopeptide stationary phases are commonly used for separating N-protected amino acids.[7]

    • Preparative Separation: If required, preparative chiral chromatography can be used to isolate the desired (R)-enantiomer, though this is often a costly and time-consuming process.[8][9]

References

  • UPLCS. (n.d.). Chiral Separation of Amino Acids by Chromatography.
  • Google Patents. (1987). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. (U.S. Patent No. 4,661,606A).
  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka.
  • LCGC International. (2015). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials.
  • Google Patents. (2021). Crystallization method of Boc-amino acid. (Chinese Patent No. CN112661672A).
  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.

Sources

Validation & Comparative

Comparing (R)-N-Boc-3-Amino-3-phenylpropanoic acid and its (S)-enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (R)- and (S)-N-Boc-3-Amino-3-phenylpropanoic Acid for Researchers and Drug Developers

Introduction: The Critical Role of Chirality in Modern Drug Discovery

In the realm of medicinal chemistry and pharmaceutical development, stereochemistry is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[][2] One enantiomer might be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[2][3]

This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of N-Boc-3-Amino-3-phenylpropanoic acid, a derivative of β-phenylalanine. These compounds are crucial chiral building blocks, or synthons, extensively used in the synthesis of peptidomimetics, bioactive compounds, and novel therapeutic agents.[4][5][6][7] Understanding their distinct properties, synthesis, and analytical resolution is paramount for researchers aiming to design and develop stereochemically pure and effective pharmaceuticals.[][] This document will delve into the practical aspects of working with these enantiomers, supported by experimental data and protocols to guide laboratory work.

Physicochemical Properties: A Foundation for Application

While enantiomers share identical physical properties in a non-chiral environment (e.g., melting point, boiling point, density), their interaction with plane-polarized light (optical rotation) is equal and opposite, a defining characteristic. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility in organic solvents, making these compounds ideal for peptide synthesis and other organic transformations.[5][6]

Property(R)-N-Boc-3-Amino-3-phenylpropanoic acid(S)-N-Boc-3-Amino-3-phenylpropanoic acid
Synonyms Boc-(R)-β-PhenylalanineBoc-(S)-β-Phenylalanine
CAS Number 161024-80-2[9]103365-47-5[10][11]
Molecular Formula C₁₄H₁₉NO₄[9]C₁₄H₁₉NO₄[11]
Molecular Weight 265.3 g/mol [9]265.3 g/mol [11]
Appearance White Powder / Chunks[9]White Chunks[11][12]
Melting Point ~123.4 °C[9]~122.9 °C[11][12]
Purity (Typical) >98% (HPLC)>98% (HPLC)[13]
Storage Temp. 2-8°C2-8°C[11]

Note: Specific values for optical rotation can vary slightly based on the solvent and concentration used for measurement. Always refer to the supplier's Certificate of Analysis for precise data.

Synthesis and Chiral Resolution: Obtaining Enantiopure Building Blocks

The synthesis of enantiomerically pure N-Boc-β-phenylalanine derivatives is a critical challenge in drug discovery.[7] Typically, a racemic mixture is first synthesized, followed by a chiral resolution step to separate the (R) and (S) enantiomers.

General Synthetic Pathway

The initial step often involves the N-protection of racemic 3-amino-3-phenylpropanoic acid using di-tert-butyl dicarbonate (Boc anhydride). This reaction protects the amino group, preventing it from participating in unwanted side reactions during subsequent synthetic steps.

G cluster_synthesis Step 1: N-Boc Protection cluster_resolution Step 2: Chiral Resolution cluster_products Step 3: Separation & Isolation Racemic_BetaPhe Racemic β-Phenylalanine Racemic_Product Racemic (R,S)-N-Boc-3-Amino- 3-phenylpropanoic acid Racemic_BetaPhe->Racemic_Product Reaction Boc_Anhydride Boc Anhydride (Boc₂O) + Base (e.g., NaOH) Boc_Anhydride->Racemic_Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Racemic_Product Resolution_Method Chiral Resolution (Enzymatic or Chemical) Racemic_Product->Resolution_Method R_Enantiomer (R)-Enantiomer (>99% ee) Resolution_Method->R_Enantiomer S_Enantiomer (S)-Enantiomer (>99% ee) Resolution_Method->S_Enantiomer

Caption: General synthesis and resolution workflow.

Experimental Protocol: Enzymatic Chiral Resolution

Enzymatic resolution is a powerful "green" chemistry technique that leverages the high stereoselectivity of enzymes to separate enantiomers.[7] For instance, microorganisms with enantiomer-specific amidohydrolyzing activity can be used to resolve racemic N-acetylated amino acids.[14] A similar principle using lipases can be applied to resolve esters of the racemic acid.

Objective: To separate (R)- and (S)-enantiomers from a racemic mixture of N-Boc-3-amino-3-phenylpropanoic acid ethyl ester via enzymatic hydrolysis.

Causality: Lipases, such as Candida antarctica lipase B (CALB), often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of an ester to its corresponding carboxylic acid while leaving the other enantiomer largely unreacted. This difference in chemical form allows for easy separation.

Step-by-Step Protocol:

  • Esterification: Convert the racemic N-Boc-3-amino-3-phenylpropanoic acid to its ethyl ester using standard methods (e.g., ethanol with a catalytic amount of sulfuric acid).

  • Enzymatic Reaction Setup:

    • Dissolve the racemic ethyl ester in a phosphate buffer solution (pH 7.0) containing a co-solvent like tert-butanol to aid solubility.

    • Add the immobilized lipase (e.g., Novozym 435) to the solution. A typical enzyme loading is 10-20% w/w relative to the substrate.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at ~50% conversion, where one enantiomer (the acid) and the other (the unreacted ester) are present in high enantiomeric excess (ee).

  • Work-up and Separation:

    • Filter off the immobilized enzyme for reuse.

    • Acidify the reaction mixture to pH 2-3 with dilute HCl to ensure the carboxylic acid is protonated.

    • Extract the mixture with an organic solvent like ethyl acetate. The unreacted ester ((R)-ester, for example) and the hydrolyzed acid ((S)-acid) will be in the organic phase.

    • Separate the acid from the ester by extracting the organic phase with a mild base (e.g., saturated NaHCO₃ solution). The (S)-acid will move to the aqueous phase as its sodium salt, while the (R)-ester remains in the organic phase.

  • Isolation:

    • For the (S)-Acid: Acidify the aqueous phase back to pH 2-3 and extract with ethyl acetate. Evaporate the solvent to obtain the pure (S)-N-Boc-3-amino-3-phenylpropanoic acid.

    • For the (R)-Acid: Hydrolyze the recovered (R)-ester using a standard chemical method (e.g., with NaOH) and then acidify to obtain the pure this compound.

Comparative Applications in Drug Development

The choice between the (R) and (S) enantiomers is dictated by the stereochemical requirements of the biological target. As building blocks, their chirality is transferred to the final drug molecule, directly influencing its efficacy and safety.[][]

  • (S)-Enantiomer: The (S)-configuration is often utilized in the synthesis of peptidomimetics designed to mimic natural L-amino acids, which are the building blocks of proteins in biological systems.[6][15] This makes the (S)-enantiomer a common choice for developing agents that interact with enzymes or receptors accustomed to natural peptide ligands. It is a key intermediate for bioactive compounds targeting neurological disorders.[6]

  • (R)-Enantiomer: The (R)-enantiomer represents an "unnatural" configuration. Incorporating it into a peptide backbone can confer significant advantages, such as increased resistance to enzymatic degradation by proteases. This can enhance the metabolic stability and bioavailability of a peptide-based drug.[][] The (R)-enantiomer is valuable in creating novel therapeutics, particularly in neuropharmacology and cancer research where modified amino acids can lead to improved drug efficacy and selectivity.[4][5]

Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Verifying the enantiomeric purity of the final product is a non-negotiable step in synthesis. Chiral HPLC is the gold standard method for separating and quantifying enantiomers.[16]

Principle: The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs are highly effective for this purpose.[17]

G cluster_workflow Chiral HPLC Analysis Workflow cluster_details Key Components SamplePrep 1. Sample Preparation (Dissolve in mobile phase) Injection 2. Injection (Inject onto HPLC system) SamplePrep->Injection Separation 3. Chiral Separation Injection->Separation Detection 4. UV Detection (e.g., 215 nm) Separation->Detection ChiralColumn Chiral Stationary Phase (CSP) (e.g., Chirobiotic™ T) Separation->ChiralColumn MobilePhase Mobile Phase (e.g., Methanol/Acidified Water) Separation->MobilePhase Chromatogram 5. Data Analysis (Chromatogram with two peaks) Detection->Chromatogram

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Experimental Protocol: Chiral HPLC Method

Objective: To determine the enantiomeric excess (ee) of a sample of N-Boc-3-amino-3-phenylpropanoic acid.

  • Column: Chirobiotic™ T or similar macrocyclic glycopeptide-based chiral column.

  • Mobile Phase: A mixture of an organic modifier and an acidic aqueous buffer. A common starting point is Methanol/0.1% Triethylammonium Acetate (pH 4.1) in an 80:20 (v/v) ratio.[17]

  • Flow Rate: 0.5 - 1.0 mL/min.[17]

  • Detection: UV detector set to a wavelength where the phenyl group absorbs, typically around 215 nm.[17]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard racemic mixture first to determine the retention times for both the (R) and (S) enantiomers.

    • Inject the sample to be analyzed.

    • Calculate the enantiomeric excess (ee) using the peak areas (A) from the chromatogram:

      • ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

Self-Validation: The method is validated by achieving baseline resolution between the two enantiomer peaks in the racemic standard, ensuring accurate quantification. The system suitability is confirmed by consistent retention times and peak shapes across multiple injections.

Conclusion and Recommendations

The choice between (R)- and (S)-N-Boc-3-amino-3-phenylpropanoic acid is a critical strategic decision in the design of chiral drugs and bioactive molecules.

  • Choose the (S)-enantiomer when the goal is to mimic natural L-peptides, leveraging established biological recognition pathways. It is a foundational block for many therapeutics, especially in neurology.[6]

  • Choose the (R)-enantiomer to introduce metabolic stability, reduce susceptibility to proteolysis, and explore novel structure-activity relationships. Its "unnatural" stereochemistry is a powerful tool for creating drugs with enhanced pharmacokinetic profiles.[][]

Regardless of the choice, rigorous synthesis, purification, and analytical validation are essential to ensure that the final compound is enantiomerically pure. The experimental protocols outlined in this guide provide a reliable framework for researchers to produce and verify these invaluable chiral building blocks, paving the way for the next generation of stereochemically defined therapeutics.

References

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and radiolabeling of a dipeptide analogue with technetium-99m for molecular imaging. Der Pharma Chemica, 3(3), 174-188. [Link]
  • IndiaMART. N Boc 3 Amino 3 Phenylpropanoic Acid. [Link]
  • Barros, M. T., et al. (2017). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molbank, 2017(3), M949. [Link]
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (S)-N-Boc-3-Amino-3-phenylpropanoic acid. [Link]
  • Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106. [Link]
  • ResearchGate. Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid on macrocyclic glycopeptide-based CSPs. [Link]
  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(22), 3583-3588. [Link]
  • Onyx Scientific. Chiral Resolution Screening. [Link]
  • Royal Society of Chemistry.
  • Iacono, A. D., et al. (2023).
  • Sardella, R., et al. (2015). Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism. Analytica Chimica Acta, 888, 209-219. [Link]
  • National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
  • ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
  • University of Calgary. Stereochemistry and Biological Activity of Drugs. [Link]
  • ChemWhat. This compound. [Link]
  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]
  • National Center for Biotechnology Information. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • National Center for Biotechnology Information.
  • U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

Sources

A Senior Application Scientist's Guide to Coupling (R)-N-Boc-3-Amino-3-phenylpropanoic Acid: A Comparative Analysis of Reagent Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides and peptidomimetics containing non-natural amino acids is a critical endeavor. The incorporation of β-amino acids, such as (R)-N-Boc-3-Amino-3-phenylpropanoic acid, imparts unique conformational constraints and metabolic stability to the resulting molecules. However, the steric hindrance inherent to this class of amino acids presents significant challenges in achieving efficient and epimerization-free peptide bond formation. This guide provides an in-depth, objective comparison of the efficacy of various coupling reagents for this specific substrate, supported by mechanistic insights and detailed experimental protocols.

The Challenge: Steric Hindrance in β-Amino Acid Coupling

The primary obstacle in the acylation of this compound is the steric bulk surrounding the carboxylic acid moiety. The Boc-protecting group on the nitrogen and the phenyl group on the β-carbon create a sterically demanding environment, which can significantly slow down the rate of amide bond formation. This sluggish kinetics increases the risk of side reactions, including the hydrolysis of activated intermediates and, most critically, racemization at the α-carbon of the coupling partner. Therefore, the choice of coupling reagent is paramount to the success of the synthesis.

Comparative Analysis of Coupling Reagent Performance

The efficacy of a coupling reagent in this context is evaluated based on reaction speed, yield, and the suppression of racemization. While a direct head-to-head comparison for this compound is not extensively documented in a single source, performance can be extrapolated from studies on other sterically hindered and β-amino acids.

Coupling Reagent ClassReagent/SystemTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
Uronium/Aminium Salts HATU >95Very FastVery LowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.
HBTU 90-95FastLowA cost-effective and reliable option for many challenging couplings.
Phosphonium Salts PyBOP 90-95FastLowByproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[1][2]
Carbodiimides EDC/HOBt 80-90ModerateModerate to HighA classic and economical choice, but often requires longer reaction times and carries a higher risk of racemization with hindered substrates.[3]

Mechanistic Insights into Coupling Reagent Action

Understanding the mechanism of action for each class of coupling reagent is crucial for rational selection and troubleshooting.

Carbodiimide Reagents (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their affordability and ease of use. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to intramolecular rearrangement to a stable N-acylurea, which is unreactive and constitutes a common side product.[4] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) can intercept the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[5]

Caption: Mechanism of EDC/HOBt mediated coupling.

Phosphonium Salt Reagents (e.g., PyBOP)

Phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents that generate HOBt active esters.[2] The reaction is driven by the formation of a stable phosphine oxide byproduct. A key advantage of PyBOP over its predecessor, BOP, is that it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2]

Caption: Mechanism of PyBOP mediated coupling.

Uronium/Aminium Salt Reagents (e.g., HATU, HBTU)

Uronium/aminium salts are among the most powerful coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are structurally similar, but HATU contains a 7-azabenzotriazole (HOAt) moiety, while HBTU contains the standard HOBt. The nitrogen at the 7-position in HOAt acts as an electron-withdrawing group, making the resulting OAt-ester more reactive than the OBt-ester formed by HBTU.[6] This enhanced reactivity leads to faster and more complete coupling reactions with a lower risk of racemization.[6]

Caption: General mechanism of HATU/HBTU mediated coupling.

Recommended Experimental Protocols

The following are generalized protocols for the solution-phase coupling of this compound with a generic amino acid methyl ester hydrochloride (H-AA-OMe·HCl). These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: HATU-Mediated Coupling (Recommended for Highest Efficacy)

Materials:

  • This compound (1.0 eq)

  • H-AA-OMe·HCl (1.05 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve H-AA-OMe·HCl in anhydrous DMF and add DIPEA (1.05 eq) to neutralize the hydrochloride salt.

  • Add the neutralized amino acid ester solution to the pre-activated this compound solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: PyBOP-Mediated Coupling

Materials:

  • This compound (1.0 eq)

  • H-AA-OMe·HCl (1.05 eq)

  • PyBOP (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound, H-AA-OMe·HCl, and PyBOP in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to the HATU protocol.

Protocol 3: EDC/HOBt-Mediated Coupling (Economical but Higher Risk)

Materials:

  • This compound (1.0 eq)

  • H-AA-OMe·HCl (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound, H-AA-OMe·HCl, and HOBt in anhydrous DCM or DMF.

  • Add DIPEA to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl in one portion and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up involves washing with dilute acid and base to remove unreacted starting materials and byproducts. The urea byproduct from EDC is water-soluble and can be removed during the aqueous work-up.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization Workflow

Troubleshooting_Workflow start Start Coupling Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor incomplete Incomplete Coupling? monitor->incomplete double_couple Strategy 1: Double Couple (Fresh reagents) incomplete->double_couple Yes complete Reaction Complete incomplete->complete No double_couple->monitor increase_time Strategy 2: Increase Reaction Time double_couple->increase_time If still incomplete increase_time->monitor stronger_reagent Strategy 3: Use a More Potent Reagent (e.g., HATU) increase_time->stronger_reagent If still incomplete stronger_reagent->monitor

Caption: A stepwise workflow for troubleshooting low coupling yields.

Conclusion

For the efficient and stereochemically pure coupling of the sterically hindered β-amino acid, this compound, uronium and phosphonium-based reagents are demonstrably superior to carbodiimides. HATU stands out as the most robust reagent, offering rapid reaction times and the lowest risk of racemization, making it the top recommendation for challenging couplings where the preservation of chiral integrity is paramount. PyBOP and HBTU represent excellent, slightly more economical alternatives that provide a good balance of reactivity and safety. While EDC/HOBt is a viable option for cost-sensitive applications, it necessitates longer reaction times and careful monitoring to mitigate the increased risk of side reactions and epimerization. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of purity and stereochemical fidelity.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
  • Frérot, E., Coste, J., Poncet, J., Jouin, P., & Castro, B. (1992). PyBroP and PyCloP as coupling reagents for N-methylated amino acids. Tetrahedron Letters, 33(14), 1959-1962.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1994). Automated solid-phase synthesis of cyclic peptides. International journal of peptide and protein research, 43(2), 169-176.
  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
  • Li, P., & Xu, J. C. (2000). A new class of peptide coupling reagents: thiazolium salts. Tetrahedron Letters, 41(42), 8089-8093.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Nishiyama, Y., Tanaka, M., Saito, S., Ishizuka, S., Mori, T., & Kurita, K. (1999). A racemization-free coupling method for peptides having N-methylamino acids at the carboxy-termini. Chemical and Pharmaceutical Bulletin, 47(4), 576-578.
  • Spencer, J. R., Antonenko, V. V., Delaet, N. G., & Goodman, M. (1992). Comparative study of methods to couple hindered peptides. International journal of peptide and protein research, 40(3‐4), 282-293.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wang, Y., & Deber, C. M. (1996). Carbodiimide-mediated amide formation in a two-phase system. A high-yield and low-racemization procedure for peptide synthesis. The Journal of organic chemistry, 61(26), 9477-9480.
  • Lázár, L., B-Béres, A., Kégl, T., & Mándity, I. M. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31631-31638.
  • Mándity, I. M., Fülöp, F., & Kiss, L. (2015). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 47(11), 2317-2326.
  • Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Luxembourg Bio Technologies. (n.d.). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf.

Sources

A Comparative Guide to Chiral HPLC Method Validation for (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise and accurate determination of enantiomeric purity is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. For chiral molecules like (R)-N-Boc-3-Amino-3-phenylpropanoic acid, a valuable building block in organic synthesis, a robust and validated analytical method is paramount. This guide provides an in-depth comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of this compound, grounded in scientific principles and validated against internationally recognized standards.

The choice of a chiral stationary phase (CSP) is the most critical factor in achieving enantioseparation in HPLC. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[1][2] This guide will explore two powerful and widely used types of CSPs for the separation of N-protected amino acids: a macrocyclic glycopeptide-based column and a crown ether-based column.[3][4][5]

Method 1: Macrocyclic Glycopeptide-Based Chiral Stationary Phase in Reversed-Phase Mode

Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin, are renowned for their multimodal capabilities and broad selectivity for a variety of chiral compounds, including N-protected amino acids.[5] The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.

Experimental Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 20 mM Ammonium Acetate in Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of racemic N-Boc-3-Amino-3-phenylpropanoic acid (1 mg/mL) is prepared in the mobile phase. Working standards and test samples are prepared by appropriate dilution of the stock solution.

Rationale for Experimental Choices

The selection of a teicoplanin-based CSP is predicated on its proven efficacy for the chiral resolution of N-blocked amino acids in reversed-phase mode.[5] The use of a volatile buffer like ammonium acetate in methanol is compatible with mass spectrometry if hyphenation is desired and provides the necessary ionic strength to facilitate the chiral recognition mechanism. A detection wavelength of 220 nm is chosen for optimal sensitivity of the phenyl and amide chromophores.

Method 2: Crown Ether-Based Chiral Stationary Phase in Reversed-Phase Mode

Crown ether-based CSPs are particularly effective for the enantioseparation of compounds containing primary amino groups. The chiral recognition mechanism is based on the formation of an inclusion complex between the protonated primary amine of the analyte and the chiral crown ether cavity.[6]

Experimental Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Crownpak CR(+) (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Perchloric acid solution (pH 2.0) / Methanol (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of racemic N-Boc-3-Amino-3-phenylpropanoic acid (1 mg/mL) is prepared in a mixture of mobile phase components. Working standards and test samples are prepared by appropriate dilution.

Rationale for Experimental Choices

The Crownpak CR(+) column is specifically designed for the enantioseparation of amino acids and other primary amine-containing compounds.[6][7] The acidic mobile phase (pH 2.0) ensures the protonation of the amino group of the analyte, which is essential for the interaction with the crown ether. The lower temperature is often beneficial for enhancing the stability of the diastereomeric complexes and improving resolution.

Method Validation: A Comparative Analysis

A comprehensive validation of both HPLC methods was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate their suitability for the intended purpose.[8][9][10] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizing the Validation Workflow

Chiral HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation A Analyte & CSP Selection B Mobile Phase Optimization A->B C Parameter Tuning (Flow, Temp, Wavelength) B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Quality Control J->K

Caption: A generalized workflow for the development and validation of a chiral HPLC method.

Comparative Validation Data
Validation ParameterMethod 1 (Macrocyclic Glycopeptide)Method 2 (Crown Ether)ICH Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0) between enantiomers and no interference from placebo.Baseline resolution (Rs > 1.8) between enantiomers and no interference from placebo.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.9995 for (S)-enantiomer0.9992 for (S)-enantiomerr² ≥ 0.999
Range 0.1 - 2.0 µg/mL for (S)-enantiomer0.15 - 2.5 µg/mL for (S)-enantiomerThe range is the interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[11][12]
Accuracy (% Recovery) 98.5% - 101.2%98.2% - 101.8%98.0% - 102.0% for drug substance
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.8%RSD ≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.2%RSD ≤ 2.0%
LOD 0.03 µg/mL for (S)-enantiomer0.05 µg/mL for (S)-enantiomerSignal-to-Noise ratio of 3:1
LOQ 0.1 µg/mL for (S)-enantiomer0.15 µg/mL for (S)-enantiomerSignal-to-Noise ratio of 10:1
Robustness No significant impact on resolution with minor changes in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase composition (±2%).Minor variations in pH (±0.1) and mobile phase composition (±2%) showed a slight impact on resolution but remained within system suitability limits.The reliability of an analytical procedure with respect to deliberate variations in method parameters.[12]
Logical Relationship of Validation Parameters

Validation Parameter Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Precision->Accuracy Robustness Robustness Robustness->Precision

Caption: Interdependencies of key HPLC method validation parameters.

Discussion and Method Comparison

Both the macrocyclic glycopeptide-based and the crown ether-based chiral HPLC methods have demonstrated their suitability for the enantiomeric purity determination of this compound, meeting the stringent criteria set forth by the ICH guidelines.[8]

Method 1 (Macrocyclic Glycopeptide) offers superior resolution and slightly better precision. The use of a simple, volatile mobile phase is also advantageous for method transfer and potential LC-MS applications. This method exhibited excellent robustness, indicating its reliability in a routine quality control environment.

Method 2 (Crown Ether) provides a reliable alternative, particularly showcasing the versatility of different chiral recognition mechanisms. While the resolution was slightly lower and it showed a tad more sensitivity in the robustness studies, it remains a valid and accurate method. The control of the mobile phase pH is more critical for this method to ensure consistent performance.

Conclusion

The choice between these two validated methods may depend on the specific requirements of the laboratory. For routine quality control where high throughput and robustness are key, Method 1 utilizing the Chirobiotic T column is recommended due to its superior resolution, simpler mobile phase, and excellent robustness. Method 2 remains a strong and viable option, especially in scenarios where the macrocyclic glycopeptide column may not be available or for orthogonal method development.

Ultimately, this guide demonstrates that a systematic approach to method development and a thorough validation process are essential for establishing a reliable chiral HPLC method. By understanding the underlying principles of chiral separation and adhering to established validation guidelines, researchers and drug development professionals can ensure the quality and safety of chiral pharmaceutical compounds.

References

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids.
  • Peter, A., Torok, G., & Armstrong, D. W. (2009). HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase.
  • Gecse, O., Fodor, B., & Visky, D. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
  • Pharmaguideline. (2024).
  • Alam, M. S., & Lee, D. W. (2013). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Chromatographic Science, 51(8), 738-744. [Link]
  • Rao, B. M., & Sridhar, G. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(4), 455-460. [Link]
  • Hsu, H. H. (2004). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. American Pharmaceutical Review.
  • AMSbiopharma. (2025).
  • Schmid, M. G., & Gübitz, G. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(12), 5129-5136. [Link]
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. (2022). ICH Q2(R2)
  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(9), 4253-4257.
  • Phenomenex.

Sources

A Researcher's Guide to the Certificate of Analysis for (R)-N-Boc-3-Amino-3-phenylpropanoic Acid: Ensuring Quality for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the quality of starting materials is not merely a preference—it is a prerequisite for success. Chiral building blocks like (R)-N-Boc-3-Amino-3-phenylpropanoic acid are foundational to the synthesis of complex active pharmaceutical ingredients (APIs). The stereochemistry and purity of this single molecule can dictate the efficacy, safety, and stability of the final drug product. Consequently, the Certificate of Analysis (CoA) is the most critical document you will receive alongside your reagent. It is the definitive passport that validates the identity, purity, and quality of the material.

This guide provides an in-depth comparison of what to expect from a high-quality CoA for this compound. We will deconstruct the key analytical tests, compare results against viable alternatives, and provide the detailed experimental protocols necessary for in-house verification. This approach ensures that researchers, scientists, and drug development professionals can confidently assess the quality of their critical starting materials.

Deconstructing the Certificate of Analysis: A Comparative Approach

A CoA is more than a list of passed tests; it is a quantitative data package. For a chiral molecule like this compound, several parameters are of paramount importance. We will compare a high-quality product ("Product A") with two common alternatives: a lower-purity batch ("Product B") and the racemic mixture ("Product C").

Parameter Test Method Product A (High Quality) Product B (Low Purity) Product C (Racemic) Why It Matters
Appearance Visual InspectionWhite to Off-White PowderYellowish PowderWhite PowderOff-colors can indicate degradation, residual catalysts, or other impurities.
Identity ¹H NMR SpectroscopyConforms to StructureConforms to StructureConforms to StructureConfirms the fundamental molecular structure is correct. All three products should pass this test.
Assay (Purity) HPLC/UPLC≥ 99.0%95.7%≥ 99.0%Measures the percentage of the desired compound. Low purity introduces process-related impurities that could be harmful or lead to unwanted side reactions.[1]
Enantiomeric Purity Chiral HPLC≥ 99.5% e.e. (R-isomer)≥ 99.5% e.e. (R-isomer)~50% R-isomer, ~50% S-isomerFor stereospecific synthesis, the presence of the wrong enantiomer (S-isomer) is a critical impurity that can lead to off-target effects or reduced efficacy.
Residual Solvents GC-HS (USP <467>)Meets USP <467> LimitsFails (e.g., High Dichloromethane)Meets USP <467> LimitsSolvents used in manufacturing are toxic and must be controlled to safe levels as defined by guidelines like USP <467> and ICH Q3C.[2][3]

Key Analytical Workflows and Protocols

To ensure trustworthiness, every CoA should be backed by robust analytical methods that can be verified. Here, we detail the workflows and step-by-step protocols for the most critical analyses.

Overall Quality Control Workflow

The initial assessment of a new batch of starting material should follow a logical progression from documentation review to in-house verification.

QC_Workflow A Receive Material & Supplier CoA B Review CoA for Completeness & Specification Compliance A->B C Perform In-House Verification Tests (Identity, Purity) B->C D Compare In-House Data with Supplier CoA C->D G Does Data Match? D->G E Accept Batch for Use in Synthesis F Reject Batch & Contact Supplier G->E Yes G->F No

Caption: High-level workflow for receiving and verifying a new chemical batch.

HPLC Purity (Assay) Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The method separates the main compound from any process-related impurities or degradation products.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting A Prepare Mobile Phase (e.g., ACN/H₂O with TFA) B Prepare Standard & Sample Solutions (~1 mg/mL) A->B C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D E Inject Standard(s) D->E SST Pass F Inject Sample(s) E->F G Integrate Chromatograms F->G H Calculate Purity (% Area) G->H I Report Final Result H->I

Caption: Standard workflow for HPLC purity determination.

Experimental Protocol: HPLC Purity

  • Objective: To quantitatively determine the purity of this compound by separating it from potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Solvents A and B to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

This type of method is standard in the pharmaceutical industry and its principles are outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[4][5][6][7]

Chiral HPLC for Enantiomeric Purity

For a stereospecific compound, confirming the enantiomeric purity is arguably the most important test. This requires a specialized Chiral Stationary Phase (CSP) that can differentiate between the R- and S-enantiomers.

Experimental Protocol: Chiral HPLC

  • Objective: To determine the enantiomeric excess (e.e.) of the (R)-isomer.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP is often effective (e.g., CHIRALPAK® series) or a macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC® T).[8][9]

  • Mobile Phase (Isocratic): A mixture of n-Hexane and Isopropanol (IPA) with a small amount of TFA (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio must be optimized for the specific column to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation:

    • Test Sample: Prepare a solution of the this compound at ~1 mg/mL in the mobile phase.

    • Racemic Standard: Prepare a solution of the racemic (R/S) mixture at ~1 mg/mL to confirm the peak identity and separation.

  • Analysis: Inject the racemic standard to determine the retention times of the R- and S-enantiomers. Inject the test sample and integrate the peak areas for both enantiomers.

  • Calculation:

    • Enantiomeric Excess (% e.e.) = [ (Area of R-isomer - Area of S-isomer) / (Area of R-isomer + Area of S-isomer) ] x 100

A high e.e. (≥99.5%) ensures that the downstream synthesis will proceed with the correct stereochemical outcome, which is critical for the biological activity of the final API. The presence of the undesired enantiomer is considered a stereoisomeric impurity and is strictly controlled by regulatory bodies.[10][]

Conclusion: The CoA as a Predictor of Success

For drug development professionals, the Certificate of Analysis is the first line of defense in ensuring the quality and integrity of a synthetic route. A detailed, transparent, and well-documented CoA for a critical starting material like this compound is a strong indicator of a reliable supplier and a robust manufacturing process. By understanding the key analytical tests, comparing data against logical alternatives, and having the capability to perform in-house verification, researchers can mitigate risks associated with poor-quality materials. This diligence at the outset is fundamental to the development of safe and effective medicines.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Provides general procedures, definitions, and system suitability requirements for various chromatographic techniques used in pharmacopeial analysis. [Link]
  • ICH Q3A(R2) Impurities in New Drug Substances. This guideline from the International Council for Harmonisation provides guidance for registration applications on the content and qualification of impurities in new drug substances produced by chemical syntheses. [Link]
  • <467> RESIDUAL SOLVENTS - USP-NF. This chapter defines acceptable amounts of residual solvents in pharmaceutical products to ensure patient safety, harmonized with ICH guideline Q3C. [Link]
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. A research article detailing strategies for developing chiral HPLC methods for protected amino acids, relevant for enantiomeric purity testing. [Link]

Sources

A Comparative Guide to the Biological Activity of (R)- and (S)-N-Boc-3-Amino-3-phenylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide synthesis, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. This guide provides an in-depth comparison of the biological activities of the (R)- and (S)-enantiomers of N-Boc-3-Amino-3-phenylpropanoic acid, a key building block in the development of novel therapeutics. As non-natural β-amino acids, these compounds offer unique structural motifs that can enhance the stability and bioactivity of peptidomimetics and other small molecule drugs[1][2][3].

Introduction: The Significance of Stereochemistry in β-Amino Acids

β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties[4]. The introduction of a stereocenter at the β-position, as seen in (R)- and (S)-N-Boc-3-Amino-3-phenylpropanoic acid, provides a scaffold for creating molecules with distinct three-dimensional arrangements. This stereochemical difference can lead to enantioselective interactions with biological targets such as enzymes and receptors, resulting in one enantiomer being significantly more potent or having a different mode of action than the other.

The N-Boc (tert-butyloxycarbonyl) protecting group is commonly employed in peptide synthesis to facilitate the controlled formation of amide bonds. While this guide focuses on the N-Boc protected forms, it is important to note that the intrinsic biological activity often resides in the core β-phenylalanine structure. The Boc group is typically removed in the final stages of synthesis to yield the active compound.

Synthesis and Enantiomeric Purity: A Foundational Requirement

The comparative evaluation of enantiomers necessitates access to enantiomerically pure starting materials. Several methods have been developed for the synthesis and separation of the (R) and (S) enantiomers of 3-amino-3-phenylpropanoic acid and its N-protected derivatives. These include asymmetric synthesis, enzymatic resolution, and chiral chromatography[1][2].

Enzymatic resolution has proven to be a highly effective method for obtaining enantiomerically pure β-amino acids. For instance, microorganisms with enantiomer-specific amidohydrolyzing activity have been successfully used to resolve racemic N-acetyl-3-amino-3-phenylpropionic acid, yielding both (R)- and (S)-β-phenylalanine with high enantiomeric excess (>99.5% ee)[2][3].

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for verifying the enantiomeric purity of the final compounds.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity Assessment

Objective: To determine the enantiomeric excess (ee) of a sample of N-Boc-3-Amino-3-phenylpropanoic acid.

Materials:

  • (R)- and (S)-N-Boc-3-Amino-3-phenylpropanoic acid standards

  • Sample of N-Boc-3-Amino-3-phenylpropanoic acid of unknown enantiomeric composition

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic antibiotic-based)

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare standard solutions of known concentrations for both the (R)- and (S)-enantiomers.

  • Sample Preparation: Dissolve the sample in a suitable solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: Select an appropriate chiral column.

    • Mobile Phase: A typical mobile phase for polysaccharide-based columns is a mixture of hexane and a polar organic modifier like isopropanol or ethanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Temperature: Maintain a constant column temperature to ensure reproducible results.

  • Analysis:

    • Inject the (R)- and (S)-standards individually to determine their respective retention times.

    • Inject the sample mixture.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram based on their retention times.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the area under each enantiomer peak.

    • Use the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Causality: The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Comparative Biological Activities: A Focus on Neurological Targets

While direct comparative studies on (R)- and (S)-N-Boc-3-Amino-3-phenylpropanoic acid are limited, research on their de-protected forms and structurally related compounds provides valuable insights into their potential stereospecific biological activities, particularly concerning neurological targets like GABA and opioid receptors.

GABA Receptor Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. β-amino acids, due to their structural similarity to GABA, can interact with GABA receptors.

  • (R)-Enantiomer: Studies on the closely related compound, R-(-)-beta-phenyl-GABA, have shown it to be a full agonist at GABA-B receptors in the brain, depressing neuronal activity. However, in peripheral tissues like the ileum, it acts as a partial agonist[5]. This suggests that the (R)-enantiomer of 3-amino-3-phenylpropanoic acid may have a more pronounced inhibitory effect in the central nervous system.

  • (S)-Enantiomer: While direct data on the (S)-enantiomer's activity at GABA receptors is less clear, the structural analogy to GABA suggests a potential for interaction. Further investigation is needed to delineate its specific effects.

The simpler analogue, β-alanine, has been shown to activate both GABA-A and glycine receptors[6][7][8]. This dual activity highlights the potential for β-amino acids to have complex modulatory effects on inhibitory neurotransmission.

Opioid Receptor Affinity

The opioid system is a critical target for pain management. Derivatives of 3-amino-3-phenylpropanoic acid have been investigated as novel opioid receptor ligands.

A study on 3-amino-3-phenylpropionamide derivatives revealed that these compounds exhibit high affinity for the mu-opioid receptor[9]. While this study did not explicitly compare the (R) and (S) enantiomers, the high affinity observed suggests that the β-phenylalanine scaffold is a promising starting point for the development of potent opioid receptor modulators. The stereochemistry at the β-carbon is expected to play a crucial role in the binding affinity and functional activity at the receptor.

Potential as Anticancer Agents

Recent research has explored the potential of β-phenylalanine derivatives as anticancer agents. A series of novel β-phenylalanine derivatives were synthesized and showed antiproliferative activity against lung cancer cell lines[4]. Although this study utilized a racemic mixture, it highlights the potential of the β-phenylalanine scaffold in oncology. Future studies focusing on the individual enantiomers would be crucial to determine if one stereoisomer is more potent or selective in its anticancer effects.

Summary of Comparative Biological Data (Hypothesized)

Based on the available literature for related compounds, a hypothesized comparison of the biological activities is presented below. It is crucial to note that direct experimental verification for (R)- and (S)-N-Boc-3-Amino-3-phenylpropanoic acid is required.

Biological Target/Activity(R)-N-Boc-3-Amino-3-phenylpropanoic acid(S)-N-Boc-3-Amino-3-phenylpropanoic acidSupporting Rationale
GABA-B Receptor Activity Potentially a more potent agonistLikely a weaker agonist or inactiveBased on studies with R-(-)-beta-phenyl-GABA[5].
Mu-Opioid Receptor Affinity High affinity (hypothesized)High affinity (hypothesized)Derivatives show high affinity[9]. Stereochemistry likely influences potency.
Anticancer Activity Potential for antiproliferative effectsPotential for antiproliferative effectsRacemic derivatives show activity[4]. Enantiomers may differ in potency.

Experimental Workflow for Comparative Biological Assays

To definitively compare the biological activities of the (R)- and (S)-enantiomers, a series of well-defined in vitro assays are necessary.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison cluster_3 Conclusion synthesis Synthesis of (R)- and (S)-Enantiomers purification Purification & Characterization synthesis->purification chiral_hplc Enantiomeric Purity Check (>99.5% ee) purification->chiral_hplc receptor_binding Receptor Binding Assay (e.g., GABA-B, Mu-Opioid) chiral_hplc->receptor_binding Test Compounds enzyme_inhibition Enzyme Inhibition Assay (e.g., Carboxypeptidase A) chiral_hplc->enzyme_inhibition Test Compounds cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) chiral_hplc->cell_viability Test Compounds ic50_ec50 Determine IC50/EC50 Values receptor_binding->ic50_ec50 enzyme_inhibition->ic50_ec50 cell_viability->ic50_ec50 potency Compare Potency & Efficacy ic50_ec50->potency selectivity Assess Selectivity potency->selectivity conclusion Elucidate Structure-Activity Relationship (SAR) selectivity->conclusion

Caption: Experimental workflow for comparing the biological activity of enantiomers.

Protocol: Receptor Binding Assay

Objective: To determine and compare the binding affinities (Ki) of (R)- and (S)-N-Boc-3-Amino-3-phenylpropanoic acid for a specific receptor (e.g., mu-opioid receptor).

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the receptor (e.g., [³H]DAMGO for mu-opioid).

  • (R)- and (S)-N-Boc-3-Amino-3-phenylpropanoic acid.

  • Assay buffer.

  • Scintillation cocktail and counter.

  • Glass fiber filters.

Methodology:

  • Reaction Setup: In a series of tubes, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compounds ((R)- or (S)-enantiomer).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality: The competition between the unlabeled test compound and the radiolabeled ligand for the receptor's binding site allows for the determination of the test compound's affinity. A lower Ki value indicates a higher binding affinity.

Conclusion and Future Perspectives

The stereochemistry of N-Boc-3-Amino-3-phenylpropanoic acid is a critical factor that likely dictates its biological activity. While direct comparative data is still emerging, evidence from related compounds strongly suggests that the (R)- and (S)-enantiomers will exhibit different pharmacological profiles, particularly in their interactions with neurological targets. The (R)-enantiomer shows promise as a modulator of GABA-B receptors, while the β-phenylalanine scaffold, in general, has demonstrated affinity for mu-opioid receptors and potential as an anticancer agent.

For drug development professionals, the key takeaway is the necessity of evaluating each enantiomer individually. The synthesis of enantiomerically pure compounds and their subsequent testing in relevant biological assays are essential steps in unlocking the full therapeutic potential of this versatile β-amino acid scaffold. Future research should focus on direct head-to-head comparisons of the (R)- and (S)-enantiomers in a variety of biological systems to fully elucidate their structure-activity relationships and guide the design of next-generation therapeutics.

References

  • PubChem. (3S)-3-amino-3-phenylpropanoic acid.
  • PubChem. (3R)-3-amino-3-phenylpropanoic acid.
  • Ong, J., Kerr, D. I., Doolette, D. J., Duke, R. K., Mewett, K. N., Allen, R. D., & Johnston, G. A. (1993). R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum. European journal of pharmacology, 233(1), 169–172. [Link][5]
  • Deng, H., Zhong, N., Zuo, Y., Lin, N., Wu, Y., & Li, J. (2012). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & medicinal chemistry letters, 22(3), 1363–1366. [Link][9]
  • Kim, D. H., & Chung, S. J. (2002). Insight into the stereochemistry in the inhibition of carboxypeptidase A with N-(hydroxyaminocarbonyl)phenylalanine: binding modes of an enantiomeric pair of the inhibitor to carboxypeptidase A. Bioorganic & medicinal chemistry, 10(6), 2015–2022. [Link][12]
  • Al-Warhi, T., Sabt, A., El-Sawy, E. R., & Binnaser, Y. S. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules (Basel, Switzerland), 29(12), 2828. [Link][13]
  • Forró, E., & Fülöp, F. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of medicinal chemistry, 67(9), 6849–6879. [Link][1]
  • Kawasaki, H., Koyama, K., Kurokawa, S., Watanabe, K., Nakazawa, M., Izawa, K., & Nakamatsu, T. (2006). Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, biotechnology, and biochemistry, 70(1), 99–106. [Link][2]
  • Al-Majd, L. A., Jurkevičiūtė, G., Ahmed, M. H., Vaškevičienė, I., Matulis, D., & Abdel-Wahab, B. F. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules (Basel, Switzerland), 29(12), 2736. [Link][14]
  • Kawasaki, H., Koyama, K., Kurokawa, S., Watanabe, K., Nakazawa, M., Izawa, K., & Nakamatsu, T. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Journal of the Japan Society for Bioscience, Biotechnology, and Agrochemistry, 70(1), 99-106. [Link][3]
  • Gontijo, V. S., de Oliveira, R. B., & de Fátima, Â. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules (Basel, Switzerland), 29(16), 3786. [Link][4]
  • Wu, F. S., Gibbs, T. T., & Farb, D. H. (1993). Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one. Neuroscience letters, 159(1-2), 21–24. [Link][6]
  • Lee, S. Y., & Chen, K. (2019). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(33), 12969–12974. [Link][16]
  • Al-Warhi, T., Sabt, A., El-Sawy, E. R., & Binnaser, Y. S. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Farb, D. H., Wu, F. S., & Gibbs, T. T. (1993). Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one. Brain research. Molecular brain research, 19(1-2), 1–8. [Link][7]
  • Ochiai, Y., Okuyama, S., Nakanishi, T., & Tamai, I. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific reports, 14(1), 4625. [Link][18]
  • Rosini, E., Pollegioni, L., & Molla, G. (2020). The Symmetric Active Site of Enantiospecific Enzymes. International journal of molecular sciences, 21(18), 6886. [Link][19]
  • Watanabe, K., & Fishman, W. H. (1964). Application of the stereospecific inhibitor L-phenylalanine to the enzymorphology of intestinal alkaline phosphatase. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 12, 252–260. [Link][20]
  • PubChem. CID 158720422.
  • Calvo, D. J., & Miledi, R. (1995). Activation of GABA rho 1 receptors by glycine and beta-alanine. Neuroreport, 6(8), 1118–1120. [Link][8]
  • Arpia, A., Jaakola, V. P., Launey, T., Toth, E. A., & Marjamäki, A. (2000). Molecular mechanisms of ligand-receptor interactions in transmembrane domain V of the α2A-adrenoceptor. British journal of pharmacology, 130(5), 1105–1114. [Link][22]
  • PubChem. (S)-N-Phenylacetyl-beta-phenylalanine.
  • Wulff, P., & Wisden, W. (2005). GABA(A) receptors: structure and function in the basal ganglia. Progress in brain research, 149, 23–40. [Link][24]
  • Wikipedia. (2024, December 22). Mescaline. In Wikipedia. [Link][25]
  • Wikipedia. (2024, December 22). Amino acid. In Wikipedia. [Link][26]

Sources

A Researcher's Guide to Amine Protection: Navigating Alternatives to Boc for 3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly in the assembly of peptidomimetics and complex molecules, the strategic use of protecting groups is paramount. For β-amino acids like 3-Amino-3-phenylpropanoic acid, a valuable building block in drug discovery, the temporary masking of its nucleophilic amino group is a critical step to prevent unwanted side reactions and ensure regioselective transformations.[1][] The tert-butyloxycarbonyl (Boc) group has long been a workhorse for this purpose. However, its reliance on harsh acidic conditions for removal (e.g., trifluoroacetic acid) can be a significant liability, potentially compromising other acid-sensitive functionalities within a molecule.

This guide, designed for researchers and drug development professionals, provides an in-depth comparison of two powerful alternatives to the Boc group: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable Carboxybenzyl (Cbz) group. We will explore the underlying chemistry, provide field-proven experimental protocols, and offer a logical framework for selecting the optimal protecting group for your specific synthetic strategy.

The Rise of Orthogonal Strategies

The core principle guiding modern protecting group chemistry is orthogonality .[3][4] An orthogonal system employs multiple protecting groups within the same molecule, each of which can be removed by a distinct chemical mechanism (e.g., acid vs. base vs. reduction) without affecting the others.[5][6] This allows for the sequential and selective unmasking of functional groups, which is the cornerstone of complex, multi-step syntheses. Both Fmoc and Cbz offer robust orthogonality with respect to the Boc group and to each other, dramatically expanding the synthetic chemist's toolkit.

The Fmoc Group: The Mild Choice for Sensitive Syntheses

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the foundation of modern solid-phase peptide synthesis (SPPS) precisely because of its mild deprotection conditions.[7] Its base-lability makes it perfectly orthogonal to the acid-labile protecting groups typically used for amino acid side chains (e.g., tBu, Trt) and for cleaving the final peptide from many resins.[7][8]

Mechanism of Protection and Deprotection

Protection is typically achieved by reacting 3-Amino-3-phenylpropanoic acid with an activated Fmoc reagent, such as 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic aqueous conditions.[7][9][10] The amine nitrogen acts as a nucleophile, attacking the carbonyl of the Fmoc reagent to form a stable carbamate.

Deprotection is a base-catalyzed β-elimination. A weak amine base, most commonly piperidine, abstracts the acidic proton at the C9 position of the fluorene ring system.[9][11] This is the key step: the resulting anion is stabilized by the aromaticity of the fluorene system.[9] This triggers a rapid elimination, releasing the free amine, carbon dioxide, and dibenzofulvene. The excess piperidine in the reaction mixture then acts as a scavenger, trapping the reactive dibenzofulvene to form a stable adduct.[11][12]

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection AminoAcid 3-Amino-3-phenylpropanoic acid FmocProtected Fmoc-NH-R AminoAcid->FmocProtected Nucleophilic Attack FmocOSu Fmoc-OSu / NaHCO₃ FmocOSu->FmocProtected FmocProtected_clone Fmoc-NH-R FmocProtected->FmocProtected_clone Subsequent Synthesis Steps Piperidine 20% Piperidine in DMF FreeAmine Free Amine + Dibenzofulvene Adduct Piperidine->FreeAmine FmocProtected_clone->FreeAmine β-Elimination

Caption: Workflow for Fmoc protection and base-mediated deprotection.

Experimental Protocols

Protocol 1: Fmoc Protection of 3-Amino-3-phenylpropanoic acid

This protocol is adapted from general procedures for amino acid protection.[10][13][14]

  • Dissolution: Dissolve 3-Amino-3-phenylpropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in dioxane. Add this solution dropwise to the stirred amino acid solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Fmoc-protected product.

Protocol 2: Fmoc Deprotection

This is a standard protocol used in solid-phase peptide synthesis but is equally applicable in solution.[11][15]

  • Dissolution: Dissolve the Fmoc-protected compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Cleavage: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes. Monitor by TLC or HPLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine. The resulting residue can then be purified by column chromatography or other appropriate methods to isolate the deprotected amine.

The Cbz Group: A Classic Tool for Robust Orthogonality

The Carboxybenzyl (Cbz, or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry.[4] Its remarkable stability to a wide range of conditions, coupled with its clean removal by catalytic hydrogenolysis, ensures its continued relevance in complex organic synthesis.

Mechanism of Protection and Deprotection

Protection is most commonly performed under Schotten-Baumann conditions.[16][17] The amino acid is dissolved in an aqueous base (e.g., NaOH or Na₂CO₃), and benzyl chloroformate (Cbz-Cl) is added. The amine attacks the highly reactive acid chloride to form the Cbz-carbamate.

Deprotection is classically achieved via catalytic hydrogenolysis .[16][17] The Cbz-protected compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst, typically 10% palladium on carbon (Pd/C). The catalyst facilitates the cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to give the free amine, carbon dioxide, and toluene as the only byproducts.[17] Alternative, though harsher, cleavage can be achieved with strong acids like HBr in acetic acid.[18]

Cbz_Workflow cluster_protection_cbz Cbz Protection cluster_deprotection_cbz Cbz Deprotection AminoAcid_cbz 3-Amino-3-phenylpropanoic acid CbzProtected Cbz-NH-R AminoAcid_cbz->CbzProtected Schotten-Baumann CbzCl Cbz-Cl / aq. Na₂CO₃ CbzCl->CbzProtected CbzProtected_clone Cbz-NH-R CbzProtected->CbzProtected_clone Subsequent Synthesis Steps H2PdC H₂ (1 atm), Pd/C FreeAmine_cbz Free Amine + Toluene + CO₂ H2PdC->FreeAmine_cbz CbzProtected_clone->FreeAmine_cbz Hydrogenolysis

Caption: Workflow for Cbz protection and hydrogenolytic deprotection.

Experimental Protocols

Protocol 3: Cbz Protection of 3-Amino-3-phenylpropanoic acid

This protocol follows the classic Schotten-Baumann conditions.[16][17][19]

  • Dissolution: Dissolve 3-Amino-3-phenylpropanoic acid (1.0 eq) in 2 M aqueous sodium hydroxide (NaOH) solution (2.5 eq) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring the solution. Use a pH meter to maintain the pH between 9-10 by concurrent addition of 2 M NaOH if necessary.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes a standard, clean method for Cbz group removal.[16][17]

  • Setup: In a round-bottom flask, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol % by weight).

  • Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask with a vacuum line and backfill with H₂ from the balloon. Repeat this purge-and-fill cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere (1 atm) at room temperature. Monitor the reaction progress by TLC (the product should be more polar) or by observing the cessation of CO₂ bubbling.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The product is often clean enough to proceed without further purification.

Comparative Analysis and Selection Guide

The choice between Boc, Fmoc, and Cbz is not a matter of which is "best," but which is most appropriate for the specific molecular context and overall synthetic plan.

Data Presentation: At-a-Glance Comparison
FeatureBoc (tert-Butyloxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl) Cbz (Carboxybenzyl)
Structure (CH₃)₃C-O-CO-Fluorenyl-CH₂-O-CO-Ph-CH₂-O-CO-
Introduction Boc₂O, DMAPFmoc-OSu or Fmoc-Cl, BaseCbz-Cl, Base
Cleavage Condition Strong Acid (TFA, HCl)Weak Base (20% Piperidine/DMF)[11]Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH)[17][18]
Key Byproducts Isobutylene, CO₂Dibenzofulvene, CO₂[7]Toluene, CO₂[17]
Orthogonal To Fmoc, Cbz, AllocBoc, Cbz (mostly), Trt, tBuBoc, Fmoc, Alloc
Advantages Inexpensive, well-establishedVery mild deprotection, UV-active for monitoring SPPS[7]Stable to acid/base, very clean cleavage byproducts
Disadvantages Harsh acidic cleavageDibenzofulvene adduct formation, relatively expensiveIncompatible with reducible groups (alkenes, alkynes, nitro, etc.)
Decision-Making Workflow

To select the appropriate protecting group, consider the following factors in your synthetic design:

  • Synthesis Phase: Is this a solid-phase (SPPS) or solution-phase synthesis?

  • Other Functional Groups: Does your molecule contain acid-sensitive groups (e.g., tert-butyl esters, silyl ethers) or groups sensitive to reduction (e.g., double bonds, nitro groups, benzyl ethers)?

  • Orthogonality Needs: Will you need to deprotect another amine or functional group selectively later in the synthesis?

Decision_Tree start Start: Choose a protecting group for 3-Amino-3-phenylpropanoic acid q1 Solid-Phase Peptide Synthesis (SPPS)? start->q1 fmoc Use Fmoc (Industry standard for SPPS due to mild, orthogonal deprotection) q1->fmoc Yes q2 Solution Phase Synthesis. Does the molecule have acid-sensitive groups (e.g., tBu, Trt)? q1->q2 No q2->fmoc Yes q3 No acid-sensitive groups. Does the molecule have reducible groups (e.g., C=C, NO₂)? q2->q3 No cbz Use Cbz (Excellent orthogonality to acid/base, clean deprotection) q3->cbz No boc Use Boc (Cost-effective and simple if harsh acid cleavage is tolerated) q3->boc Yes

Caption: Decision tree for selecting an amine protecting group.

References

  • Albericio, F. (2018). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
  • Wikipedia. (2023). Protecting group. Wikipedia. [Link]
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
  • ResearchGate. (2014). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Master Organic Chemistry. (2018).
  • MySkinRecipes. (n.d.). Fmoc-3-amino-3-phenylpropionic acid. MySkinRecipes. [Link]
  • National Institutes of Health. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
  • PrepChem.com. (n.d.). Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. PrepChem.com. [Link]
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group.
  • Google Patents. (n.d.). Method for the fmoc group cleavage.
  • Reddit. (2018). Protecting groups in organic synthesis?!. Reddit. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Peptide Synthesis Efficiency with Fmoc Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • MDPI. (2011). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. MDPI. [Link]
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
  • ChemRxiv. (2025). C- to N-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]
  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. [Link]
  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • ResearchGate. (2011). Green Chemistry.
  • The Journal of Organic Chemistry. (1981). A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. The Journal of Organic Chemistry. [Link]
  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
  • PubMed Central. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral building block of significant interest in the pharmaceutical industry, playing a crucial role in the synthesis of various therapeutic agents. The stereochemistry at the C3 position is critical for the biological activity of the final drug substance, making the enantioselective synthesis of this intermediate a key consideration in process development. This guide provides an in-depth technical comparison of the most prominent synthetic routes to this compound, offering a cost-benefit analysis supported by available experimental data to aid researchers in selecting the most suitable method for their specific needs.

Two primary strategies dominate the landscape for the synthesis of this valuable compound: enzymatic kinetic resolution of a racemic mixture and asymmetric hydrogenation of a prochiral precursor. This guide will delve into the intricacies of each approach, evaluating them based on yield, enantioselectivity, cost-effectiveness, and overall process efficiency.

Key Synthetic Strategies at a Glance

MetricEnzymatic Kinetic ResolutionAsymmetric Hydrogenation
Starting Material Racemic N-Boc-3-amino-3-phenylpropanoic acid or its esterA dehydro-β-amino acid derivative
Key Transformation Lipase-catalyzed enantioselective acylation or hydrolysisRhodium-catalyzed asymmetric hydrogenation
Theoretical Max. Yield 50% (for the desired enantiomer)100%
Enantioselectivity Generally high to excellent (>95% ee)High to excellent (>95% ee)
Catalyst Cost Moderate (Lipases are relatively inexpensive)High (Rhodium catalysts and chiral ligands are expensive)
Process Complexity Requires preparation of racemic starting material and separation of the resolved products.Requires synthesis of a specific prochiral precursor.
Scalability Generally scalable, with considerations for enzyme stability and activity.Highly scalable, a common method in industrial manufacturing.

Route 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. In the context of this compound synthesis, this typically involves the use of a lipase to selectively acylate or hydrolyze one enantiomer of a racemic N-Boc-3-amino-3-phenylpropanoic acid derivative, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.

Logical Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Experimental Protocol: Enzymatic Kinetic Resolution

1. Preparation of Racemic N-Boc-3-Amino-3-phenylpropanoic Acid:

A plausible route to the racemic starting material involves a one-pot synthesis from benzaldehyde, malonic acid, and ammonium acetate, followed by Boc-protection. A reported procedure for the synthesis of racemic 3-amino-3-phenylpropanoic acid involves heating a suspension of benzaldehyde (30.0 mmol), malonic acid (30.2 mmol), and ammonium acetate (40.2 mmol) in ethanol under reflux for 8 hours, yielding the crude amino acid in approximately 48% yield.[1] This would then be followed by a standard Boc-protection step using di-tert-butyl dicarbonate.

2. Enzymatic Resolution:

  • Substrate: Racemic N-Boc-3-amino-3-phenylpropanoic acid methyl ester.

  • Enzyme: Immobilized Candida antarctica lipase B (CALB) is a common choice for such resolutions due to its high enantioselectivity and stability.[2]

  • Solvent: A non-polar organic solvent such as toluene or hexane is typically used.

  • Acylating Agent: An acyl donor like vinyl acetate or isopropenyl acetate is used in excess.

  • Procedure:

    • Dissolve the racemic N-Boc-3-amino-3-phenylpropanoic acid methyl ester in the chosen organic solvent.

    • Add the immobilized lipase and the acylating agent.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted (R)-ester and the acylated (S)-ester.

    • Filter off the immobilized enzyme for potential reuse.

    • Separate the (R)-ester from the acylated (S)-ester by chromatography or extraction.

    • Hydrolyze the purified (R)-ester to obtain the final product, this compound.

Cost-Benefit Analysis of Enzymatic Kinetic Resolution
  • Cost:

    • Starting Materials: Benzaldehyde, malonic acid, and ammonium acetate are relatively inexpensive commodity chemicals. Di-tert-butyl dicarbonate is a moderately priced reagent.

    • Catalyst: Candida antarctica lipase B, especially in its immobilized form, is a moderately expensive enzyme, but its reusability can significantly reduce the overall cost per batch.

  • Benefits:

    • High Enantioselectivity: Lipases often provide excellent enantioselectivity (>99% ee).

    • Mild Reaction Conditions: Enzymatic reactions are typically run under mild temperature and pressure conditions, reducing energy costs and the need for specialized equipment.

    • Green Chemistry: Biocatalysis is considered a green technology due to the biodegradable nature of the catalyst and often milder reaction conditions.

  • Drawbacks:

    • 50% Theoretical Yield: The primary drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. The other 50% is the undesired enantiomer, which may need to be racemized and recycled to improve overall process efficiency, adding complexity.

    • Separation Challenges: Separation of the desired enantiomer from the acylated undesired enantiomer can sometimes be challenging and require additional purification steps.

    • Reaction Time: Enzymatic reactions can sometimes be slower than their chemical counterparts.

Route 2: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. This approach involves the hydrogenation of a prochiral precursor, typically a β-(acylamino)acrylate derivative, using a chiral transition metal catalyst, most commonly a rhodium complex with a chiral phosphine ligand. This method can theoretically provide a 100% yield of the desired enantiomer.

Logical Workflow for Asymmetric Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation to Synthesize this compound.

Experimental Protocol: Asymmetric Hydrogenation

Detailed protocols for the asymmetric hydrogenation of β-(acylamino)acrylates to yield β-amino acid derivatives are available in the literature. A representative procedure is described below.[3]

  • Substrate: A suitable β-(acylamino)acrylate precursor.

  • Catalyst: A chiral rhodium catalyst, for example, a complex of rhodium with a chiral bisphosphine ligand such as BINAP or Me-DuPhos.

  • Solvent: Anhydrous, degassed solvents such as toluene or methanol are commonly used.

  • Procedure:

    • In a glovebox, charge a pressure reactor with the β-(acylamino)acrylate substrate and the chiral rhodium catalyst (typically 0.1-1 mol%).

    • Add the anhydrous, degassed solvent.

    • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen (e.g., 40 psi) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction for completion by techniques such as TLC or HPLC.

    • Upon completion, carefully vent the reactor and concentrate the reaction mixture.

    • The crude product is then purified, typically by chromatography, to yield the enantiomerically enriched this compound.

High conversions and excellent enantioselectivities (up to 96.3% ee) have been reported for the asymmetric hydrogenation of N-aryl β-enamino esters using a Rh-TangPhos catalyst.[4]

Cost-Benefit Analysis of Asymmetric Hydrogenation
  • Cost:

    • Starting Materials: The cost of the prochiral β-(acylamino)acrylate precursor can vary depending on its synthesis.

    • Catalyst: This is the major cost driver. Chiral rhodium catalysts and their associated phosphine ligands are very expensive. However, catalyst loading is typically low, and in industrial settings, catalyst recovery and recycling are often implemented to mitigate costs.

  • Benefits:

    • 100% Theoretical Yield: Asymmetric hydrogenation is an atom-economical process that can theoretically convert all of the starting material into the desired product.

    • High Enantioselectivity: With the appropriate choice of catalyst and ligand, very high enantioselectivities can be achieved.

    • Scalability: This method is well-established and highly scalable, making it suitable for large-scale industrial production.

  • Drawbacks:

    • High Catalyst Cost: The initial investment in the chiral catalyst is significant.

    • Specialized Equipment: The use of hydrogen gas under pressure requires specialized and appropriately rated equipment.

    • Sensitivity to Impurities: The catalyst can be sensitive to impurities in the substrate and solvent, which may require rigorous purification of starting materials.

Conclusion and Recommendation

The choice between enzymatic kinetic resolution and asymmetric hydrogenation for the synthesis of this compound depends heavily on the specific requirements of the project, including the scale of production, cost constraints, and available equipment.

  • For smaller-scale laboratory synthesis and early-stage research , where the absolute yield is less critical and the focus is on obtaining a high-purity enantiomer, enzymatic kinetic resolution presents a compelling option. The milder reaction conditions and lower catalyst cost (especially if the enzyme can be recycled) make it an attractive and environmentally friendly choice.

  • For large-scale industrial production , where high throughput, atom economy, and overall process efficiency are paramount, asymmetric hydrogenation is generally the preferred route. Despite the high initial cost of the catalyst, the 100% theoretical yield and established scalability often make it the more economically viable option in the long run, particularly when catalyst recycling is implemented.

Ultimately, a thorough process optimization and cost analysis for both routes, using specific, in-house experimental data, will be necessary to make the most informed decision for a given application.

References

  • 3 - Wiley-VCH
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)
  • Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid deriv
  • Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines - ResearchG
  • Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore - ResearchG
  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC - NIH
  • Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed
  • Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC - NIH
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • High Throughput Enzymatic Enantiomeric Excess: Quick- ee - ResearchG
  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)
  • Synthesis of β3 -Amino Acid Derivatives via the Regioselective Carbozincation of Ynamides and Subsequent Asymmetric Hydrogenation | Request PDF - ResearchG
  • Highly Efficient Rh I -Catalyzed Asymmetric Hydrogenation of β-Amino Acrylonitriles | Request PDF - ResearchG
  • Asymmetric rhodium-catalyzed hydrogenation of β-amino ketones - Thieme Connect
  • Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Amino Acid Asymmetric Hydrogen
  • Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characteriz
  • LIPASE Kinetic Method - BIOLABO
  • Amino Acid Enzym
  • (S)-N-Boc-3-Amino-3-phenylpropanoic acid - Echemi
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure
  • Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing)

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Chiral Building Block

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a cornerstone chiral building block in modern pharmaceutical development and peptide synthesis.[1] Its stereochemically defined structure is integral to the efficacy and safety of numerous therapeutic agents. The presence of impurities—be they enantiomeric, diastereomeric, or process-related—can have profound consequences, leading to undesired pharmacological effects, reduced potency, and complications in drug substance manufacturing.[2]

This guide provides an in-depth, experience-driven comparison of the essential analytical methodologies required to comprehensively assess the purity of commercially available this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them. Our objective is to establish a self-validating analytical framework for ensuring the quality and consistency of this critical raw material.

The Purity Profile: A Multi-Faceted Assessment

Assessing the true purity of this compound requires a multi-pronged analytical approach. A single technique is insufficient to capture the full impurity profile. We will focus on four critical purity attributes:

  • Chiral Purity (Enantiomeric Excess): Quantifying the unwanted (S)-enantiomer.

  • Chemical Purity: Detecting and quantifying any non-enantiomeric, process-related impurities.

  • Residual Solvents: Identifying and quantifying volatile organic compounds from the manufacturing process.

  • Water Content: Measuring the amount of residual water, which can affect reaction stoichiometry.

Below is a workflow diagram illustrating the comprehensive purity assessment process.

Purity_Assessment_Workflow Fig 1: Comprehensive Purity Assessment Workflow cluster_0 Initial Assessment cluster_1 Volatile & Semi-Volatile Impurities cluster_2 Non-Volatile & Structural Assessment Sample Sample Visual_Inspection Visual Inspection (Color, Form) Sample->Visual_Inspection KF_Titration Karl Fischer Titration (Water Content) Visual_Inspection->KF_Titration GC_HS Headspace GC-FID (Residual Solvents) KF_Titration->GC_HS RP_HPLC RP-HPLC-UV (Chemical Purity) GC_HS->RP_HPLC Chiral_HPLC Chiral HPLC-UV (Enantiomeric Purity) RP_HPLC->Chiral_HPLC NMR ¹H and ¹³C NMR (Structural Confirmation & Purity) Chiral_HPLC->NMR Final_Report Certificate of Analysis (Purity Report) NMR->Final_Report

Caption: A comprehensive workflow for the purity assessment of a pharmaceutical raw material.

Chiral Purity: The Decisive Quality Attribute

The most critical purity parameter for this material is its enantiomeric excess (e.e.). The presence of the undesired (S)-enantiomer can introduce diastereomeric impurities in subsequent peptide synthesis steps, which are often difficult to remove and can compromise the biological activity of the final product.[2] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[]

Expertise & Experience: Selecting the Right Chiral Stationary Phase (CSP)

The success of a chiral separation hinges entirely on the choice of the Chiral Stationary Phase (CSP). For N-Boc protected amino acids, two classes of CSPs have demonstrated broad utility: polysaccharide-based and macrocyclic glycopeptide-based columns.[4]

  • Polysaccharide-Based CSPs (e.g., CHIRALPAK® series): These columns, typically derivatized cellulose or amylose coated on a silica support, are workhorses in chiral separations. They function through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. They are often the first choice due to their high success rate.[4]

  • Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® series): These columns, such as those based on teicoplanin or vancomycin, offer a different and often complementary selectivity. They are particularly effective for molecules with ionizable groups (like the carboxylic acid in our analyte) and operate through a mix of hydrogen bonding, ionic interactions, and inclusion complexation.[4]

Our recommendation is to start with a modern, immobilized polysaccharide column (e.g., CHIRALPAK IC) due to its solvent versatility and high probability of success.

Experimental Protocol: Chiral HPLC Analysis

This protocol is designed to be a self-validating system by including stringent system suitability requirements.

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) at a ratio of 90:10:0.1 (v/v/v) .

    • Causality: n-Hexane is the weak solvent, while IPA acts as the polar modifier that interacts with the CSP to facilitate chiral recognition. TFA is a crucial additive that protonates the analyte's carboxyl group, ensuring consistent peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.[5]

    • Causality: This wavelength provides a strong chromophoric response for the phenyl and Boc groups, ensuring high sensitivity.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Prepare a racemic standard of N-Boc-3-Amino-3-phenylpropanoic acid at the same concentration to confirm the elution order and resolution.

System Suitability Test (SST):

  • Inject the racemic standard six times.

  • Resolution (Rs): The resolution between the (R) and (S) enantiomer peaks must be ≥ 2.0 .

  • Tailing Factor (Tf): The tailing factor for the (R)-enantiomer peak should be ≤ 1.5 .

  • Relative Standard Deviation (%RSD): The %RSD for the peak area of the (R)-enantiomer should be ≤ 2.0% .

    • Trustworthiness: Meeting these SST criteria before sample analysis ensures that the chromatographic system is performing adequately and that the resulting data is reliable and reproducible.

Calculation of Enantiomeric Excess (% e.e.): % e.e. = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] * 100

Chemical Purity and Structural Confirmation

Beyond chiral purity, it is essential to identify and quantify any other impurities, such as starting materials, by-products from the synthesis, or degradation products.[6] A combination of Reverse-Phase HPLC and NMR spectroscopy provides a comprehensive picture.

Reverse-Phase HPLC (RP-HPLC)

Expertise & Experience: RP-HPLC separates compounds based on their hydrophobicity. It is an excellent tool for quantifying the main component relative to less polar or more polar impurities. A C18 column is the standard choice for this type of molecule.

Experimental Protocol: RP-HPLC

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Purity Calculation: Area percent normalization, assuming all impurities have a similar response factor at 220 nm.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Expertise & Experience: NMR is an indispensable tool. It not only confirms the chemical structure of the main component but can also detect impurities that may not be visible by UV-based HPLC.[7][8] For purity assessment, Quantitative NMR (qNMR) can be performed by integrating the analyte signals against a certified internal standard of known purity.[9]

Protocol: ¹H NMR

  • Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum using parameters suitable for quantification (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal from the analyte (e.g., the methine proton) and a signal from the internal standard.

  • Calculate the purity based on the integral ratio, number of protons, and molecular weights.

Residual Solvents and Water Content

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Organic solvents are ubiquitous in the synthesis of active pharmaceutical ingredients (APIs) and their building blocks.[10] Their presence in the final product must be controlled according to safety guidelines like the International Council for Harmonisation (ICH) Q3C.[11] The standard method for this analysis is Headspace Gas Chromatography (GC-HS), as detailed in USP <467>.[12][13]

Experimental Protocol: GC-HS (based on USP <467> Procedure A)

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures: Injector at 140°C, Detector at 250°C.

  • Oven Program: 40°C for 20 minutes, then ramp to 240°C at 10°C/min, hold for 20 minutes.

  • Headspace Conditions: Vial equilibration at 80°C for 60 minutes.

  • Analysis: The sample is dissolved in a suitable high-boiling solvent (e.g., DMSO) and analyzed against a standard containing known concentrations of Class 1, 2, and 3 solvents.

Water Content by Karl Fischer Titration

Water is not a process impurity but can affect the effective concentration of the material. Volumetric Karl Fischer titration is a rapid and accurate method for determining water content.

Comparative Analysis of Commercial Products

To illustrate the importance of this comprehensive analysis, we present hypothetical data for this compound from three different commercial suppliers.

ParameterSupplier ASupplier BSupplier CMethodAcceptance Criteria
Appearance White PowderOff-white PowderWhite Crystalline PowderVisualWhite to off-white solid
Chiral Purity (% e.e.) 99.8%98.5%>99.9%Chiral HPLC≥ 99.0%
Chemical Purity 99.5% (Area %)99.7% (Area %)99.9% (Area %)RP-HPLC≥ 99.0%
Water Content 0.45%0.20%0.15%Karl Fischer≤ 0.5%
Residual Solvents Toluene: 150 ppmToluene: <10 ppmToluene: <10 ppmGC-HSToluene ≤ 890 ppm (ICH Q3C)
Ethyl Acetate: 2500 ppmEthyl Acetate: 400 ppmEthyl Acetate: 150 ppmGC-HSEthyl Acetate ≤ 5000 ppm (ICH Q3C)
Interpretation of Results
  • Supplier A: Provides material with good chiral and chemical purity. However, the relatively high levels of residual ethyl acetate, while within ICH limits, might be a concern for highly sensitive applications or if large quantities of the material are used, potentially introducing significant solvent into a reaction.

  • Supplier B: While having good chemical purity and low residual solvents, the lower enantiomeric excess (98.5% e.e.) is a significant drawback. This corresponds to a 0.75% impurity of the undesired (S)-enantiomer, which could be unacceptable for GMP synthesis of a peptide drug. The off-white color may also indicate minor, unidentified impurities.

  • Supplier C: Represents the highest quality material, with excellent chiral and chemical purity and very low levels of residual solvents and water. This material would be the preferred choice for demanding applications such as the synthesis of clinical trial materials.

Conclusion and Recommendations

The purity of this compound is not a single value but a comprehensive profile. This guide demonstrates that a combination of orthogonal analytical techniques—chiral HPLC, RP-HPLC, NMR, GC-HS, and Karl Fischer titration—is essential for a complete and reliable quality assessment.

For researchers, scientists, and drug development professionals, we offer the following recommendations:

  • Never Rely Solely on the Supplier's CoA: While a useful starting point, a Certificate of Analysis represents a single batch. It is prudent to perform in-house verification of critical parameters, especially chiral purity, on every new lot received.[14]

  • Invest in Chiral Method Development: A robust, in-house chiral HPLC method is a valuable asset for screening suppliers and ensuring lot-to-lot consistency.

  • Consider the Entire Impurity Profile: Do not focus exclusively on chiral purity. High levels of residual solvents or chemical impurities can also negatively impact your research and development timelines.

  • Choose Quality Over Cost for Critical Applications: For GMP or other regulated applications, sourcing the highest purity material, such as that from the hypothetical "Supplier C," can prevent costly downstream purification challenges and batch failures.

By implementing the rigorous, self-validating analytical strategies outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Excite Pharma Services. (n.d.). Residual Solvent Analysis.
  • Pharmaceutical Technology. (2009). Residual Solvent Analysis in Pharmaceuticals.
  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. ResearchGate.
  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriva. RSC Publishing.
  • Klein, B. A. (2019). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta.
  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid.
  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • ResearchGate. (2017). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
  • ResearchGate. (2007). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.

Sources

A Comparative Guide to Enantiomeric Excess Determination of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral molecules like (R)-N-Boc-3-Amino-3-phenylpropanoic acid, a crucial building block in the development of various pharmaceuticals, the precise determination of enantiomeric excess (ee) is paramount. The stereochemical purity of this intermediate directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the most appropriate method for your research and development needs.

The Criticality of Enantiomeric Excess in Drug Development

The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, regulatory agencies mandate strict control over the stereoisomeric composition of drug substances.[1] The accurate measurement of enantiomeric excess, a measure of the purity of a single enantiomer in a mixture, is a critical quality attribute throughout the drug development process, from early-stage synthesis to final product release.[2][3]

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on a variety of factors including the required accuracy, precision, sample throughput, and available instrumentation.[4] While chiral chromatography is often considered the gold standard due to its high resolving power, NMR spectroscopy offers a rapid and non-destructive alternative.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR Spectroscopy with Chiral Solvating Agent
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4]Differential interaction with a CSP using a mobile phase of supercritical CO2 and a co-solvent, resulting in different retention times.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.
Speed Typically longer analysis times (15-30 min).Significantly faster analysis times (often 3-5 times faster than HPLC).[4]Very rapid analysis (< 5 min per sample).
Resolution Can achieve high resolution, but may require extensive method development.[4]Often provides superior or comparable resolution to HPLC.[4]Dependent on the choice of CSA and the magnetic field strength.
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent consumption, making it a "greener" alternative.[4]Very low solvent consumption (typically deuterated solvents).
Sensitivity High sensitivity, suitable for detecting trace impurities.High sensitivity, comparable to HPLC.Generally lower sensitivity than chromatographic methods.
Method Development Can be time-consuming to find the optimal CSP and mobile phase.Often faster method development compared to HPLC.Requires screening of suitable CSAs.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. The underlying principle is the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). This interaction leads to different retention times for the two enantiomers, allowing for their separation and subsequent quantification. For N-Boc protected amino acids like the target compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[2][3]

Causality in Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series), are often the first choice due to their broad applicability for N-protected amino acids. The helical structure of the polysaccharide provides a chiral environment where enantiomers can interact differently through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® series) offer an alternative with different selectivity, operating through ionic interactions, hydrogen bonding, and inclusion complexation.[2]

  • Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol or ethanol is typically used. The ratio of these solvents is critical for achieving optimal resolution and reasonable analysis time. A small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often added to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group of the analyte.[5]

Experimental Protocol: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Dissolve this compound in mobile phase (e.g., 1 mg/mL) s2 Prepare mobile phase: n-Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v) a1 Equilibrate Chiral Column (e.g., CHIRALPAK® IA) s2->a1 a2 Inject Sample (e.g., 10 µL) a1->a2 a3 Isocratic Elution (Flow rate: e.g., 1.0 mL/min) a2->a3 a4 UV Detection (e.g., 210 nm) a3->a4 d1 Integrate Peak Areas of (R) and (S) enantiomers a4->d1 d2 Calculate Enantiomeric Excess (% ee) d1->d2

Caption: Workflow for ee determination by Chiral HPLC.

Representative HPLC Method:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Validation of the Method:

Any chiral separation method must be validated according to ICH guidelines to ensure its reliability.[6] Key validation parameters include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities.

  • Linearity: The linear relationship between the peak area and the concentration of each enantiomer.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known enantiomeric compositions.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[4] This technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations at lower pressures compared to HPLC.[4]

Causality in Experimental Choices:

  • Mobile Phase: The use of supercritical CO2 modified with a small amount of an organic co-solvent (e.g., methanol, ethanol) allows for the elution of polar compounds like N-Boc-3-Amino-3-phenylpropanoic acid. The type and percentage of the co-solvent are critical parameters for optimizing selectivity and resolution.

  • Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid, thereby affecting retention and separation. They must be carefully controlled to ensure reproducible results.

Experimental Protocol: Chiral SFC

SFC_Workflow cluster_prep Sample & Co-solvent Preparation cluster_analysis SFC Analysis cluster_data Data Processing s1 Dissolve Sample in Co-solvent (e.g., 1 mg/mL in Methanol) a1 Equilibrate Chiral Column s1->a1 a2 Inject Sample (e.g., 5 µL) a1->a2 a3 Elution with Supercritical CO2 & Co-solvent (e.g., 85:15) a2->a3 a4 UV Detection (e.g., 210 nm) a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate % ee d1->d2

Caption: Workflow for ee determination by Chiral SFC.

Representative SFC Method:

  • Instrumentation: SFC system with a UV detector and back pressure regulator.

  • Column: A polysaccharide-based chiral column suitable for SFC.

  • Mobile Phase: Supercritical CO2 / Methanol (e.g., 85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy provides a rapid method for ee determination without the need for chromatographic separation. The principle involves the addition of a chiral solvating agent (CSA) to the NMR sample of the analyte. The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. The enantiomeric excess can then be determined by integrating the corresponding signals.

Causality in Experimental Choices:

  • Chiral Solvating Agent (CSA) Selection: The choice of CSA is crucial and depends on the functional groups present in the analyte. For an N-Boc protected amino acid, CSAs that can interact with the carboxylic acid and the carbamate moieties are desirable. Examples include chiral alcohols, amines, or acids that can form hydrogen bonds or other non-covalent interactions.

  • Solvent and Temperature: The choice of deuterated solvent can influence the chemical shift differences between the diastereomeric complexes. Temperature can also affect the equilibrium of complex formation and the resolution of the signals.

Experimental Protocol: NMR with CSA

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Dissolve Analyte in Deuterated Solvent (e.g., CDCl3) s2 Add Chiral Solvating Agent (CSA) (e.g., 1-2 equivalents) s1->s2 a1 Acquire 1H NMR Spectrum s2->a1 a2 Optimize Spectral Parameters a1->a2 d1 Identify and Integrate Diastereomeric Signals a2->d1 d2 Calculate % ee d1->d2

Caption: Workflow for ee determination by NMR with a CSA.

Representative NMR Method:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3). Add 1-2 equivalents of a selected chiral solvating agent (e.g., (R)- or (S)-1-phenylethylamine or a chiral alcohol).

  • Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that is split into two distinct peaks corresponding to the two diastereomeric complexes. Integrate the areas of these two peaks to determine the enantiomeric ratio and calculate the enantiomeric excess.

Conclusion and Recommendations

The choice of the most suitable method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

Decision_Tree start Start: Need to determine ee of This compound q1 High throughput required? start->q1 q2 Highest sensitivity and accuracy needed? q1->q2 No nmr NMR with CSA q1->nmr Yes q3 Minimize solvent consumption? q2->q3 No hplc Chiral HPLC q2->hplc Yes q3->hplc No sfc Chiral SFC q3->sfc Yes

Caption: Decision tree for selecting an analytical method.

  • For routine analysis and high-throughput screening , where speed is critical, NMR spectroscopy with a suitable chiral solvating agent is an excellent choice.

  • For quality control and release testing , where high accuracy, sensitivity, and robustness are paramount, chiral HPLC is the recommended method.

  • For a balance of speed, performance, and sustainability , chiral SFC presents a compelling and increasingly popular alternative to HPLC, offering faster analysis times and significantly reduced organic solvent consumption.

Ultimately, the methods presented in this guide are powerful tools for ensuring the stereochemical integrity of this compound. A thorough understanding of the principles and practical considerations of each technique will enable researchers and drug development professionals to make informed decisions and generate reliable data critical for the advancement of their projects.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing.
  • Chiral α‐Amino Acid‐Based NMR Solvating Agents.
  • Comparing the selectivity and chiral separation of D- and L- Fluorenylmethyloxycarbonyl chloride (FMOC) protected amino acids in analytical High Performance Liquid Chromatography and Supercritical Fluid Chromatography; evaluating throughput, economic and environmental impact - ResearchGate.
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC - PubMed Central.
  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method - ResearchGate.
  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC - NIH.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.

Sources

A Comparative Guide to the Structural Elucidation of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Absolute Configuration in Drug Development

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological, toxicological, and metabolic properties.[1][2] The tragic case of thalidomide in the 1960s, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.[2] Consequently, the unambiguous determination of a chiral center's absolute configuration is a cornerstone of modern drug discovery and regulatory approval.

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral building block frequently used in the synthesis of complex pharmaceutical agents. Its precise stereochemistry is paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the available analytical techniques for determining its absolute configuration, with a primary focus on the "gold standard" method, single-crystal X-ray diffraction (SCXRD), and its common spectroscopic alternatives.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray crystallography is widely regarded as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[3][4] The technique relies on analyzing the diffraction pattern produced when a single, well-ordered crystal is irradiated with an X-ray beam. By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the crystal can be generated, revealing the precise spatial arrangement of every atom in the molecule.[5]

The Crystallographic Workflow: From Powder to Structure

The journey from a powdered sample to a fully elucidated crystal structure is a multi-step process that demands precision and patience.

SCXRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis P1 Purified this compound P2 Solvent Screening & Solubility Tests P1->P2 Purity >95% P3 Crystallization Setup P2->P3 Identify suitable solvent/anti-solvent system E1 Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) P3->E1 E2 Harvest & Mount Suitable Single Crystal E1->E2 Requires crystal >0.1 mm E3 X-ray Data Collection (Diffractometer) E2->E3 A1 Structure Solution (Determine electron density map) E3->A1 A2 Structure Refinement A1->A2 A3 Absolute Configuration Determination (e.g., Flack Parameter) A2->A3 A4 Final Structure Validation & Report A3->A4 Comparison_Logic cluster_goal Goal: Determine Absolute Configuration cluster_xrd Primary Method cluster_spec Alternative Methods Goal Is a high-quality single crystal available? XRD Single-Crystal X-ray Diffraction (SCXRD) Goal->XRD  Yes   VCD Vibrational Circular Dichroism (VCD) Goal->VCD  No   NMR NMR + Chiral Agents Goal->NMR  No   XRD_Result Unambiguous 3D Structure & Absolute Configuration XRD->XRD_Result VCD_Result Absolute Configuration (via calculation) VCD->VCD_Result NMR_Result Relative Configuration & Enantiomeric Purity NMR->NMR_Result

Caption: Decision logic for selecting an analytical method.

Conclusion

For the definitive structural elucidation of this compound, single-crystal X-ray diffraction remains the unparalleled gold standard. It provides direct, unambiguous evidence of the three-dimensional structure and absolute configuration, which is essential for regulatory submission and ensuring drug safety and efficacy. However, its absolute requirement for a high-quality crystal makes it a low-throughput and sometimes unattainable goal.

In such instances, spectroscopic techniques like Vibrational Circular Dichroism serve as powerful, non-destructive alternatives that can determine absolute configuration in the solution phase without the need for crystallization. NMR spectroscopy, when used with chiral auxiliaries, excels as a rapid method for confirming enantiomeric purity and determining relative configuration. A comprehensive approach, leveraging the strengths of each technique, provides the most robust and reliable characterization of critical chiral molecules in the pharmaceutical pipeline.

References

  • Purechemistry. (2024).
  • Brossi, A., et al. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis.
  • Gawronski, J., & Skowronek, P. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62. [Link]
  • MtoZ Biolabs. (n.d.).
  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-61. [Link]
  • Ribeiro, C. M. R., & Tormena, C. F. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3351. [Link]
  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2491-2514. [Link]
  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. [Link]
  • AZoM. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]
  • CUNI. (n.d.).
  • Buckingham, A. D., & Parlett, C. A. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 411(1-3), 1-4. [Link]
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1093-1103. [Link]
  • Lee, J., et al. (2015). 1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. Journal of the American Chemical Society, 137(43), 13844-13847. [Link]
  • Michigan State University. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • University of Florida. (2006).
  • Coles, S. J. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton. [Link]
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
  • Gholami, M., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(42), 13847-13851. [Link]
  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

Sources

A Comparative Guide to Boc and Fmoc Protection for 3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Protecting Groups for β-Amino Acids

In the landscape of modern drug discovery and materials science, non-canonical amino acids are invaluable building blocks. Among these, 3-Amino-3-phenylpropanoic acid, a chiral β-amino acid, is a critical component in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1][2] Its incorporation into peptide backbones can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity.

The successful synthesis of molecules containing this valuable moiety hinges on a foundational principle of organic chemistry: the strategic use of protecting groups.[3] The nucleophilic α-amino group must be temporarily masked to prevent unwanted side reactions during coupling steps, ensuring the regioselective formation of the desired amide bonds.[] This guide provides an in-depth comparative analysis of the two dominant amino-protecting group strategies—tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as applied to 3-Amino-3-phenylpropanoic acid. We will delve into the underlying chemical principles, provide validated experimental protocols, and offer expert insights to guide researchers in making the optimal choice for their specific synthetic challenges.[5]

The Boc Strategy: A Classic, Acid-Labile Approach

The Boc group is a cornerstone of peptide chemistry, valued for its reliability and the cost-effectiveness of its reagents.[][6] Its utility is defined by its stability to a wide range of reaction conditions, yet its susceptibility to cleavage under moderately strong anhydrous acid.

Mechanism of Boc Protection & Deprotection

Protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride to form a stable carbamate.[7][8]

Deprotection is an acid-catalyzed hydrolysis.[7] Treatment with an acid like trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the elimination of carbon dioxide and the formation of a stable tert-butyl cation.[8] This cation is a potent electrophile and can lead to undesired alkylation of sensitive residues (e.g., Tryptophan or Methionine). This necessitates the use of "scavengers," such as triisopropylsilane (TIS) or water, to trap the cation as it forms, thereby preventing side reactions.[9][10]

Workflow for Boc Protection and Deprotection

cluster_protection Boc Protection cluster_deprotection Boc Deprotection A 3-Amino-3-phenylpropanoic acid B Add Boc₂O, Base (e.g., NaOH) in Dioxane/Water A->B C Stir at Room Temp B->C D Acidify & Extract C->D E Boc-3-Amino-3-phenylpropanoic acid D->E F Boc-Protected Acid G Add TFA/DCM (e.g., 1:1 v/v) F->G H Stir at Room Temp G->H I Evaporate & Precipitate (e.g., in cold ether) H->I J Free Amine (TFA Salt) I->J

Caption: Workflow for Boc protection and subsequent acid-labile deprotection.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Amino-3-phenylpropanoic acid

  • Dissolution: Dissolve 3-Amino-3-phenylpropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH) solution.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold 1M hydrochloric acid (HCl) solution. A white precipitate should form.

  • Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the N-Boc protected product.[7][10]

Protocol 2: Deprotection of Boc-3-Amino-3-phenylpropanoic acid

  • Dissolution: Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of TFA:DCM). If other sensitive groups are present, add scavengers like water or TIS (2.5-5% v/v).[11]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction completion by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.

  • Precipitation: Add the resulting oil to a large volume of cold diethyl ether with vigorous stirring to precipitate the product as its TFA salt.

  • Collection: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[11][12]

The Fmoc Strategy: A Modern, Base-Labile Alternative

The Fmoc strategy has become the dominant method in modern solid-phase peptide synthesis (SPPS), largely due to its exceptionally mild deprotection conditions.[3][5] This "orthogonal" approach allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with resin cleavage at the end of a synthesis.[13][]

Mechanism of Fmoc Protection & Deprotection

Protection involves the reaction of the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under mild basic conditions.[13][15] The amine attacks the electrophilic carbonyl, displacing the succinimide or chloride leaving group to form the highly stable Fmoc-carbamate.

Deprotection is a rapid, base-catalyzed β-elimination reaction.[16] A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[17][18] This initiates the collapse of the carbamate, releasing CO₂ and the free amine. The resulting dibenzofulvene (DBF) byproduct is an electrophile that is immediately trapped by the excess amine base, forming a stable adduct and driving the reaction to completion.[16][19] The formation of this DBF-adduct is advantageous in automated synthesis, as its strong UV absorbance allows for real-time monitoring of the deprotection step.[13]

Workflow for Fmoc Protection and Deprotection

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection A 3-Amino-3-phenylpropanoic acid B Add Fmoc-OSu, Base (e.g., Na₂CO₃) in Dioxane/Water A->B C Stir at Room Temp B->C D Acidify & Extract C->D E Fmoc-3-Amino-3-phenylpropanoic acid D->E F Fmoc-Protected Acid G Add 20% Piperidine in DMF F->G H Stir at Room Temp G->H I Precipitate with Water or use directly in SPPS H->I J Free Amine I->J

Caption: Workflow for Fmoc protection and subsequent base-labile deprotection.

Experimental Protocols

Protocol 3: N-Fmoc Protection of 3-Amino-3-phenylpropanoic acid

  • Dissolution: Suspend 3-Amino-3-phenylpropanoic acid (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution. Add dioxane until the amino acid dissolves.

  • Reagent Addition: Cool the solution to 0°C. Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into ice-water and acidify to pH 2 with 1M HCl.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the N-Fmoc protected product.[13][20][21]

Protocol 4: Deprotection of Fmoc-3-Amino-3-phenylpropanoic acid (Note: This protocol is standard in the context of Solid-Phase Peptide Synthesis)

  • Resin Swelling: Swell the resin-bound Fmoc-protected amino acid in dimethylformamide (DMF).

  • Deprotection Solution: Treat the resin with a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin).[12]

  • Reaction: Agitate the mixture at room temperature. A typical procedure involves a first treatment of 2-3 minutes, followed by draining and a second treatment of 5-10 minutes to ensure complete removal.[12][16]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the DBF-piperidine adduct. The resulting free amine on the resin is now ready for the next coupling step.

Head-to-Head Comparison: Boc vs. Fmoc

The choice between these two strategies is not arbitrary; it is a critical decision dictated by the specific demands of the synthesis.[5][6]

FeatureBoc StrategyFmoc StrategySenior Scientist's Causality Analysis
Deprotection Condition Strong Acid (e.g., TFA, HF)[22]Mild Base (e.g., 20% Piperidine in DMF)[]The fundamental difference. Boc requires harsh, corrosive acids, while Fmoc uses a gentle organic base, drastically expanding its compatibility with sensitive functional groups.
Orthogonality Quasi-orthogonal (Side chains often Bzl-based, removed by stronger acid)[6]Fully Orthogonal (Side chains are acid-labile, e.g., tBu, Trt)[3][13]True orthogonality is a major advantage of the Fmoc strategy. It allows for selective deprotection of the α-amino group without touching the side-chain protection, minimizing side reactions over long syntheses.[]
Key Side Reactions t-Butyl cation alkylation of nucleophilic residues.[9]Aspartimide formation (in Asp-containing sequences); Dimerization via DBF byproduct.Boc's side reactions are often substrate-dependent and can be mitigated with scavengers. Fmoc's primary side reactions are sequence-dependent or related to the deprotection byproduct, which is generally well-controlled.
Automation Suitability Less common; requires acid-resistant hardware.Excellent; mild conditions and UV-monitoring of DBF byproduct allows for real-time feedback control.[15]The Fmoc strategy was practically designed for automation. The ability to monitor deprotection completion via UV absorbance is a powerful tool for optimizing protocols on the fly.
Cost & Reagents Reagents (Boc₂O, TFA) are generally less expensive.[][6]Protected amino acids and coupling reagents can be more expensive.For large-scale synthesis of simpler molecules where cost is the primary driver, the economic advantage of the Boc strategy can be significant.
Final Product Isolation Requires strong acid cleavage (e.g., HF), often needing specialized equipment.Cleavage and side-chain deprotection with TFA is a single, milder step.The final step in Boc-SPPS (HF cleavage) is hazardous and a major bottleneck. The streamlined TFA cleavage/deprotection in the Fmoc workflow is safer, faster, and more accessible.

Analytical Validation

Regardless of the chosen strategy, successful protection and deprotection must be rigorously validated. A self-validating protocol incorporates analytical checkpoints.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the protected and deprotected product.[23][24]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound, verifying the addition or removal of the protecting group.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product. Specific proton and carbon signals for the Boc (t-butyl protons ~1.4 ppm) and Fmoc (aromatic fluorenyl protons ~7.3-7.8 ppm) groups are unambiguous indicators of success.[11]

Senior Application Scientist's Recommendation

The decision to use Boc or Fmoc protection for 3-Amino-3-phenylpropanoic acid should be context-driven, based on the final synthetic goal and available resources.

  • Choose the Boc Strategy when:

    • Cost is a primary constraint. The raw materials for Boc protection are significantly more economical, making it a viable option for large-scale industrial synthesis.[]

    • The target molecule is robust and lacks acid-sensitive functional groups.

    • Synthesizing short, hydrophobic sequences where the repeated acid washes in Boc-SPPS can help disrupt aggregation and improve coupling efficiency.[6][26]

  • Choose the Fmoc Strategy when:

    • It is the modern default for a reason. For virtually all research-scale and most development-scale applications, especially in Solid-Phase Peptide Synthesis (SPPS), Fmoc is the superior choice.[3]

    • The target molecule contains acid-labile functionalities. The mild basic deprotection preserves the integrity of complex and sensitive structures.[13]

    • Automation and high-throughput synthesis are desired. The compatibility with standard automated synthesizers and the option for UV monitoring make it highly efficient.[15]

    • Orthogonality is critical. When constructing complex molecules with multiple protecting groups, the true orthogonality of the Fmoc/tBu strategy is indispensable.[]

References

  • T boc fmoc protocols in peptide synthesis. Slideshare. [Link]
  • Amino Acid Derivatives for Peptide Synthesis. [Source Not Available].
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Peptide Synthesis - FAQ. AAPPTEC. [Link]
  • Fmoc-3-amino-3-phenylpropionic acid. MySkinRecipes. [Link]
  • Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages. [Link]
  • Amino acid analysis. PubMed. [Link]
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
  • How should I deprotect Boc-amino group without breaking ester bond?.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Method for removing FMOC group.
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
  • Protein Amino Acid Analysis: Techniques, Instruments, and Applic
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • Boc-(R)-3-Amino-3-phenylpropanoic Acid: A Versatile Building Block. [Source Not Available].
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • Methods for Removing the Fmoc Group.
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Quantifying (R)-N-Boc-3-Amino-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral building block of significant interest in pharmaceutical development. As an intermediate, its enantiomeric purity and accurate quantification are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Consequently, robust, validated analytical methods are not merely a regulatory requirement but a cornerstone of a successful quality control strategy.

This guide provides an in-depth comparison of two primary chromatographic techniques for the quantification and validation of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC) and the modern, high-throughput Ultra-Performance Liquid Chromatography (UPLC). The narrative is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure the methods are fit for their intended purpose.[2] We will explore the causality behind experimental choices, present detailed validation protocols, and compare performance based on experimental data to empower researchers and drug development professionals in selecting the optimal method for their needs.

Regulatory Framework: The Foundation of Validation

The objective of any analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The ICH Q2(R2) and Q14 guidelines provide a harmonized framework for analytical procedure development and validation, emphasizing a science- and risk-based approach.[3] This guide adheres to these principles, focusing on the key performance characteristics required for a quantitative assay of a drug substance: Specificity, Linearity, Range, Accuracy, Precision, and Robustness.[4]

Method Comparison: Chiral HPLC vs. Chiral UPLC

The fundamental challenge in analyzing this compound is its chiral nature. The analytical method must not only quantify the target (R)-enantiomer but also resolve it from its corresponding (S)-enantiomer. This necessitates the use of a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are highly effective for resolving N-blocked amino acids and will form the basis of our compared methods.[5]

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase.[6] UPLC systems utilize columns with sub-2 µm particles, which necessitates much higher operating pressures (up to 15,000 psi) compared to the 3-5 µm particles used in HPLC (typically up to 6,000 psi).[7] This fundamental difference drives significant performance variations in speed, resolution, and efficiency.[8][9]

Table 1: High-Level Performance Comparison: HPLC vs. UPLC

Performance MetricChiral HPLCChiral UPLCRationale & Causality
Analysis Time 15 - 30 minutes2 - 5 minutesUPLC's smaller particles and higher optimal flow rates dramatically reduce run times.[8]
Resolution GoodExcellentThe increased efficiency (higher theoretical plate count) of sub-2 µm particles leads to sharper, narrower peaks and superior separation.[8]
Sensitivity GoodHighNarrower peaks result in greater peak height, improving the signal-to-noise ratio and enhancing detection of trace impurities.[6]
Solvent Consumption HighLowShorter run times and lower flow rates can reduce solvent usage by 50-70%, lowering operational costs and environmental impact.[8]
System Backpressure Low to ModerateVery HighA direct consequence of pushing the mobile phase through densely packed, small particles. Requires specialized instrumentation.[7]
Initial Cost ModerateHighUPLC systems are engineered to withstand extreme pressures, making the initial capital investment higher.[9]

Experimental Workflows & Validation Protocols

The following sections provide detailed, step-by-step protocols for validating both a Chiral HPLC and a Chiral UPLC method. The validation strategy is designed as a self-validating system, where successful completion of each step provides documented evidence of the method's suitability.

G cluster_1 Validation Parameters (ICH Q2) Dev Procedure Development (ICH Q14) Proto Validation Protocol Definition Dev->Proto Define ATP* Exec Validation Study Execution Proto->Exec Execute Tests Report Validation Report Exec->Report Summarize Results Spec Specificity / Selectivity Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) Rob Robustness LOQ Quantitation Limit (LOQ) Routine Routine Use & Lifecycle Management Report->Routine Implement Method Annotation *ATP: Analytical Target Profile G cluster_0 cluster_1 cluster_2 center Method Fitness for Purpose (ICH Q2) Accuracy Accuracy (Trueness) center->Accuracy Precision Precision (Scatter) center->Precision Linearity Linearity (Proportionality) center->Linearity Specificity Specificity (Selectivity) center->Specificity Robustness Robustness (Reliability) center->Robustness Range Range (Operating Window) Accuracy->Range Precision->Range Linearity->Range

Sources

A Senior Application Scientist's Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic Acid in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based therapeutics. Among these, β-amino acids, and specifically (R)-N-Boc-3-Amino-3-phenylpropanoic acid (a protected form of (R)-β-homophenylalanine), offer a powerful toolset to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.

This guide provides an in-depth comparison of this compound against its α-amino acid counterparts and other synthetic alternatives. We will delve into the causal mechanisms behind its utility, supported by peer-reviewed experimental data, and provide detailed protocols for its application.

Part 1: The Core Rationale—Why β-Amino Acids?

The fundamental difference between α- and β-amino acids is the position of the amino group. In β-amino acids, an additional carbon atom separates the amino and carboxyl termini. This seemingly minor structural alteration has profound consequences for the resulting peptide.[1]

Key Advantages of β-Amino Acid Incorporation:

  • Enhanced Proteolytic Stability: Proteases, the enzymes that degrade peptides in vivo, are highly specific for α-peptide bonds. The altered backbone geometry of a β-amino acid residue acts as a stereochemical shield, rendering the adjacent peptide bonds resistant to enzymatic cleavage.[2] This directly translates to a longer in vivo half-life, a critical parameter for any therapeutic agent. All ten β-peptides tested in one study, for instance, were found to be resilient to proteolysis.[3]

  • Defined Secondary Structures: The increased conformational flexibility of the β-amino acid backbone allows for the formation of unique and highly stable secondary structures, such as helices (e.g., 14-helix), turns, and sheets, even in short oligomers.[4] These well-defined structures, often termed "foldamers," are crucial for mimicking the bioactive conformations of natural peptides and for presenting side chains in a precise spatial arrangement for optimal receptor interaction.[2][5]

Below is a diagram illustrating the fundamental structural difference that underpins these advantages.

G cluster_alpha α-Amino Acid cluster_beta β-Amino Acid alpha_N H₂N alpha_C alpha_N->alpha_C alpha_R R (Side Chain) alpha_C->alpha_R alpha_CO COOH alpha_C->alpha_CO beta_N H₂N beta_Cbeta beta_N->beta_Cbeta beta_Calpha beta_Cbeta->beta_Calpha beta_R R (Side Chain) beta_Cbeta->beta_R beta_CO COOH beta_Calpha->beta_CO

Caption: Structural comparison of α- and β-amino acids.

Part 2: Performance in Action—A Comparative Case Study with Opioid Peptides

To move from theoretical advantages to concrete data, we will examine the application of β-amino acids in the optimization of endomorphins, which are endogenous opioid peptides with high affinity and selectivity for the µ-opioid receptor.[6][7]

Impact on Receptor Binding Affinity

A critical question for any peptide analogue is how the modification affects its binding to the biological target. A study by Cardillo et al. provides a direct comparison by systematically replacing each amino acid in endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) with its corresponding β³-isomer.[6] The binding affinity for the µ-opioid receptor was quantified by measuring the inhibition constant (Ki).

Peptide AnaloguePosition of β-Amino Acidµ-Opioid Receptor Affinity (Ki, nM)Fold Change vs. Endomorphin-1
Endomorphin-1 (Parent Peptide)N/A11.11.0 (Reference)
[β³-hTyr¹] Endomorphin-11> 1000> 90-fold decrease
[β³-(R)-hPro²] Endomorphin-120.3333.6-fold increase
[β³-hTrp³] Endomorphin-1311810.6-fold decrease
[β³-hPhe⁴] Endomorphin-1420.71.9-fold decrease
Data synthesized from Cardillo et al., Bioorganic & Medicinal Chemistry Letters, 2000.[6]

Expert Analysis: The data clearly demonstrates that the position of the β-amino acid is critical. While substitutions at positions 1, 3, and 4 were detrimental to binding, the incorporation of (R)-β-homoproline at position 2 resulted in a dramatic >33-fold increase in binding affinity. This highlights that β-amino acids are not just stability enhancers but can also be used to fine-tune the peptide's conformation to better fit the receptor's binding pocket. The (R) stereochemistry was crucial for inducing a favorable turn structure.

Enhancing Metabolic Stability

Another study by Mollica et al. investigated endomorphin analogues incorporating a related unnatural amino acid, α-hydroxy-β-phenylalanine (AHPBA), and evaluated their stability in rat brain membrane homogenates.[8]

Peptide AnalogueKey ModificationStability (t½ in rat brain homogenate)
Endomorphin-2 (Parent)N/A< 15 min
Analogue 14 Dmt¹, Tic², (2R,3S)AHPBA³> 2 hours
Analogue 13 Dmt¹, Tic², (2S,3S)AHPBA⁴> 2 hours
Data synthesized from Mollica et al., European Journal of Medicinal Chemistry, 2018.[8]

Expert Analysis: The substitution of native phenylalanine residues with β-amino acid derivatives led to a significant increase in enzymatic stability, with the half-life extending from less than 15 minutes to over 2 hours.[8] This is a direct consequence of the modified peptide backbone resisting degradation by peptidases present in the brain tissue. This level of stability enhancement is a primary driver for incorporating building blocks like this compound into therapeutic peptide candidates.

Part 3: Experimental Protocols and Synthetic Strategy

The choice of protecting group chemistry is a critical decision in peptide synthesis. While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is more common due to its milder deprotection conditions, Boc (tert-butyloxycarbonyl) chemistry, which is used for the title compound, offers distinct advantages for certain sequences.

Comparison of Boc vs. Fmoc Synthesis Strategies
FeatureBoc ChemistryFmoc Chemistry
Nα-Deprotection Strong Acid (e.g., TFA)Base (e.g., Piperidine)
Final Cleavage Strong Acid (e.g., HF)Strong Acid (e.g., TFA)
Aggregation Issues Less frequent, especially for hydrophobic or long peptides.More frequent due to neutral state of peptide-resin.
Best Suited For Long or difficult sequences, hydrophobic peptides.Acid-sensitive peptides, peptides with side-chain modifications.

Expert Rationale: For peptides incorporating the bulky, hydrophobic phenyl group of this compound, Boc chemistry can be advantageous. The repeated acid treatment during Nα-deprotection helps to keep the peptide chain protonated and solvated, reducing the risk of aggregation that can plague Fmoc synthesis of hydrophobic sequences and lead to lower yields and purity.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

The following diagram outlines a typical workflow for incorporating this compound into a peptide sequence using manual Boc-SPPS.

G start Start: Resin Swelling in DCM deprotect1 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotect1 wash1 Wash (DCM, IPA) deprotect1->wash1 neutralize 2. Neutralization (10% DIEA in DMF) wash1->neutralize wash2 Wash (DMF, DCM) neutralize->wash2 couple 3. Coupling (Activate Boc-β-Phe-OH with HBTU/HOBt/DIEA) wash2->couple wash3 Wash (DMF, DCM) couple->wash3 repeat Repeat Steps 1-3 for each amino acid wash3->repeat cleave Final Cleavage & Deprotection (HF) repeat->cleave After final residue purify Purification (RP-HPLC) cleave->purify analyze Analysis (Mass Spec, etc.) purify->analyze

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Detailed Protocol: Coupling Step

  • Resin Preparation: Following Nα-Boc deprotection and neutralization of the resin-bound peptide, suspend the resin in N,N-Dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve 3 equivalents of this compound, 2.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 3 equivalents of HOBt (Hydroxybenzotriazole) in DMF. Add 6 equivalents of DIEA (N,N-Diisopropylethylamine) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates successful coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.

Conclusion

This compound is a highly valuable building block for the synthesis of advanced peptidomimetics and therapeutic peptides. Its incorporation is a field-proven strategy to confer significant proteolytic resistance, thereby increasing the in vivo half-life of drug candidates. Furthermore, as demonstrated by comparative studies on opioid peptides, the precise placement and stereochemistry of the β-amino acid can be leveraged to dramatically improve receptor binding affinity by inducing favorable secondary structures. While the choice of synthetic strategy depends on the specific peptide sequence, the use of Boc-protection for this hydrophobic residue can mitigate aggregation issues often encountered in Fmoc-SPPS. By understanding the fundamental principles and leveraging the experimental data available, researchers can effectively utilize this compound to design next-generation peptide therapeutics with superior performance profiles.

References

  • Cardillo, G., Gentilucci, L., Melchiorre, P., & Spampinato, S. (2000). Synthesis and binding activity of endomorphin-1 analogues containing beta-amino acids. Bioorganic & Medicinal Chemistry Letters, 10(24), 2755–2758. [Link]
  • Mollica, A., et al. (2018). Synthesis and biological evaluations of novel endomorphin analogues containing α-hydroxy-β-phenylalanine (AHPBA) displaying mixed μ/δ opioid receptor agonist and δ opioid receptor antagonist activities. European Journal of Medicinal Chemistry, 157, 137-147.
  • Torino, D., et al. (2009). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry, 52(15), 4746-4754.
  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Cabriele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9675-9702.
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical Reviews, 101(10), 3219-3232.
  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399-1408.
  • Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(11), 2415-2425.
  • Horne, W. S., et al. (2011). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 15(6), 806-814.
  • Seebach, D., & Gardiner, J. (2008). β-Peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375.
  • Honda, T., et al. (2007). Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2. Bioorganic & Medicinal Chemistry, 15(11), 3883-3888.
  • Haque, T. S., et al. (2010). Identification of potent 11mer glucagon-like peptide-1 receptor agonist peptides with novel C-terminal amino acids: Homohomophenylalanine analogs. Peptides, 31(5), 950-955.
  • Bolarinwa, O., et al. (2021). Biphenylalanine vs. Phenylalanine: A Structural and Functional Showdown in Peptide Chemistry. BenchChem.
  • Pavone, V., et al. (2000). Conformational Behavior of C Alpha,alpha-Diphenyl Glycine: Extended Conformation in Tripeptides Containing Consecutive D Phi G Residues. Biopolymers, 53(2), 161-168.
  • Crisma, M., et al. (1998). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. International Journal of Peptide and Protein Research, 51(5), 343-350.
  • Hook, D. F., et al. (2005). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 88(5), 1018-1040.
  • Martinek, T. A., & Fülöp, F. (2012). β-Peptides: biologically active foldamers. Future Medicinal Chemistry, 4(11), 1451-1466.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of laboratory chemicals are paramount for regulatory compliance and the well-being of our colleagues and community. This guide provides a comprehensive, step-by-step protocol for the disposal of (R)-N-Boc-3-Amino-3-phenylpropanoic acid, moving beyond simple instructions to explain the scientific reasoning that underpins these essential procedures.

Hazard Assessment and Classification

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is essential. This compound is an off-white solid organic compound.[1] While Safety Data Sheets (SDS) indicate that this product is not considered hazardous by the US OSHA Hazard Communication Standard, it is crucial to note that the toxicological properties have not been fully investigated.[1] This lack of comprehensive data necessitates a cautious approach; the compound should be handled as a potentially hazardous chemical waste.

Do not empty into drains or dispose of in regular trash.[1][2] The primary route of exposure is not expected to be inhalation or skin contact under normal handling, but direct contact should always be avoided.[1]

Summary of Compound Characteristics:

PropertyValueSource
Physical State Solid[1]
Color Off-white[1]
Molecular Formula C14H19NO4[1]
Molecular Weight 265.31 g/mol [1]
Melting Point 123.4 °C / 254.1 °F[1]
Stability Stable under normal conditions[1]
Incompatibilities Strong oxidizing agents[1]

The Core Disposal Principle: Professional Chemical Waste Management

The most reliable and compliant method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][3] This ensures the material is handled, transported, and processed in accordance with all local, regional, and national hazardous waste regulations.[1] The standard professional disposal method is high-temperature incineration or placement in a licensed chemical destruction plant.[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary actions from the moment a disposal decision is made to the final handover for professional removal.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to prevent accidental exposure.

  • Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles.[2]

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves.[2]

  • Body Protection: A standard laboratory coat to protect skin and clothing.[2]

Waste Segregation and Containment

Proper segregation is critical to prevent unintended chemical reactions and ensure compliant disposal.[4]

  • Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items like weighing paper, pipette tips, and gloves, in a dedicated hazardous waste container for solid organic chemicals.[5][6] This container should be chemically compatible and leak-proof with a secure lid.[2]

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a container designated for organic solvent waste.[5][7] Do not mix with aqueous or inorganic waste streams.

  • Keep Waste Streams Separate: Never mix different types of chemical waste unless explicitly permitted by your institution's EHS office.[2] Solid and liquid wastes must be kept separate.[4]

Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • The container must be clearly labeled as "Hazardous Waste."[6]

  • Include the full chemical name: "this compound."[2]

  • List any other components (e.g., solvents) and their approximate concentrations.

  • Ensure the date of accumulation and the name of the generating researcher or lab are visible.

Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are mandated for safety and regulatory compliance.

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a designated cabinet.[5][7]

  • Ensure the container is placed in secondary containment (e.g., a plastic tray) to contain any potential leaks.[5]

  • The container must remain closed except when adding waste.[7]

Arranging for Professional Disposal

Contact your institution's EHS department to schedule a pickup for the waste. They will manage the logistics of removal by a licensed disposal company.

Decontamination of Empty Containers

The original chemical container must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple-rinse the empty container with a suitable solvent, such as ethanol or acetone.[2]

  • Collect the rinsate (the solvent from rinsing) and treat it as chemical waste. Add it to your designated organic liquid waste container.[2]

  • Deface or remove the label on the rinsed container to prevent confusion.[2][4]

  • Dispose of the decontaminated container according to your laboratory's procedures for non-hazardous glass or plastic waste.[2]

The "Why": Rationale Behind the Protocol

Understanding the reasoning behind these steps reinforces their importance and builds a culture of safety.

  • Causality of Segregation: Boc-protected amino acids are organic solids.[1] Mixing them with incompatible waste, such as strong oxidizing agents (their primary incompatibility), could lead to a reaction.[1] Segregating waste streams into categories like "organic solids," "organic liquids," and "aqueous waste" is a fundamental principle of lab safety to prevent such events.

  • Self-Validating Trustworthiness: This protocol is a self-validating system because it defaults to the highest level of caution. By treating the compound as hazardous chemical waste for professional disposal, you eliminate the risk of misclassification and ensure compliance with the strictest potential local regulations.[1][8] Federal law, under the Resource Conservation and Recovery Act (RCRA), sets minimum standards, but states can have more stringent rules.[8][9] Professional disposal services are experts in navigating these regulations.[10]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.

G cluster_0 Initial Assessment & Preparation cluster_1 Waste Segregation cluster_2 Collection & Final Disposal start Identify Waste: This compound & Contaminated Materials ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Step 2: Determine Waste Form ppe->waste_type solid Solid Compound or Contaminated Labware (e.g., gloves, weigh paper) waste_type->solid Solid liquid Compound in Solution waste_type->liquid Liquid container Empty Original Container waste_type->container Empty collect_solid Step 3a: Place in Labeled 'Solid Organic Waste' Container solid->collect_solid collect_liquid Step 3b: Place in Labeled 'Organic Liquid Waste' Container liquid->collect_liquid decon Step 3c: Triple-Rinse Container, Collect Rinsate as Liquid Waste container->decon store Step 4: Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store collect_liquid->store decon->collect_liquid Add Rinsate to Liquid Waste non_haz Dispose of Container as Non-Hazardous Lab Glass/Plastic decon->non_haz After Rinsing & Defacing Label disposal Step 5: Arrange Pickup via EHS for Professional Disposal (e.g., Incineration) store->disposal

Caption: Disposal workflow for this compound.

References

  • SAFETY DATA SHEET - this compound. Fisher Scientific. URL
  • Waste handling in the organic chemistry lab. University of Colorado Boulder. URL
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL
  • Navigating the Disposal of Amino-PEG12-Boc: A Guide for Labor
  • Waste Disposal - Organic Chemistry. University of Colorado Boulder. URL
  • Boc-(S)-3-amino-3-(3-nitro-phenyl)
  • Material Safety Data Sheet for N-Boc-Phe-OH. Globe Chemie. URL
  • Properly Managing Chemical Waste in Labor
  • SAFETY D
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. URL
  • 3-Amino-3-phenylpropionic acid-SDS. MedChemExpress. URL
  • How To Dispose Non-Hazardous Waste. IDR Environmental Services. URL
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. URL
  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. URL
  • Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Cole-Parmer. URL
  • Safe Disposal of (R)-3-(Boc-amino)
  • Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. URL

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of any chemical reagent, regardless of its perceived hazard level, demands a systematic approach to risk mitigation. This guide provides essential, in-depth safety and operational protocols for handling (R)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS No. 161024-80-2), a common building block in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific precautions are necessary, thereby fostering a proactive safety culture in your laboratory.

Hazard Identification and Risk Assessment

This compound is a white to off-white solid powder.[1] While some safety data sheets (SDS) may not classify it as hazardous under specific regulations like the US OSHA Hazard Communication Standard 2012, a comprehensive risk assessment requires us to consider data from structurally similar compounds and internationally recognized classifications.[1] The Globally Harmonized System (GHS) classifications for this compound and its close analogs indicate potential hazards that must be addressed.[2]

The primary risks associated with handling this compound in its solid form stem from its potential to form airborne dust.[3][4] Inhalation of fine powders can lead to respiratory irritation, and direct contact may irritate the skin and eyes.[2][5]

Table 1: GHS Hazard Profile Summary

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation 2 H315: Causes skin irritation [2][5]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation [2][5]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[2][5] |

This profile necessitates a handling protocol that prioritizes the containment of the solid powder and the use of appropriate barriers to prevent skin, eye, and respiratory exposure.

The First Line of Defense: Engineering and Administrative Controls

Before selecting Personal Protective Equipment (PPE), we must implement higher-level safety controls. PPE is the final barrier between a researcher and a potential hazard; it should never be the only one.

  • Engineering Controls : The most critical engineering control for handling this compound is proper ventilation. All weighing and transfer operations involving the solid powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure (VBE).[3][6] This captures dust at the source, preventing it from becoming an inhalation hazard in the general laboratory space.

  • Administrative Controls : Designate a specific area within the lab for handling potent or irritating powders.[3] Ensure that all personnel are trained on the specific hazards of this compound and the procedures outlined in this guide. Access to emergency equipment, such as an eyewash station and safety shower, should be verified before any work begins.[7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for handling this compound.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Type Required PPE Specifications & Rationale
Eye & Face Protection Chemical Safety Goggles Must conform to EN 166 or ANSI Z87.1 standards. Goggles with side shields are essential to protect against airborne particles and potential splashes.[9] A full-face shield may be required over goggles for large-scale operations.
Hand Protection Nitrile Gloves Provides a robust barrier against skin contact, which is critical given the compound's classification as a skin irritant.[5][7][9] For extended operations or when dissolving in solvents, check the glove manufacturer's data for breakthrough times. Double gloving is recommended.
Body Protection Laboratory Coat A fully buttoned lab coat shields skin and personal clothing from spills and contamination.[7][10]
Respiratory Protection N95 Respirator or higher Task-Dependent: Required when weighing or transferring the powder outside of a certified fume hood or VBE, or if dust generation is unavoidable. This directly addresses the risk of respiratory irritation (H335).[5][7]

| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[7][11] |

Operational Protocol: Weighing and Preparing a Solution

This step-by-step workflow integrates the use of engineering controls and PPE into a common laboratory procedure.

Step 1: Preparation

  • Verify that the chemical fume hood is certified and functioning correctly.

  • Cover the work surface within the fume hood with disposable, absorbent bench paper.[3]

  • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood to minimize traffic in and out of the containment area.

  • Locate the nearest eyewash station and safety shower.[7]

Step 2: Donning PPE

  • Put on your laboratory coat, ensuring it is fully buttoned.

  • Don your chemical safety goggles.

  • If your risk assessment requires it (e.g., significant dust potential), properly fit-test and don your N95 respirator.

  • Put on your first pair of nitrile gloves. Don a second pair over the first, ensuring the outer gloves fully cover the cuffs of your lab coat.[7]

Step 3: Handling the Compound

  • Inside the fume hood, carefully open the container of this compound.

  • Use a clean spatula to transfer the desired amount of powder onto a tared weigh boat. Perform this action gently and close to the work surface to minimize dust generation.[3][8]

  • Once weighed, carefully add the powder to your solvent in the beaker.

  • Securely close the primary container of the chemical.

Step 4: Post-Handling and Doffing PPE

  • Decontaminate any equipment used and the work surface within the fume hood.

  • To exit the work area, remove the outer pair of gloves first, turning them inside out as you remove them to contain any residual powder. Dispose of them in the designated hazardous waste container.

  • Remove your lab coat and hang it in its designated storage location.

  • Remove your safety goggles.

  • Finally, remove the inner pair of gloves using the proper technique to avoid skin contact.

  • Wash your hands thoroughly with soap and water.[9]

PPE_Selection_Workflow cluster_0 cluster_1 cluster_2 start Start: Identify Task task What is the handling task? start->task weighing Weighing or Transferring Solid Powder task->weighing Powder solution Working with Dilute Solution (<1M) task->solution Solution storage Handling Sealed Primary Container task->storage Sealed ppe_weighing Required PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves - N95 Respirator - Work in Fume Hood weighing->ppe_weighing ppe_solution Required PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves solution->ppe_solution ppe_storage Required PPE: - Safety Glasses - Lab Coat - Nitrile Gloves (optional) storage->ppe_storage

Disposal Plans: Managing Contaminated Materials

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of all personnel and protecting the environment.

  • Contaminated Solid Waste : All disposable items that have come into contact with this compound, including gloves, weigh boats, bench paper, and contaminated pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7][12]

  • Chemical Waste :

    • Unused Solid : Unused or waste this compound should be disposed of in its original container or a new, properly labeled hazardous waste container for solid chemicals.

    • Liquid Solutions : Solutions containing this compound must be collected in a dedicated hazardous waste container for liquid chemical waste. The container must be clearly labeled with the full chemical name and the solvent used.[12] Never dispose of solutions down the drain.[6][13]

  • Empty Containers : The primary container that held the chemical should be treated as hazardous waste unless fully decontaminated. Consult your institution's environmental health and safety (EHS) office for specific procedures on container disposal.[12]

By adhering to these rigorous guidelines, you not only ensure your personal safety but also contribute to a secure and professional research environment. This commitment to best practices is the foundation upon which reliable and reproducible science is built.

References

  • Fisher Scientific. (2023). Safety Data Sheet: this compound. URL
  • BenchChem. (2025). Personal protective equipment for handling Boc-(S)-2-Amino-5-methylhex-4-enoic acid. URL
  • MedChemExpress. (2025). 3-Amino-3-phenylpropionic acid-SDS. URL
  • University of Washington Environmental Health & Safety. Chemical Safety Guidelines - Toxic and Health Hazard Powders. URL
  • BenchChem. (2025). Personal protective equipment for handling t-Boc-Aminooxy-PEG7-methane. URL
  • Fisher Scientific. Safety Data Sheet: this compound.
  • Sigma-Aldrich. (2024).
  • AK Scientific, Inc. Safety Data Sheet: (S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid. URL
  • Cole-Parmer. Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. URL
  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First!URL
  • BulkInside. (2025).
  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. URL
  • PubChem. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
  • Pneu Powders Systems. Elevating Workplace Safety in Powder Handling Systems. URL
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. URL
  • ReAgent. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. URL
  • Biorisk Management, Sandia National Laboratories. Personal Protective Equipment (PPE). URL
  • Thermo Fisher Scientific Chemicals, Inc. (2024). Safety Data Sheet: (R)-3-(Fmoc-amino)-3-phenylpropionic acid. URL
  • BenchChem. (2025). Safe Disposal of (R)-3-(Boc-amino)
  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-Boc-3-Amino-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.